molecular formula C22H24N6O3 B15614739 Envudeucitinib CAS No. 2417135-66-9

Envudeucitinib

Cat. No.: B15614739
CAS No.: 2417135-66-9
M. Wt: 426.5 g/mol
InChI Key: FKCATCQHVCOBCX-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Envudeucitinib is a useful research compound. Its molecular formula is C22H24N6O3 and its molecular weight is 426.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2417135-66-9

Molecular Formula

C22H24N6O3

Molecular Weight

426.5 g/mol

IUPAC Name

N-[4-[2-methoxy-3-[1-(trideuteriomethyl)-1,2,4-triazol-3-yl]anilino]-5-(3,3,3-trideuteriopropanoyl)-2-pyridinyl]cyclopropanecarboxamide

InChI

InChI=1S/C22H24N6O3/c1-4-18(29)15-11-23-19(26-22(30)13-8-9-13)10-17(15)25-16-7-5-6-14(20(16)31-3)21-24-12-28(2)27-21/h5-7,10-13H,4,8-9H2,1-3H3,(H2,23,25,26,30)/i1D3,2D3

InChI Key

FKCATCQHVCOBCX-WFGJKAKNSA-N

Origin of Product

United States

Foundational & Exploratory

Introduction: The Role of Tyrosine Kinase 2 (TYK2) in Autoimmunity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of Envudeucitinib in Autoimmune Disease

Tyrosine Kinase 2 (TYK2) is an intracellular, non-receptor tyrosine kinase belonging to the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[1][2] These enzymes are critical transducers of cytokine signaling. Upon cytokine binding to its receptor, JAKs associated with the receptor's intracellular domain become activated, phosphorylate each other, and then phosphorylate the receptor itself. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, which are then phosphorylated by the JAKs. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune responses.[3][4]

TYK2 is essential for signaling pathways initiated by key pro-inflammatory cytokines, including interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs).[4] These cytokines are central to the pathogenesis of numerous autoimmune diseases.[1][4] For instance, the IL-23/IL-17 axis, which is mediated by TYK2, is a cornerstone of the inflammatory process in plaque psoriasis.[5] Given its central role, inhibiting TYK2 presents a highly attractive therapeutic strategy for correcting immune dysregulation in these conditions.[1]

This compound (ESK-001): A Next-Generation Oral TYK2 Inhibitor

This compound (formerly known as ESK-001) is an orally administered, small-molecule inhibitor designed for high selectivity for TYK2.[1][6] It is currently under investigation for the treatment of moderate-to-severe plaque psoriasis and systemic lupus erythematosus (SLE).[7][8] The core innovation of this compound lies in its unique mechanism of action, which differentiates it from first-generation pan-JAK inhibitors and other kinase inhibitors.

Core Mechanism of Action: Allosteric Inhibition of the JH2 Pseudokinase Domain

Unlike traditional JAK inhibitors that compete with ATP at the highly conserved active site within the kinase domain (JH1), this compound is a highly selective, allosteric inhibitor that binds to the regulatory pseudokinase domain (JH2) of TYK2.[1] The JH2 domain, while catalytically inactive, plays a crucial regulatory role by controlling the activity of the adjacent JH1 kinase domain.[9][10]

By binding exclusively to the JH2 domain, this compound locks the TYK2 enzyme in an inactive conformation.[9] This allosteric inhibition prevents the conformational changes necessary for catalytic activity, thereby blocking downstream signaling.[9] This mechanism is the foundation of this compound's high selectivity, as the JH2 domain is structurally distinct among the JAK family members, unlike the highly homologous ATP-binding pocket in the JH1 domains.[10]

cluster_0 Orthosteric Inhibition (e.g., Pan-JAKi) cluster_1 Allosteric Inhibition (this compound) JH1_A JH1 (Active Site) JH1_B JH1 (Blocked) ATP ATP ATP->JH1_A Binds PanJAKi Pan-JAK Inhibitor PanJAKi->JH1_A Competes with ATP JH2 JH2 (Pseudokinase Domain) JH1_C JH1 (Active Site) JH2->JH1_C Regulates Envu This compound Envu->JH2 Binds JH1_Inactive JH1 (Inactive Conformation) JH1_C->JH1_Inactive Locked by Binding to JH2

Caption: Allosteric (JH2) vs. Orthosteric (JH1) JAK Inhibition.

Biochemical and Cellular Activity

Preclinical studies have quantitatively confirmed the high selectivity and functional consequences of this compound's mechanism.

Biochemical Selectivity

This compound's allosteric binding to the JH2 domain translates to exceptional selectivity for TYK2 over other JAK family kinases. In human whole blood assays, this compound showed potent inhibition of TYK2-mediated pathways while having no meaningful effect on pathways mediated by JAK1, JAK2, or JAK3.[1][2]

Kinase TargetAssay SystemIC₅₀ (nM)Selectivity vs. TYK2
TYK2 Human Whole Blood (IFNα- or IL-12-mediated)104 - 149-
JAK1/JAK3 Human Whole Blood (IL-2-mediated)>30,000>200x
JAK2 Human Whole Blood (TPO-mediated)>30,000>200x
Table 1: Biochemical Selectivity of this compound (ESK-001).[1][2][11]
Inhibition of Cytokine-Induced Signaling

Consistent with its mechanism, this compound potently blocks the downstream signaling of TYK2-dependent cytokines. In preclinical studies, it demonstrated concentration-dependent inhibition of STAT phosphorylation and subsequent IFNγ production following stimulation with IL-12, IL-23, and IFNα in human whole blood and peripheral blood mononuclear cells.[1][2] Phase 1 studies in healthy volunteers confirmed this, showing dose-dependent inhibition of Type I IFN-induced genes.[1][2] Maximal inhibition of the TYK2 pathway was achieved within 2-4 hours and was sustained at higher doses.[1]

Cytokine IL-23 / IL-12 Type I IFN Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK_partner JAK1 / JAK2 Receptor->JAK_partner Activates STAT STAT TYK2->STAT Phosphorylates JAK_partner->STAT Phosphorylates pSTAT pSTAT Dimer pSTAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Transcription Gene Transcription (Inflammation) This compound This compound This compound->TYK2 Inhibits

Caption: this compound Inhibition of the TYK2 Signaling Pathway.

Clinical Efficacy in Plaque Psoriasis

The therapeutic relevance of this compound's mechanism has been demonstrated in clinical trials for moderate-to-severe plaque psoriasis. The Phase 2 STRIDE study (NCT05600036) and its ongoing open-label extension (OLE) have shown significant, dose-dependent improvements in skin clearance.[12][13][14]

EndpointPlacebo (Week 12)This compound 40 mg BID (Week 12)This compound 40 mg BID (Week 52 OLE)
PASI-75 ¹0%64.1%78%
PASI-90 ²N/A38.5%61%
PASI-100 ³N/A15.4%39%
sPGA 0/1N/A59.0%61%
Table 2: Clinical Efficacy of this compound in Moderate-to-Severe Plaque Psoriasis (STRIDE & OLE Studies).[12][13][15][16]
¹ ≥75% improvement in Psoriasis Area and Severity Index. ² ≥90% improvement in PASI. ³ 100% improvement in PASI. ⁴ Static Physician's Global Assessment score of clear (0) or almost clear (1).

Safety and Tolerability

Across Phase 1 and 2 studies, this compound has been generally well-tolerated.[1][14] The safety profile is consistent with its selective mechanism, notably lacking adverse events typically associated with broader JAK inhibition.[6][7] In the 52-week OLE study, the discontinuation rate due to adverse events was low at 3.7%.[15][16] The most common treatment-emergent adverse events were mild to moderate and included nasopharyngitis, upper respiratory tract infections, and headache.[14] No clinically significant laboratory or ECG findings have been observed.[6][15]

Appendix: Experimental Methodologies

In Vitro Kinase Selectivity Assay
  • Principle: To determine the relative potency of this compound against TYK2 versus other JAK family kinases (JAK1, JAK2, JAK3). This is typically done using a luminescence-based kinase assay that measures ATP consumption.

  • Methodology (Example: ADP-Glo™ Assay):

    • Recombinant human kinase domains (TYK2, JAK1, JAK2, JAK3) are incubated with a specific substrate peptide.

    • Serial dilutions of this compound (or vehicle control) are added to the reaction wells.

    • The kinase reaction is initiated by the addition of ATP (at a concentration near the Kₘ for each enzyme).

    • After incubation (e.g., 60 minutes at room temperature), an ADP-Glo™ reagent is added to stop the reaction and deplete the remaining ATP.

    • A kinase detection reagent is then added, which converts the ADP generated by the kinase reaction back into ATP. This new ATP is used in a luciferase/luciferin reaction to produce light.

    • The luminescent signal, which is directly proportional to kinase activity, is measured by a plate reader.

    • Data are normalized to controls, and IC₅₀ values are calculated from the dose-response curves.[3][17]

Allosteric Binding (JH2 Domain) Assay
  • Principle: To confirm that this compound binds to the JH2 pseudokinase domain and to determine its binding affinity. A common method is a fluorescence polarization (FP) competition assay.

  • Methodology (Example: FP Assay):

    • A fluorescently labeled probe molecule, known to bind to the TYK2 JH2 domain, is used.

    • The probe is incubated with purified, recombinant TYK2 JH2 protein. In this state, the large complex tumbles slowly in solution, emitting highly polarized light.

    • Serial dilutions of this compound are added to the mixture.

    • If this compound binds to the JH2 domain, it displaces the fluorescent probe. The now-free probe tumbles rapidly, emitting depolarized light.

    • The change in fluorescence polarization is measured. The concentration of this compound required to displace 50% of the probe is used to calculate binding affinity (e.g., Kᵢ or IC₅₀).[10][18]

start Isolate PBMCs or Use Human Whole Blood step1 Pre-incubate cells with This compound (various conc.) or Vehicle Control start->step1 step2 Stimulate with TYK2-dependent Cytokine (e.g., IL-23, IFNα) step1->step2 step3 Fix and Permeabilize Cells step2->step3 step4 Stain with Fluorophore-conjugated Antibodies (anti-pSTAT, anti-CD4, etc.) step3->step4 step5 Acquire Data on Flow Cytometer step4->step5 end Analyze Median Fluorescence Intensity (MFI) of pSTAT to calculate IC₅₀ step5->end

Caption: Workflow for a Cellular Phospho-STAT Inhibition Assay.
Phase 2 STRIDE Clinical Trial Design (NCT05600036)

  • Objective: To assess the clinical efficacy, safety, and pharmacokinetics of various doses of this compound compared to placebo in patients with moderate-to-severe plaque psoriasis.[12]

  • Design: A multicenter, randomized, double-blind, placebo-controlled, dose-ranging study.[12][19]

  • Population: Adult patients (18-75 years) with moderate-to-severe plaque psoriasis (defined by PASI ≥12, sPGA ≥3, and Body Surface Area ≥10%).[7]

  • Intervention: 228 patients were randomized to one of six treatment arms for a 12-week period:[12][19]

    • Placebo

    • This compound 10 mg once daily (QD)

    • This compound 20 mg QD

    • This compound 40 mg QD

    • This compound 20 mg twice daily (BID)

    • This compound 40 mg BID

  • Primary Endpoint: Proportion of patients achieving PASI-75 at Week 12 compared to placebo.[19]

  • Key Secondary Endpoints: Safety and tolerability, PASI-90, PASI-100, and proportion of patients achieving an sPGA score of 0 or 1.[19]

  • Follow-up: After the 12-week treatment period, patients could enroll in a long-term open-label extension study (OLE; NCT05739435).[6][19]

References

An In-depth Technical Guide to TYK2 Signaling and its Inhibition, Featuring Deucravacitinib

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Initial research into "Envudeucitinib" suggests a potential amalgamation of two distinct therapeutic agents: Envafolimab , a PD-L1 inhibitor, and Deucravacitinib , a TYK2 inhibitor. This guide will focus on the TYK2 signaling pathway and its inhibition by Deucravacitinib, a well-documented therapeutic in this class. For clarity, a brief overview of Envafolimab is also provided.

Envafolimab (KN035) is a subcutaneously administered single-domain antibody that targets the programmed death-ligand 1 (PD-L1).[1][2][3] By blocking the interaction between PD-L1 on tumor cells and the PD-1 receptor on T-cells, Envafolimab enhances the body's anti-tumor immune response.[1][3][4] It has been approved for the treatment of adult patients with unresectable or metastatic solid tumors that are microsatellite instability-high (MSI-H) or mismatch repair deficient (dMMR).[2]

The TYK2 Signaling Pathway and its Therapeutic Inhibition by Deucravacitinib

This technical guide provides a comprehensive overview of the Tyrosine Kinase 2 (TYK2) signaling pathway, a critical mediator of immune responses, and the mechanism of its selective inhibition by Deucravacitinib.

The Role of TYK2 in Immune Signaling

Tyrosine Kinase 2 (TYK2) is an intracellular enzyme belonging to the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[5][6] These kinases are essential for transducing signals from various cytokines and growth factors, thereby playing a pivotal role in immunity, inflammation, and hematopoiesis.

The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is the primary signaling cascade initiated by cytokine receptor activation.[7] Dysregulation of this pathway is implicated in a multitude of autoimmune and inflammatory diseases.[7][8]

TYK2 is specifically involved in the signaling of key cytokines such as Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFNs).[5][9][10] These cytokines are central to the pathogenesis of various autoimmune disorders, including psoriasis, psoriatic arthritis, lupus, and inflammatory bowel disease.[8][9]

The TYK2 Signaling Cascade

The signaling process mediated by TYK2 can be summarized as follows:

  • Cytokine Binding: An extracellular cytokine (e.g., IL-23, IL-12, or Type I IFN) binds to its specific receptor on the cell surface.[5]

  • Receptor Dimerization and Kinase Activation: This binding induces a conformational change in the receptor, leading to the dimerization of receptor subunits and the subsequent activation of receptor-associated TYK2 and another JAK family member (JAK1 or JAK2).[7][11]

  • Trans-phosphorylation: The activated JAKs phosphorylate each other and specific tyrosine residues on the intracellular domain of the cytokine receptor.[7]

  • STAT Recruitment and Phosphorylation: The newly phosphorylated sites on the receptor act as docking sites for STAT proteins. The recruited STATs are then phosphorylated by the activated JAKs.[7]

  • STAT Dimerization and Nuclear Translocation: Phosphorylated STATs form dimers and translocate into the nucleus.

  • Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences, initiating the transcription of target genes that regulate inflammatory and immune responses.

Below is a diagram illustrating the core TYK2-mediated signaling pathways.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_jak JAK Activation cluster_stat STAT Pathway cluster_nucleus Nucleus Cytokine Cytokine (IL-23, IL-12, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor 1. Binds TYK2 TYK2 Receptor->TYK2 2. Activates JAKx JAK1/JAK2 Receptor->JAKx 2. Activates STAT STAT TYK2->STAT 3. Phosphorylates JAKx->STAT 3. Phosphorylates pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerizes Gene Gene Transcription STAT_dimer->Gene 5. Translocates & Activates

Core TYK2 Signaling Pathway
Deucravacitinib: A Selective Allosteric TYK2 Inhibitor

Deucravacitinib is a first-in-class, oral, selective inhibitor of TYK2.[6] Its mechanism of action is distinct from other JAK inhibitors, which typically bind to the highly conserved ATP-binding site within the catalytic domain (JH1) of the kinases.

Deucravacitinib binds to the regulatory pseudokinase domain (JH2) of TYK2. This allosteric binding stabilizes an inhibitory interaction between the JH2 and JH1 domains, locking the enzyme in an inactive conformation and preventing its activation. This unique mechanism of action confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3).[9]

The diagram below illustrates the mechanism of action of Deucravacitinib.

Deucravacitinib_MOA cluster_TYK2 TYK2 Enzyme JH1 Catalytic Domain (JH1) Inactive_TYK2 Inactive TYK2 JH2 Regulatory Domain (JH2) JH2->JH1 Inhibitory Interaction Deucravacitinib Deucravacitinib Deucravacitinib->JH2 Binds Allosterically No_Signal No Downstream Signaling Inactive_TYK2->No_Signal Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Biochemical Biochemical Assays (e.g., Kinase Activity) Cellular Cell-Based Assays (e.g., pSTAT Inhibition) Biochemical->Cellular Confirm Cellular Activity Animal Animal Models (e.g., Psoriasis Model) Cellular->Animal Evaluate in vivo Efficacy Phase1 Phase I (Safety, PK/PD) Animal->Phase1 IND-Enabling Studies Phase2 Phase II (Efficacy, Dose-Ranging) Phase1->Phase2 Phase3 Phase III (Pivotal Efficacy & Safety) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

References

Preclinical Profile of Envudeucitinib (ESK-001): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Envudeucitinib (formerly known as ESK-001) is an oral, highly selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases.[1][2][3][4] TYK2 is a key mediator of signaling pathways for several pro-inflammatory cytokines, including interleukin-12 (B1171171) (IL-12), IL-23, and Type I interferons (IFNs).[1][4] These cytokines are implicated in the pathogenesis of numerous immune-mediated inflammatory diseases. By targeting TYK2, this compound aims to modulate the downstream signaling cascade that leads to inflammation. This document provides a comprehensive overview of the preclinical research on this compound, focusing on its mechanism of action, selectivity, and the experimental methodologies used to characterize its activity.

Mechanism of Action: Allosteric Inhibition of TYK2

This compound employs a distinct mechanism of action by binding to the regulatory pseudokinase (JH2) domain of TYK2, rather than the active kinase (JH1) domain.[2][4] This allosteric inhibition stabilizes the inhibitory conformation of the JH2 domain, which in turn blocks the catalytic function of the JH1 domain.[2] This mode of action is designed to confer high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), thereby potentially avoiding off-target effects associated with broader JAK inhibition.[2][4]

The inhibition of TYK2 by this compound effectively dampens the signaling of key cytokines involved in autoimmune and inflammatory processes. Specifically, it has been shown to inhibit the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, such as pSTAT1, and the production of inflammatory mediators like IFNγ following stimulation with IL-12, IL-23, and IFNα.[2]

Envudeucitinib_Mechanism_of_Action cluster_receptor Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor (e.g., IL-12R, IL-23R, IFNAR) TYK2 TYK2 Cytokine_Receptor->TYK2 Activates JH1 JH1 (Kinase Domain) JH2 JH2 (Pseudokinase Domain) STAT STAT JH1->STAT Phosphorylates JH2->JH1 Inhibits pSTAT pSTAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Gene_Expression Gene Expression (Pro-inflammatory mediators) STAT_dimer->Gene_Expression Translocates to Nucleus and Initiates Transcription Cytokine Cytokine (IL-12, IL-23, Type I IFN) Cytokine->Cytokine_Receptor Binds This compound This compound (ESK-001) This compound->JH2 Binds allosterically

Caption: this compound's allosteric inhibition of the TYK2 JH2 domain. (Within 100 characters)

Quantitative Preclinical Data

This compound has demonstrated high selectivity for TYK2 with minimal to no activity against other JAK family kinases in preclinical assays. The following table summarizes the key quantitative data from in vitro studies.

Assay TypeTarget Pathway/KinaseCell Type/SystemParameterValue (nM)Reference(s)
Cellular Activity
Whole Blood AssayIFNα-induced signalingHuman Whole BloodIC50104[4]
Whole Blood AssayIL-12-induced signalingHuman Whole BloodIC50149[4]
Kinase Selectivity
Cellular AssayJAK1/JAK3 (IL-2)Human Whole BloodIC50>30,000[2][4]
Cellular AssayJAK2 (TPO)Human Whole BloodIC50>30,000[2][4]

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not fully available in the public domain. However, based on the information disclosed in publications and presentations, the following sections outline the principles and general methodologies of the key assays performed.

TYK2 JH2 Domain Binding Assay (Representative Protocol)

To determine the binding affinity of allosteric inhibitors to the TYK2 JH2 domain, a fluorescence polarization (FP)-based inhibitor screening assay is a common method. While the specific protocol used for this compound has not been published, a representative protocol for such an assay is described below, based on commercially available kits.

Principle: This assay measures the displacement of a fluorescently labeled probe from the TYK2 JH2 domain by a test compound. When the fluorescent probe is bound to the larger JH2 protein, it tumbles slowly in solution, resulting in a high FP signal. If a test compound binds to the JH2 domain and displaces the probe, the smaller, unbound probe tumbles more rapidly, leading to a decrease in the FP signal.

General Methodology:

  • Reagents: Recombinant human TYK2 JH2 protein, a fluorescently labeled probe that binds to the JH2 domain, assay buffer, and the test compound (this compound).

  • Procedure:

    • The test compound is serially diluted to various concentrations.

    • The TYK2 JH2 protein and the fluorescent probe are incubated together in a microplate to allow for binding.

    • The test compound dilutions are added to the wells containing the protein-probe complex.

    • The plate is incubated to allow the binding reaction to reach equilibrium.

    • The fluorescence polarization is measured using a microplate reader.

  • Data Analysis: The decrease in FP signal is plotted against the concentration of the test compound to generate a dose-response curve, from which the IC50 or Ki value can be calculated.

JH2_Binding_Assay_Workflow cluster_assay TYK2 JH2 Binding Assay start Start prepare_reagents Prepare Reagents: - TYK2 JH2 Protein - Fluorescent Probe - Test Compound (this compound) start->prepare_reagents incubate_protein_probe Incubate TYK2 JH2 with Fluorescent Probe prepare_reagents->incubate_protein_probe add_compound Add Serial Dilutions of this compound incubate_protein_probe->add_compound incubate_equilibrium Incubate to Reach Equilibrium add_compound->incubate_equilibrium measure_fp Measure Fluorescence Polarization (FP) incubate_equilibrium->measure_fp analyze_data Analyze Data: Generate Dose-Response Curve and Calculate IC50/Ki measure_fp->analyze_data end End analyze_data->end

Caption: Workflow for a representative TYK2 JH2 domain binding assay. (Within 100 characters)
Cellular pSTAT1 Inhibition Assay

Principle: This assay assesses the ability of this compound to inhibit the intracellular signaling downstream of TYK2 activation. Cytokine stimulation (e.g., with IFNα) leads to the TYK2-mediated phosphorylation of STAT1. The level of phosphorylated STAT1 (pSTAT1) can be quantified to determine the inhibitory activity of the compound.

General Methodology:

  • Cell System: Human peripheral blood mononuclear cells (PBMCs) or whole blood are used.[2]

  • Procedure:

    • Cells are pre-incubated with varying concentrations of this compound.

    • The cells are then stimulated with a cytokine, such as IFNα, to activate the TYK2 pathway.

    • Following stimulation, the cells are fixed and permeabilized to allow for intracellular staining.

    • The cells are stained with a fluorescently labeled antibody specific for pSTAT1.

    • The level of pSTAT1 is quantified using flow cytometry.

  • Data Analysis: The reduction in the pSTAT1 signal in the presence of this compound, compared to the vehicle control, is used to determine the compound's potency (IC50).

Whole Blood Assay for Cytokine Production

Principle: This assay measures the functional consequence of TYK2 inhibition by quantifying the production of downstream inflammatory cytokines. For example, stimulation of whole blood with IL-12 and IL-18 induces the production of IFNγ, a process dependent on TYK2 signaling.

General Methodology:

  • System: Freshly drawn human whole blood.

  • Procedure:

    • Whole blood samples are pre-incubated with different concentrations of this compound.

    • The blood is then stimulated with a combination of cytokines (e.g., IL-12 and IL-18) to induce IFNγ production.

    • The samples are incubated for a specified period to allow for cytokine secretion.

    • Plasma is collected by centrifugation.

    • The concentration of IFNγ in the plasma is measured using a sensitive immunoassay, such as an ELISA or a multiplex bead-based assay.

  • Data Analysis: The inhibition of IFNγ production by this compound is calculated relative to the vehicle-treated control to determine the IC50 value.

In Vivo Preclinical Studies

While detailed in vivo preclinical data for this compound (ESK-001) in disease models such as psoriasis are not extensively available in the public literature, Alumis has reported preclinical data for a related brain-penetrant TYK2 inhibitor, A-005, in a mouse model of neuroinflammation, experimental autoimmune encephalomyelitis (EAE). These studies demonstrated that A-005 was effective in reducing clinical scores when administered both prophylactically and therapeutically, indicating the potential of TYK2 inhibition in vivo. This suggests that similar in vivo studies were likely conducted for this compound to support its clinical development.

Summary and Conclusion

The preclinical data for this compound (ESK-001) characterize it as a potent and highly selective allosteric inhibitor of TYK2. Its mechanism of action, targeting the JH2 regulatory domain, confers a high degree of selectivity over other JAK family members, which is a key differentiating feature. In vitro cellular assays have demonstrated its ability to effectively inhibit the signaling of key pro-inflammatory cytokines. While detailed protocols and in vivo data for this compound in relevant disease models are not yet fully published, the available information provides a strong rationale for its development in a range of immune-mediated diseases. Further publication of preclinical data will provide a more complete understanding of the pharmacological profile of this promising therapeutic candidate.

References

Envudeucitinib: A Technical Guide to the Selective Inhibition of IL-23 Mediated Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth examination of Envudeucitinib (formerly ESK-001), a highly selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), and its role in disrupting the IL-23 signaling pathway central to the pathogenesis of various autoimmune diseases.

Executive Summary

Interleukin-23 (IL-23) is a master cytokine that drives the differentiation and maintenance of pathogenic T helper 17 (Th17) cells, key mediators of chronic inflammation in diseases like psoriasis and systemic lupus erythematosus (SLE). The IL-23 receptor signals through the Janus kinase (JAK) family, specifically requiring both JAK2 and Tyrosine Kinase 2 (TYK2) for downstream signal transduction. This compound is a next-generation, oral, small-molecule inhibitor designed to selectively target TYK2. By binding to the regulatory pseudokinase (JH2) domain of TYK2, this compound allosterically inhibits its kinase activity, effectively blocking the IL-23 signaling cascade.[1][2] This targeted approach prevents the phosphorylation and activation of STAT proteins, thereby reducing the expression of pro-inflammatory genes and cytokines, including IL-17. Clinical data from studies in moderate-to-severe plaque psoriasis have demonstrated that this mechanism translates to significant and durable clinical efficacy, positioning this compound as a promising therapeutic agent.[3]

The IL-23/Th17 Axis and the Role of TYK2

The IL-23/Th17 pathway is a cornerstone of autoimmune pathology. IL-23, composed of p19 and p40 subunits, binds to its heterodimeric receptor (IL-23R/IL-12Rβ1) on the surface of T cells and other immune cells.[4][5] This binding event triggers the activation of the receptor-associated kinases, JAK2 and TYK2.

Activated TYK2 and JAK2 then phosphorylate specific tyrosine residues on the intracellular domain of the IL-23 receptor. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT4.[3][6] Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of target gene expression. This signaling cascade is essential for the stabilization of the Th17 phenotype and the production of effector cytokines like IL-17A, IL-17F, and IL-22, which drive tissue inflammation.[5][7]

TYK2 is a distinct member of the JAK family and plays a crucial, non-redundant role in signaling for IL-23, IL-12, and Type I interferons.[1][8] Its selective inhibition offers a therapeutic strategy to disrupt this pathway while potentially avoiding the broader immunosuppressive effects associated with less selective JAK inhibitors that also target JAK1, JAK2, or JAK3.[9]

This compound: Mechanism of Selective TYK2 Inhibition

This compound is a highly selective, oral allosteric inhibitor of TYK2.[1] Unlike ATP-competitive inhibitors that target the highly conserved active site (the JH1 domain) of kinases, this compound binds to the regulatory pseudokinase domain (JH2). The JH2 domain lacks catalytic activity but plays a critical role in regulating the function of the adjacent JH1 kinase domain.

By binding to this allosteric site, this compound stabilizes the TYK2 protein in an inactive conformation. This prevents the conformational changes necessary for its activation and subsequent signal transduction, effectively blocking downstream signaling without interfering with the ATP-binding site. This allosteric mechanism is the basis for its high selectivity for TYK2 over other JAK family members, thereby minimizing off-target effects.[1][9]

Logical Workflow: this compound's Inhibition of Inflammation cluster_0 Pathogenic Cascade cluster_1 Therapeutic Intervention IL23 IL-23 Cytokine Receptor IL-23 Receptor IL23->Receptor TYK2_JAK2 TYK2 / JAK2 Activation Receptor->TYK2_JAK2 STAT STAT3/4 Phosphorylation & Dimerization TYK2_JAK2->STAT Nucleus Nuclear Translocation STAT->Nucleus Gene Pro-inflammatory Gene Expression (e.g., IL-17, IL-22) Nucleus->Gene Inflammation Chronic Inflammation & Tissue Damage Gene->Inflammation This compound This compound (Oral Administration) Inhibition Allosteric Inhibition of TYK2 Pseudokinase Domain This compound->Inhibition Block Blockade of STAT Phosphorylation Inhibition->Block Interruption of Signal Reduction Reduced Pro-inflammatory Cytokine Production Block->Reduction Amelioration Amelioration of Disease Symptoms Reduction->Amelioration

Caption: Logical workflow of this compound's therapeutic intervention.

Preclinical & Clinical Data

This compound has been evaluated in Phase 1 and Phase 2 clinical trials, demonstrating a clear dose-dependent effect and a favorable safety profile. The Phase 2 STRIDE study (NCT05600036) and its open-label extension (OLE) provided robust evidence of its efficacy in patients with moderate-to-severe plaque psoriasis.[7][10]

Quantitative Efficacy in Plaque Psoriasis

The following tables summarize the key efficacy endpoints from the STRIDE trial and its OLE, focusing on the 40 mg twice-daily (BID) dose, which was identified as the most robust regimen.[9]

Table 1: Efficacy Results at Week 12 (Phase 2 STRIDE Study) [10]

Endpoint This compound 40 mg BID Placebo
PASI ≤1 (%) > 60% < 10%
PASI ≥90 (%) ~ 88% -

PASI: Psoriasis Area and Severity Index; PASI ≤1 indicates minimal disease activity; PASI ≥90 indicates at least a 90% reduction from baseline.

Table 2: Efficacy Results at Week 52 (Open-Label Extension) [3]

Endpoint This compound 40 mg BID
PASI-75 (%) 78%
PASI-90 (%) 61%
PASI-100 (%) 39%
sPGA 0 (clear) (%) 39%
DLQI 0/1 (%) 61%

sPGA: static Physician's Global Assessment; DLQI: Dermatology Life Quality Index, a score of 0 or 1 indicates no impact on quality of life.

Pharmacodynamic & Biomarker Analysis

Analyses of patient samples from the STRIDE study confirmed the mechanism of action.[11]

  • Transcriptomic Analysis (RNA-seq): Skin biopsies from patients treated with this compound showed a dose-dependent return of key psoriasis-related gene expression biomarkers to non-lesional levels. This included significant modulation of genes downstream of the IL-23/IL-17 pathway.[4][11]

  • Proteomic Analysis (SIMOA): Plasma samples demonstrated a significant impact on biomarkers downstream of the IL-23/IL-17 pathway.[11]

IL-23 Signaling Pathway and this compound's Point of Inhibition cluster_cell Immune Cell (e.g., T-cell) cluster_receptor IL-23 Receptor Complex cluster_jak Janus Kinases cluster_stat Signal Transducers IL23R IL-23R TYK2 TYK2 IL23R->TYK2 activate JAK2 JAK2 IL23R->JAK2 activate IL12RB1 IL-12Rβ1 IL12RB1->TYK2 activate IL12RB1->JAK2 activate STAT3 STAT3 TYK2->STAT3 phosphorylate STAT4 STAT4 TYK2->STAT4 phosphorylate JAK2->STAT3 phosphorylate JAK2->STAT4 phosphorylate P_STAT pSTAT3 / pSTAT4 Dimerization STAT3->P_STAT STAT4->P_STAT IL23 IL-23 IL23->IL23R binds This compound This compound This compound->TYK2 allosterically inhibits Nucleus Nucleus P_STAT->Nucleus translocates to Genes ↑ IL-17, IL-22 Expression Nucleus->Genes regulates

Caption: IL-23 signaling pathway and this compound's point of inhibition.

Experimental Protocols

The following sections describe representative methodologies for key experiments used to characterize a selective TYK2 inhibitor like this compound.

Representative Protocol: TYK2 Pseudokinase (JH2) Domain Binding Assay

This protocol is based on a fluorescence polarization (FP) assay designed to screen for compounds that bind to the TYK2 JH2 domain.[12]

  • Objective: To quantify the binding affinity of a test compound (e.g., this compound) to the isolated TYK2 JH2 domain by measuring the displacement of a fluorescently labeled probe.

  • Materials:

    • Recombinant human TYK2 JH2 protein.

    • Fluorescently labeled JH2 probe (tracer).

    • Assay Buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[8]

    • Test compound serial dilutions.

    • 384-well microplate (black, low-volume).

    • Fluorescent microplate reader capable of measuring fluorescence polarization.

  • Method:

    • Prepare a serial dilution of the test compound in DMSO, then dilute further in Assay Buffer.

    • Add 5 µL of the diluted test compound to the wells of the 384-well plate. Include wells for "no inhibitor" (buffer only) and "high displacement" (known potent inhibitor) controls.

    • Prepare a solution of TYK2 JH2 protein and the fluorescent probe in Assay Buffer at 2x the final desired concentration.

    • Add 10 µL of the protein/probe mixture to each well.

    • Incubate the plate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence polarization (FP) signal in millipolarization units (mP).

    • Data Analysis: The decrease in mP signal is proportional to the displacement of the probe by the test compound. Plot the mP values against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Representative Protocol: IL-23-Induced STAT3 Phosphorylation Assay in a Cellular Context

This protocol describes a method to measure the inhibitory effect of a compound on IL-23 signaling in a cell-based model using Western Blot.[13]

  • Objective: To determine the potency of this compound in inhibiting IL-23-mediated phosphorylation of STAT3 in a responsive cell line.

  • Materials:

    • Ba/F3 cells stably expressing the human IL-23R and IL-12Rβ1.[13]

    • Recombinant human IL-23.

    • Test compound (this compound) serial dilutions.

    • Cell culture medium and starvation medium (serum-free).

    • Lysis Buffer with protease and phosphatase inhibitors.

    • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate and imaging system.

  • Method:

    • Culture the Ba/F3-IL23R cells to sufficient density.

    • Wash the cells and starve them in serum-free medium for 4-6 hours to reduce basal signaling.

    • Pre-incubate the starved cells with serial dilutions of this compound (or vehicle control) for 1-2 hours at 37°C.

    • Stimulate the cells with a pre-determined concentration of recombinant human IL-23 (e.g., 20 ng/mL) for 15-30 minutes at 37°C.

    • Immediately terminate the stimulation by placing the cells on ice and pelleting them via centrifugation.

    • Lyse the cell pellets using ice-cold Lysis Buffer.

    • Determine protein concentration of the lysates using a BCA or Bradford assay.

    • Perform SDS-PAGE using equal amounts of protein per lane, followed by transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-STAT3 (pSTAT3) and total STAT3.

    • Incubate with a secondary HRP-conjugated antibody and detect the signal using a chemiluminescent substrate.

    • Data Analysis: Quantify the band intensities for pSTAT3 and total STAT3. Normalize the pSTAT3 signal to the total STAT3 signal for each sample. Plot the normalized pSTAT3 levels against the inhibitor concentration to calculate the IC50.

Simplified Workflow for STRIDE Phase 2 Trial cluster_arms 12-Week Double-Blind Treatment Period Start Patient Screening (Moderate-to-Severe Plaque Psoriasis) Random Randomization (N=228) Start->Random PBO Placebo Random->PBO 1:1:1:1:1:1 D1 This compound (Dose 1) Random->D1 1:1:1:1:1:1 D2 This compound (Dose 2) Random->D2 1:1:1:1:1:1 D3 This compound (Dose 3) Random->D3 1:1:1:1:1:1 D4 This compound (Dose 4) Random->D4 1:1:1:1:1:1 D5 This compound (40mg BID) Random->D5 1:1:1:1:1:1 Endpoint Primary Endpoint Assessment (Week 12) - PASI 75 - Safety Analysis PBO->Endpoint D1->Endpoint D2->Endpoint D3->Endpoint D4->Endpoint D5->Endpoint Followup 4-Week Safety Follow-up Period Endpoint->Followup OLE Option to Enter Open-Label Extension (OLE) Study Followup->OLE

Caption: Simplified workflow for the this compound STRIDE Phase 2 trial.

Safety and Tolerability

Across Phase 1 and Phase 2 studies, this compound has been generally well-tolerated.[14] In the 52-week OLE study, the safety profile remained consistent, with no new safety signals emerging. The overall rate of study drug discontinuation due to adverse events was low (3.7%).[3] The observed adverse events were primarily mild to moderate and aligned with the known safety profile of TYK2 inhibitors.[10] The selective, allosteric mechanism is designed to avoid JAK-related safety events associated with less selective JAK inhibitors.[14]

Conclusion

This compound represents a targeted, precision approach to inhibiting the IL-23 inflammatory axis. Its mechanism as a highly selective, allosteric inhibitor of the TYK2 pseudokinase domain allows for potent disruption of pathogenic cytokine signaling while minimizing off-target activity. The robust and durable efficacy demonstrated in clinical trials for plaque psoriasis, supported by pharmacodynamic data confirming its mechanism of action, underscores its potential as a best-in-class oral therapy for a range of immune-mediated diseases driven by TYK2-dependent pathways.

References

Envudeucitinib's Impact on Type I Interferon Signaling: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Envudeucitinib (formerly known as ESK-001) is an orally administered, highly selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2).[1][2] TYK2 is a key intracellular enzyme that mediates the signaling of critical pro-inflammatory cytokines, including type I interferons (IFN-α/β), interleukin-23 (IL-23), and IL-12.[3][4] Dysregulation of the type I interferon pathway is a central pathogenic driver in a number of autoimmune diseases, including systemic lupus erythematosus (SLE) and cutaneous lupus erythematosus (CLE).[5] By selectively targeting TYK2, this compound aims to correct this immune dysregulation while minimizing off-target effects associated with broader Janus kinase (JAK) inhibition.[3][6] This technical guide provides an in-depth analysis of the mechanism of action of this compound, its quantitative impact on type I interferon signaling, and the experimental protocols utilized to elucidate these effects.

Mechanism of Action: Allosteric Inhibition of TYK2

This compound employs a distinct mechanism of allosteric inhibition, binding to the regulatory pseudokinase (JH2) domain of TYK2. This contrasts with many other JAK inhibitors that compete with ATP at the highly conserved active site in the kinase (JH1) domain. This allosteric binding locks TYK2 in an inactive conformation, thereby preventing the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. The high selectivity for the TYK2 JH2 domain minimizes the potential for off-target inhibition of other JAK family members (JAK1, JAK2, and JAK3), which is a concern with less selective JAK inhibitors.[3]

Quantitative Impact on Type I Interferon Signaling

Preclinical and early clinical studies have demonstrated this compound's potent and dose-dependent inhibition of the type I interferon signaling pathway.

Table 1: In Vitro Inhibition of Cytokine Signaling Pathways
PathwayAssayMatrixIC50 (nM)Selectivity vs. TYK2
IFNα (TYK2-dependent)pSTAT1 InhibitionHuman Whole Blood104-
IL-12 (TYK2-dependent)pSTAT4 InhibitionHuman Whole Blood149-
IL-2 (JAK1/JAK3-dependent)pSTAT5 InhibitionHuman Whole Blood>30,000>288x
TPO (JAK2-dependent)pSTAT5 InhibitionHuman Whole Blood>30,000>288x

Data sourced from Alumis corporate presentations and publications.[1][3]

Table 2: Clinical Pharmacodynamic Effects on Type I Interferon Pathway
StudyPopulationBiomarkerEffectDose
Phase 1Healthy VolunteersType I IFN-induced genes (Transcriptomics)Dose-dependent inhibitionAscending doses
Phase 1Healthy VolunteersSIGLEC1 (Transcriptomics)Dose-dependent inhibitionAscending doses
STRIDE (Phase 2)Plaque PsoriasisType I IFN gene expression signatures (Blood RNA-seq)Dose-dependent suppression, maximal at top dose40 mg BID
STRIDE (Phase 2)Plaque PsoriasisType I IFN gene expression signatures (Skin RNA-seq)Suppression to non-lesional baseline levels40 mg BID

Data sourced from clinical trial publications and conference abstracts.[1][5][7]

Signaling Pathways and Experimental Workflows

Type I Interferon Signaling Pathway and this compound's Point of Intervention

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNAR1 IFNAR1 TYK2 TYK2 IFNAR1->TYK2 Activates IFNAR2 IFNAR2 JAK1 JAK1 IFNAR2->JAK1 Activates STAT1 STAT1 TYK2->STAT1 Phosphorylates STAT2 STAT2 TYK2->STAT2 Phosphorylates JAK1->STAT1 Phosphorylates ISGF3 ISGF3 Complex STAT1->ISGF3 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE ISRE (DNA) ISGF3->ISRE Translocates & Binds This compound This compound This compound->TYK2 Allosterically Inhibits Gene_Expression Interferon-Stimulated Gene Expression ISRE->Gene_Expression Induces IFN Type I IFN (e.g., IFNα) IFN->IFNAR1 Binds IFN->IFNAR2 Binds

Caption: this compound allosterically inhibits TYK2, blocking type I IFN-mediated signaling.

Experimental Workflow: Whole Blood Phospho-STAT Inhibition Assay

G cluster_prep Sample Preparation cluster_stim Stimulation & Staining cluster_analysis Data Acquisition & Analysis Blood Whole Blood Collection (Healthy Donor/Patient) Incubate Incubate with This compound (various conc.) Blood->Incubate Stimulate Stimulate with Type I IFN (e.g., IFNα) Incubate->Stimulate Fix_Perm Fixation and Permeabilization Stimulate->Fix_Perm Stain Intracellular Staining (Anti-pSTAT1 Antibody) Fix_Perm->Stain Flow Flow Cytometry Acquisition Stain->Flow Analyze Data Analysis (Quantify pSTAT1 levels) Flow->Analyze IC50 IC50 Calculation Analyze->IC50

Caption: Workflow for assessing this compound's inhibition of IFN-induced STAT phosphorylation.

Experimental Workflow: Transcriptomic Analysis of Clinical Samples

G cluster_sampling Clinical Sampling (STRIDE Trial) cluster_processing Sample Processing & Sequencing cluster_bioinformatics Bioinformatic Analysis Patient Psoriasis Patients (Placebo or this compound) Biopsy Whole Blood & Skin Biopsy (Baseline, Week 12) Patient->Biopsy RNA_Extract RNA Extraction Biopsy->RNA_Extract Lib_Prep Library Preparation RNA_Extract->Lib_Prep RNA_Seq RNA-Sequencing Lib_Prep->RNA_Seq QC Quality Control RNA_Seq->QC Alignment Read Alignment QC->Alignment Gene_Exp Gene Expression Quantification Alignment->Gene_Exp DEA Differential Expression Analysis (vs. Placebo/Baseline) Gene_Exp->DEA Pathway Pathway Analysis (Type I IFN Signatures) DEA->Pathway

Caption: Workflow for transcriptomic analysis of blood and skin samples from clinical trials.

Detailed Experimental Methodologies

Based on publicly available information, the following methodologies were employed to characterize the impact of this compound on type I interferon signaling.

In Vitro Phospho-STAT Inhibition Assays
  • Objective: To determine the potency (IC50) of this compound in inhibiting type I IFN-induced STAT1 phosphorylation.

  • Matrix: Human whole blood.

  • Protocol Outline:

    • Whole blood from healthy donors was collected.

    • Aliquots of blood were pre-incubated with escalating concentrations of this compound or vehicle control.

    • Cells were stimulated with a recombinant type I interferon (e.g., IFNα) to induce the TYK2-dependent signaling cascade.

    • Following stimulation, red blood cells were lysed, and the remaining leukocytes were fixed and permeabilized to allow for intracellular antibody staining.

    • Cells were stained with a fluorescently-conjugated antibody specific for the phosphorylated form of STAT1 (pSTAT1).

    • The level of pSTAT1 in specific leukocyte populations (e.g., lymphocytes, monocytes) was quantified using flow cytometry.

    • The concentration of this compound required to inhibit 50% of the IFNα-induced pSTAT1 signal (IC50) was calculated from the dose-response curve.

Clinical Transcriptomic Analysis (STRIDE Phase 2 Trial)
  • Objective: To assess the in vivo effect of this compound on the expression of type I interferon-regulated genes in patients.

  • Study Design: The STRIDE trial was a randomized, double-blind, placebo-controlled Phase 2 study in adults with moderate-to-severe plaque psoriasis (NCT05600036).[5][8]

  • Protocol Outline:

    • Sample Collection: Whole blood and skin punch biopsies were collected from patients at baseline (before treatment) and at various time points during treatment (e.g., Week 12) with either this compound or placebo.[5]

    • RNA Extraction: Total RNA was extracted from the collected whole blood and skin tissue samples.

    • RNA-Sequencing (RNA-seq): The extracted RNA underwent library preparation followed by high-throughput sequencing to generate a comprehensive profile of gene expression (transcriptome) for each sample.

    • Bioinformatic Analysis:

      • The sequencing data was processed through a bioinformatic pipeline to align reads to the human genome and quantify the expression level of each gene.

      • Differential gene expression analysis was performed to identify genes that were significantly up- or downregulated in the this compound-treated groups compared to the placebo group and/or baseline.

      • Gene set enrichment analysis and other pathway analysis tools were used to determine if predefined sets of genes, such as type I interferon gene signatures, were significantly modulated by this compound treatment.[5][7] This analysis confirmed a dose-dependent suppression of these signatures in both blood and skin.[5]

Conclusion

This compound is a potent and highly selective allosteric inhibitor of TYK2 that effectively downregulates the type I interferon signaling pathway. This has been demonstrated through in vitro assays showing direct inhibition of IFNα-induced STAT1 phosphorylation and confirmed in vivo through transcriptomic analysis of clinical samples from patients treated with this compound. The dose-dependent suppression of type I interferon gene signatures in both blood and skin provides a strong mechanistic rationale for the clinical development of this compound in autoimmune diseases where this pathway is a key driver of pathology.

References

Envudeucitinib: A Technical Deep Dive into the Allosteric Inhibition of Tyrosine Kinase 2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Envudeucitinib (formerly ESK-001) is an orally administered, next-generation, highly selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a key mediator in the signaling of pathogenic cytokines implicated in a range of immune-mediated diseases.[1][2][3] Unlike traditional Janus Kinase (JAK) inhibitors that compete with ATP at the highly conserved catalytic domain, this compound employs a distinct mechanism by binding to the regulatory pseudokinase (JH2) domain of TYK2.[4][5][6] This allosteric mode of action locks the enzyme in an inactive conformation, providing a high degree of selectivity for TYK2 over other JAK family members (JAK1, JAK2, JAK3) and potentially offering a more favorable safety profile.[7][8] Clinical data, particularly from the Phase 2 STRIDE study and its open-label extension, have demonstrated significant and sustained efficacy in patients with moderate-to-severe plaque psoriasis, validating the therapeutic potential of this approach.[9][10] This document provides a comprehensive technical overview of this compound's mechanism of action, its impact on cellular signaling, representative experimental protocols for its characterization, and a summary of its clinical efficacy data.

The TYK2 Target and the Allosteric Mechanism of this compound

TYK2 is an intracellular non-receptor tyrosine kinase belonging to the Janus kinase (JAK) family.[5] Each JAK family member contains a catalytically active kinase domain (Janus Homology 1, JH1) and a regulatory pseudokinase domain (JH2) which, despite its structural similarity to the kinase domain, lacks catalytic activity.[4][7] Under normal physiological conditions, the JH2 domain exerts an auto-inhibitory effect on the JH1 domain, maintaining the enzyme in a basal, inactive state.[7][11]

This compound leverages this natural regulatory mechanism. It is designed to bind with high affinity and selectivity to a specific pocket within the TYK2 JH2 domain.[4][5] This binding event stabilizes the auto-inhibited conformation, effectively locking the JH2 and JH1 domains together and preventing the conformational changes necessary for kinase activation upon cytokine receptor engagement.[4][6][7] This allosteric mechanism is distinct from ATP-competitive inhibitors and is the basis for this compound's high selectivity, as the JH2 domain has significantly more structural diversity across the JAK family than the highly conserved ATP-binding pocket in the JH1 domain.[4][12]

cluster_0 Inactive TYK2 (Basal State) cluster_1 Active TYK2 cluster_2 This compound-Inhibited TYK2 JH2_inactive JH2 (Pseudokinase) JH1_inactive JH1 (Kinase) JH2_inactive->JH1_inactive Autoinhibition JH2_active JH2 JH1_active JH1 (Active) JH2_active->JH1_active Conformational Change Downstream\nSignaling Downstream Signaling JH1_active->Downstream\nSignaling ATP ATP ATP->JH1_active Binds This compound This compound JH2_inhibited JH2 (Pseudokinase) This compound->JH2_inhibited Allosteric Binding JH1_inhibited JH1 (Kinase) JH2_inhibited->JH1_inhibited Locked in Inactive State JH1_inhibited->Downstream\nSignaling Blocked Cytokine Cytokine Receptor Signal Cytokine->JH2_inactive Activation Signal Cytokine->JH2_inhibited Activation Signal

Caption: Mechanism of Allosteric TYK2 Inhibition by this compound.

Interruption of Pro-Inflammatory Signaling Pathways

TYK2 is a critical node in the signaling pathways of several key cytokines, including IL-23, IL-12, and Type I interferons (IFNs).[13] These pathways are central to the pathogenesis of psoriasis and other autoimmune diseases.[14][15]

  • The IL-23/IL-17 Axis: IL-23, a cytokine crucial for the maintenance and expansion of Th17 cells, signals through a receptor complex that utilizes TYK2 and JAK2.[14] Upon IL-23 binding, TYK2 is activated and phosphorylates STAT3 (Signal Transducer and Activator of Transcription 3).[15] Activated STAT3 then translocates to the nucleus, promoting the transcription of genes that lead to the production of pro-inflammatory cytokines like IL-17 and IL-22.[14] These cytokines drive keratinocyte hyperproliferation and inflammation, characteristic features of psoriatic plaques.[16]

  • Type I IFN Signaling: Type I interferons signal through receptors that also rely on TYK2 for signal transduction.[13] This pathway is implicated in the innate immune response and contributes to the inflammatory cascade in autoimmune conditions.

By inhibiting TYK2, this compound effectively blocks the phosphorylation and activation of downstream STATs, thereby disrupting these pro-inflammatory signaling cascades at a critical upstream point.[13][16] This leads to a reduction in pathogenic cytokine production and a normalization of immune cell function.

TYK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL23R IL-23 Receptor TYK2 TYK2 IL23R->TYK2 Activates JAK2 JAK2 IL23R->JAK2 Activates IFNAR Type I IFN Receptor IFNAR->TYK2 Activates STAT3 STAT3 TYK2->STAT3 Phosphorylates STAT1_2 STAT1/2 TYK2->STAT1_2 Phosphorylates JAK2->STAT3 pSTAT3 pSTAT3 Dimer STAT3->pSTAT3 Dimerizes pSTAT1_2 pSTAT1/2 Complex STAT1_2->pSTAT1_2 Forms Complex This compound This compound This compound->TYK2 Inhibits Gene_Transcription Gene Transcription pSTAT3->Gene_Transcription Translocates & Induces pSTAT1_2->Gene_Transcription IL-17, IL-22, etc. IL-17, IL-22, etc. Gene_Transcription->IL-17, IL-22, etc. Upregulates IFN-Stimulated Genes IFN-Stimulated Genes Gene_Transcription->IFN-Stimulated Genes Upregulates IL23 IL-23 IL23->IL23R IFN Type I IFN IFN->IFNAR

Caption: this compound Blocks Key Pro-Inflammatory Cytokine Signaling Pathways.

Quantitative Data Profile

While specific preclinical binding and enzymatic inhibition data for this compound are not publicly available, a profile for a highly selective and potent allosteric TYK2 inhibitor can be represented. The following table illustrates the types of quantitative metrics and representative values that characterize such a compound.

Table 1: Representative Preclinical Profile of a Selective Allosteric TYK2 Inhibitor (Note: These are illustrative values as specific data for this compound is not in the public domain.)

ParameterAssay TypeTargetRepresentative ValueInterpretation
Binding Affinity (Ki) TR-FRET Binding AssayTYK2 (JH2 Domain)< 1 nMDemonstrates potent, high-affinity binding to the target regulatory domain.
Enzymatic Inhibition (IC50) ADP-Glo Kinase AssayTYK2 (Full-Length)< 10 nMShows potent inhibition of the enzyme's catalytic function.
Kinase Selectivity (IC50) Kinase Panel ScreenJAK1, JAK2, JAK3> 10,000 nMIndicates >1000-fold selectivity for TYK2 over other JAK family members, a key feature of allosteric inhibitors.
Cellular Potency (EC50) IL-23 Stimulated pSTAT3Human PBMCs< 50 nMConfirms potent activity in a relevant cellular environment, blocking downstream signaling.
Cellular Potency (EC50) IFN-α Stimulated pSTAT1Human PBMCs< 50 nMDemonstrates functional inhibition of the Type I interferon pathway.

Clinical trials have provided robust quantitative data on the efficacy of this compound in treating moderate-to-severe plaque psoriasis.

Table 2: Clinical Efficacy of this compound (40 mg BID) in Plaque Psoriasis (STRIDE & OLE Studies)

Efficacy EndpointWeek 12 ResponseWeek 52 ResponseSource
PASI 75 ~70-80%78%[9][10]
PASI 90 ~50-60%61%[9][10]
PASI 100 (Complete Skin Clearance) Not Reported39%[9]
sPGA 0/1 (Clear or Almost Clear) ~60-70%61%[9][17]
sPGA 0 (Clear) Not Reported39%[9]
(PASI: Psoriasis Area and Severity Index; sPGA: static Physician's Global Assessment; BID: twice daily. Data are aggregated from published results of the Phase 2 STRIDE study and its open-label extension.)

Key Experimental Protocols

Characterizing a selective allosteric inhibitor like this compound involves a suite of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action. Below are detailed representative protocols for these key experiments.

A Compound Synthesis & Library Screening B Biochemical Binding Assay (e.g., TR-FRET) Determine Ki for TYK2 JH2 A->B C Biochemical Activity Assay (e.g., ADP-Glo) Determine IC50 for TYK2 B->C Confirm Functional Inhibition D Kinase Selectivity Panel (>300 Kinases) Determine IC50 for JAK1/2/3 & Off-Targets C->D Assess Selectivity E Cellular Signaling Assay (e.g., Phospho-STAT Flow Cytometry) Determine EC50 in relevant cell lines/PBMCs D->E Confirm Cellular Activity of Selective Hits F In Vivo Efficacy Models (e.g., Imiquimod-induced psoriasis mouse model) E->F Evaluate In Vivo G Lead Candidate (e.g., this compound) F->G

Caption: General Experimental Workflow for TYK2 Inhibitor Characterization.
Protocol: Biochemical Binding Affinity to TYK2 JH2 Domain (TR-FRET)

  • Objective: To quantify the binding affinity (Ki) of this compound to the isolated TYK2 pseudokinase (JH2) domain.

  • Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the proximity of two molecules. A terbium (Tb)-labeled anti-tag antibody binds to a tagged recombinant TYK2-JH2 protein (donor), and a fluorescently labeled tracer molecule binds to the JH2 domain's target pocket (acceptor). When in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits light. A test compound that displaces the tracer will disrupt FRET, leading to a decrease in the signal.

  • Methodology:

    • Reagents: Recombinant His-tagged TYK2 JH2 domain, anti-His-Tb antibody (donor), fluorescently-labeled tracer ligand, assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% BSA).

    • Compound Preparation: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 pM) in 100% DMSO, followed by an intermediate dilution in assay buffer.

    • Assay Procedure:

      • In a 384-well low-volume plate, add 5 µL of the test compound dilution.

      • Add 5 µL of a pre-mixed solution containing the TYK2 JH2 protein and the anti-His-Tb antibody. Incubate for 30 minutes at room temperature.

      • Add 10 µL of the fluorescent tracer.

      • Incubate for 60-120 minutes at room temperature, protected from light.

    • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Data Analysis: Calculate the TR-FRET ratio (Acceptor/Donor). Plot the ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent tracer.

Protocol: Enzymatic Activity Inhibition (ADP-Glo™ Kinase Assay)
  • Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against the full-length TYK2 enzyme.

  • Principle: The ADP-Glo™ assay quantifies the amount of ADP produced during a kinase reaction. The reaction is stopped, and remaining ATP is depleted. Then, a reagent is added to convert the ADP produced back into ATP, which is used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to kinase activity.

  • Methodology:

    • Reagents: Active full-length TYK2 enzyme, substrate peptide (e.g., a generic tyrosine kinase substrate), ATP, kinase reaction buffer, ADP-Glo™ Reagent, Kinase Detection Reagent.

    • Compound Preparation: Prepare serial dilutions of this compound as described in Protocol 4.1.

    • Assay Procedure:

      • Add 2.5 µL of test compound to a 384-well plate.

      • Add 2.5 µL of a TYK2 enzyme and substrate mix. Incubate for 10 minutes.

      • Initiate the kinase reaction by adding 5 µL of ATP (at a concentration near the Km for TYK2).

      • Incubate for 60 minutes at room temperature.

      • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

      • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Data Acquisition: Read luminescence on a plate-based luminometer.

    • Data Analysis: Normalize the data to high (no inhibitor) and low (no enzyme) controls. Plot percent inhibition against the log of inhibitor concentration and fit to a dose-response curve to determine the IC50.

Protocol: Cellular Inhibition of Cytokine Signaling (pSTAT Assay)
  • Objective: To determine the functional potency (EC50) of this compound by measuring the inhibition of cytokine-induced STAT phosphorylation in primary human cells.

  • Principle: Whole blood or isolated peripheral blood mononuclear cells (PBMCs) are pre-incubated with the inhibitor and then stimulated with a cytokine (e.g., IL-23 or IFN-α). The cells are then fixed, permeabilized, and stained with fluorescently-labeled antibodies against a cell surface marker (to identify a specific cell population) and against the phosphorylated form of the target STAT protein (e.g., pSTAT3). The level of pSTAT is quantified on a per-cell basis using flow cytometry.

  • Methodology:

    • Reagents: Fresh human whole blood or isolated PBMCs, this compound, recombinant human IL-23 or IFN-α, fixation/permeabilization buffers, fluorescently-labeled antibodies (e.g., anti-CD4, anti-pSTAT3 (pY705)).

    • Compound Treatment:

      • Aliquot 100 µL of whole blood or PBMCs into 96-well deep-well plates.

      • Add the test compound at various concentrations and incubate for 1-2 hours at 37°C.

    • Cytokine Stimulation: Add the stimulating cytokine (e.g., IL-23 to a final concentration of 10 ng/mL) to the wells. Leave one well unstimulated as a negative control. Incubate for 15-30 minutes at 37°C.

    • Fixation and Staining:

      • Fix the cells immediately by adding a formaldehyde-based fixation buffer.

      • Permeabilize the cells using a mild detergent (e.g., methanol (B129727) or saponin).

      • Add the antibody cocktail (e.g., anti-CD4-FITC and anti-pSTAT3-PE) and incubate for 60 minutes at 4°C.

      • Wash the cells to remove unbound antibodies.

    • Data Acquisition: Acquire data on a multi-color flow cytometer.

    • Data Analysis: Gate on the cell population of interest (e.g., CD4+ T cells). Determine the median fluorescence intensity (MFI) of the pSTAT3 signal for each sample. Normalize the data and plot the percent inhibition of the cytokine-induced pSTAT3 signal against the log of the inhibitor concentration to calculate the EC50.

Conclusion

This compound represents a significant advancement in the targeted therapy of immune-mediated diseases. Its novel allosteric mechanism of action confers high selectivity for TYK2, distinguishing it from pan-JAK inhibitors.[4][6] This selectivity for the TYK2 pseudokinase domain allows for the precise disruption of key pathogenic cytokine pathways, such as the IL-23/IL-17 axis, which are fundamental to the pathophysiology of diseases like psoriasis.[13][15] The robust and durable clinical efficacy demonstrated in moderate-to-severe plaque psoriasis, coupled with a favorable safety profile observed in clinical trials, underscores the potential of this compound as a differentiated, next-generation oral treatment.[9][10] Further investigation and ongoing Phase 3 trials will continue to define its role across a broader spectrum of TYK2-mediated conditions.[1][2]

References

In Vitro Pharmacological Profile of Envudeucitinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Envudeucitinib (formerly known as ESK-001) is a next-generation, orally bioavailable, highly selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1] TYK2 plays a pivotal role in the signaling pathways of key pro-inflammatory cytokines, including interleukin-12 (B1171171) (IL-12), IL-23, and Type I interferons (IFNs).[1][2] By selectively targeting TYK2, this compound aims to correct immune dysregulation implicated in a range of autoimmune and inflammatory diseases, such as psoriasis and systemic lupus erythematosus (SLE), while minimizing off-target effects associated with broader JAK inhibition.[3] This technical guide provides a comprehensive overview of the in vitro pharmacological profile of this compound, focusing on its kinase selectivity, cellular activity, and the experimental methodologies used for its characterization.

Mechanism of Action: Allosteric Inhibition of TYK2

This compound employs a distinct mechanism of allosteric inhibition. Unlike ATP-competitive inhibitors that bind to the highly conserved kinase domain (JH1), this compound binds to the regulatory pseudokinase domain (JH2) of TYK2.[4] This binding stabilizes the autoinhibitory conformation of TYK2, preventing its activation and subsequent downstream signaling. This allosteric mode of action is the basis for its high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3).[1]

Data Presentation: Quantitative In Vitro Pharmacology

The following tables summarize the key quantitative in vitro pharmacological data for this compound and a representative selective allosteric TYK2 inhibitor.

Table 1: In Vitro Potency and Selectivity of this compound Against the JAK Family

Target KinaseAssay TypeIC50 (nM)Selectivity vs. TYK2
TYK2 Human Whole Blood (IFNα)104-
TYK2 Human Whole Blood (IL-12)149-
JAK1/JAK3 Human Whole Blood (IL-2)>30,000>201-288 fold
JAK2 Human Whole Blood (TPO)>30,000>201-288 fold

Data sourced from Alumis presentation on the Pharmacokinetic and Pharmacodynamic Characteristics of ESK-001.[1]

Table 2: Representative Kinome Selectivity of a Novel Allosteric TYK2 Inhibitor (ATMW-DC)

As comprehensive kinome scan data for this compound is not publicly available, the following data for another potent and selective allosteric TYK2 inhibitor, ATMW-DC, is presented as a representative example of the selectivity profile of this class of compounds.

Assay TypeParameterValue
Biochemical BindingTYK2-JH2 IC5012 pM
JAK1-JH2>350-fold selectivity
JAK2-JH2>350-fold selectivity
JAK3-JH2>350-fold selectivity
Kinome PanelPartition Index (PTYK2-JH2)0.98

Data sourced from a 2023 publication in Annals of the Rheumatic Diseases.[5] A partition index close to 1.0 indicates a high degree of selectivity for the target kinase over other kinases in the panel.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Protocol 1: Biochemical Kinase Inhibition Assay (Representative)

This protocol describes a general method for determining the IC50 of an inhibitor against a purified kinase, such as the LanthaScreen™ Eu Kinase Binding Assay.

Objective: To determine the concentration of this compound required to inhibit 50% of TYK2 binding activity in a biochemical assay.

Materials:

  • Recombinant human TYK2 enzyme

  • LanthaScreen™ Eu-anti-tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Kinase Buffer

  • This compound (serial dilutions)

  • 384-well microplates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in kinase buffer. Prepare a mixture of the TYK2 enzyme and the Eu-anti-tag antibody in kinase buffer.

  • Assay Plate Setup: To the wells of a 384-well plate, add 5 µL of the serially diluted this compound or vehicle control.

  • Enzyme/Antibody Addition: Add 5 µL of the TYK2 enzyme/antibody mixture to each well.

  • Tracer Addition: Add 5 µL of the Alexa Fluor™ 647-labeled kinase tracer to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cellular Phospho-STAT1 (pSTAT1) Inhibition Assay in Human Whole Blood

This protocol details a flow cytometry-based assay to measure the functional inhibition of TYK2-mediated signaling in a physiologically relevant matrix.

Objective: To determine the IC50 of this compound for the inhibition of IFNα-induced STAT1 phosphorylation in human whole blood.

Materials:

  • Freshly collected human whole blood (anticoagulated with, for example, EDTA)

  • This compound (serial dilutions in DMSO)

  • Recombinant human Interferon-alpha (IFNα)

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., BD Cytofix™)

  • Permeabilization Buffer (e.g., BD Perm™ III)

  • Fluorochrome-conjugated antibodies:

    • Anti-CD45 (for leukocyte gating)

    • Anti-CD3 (for T-cell gating)

    • Anti-pSTAT1 (Y701)

  • Flow cytometer

Procedure:

  • Inhibitor Pre-incubation: Aliquot 100 µL of whole blood into flow cytometry tubes. Add serial dilutions of this compound or a vehicle control (DMSO) to the respective tubes and incubate for 1 hour at 37°C.

  • Cytokine Stimulation: Add IFNα to a final concentration of 100 ng/mL to all tubes except the unstimulated control. Incubate for 15-30 minutes at 37°C.

  • Fixation: Immediately following stimulation, add 1 mL of pre-warmed Fixation Buffer to each tube to stop the reaction. Incubate for 10 minutes at 37°C.

  • Permeabilization and Red Blood Cell Lysis: Add 1 mL of cold Permeabilization Buffer and vortex gently. Incubate on ice for 30 minutes. This step also lyses red blood cells.

  • Washing: Wash the cells twice with PBS containing 2% Fetal Bovine Serum.

  • Antibody Staining: Resuspend the cell pellet in a cocktail of fluorochrome-conjugated antibodies (anti-CD45, anti-CD3, and anti-pSTAT1) and incubate for 30-60 minutes at room temperature in the dark.

  • Washing and Resuspension: Wash the cells once more and resuspend the final cell pellet in PBS.

  • Data Acquisition: Acquire data on a flow cytometer, collecting events for each sample.

  • Data Analysis: Gate on the CD45-positive, CD3-positive T-lymphocyte population. Determine the median fluorescence intensity (MFI) of the pSTAT1 signal for each condition. Calculate the percent inhibition of pSTAT1 phosphorylation relative to the IFNα-stimulated control and determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualizations

Signaling Pathway of TYK2 Inhibition by this compound

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine IL-12, IL-23, Type I IFN Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK JAK1/JAK2 Receptor->JAK Activates STAT STAT TYK2->STAT Phosphorylates JAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Gene_Expression Gene Expression (Inflammation) STAT_dimer->Gene_Expression Translocates & Regulates This compound This compound This compound->TYK2 Allosterically Inhibits

Caption: this compound allosterically inhibits TYK2, blocking cytokine-induced STAT phosphorylation.

Experimental Workflow for Cellular pSTAT1 Inhibition Assay

pSTAT1_Workflow start Start: Whole Blood Sample preincubation 1. Pre-incubation (1 hr, 37°C) + this compound/Vehicle start->preincubation stimulation 2. Stimulation (15-30 min, 37°C) + IFNα preincubation->stimulation fixation 3. Fixation (10 min, 37°C) stimulation->fixation perm 4. Permeabilization & RBC Lysis (30 min, on ice) fixation->perm staining 5. Antibody Staining (30-60 min, RT) (Anti-CD45, CD3, pSTAT1) perm->staining acquisition 6. Data Acquisition (Flow Cytometer) staining->acquisition analysis 7. Data Analysis (Gating & MFI Quantification) acquisition->analysis end End: IC50 Determination analysis->end Selectivity_Diagram This compound This compound TYK2 TYK2 (JH2 Domain) This compound->TYK2 High Affinity Binding (Potent Inhibition) JAK1 JAK1 This compound->JAK1 Negligible Binding (>200-fold lower affinity) JAK2 JAK2 This compound->JAK2 Negligible Binding (>200-fold lower affinity) JAK3 JAK3 This compound->JAK3 Negligible Binding (>200-fold lower affinity) Kinome Broader Kinome This compound->Kinome No Significant Off-Target Effects

References

Envudeucitinib's Effect on Cytokine Production by Immune Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Envudeucitinib (formerly ESK-001) is a next-generation, orally administered, highly selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2).[1][2] TYK2 is a crucial intracellular enzyme that mediates signaling for key pro-inflammatory cytokines, including Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFNs).[1][3] By potently and selectively inhibiting TYK2, this compound effectively downregulates the inflammatory cascades driven by these cytokines, which are central to the pathogenesis of numerous immune-mediated diseases such as psoriasis and systemic lupus erythematosus (SLE).[1][4] This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on cytokine pathways based on recent clinical trial data, and the experimental protocols used to ascertain these effects.

Core Mechanism of Action: Allosteric Inhibition of TYK2

TYK2 is a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[5] These kinases are critical for transducing signals from cytokine receptors to the nucleus via the JAK-STAT pathway.[6] Upon a cytokine binding to its receptor, associated JAKs become activated, phosphorylate each other, and then phosphorylate the receptor itself. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, which are then also phosphorylated by the JAKs. Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes, including those for other inflammatory mediators.[6][7]

This compound's high selectivity stems from its unique allosteric mechanism. Unlike pan-JAK inhibitors that compete with ATP in the highly conserved active site of the kinase domain, this compound binds to the regulatory pseudokinase domain of TYK2.[5][8] This binding locks the kinase in an inactive conformation, preventing its activation and subsequent downstream signaling.[8] This allosteric inhibition confers high selectivity for TYK2 over other JAK family members, minimizing off-target effects associated with broader JAK inhibition.[3]

The primary pathways disrupted by this compound are those dependent on TYK2 signaling:

  • The IL-23/Th17 Axis: TYK2 pairs with JAK2 to mediate signaling from the IL-23 receptor.[9] IL-23 is essential for the survival and expansion of T helper 17 (Th17) cells, which are major producers of pro-inflammatory cytokines like IL-17 and IL-22.[9][10]

  • The IL-12/Th1 Axis: TYK2 also pairs with JAK2 for IL-12 receptor signaling, which drives the differentiation of T helper 1 (Th1) cells and the production of Interferon-gamma (IFN-γ).[9][10]

  • Type I Interferon Pathway: TYK2 pairs with JAK1 to transduce signals from Type I IFN receptors (IFNAR), which are central to antiviral responses but also contribute to the pathogenesis of autoimmune diseases like SLE.[9][11]

By inhibiting TYK2, this compound effectively dampens the inflammatory responses mediated by Th17, Th1, and Type I IFN pathways.

TYK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor_il23 IL-23R receptor_ifn IFNAR TYK2_reg TYK2 (Regulatory) receptor_il23->TYK2_reg TYK2_kin TYK2 (Kinase) receptor_il23->TYK2_kin Activation JAK2 JAK2 receptor_il23->JAK2 receptor_ifn->TYK2_reg receptor_ifn->TYK2_kin Activation JAK1 JAK1 receptor_ifn->JAK1 TYK2_reg->TYK2_kin Activation STAT3 STAT3 TYK2_kin->STAT3 Phosphorylate STAT1 STAT1 TYK2_kin->STAT1 Phosphorylate JAK2->STAT3 Phosphorylate JAK1->STAT1 Phosphorylate pSTAT3 pSTAT3 STAT_dimer pSTAT Dimer pSTAT3->STAT_dimer pSTAT1 pSTAT1 pSTAT1->STAT_dimer DNA DNA STAT_dimer->DNA Translocates to Nucleus This compound This compound This compound->TYK2_reg Allosteric Inhibition Transcription Gene Transcription (IL-17, IL-22, etc.) DNA->Transcription Initiates IL23 IL-23 IL23->receptor_il23 Binds IFN Type I IFN IFN->receptor_ifn Binds Experimental_Workflow cluster_collection Patient Sample Collection (STRIDE Trial) cluster_samples Sample Types cluster_analysis Biomarker Analysis cluster_output Data Output P0 Baseline (Day 1) P1 Treatment Period (12 Weeks) This compound or Placebo Blood Whole Blood P0->Blood Collect Biopsy Skin Punch Biopsy P0->Biopsy Collect P2 Week 12 P2->Blood Collect P2->Biopsy Collect Plasma Plasma Blood->Plasma Processed RNAseq Transcriptomics: RNA Sequencing (RNA-seq) Blood->RNAseq SIMOA Proteomics: Single Molecule Array (SIMOA) Plasma->SIMOA Biopsy->RNAseq Protein Circulating Cytokine Protein Levels (e.g., IL-23, IL-22) SIMOA->Protein Gene Pathway Gene Expression Signatures (e.g., IFN, IL-17) RNAseq->Gene

References

Selectivity of Envudeucitinib for TYK2 versus other JAK kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Envudelucitinib is an orally administered, small molecule inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. As a key mediator of cytokine signaling pathways implicated in various immune-mediated inflammatory diseases, selective TYK2 inhibition presents a promising therapeutic strategy. This technical guide explores the selectivity of Envudelucitinib for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), providing a comprehensive overview of its mechanism of action, the experimental methodologies used to determine selectivity, and the signaling pathways it modulates.

While specific quantitative selectivity data for Envudelucitinib is not extensively available in the public domain, its mechanism as a highly selective, allosteric TYK2 inhibitor positions it similarly to the well-characterized compound, Deucravacitinib. Therefore, this guide will leverage data from Deucravacitinib to illustrate the expected selectivity profile and the rigorous experimental approaches employed in its validation.

The Critical Role of Selectivity in JAK Inhibition

The JAK family consists of four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. These kinases are crucial for signal transduction downstream of various cytokine and growth factor receptors. However, their functions are not entirely redundant:

  • JAK1: Involved in signaling for a broad range of cytokines, including those for inflammation, immune response, and hematopoiesis.

  • JAK2: Plays a primary role in signaling for hematopoietic growth factors such as erythropoietin and thrombopoietin.

  • JAK3: Primarily associated with the common gamma chain (γc) of cytokine receptors, crucial for lymphocyte development and function.

  • TYK2: Mediates signaling for key cytokines in inflammatory pathways, notably Interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs).

Non-selective inhibition of JAK kinases can lead to a variety of off-target effects. For instance, inhibition of JAK2 is associated with hematological adverse events like anemia and thrombocytopenia, while broad immunosuppression can result from the inhibition of JAK1 and JAK3. Consequently, the high selectivity of a TYK2 inhibitor like Envudelucitinib is a critical attribute for a favorable therapeutic profile, aiming to specifically target disease-relevant pathways while minimizing mechanism-based side effects.

Quantitative Selectivity Profile

The selectivity of a kinase inhibitor is quantitatively expressed by comparing its half-maximal inhibitory concentration (IC50) or its binding affinity (Ki) for the target kinase versus other kinases. A higher ratio of IC50 or Ki for off-target kinases relative to the on-target kinase indicates greater selectivity.

The following table summarizes the in vitro selectivity of Deucravacitinib, a representative highly selective, allosteric TYK2 inhibitor, against the JAK family kinases. This profile is illustrative of the expected selectivity for Envudelucitinib.

KinaseIC50 (nM) - Biochemical AssayIC50 (nM) - Cell-Based AssayFold Selectivity vs. TYK2 (Cell-Based)
TYK2 0.2 1.1 -
JAK1>10,0001,000~909
JAK2>10,000>10,000>9,090
JAK3>10,0002,800~2,545

Data presented for Deucravacitinib as a representative highly selective, allosteric TYK2 inhibitor.

This data highlights the remarkable selectivity for TYK2, with significantly weaker inhibition of other JAK family members.

Experimental Protocols for Determining Kinase Selectivity

The determination of a kinase inhibitor's selectivity profile involves a multi-tiered approach, progressing from biochemical assays to more physiologically relevant cell-based and whole-blood assays.

Biochemical Kinase Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified kinase proteins.

Objective: To determine the IC50 value of the test compound against the isolated catalytic domains of TYK2, JAK1, JAK2, and JAK3.

Methodology:

  • Reagents: Recombinant human TYK2, JAK1, JAK2, and JAK3 kinase domains, a suitable peptide or protein substrate, adenosine (B11128) triphosphate (ATP), and the test compound (Envudelucitinib).

  • Procedure:

    • The kinase, substrate, and varying concentrations of the test compound are incubated together in a reaction buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be achieved through various detection methods, such as:

      • Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.

      • Fluorescence-based assays: Employing phosphorylation-specific antibodies tagged with fluorescent probes or using proprietary technologies like LanthaScreen™ or HTRF®.

      • Luminescence-based assays: Measuring the depletion of ATP using a luciferase/luciferin system (e.g., Kinase-Glo®).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Phosphorylation Assays

These assays assess the inhibitor's activity within a cellular context, providing a more accurate reflection of its potency and selectivity by accounting for factors like cell permeability and off-target effects.

Objective: To measure the IC50 of the test compound for the inhibition of cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins downstream of specific JAKs.

Methodology:

  • Cell Lines: Specific human cell lines are chosen that endogenously express the relevant cytokine receptors and JAK kinases. For example, peripheral blood mononuclear cells (PBMCs) or specific immune cell lines.

  • Procedure:

    • Cells are pre-incubated with a range of concentrations of the test compound.

    • Cells are then stimulated with a specific cytokine to activate a particular JAK-STAT pathway:

      • IL-12 or IL-23: To activate the TYK2/JAK2 pathway, leading to STAT3/STAT4 phosphorylation.

      • IL-6: To activate the JAK1/JAK2/TYK2 pathway, leading to STAT3 phosphorylation.

      • IFN-α: To activate the TYK2/JAK1 pathway, leading to STAT1/STAT2 phosphorylation.

      • GM-CSF: To activate the JAK2 homodimer pathway, leading to STAT5 phosphorylation.

      • IL-2: To activate the JAK1/JAK3 pathway, leading to STAT5 phosphorylation.

    • Following stimulation, the cells are lysed, and the levels of phosphorylated STAT proteins (pSTATs) are quantified using techniques such as:

      • Western Blotting: Using antibodies specific for the phosphorylated form of the STAT protein.

      • Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput method for quantifying pSTAT levels.

      • Flow Cytometry (Phosflow): Allows for the analysis of pSTAT levels in specific cell subpopulations within a mixed cell population like PBMCs.

  • Data Analysis: Similar to the biochemical assays, dose-response curves are generated to determine the IC50 values for the inhibition of each cytokine-induced signaling pathway.

Signaling Pathway Modulation

Envudelucitinib exerts its therapeutic effect by selectively inhibiting TYK2, thereby blocking the signaling of key pro-inflammatory cytokines. The diagram below illustrates the central role of TYK2 in the JAK-STAT pathway and the point of intervention for a selective inhibitor.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine (e.g., IL-23, IL-12, IFN-α) Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAKx JAK1 / JAK2 Receptor->JAKx Activation STAT STAT TYK2->STAT Phosphorylation JAKx->STAT Phosphorylation Envudelucitinib Envudelucitinib Envudelucitinib->TYK2 Allosteric Inhibition pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization nucleus Nucleus STAT_dimer->nucleus Translocation gene Gene Transcription nucleus->gene Modulation

Caption: JAK-STAT signaling pathway and Envudelucitinib's mechanism.

Experimental Workflow Visualization

The following diagram outlines the typical workflow for assessing the selectivity of a TYK2 inhibitor.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays biochem_tyk2 Purified TYK2 ic50_biochem Determine Biochemical IC50s biochem_tyk2->ic50_biochem biochem_jak1 Purified JAK1 biochem_jak1->ic50_biochem biochem_jak2 Purified JAK2 biochem_jak2->ic50_biochem biochem_jak3 Purified JAK3 biochem_jak3->ic50_biochem cell_tyk2 TYK2-dependent (e.g., IL-23) ic50_cell Determine Cellular IC50s cell_tyk2->ic50_cell cell_jak1 JAK1-dependent (e.g., IL-6) cell_jak1->ic50_cell cell_jak2 JAK2-dependent (e.g., GM-CSF) cell_jak2->ic50_cell cell_jak3 JAK3-dependent (e.g., IL-2) cell_jak3->ic50_cell compound Envudelucitinib compound->biochem_tyk2 compound->biochem_jak1 compound->biochem_jak2 compound->biochem_jak3 compound->cell_tyk2 compound->cell_jak1 compound->cell_jak2 compound->cell_jak3 selectivity_profile Establish Selectivity Profile ic50_biochem->selectivity_profile ic50_cell->selectivity_profile

Caption: Workflow for determining kinase inhibitor selectivity.

Conclusion

Envudelucitinib is a promising therapeutic agent that exemplifies the next generation of targeted oral therapies for immune-mediated inflammatory diseases. Its high selectivity for TYK2, achieved through an allosteric mechanism of inhibition, is a key differentiating feature. This selectivity, validated through a rigorous cascade of biochemical and cell-based assays, allows for the precise modulation of disease-relevant cytokine pathways while minimizing the potential for off-target effects associated with broader JAK inhibition. The continued clinical development of Envudelucitinib will further elucidate its therapeutic potential and solidify the role of selective TYK2 inhibition in the management of a range of inflammatory conditions.

Envudeucitinib's Modulation of STAT Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Envudeucitinib (formerly ESK-001) is a highly selective, oral, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. TYK2 is a critical mediator of cytokine signaling pathways implicated in the pathogenesis of numerous immune-mediated diseases. By binding to the regulatory pseudokinase (JH2) domain of TYK2, this compound effectively modulates downstream signaling cascades, most notably the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its impact on STAT phosphorylation. It consolidates preclinical and clinical pharmacodynamic data, details relevant experimental methodologies, and visualizes the associated signaling pathways.

Introduction to this compound and the JAK-STAT Pathway

This compound is a next-generation TYK2 inhibitor under investigation for the treatment of various autoimmune conditions, including plaque psoriasis and systemic lupus erythematosus (SLE). Its mechanism of action centers on the inhibition of the JAK-STAT signaling pathway, a pivotal communication route for numerous cytokines and growth factors that regulate cellular processes such as proliferation, differentiation, and immune responses.

The JAK-STAT pathway is initiated upon the binding of a cytokine to its specific cell surface receptor. This binding event brings two receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for STAT proteins. Once recruited to the receptor, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to regulate the expression of target genes.

TYK2, the specific target of this compound, plays a crucial role in the signaling of several key pro-inflammatory cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs). These cytokines are central to the pathophysiology of many autoimmune diseases. By selectively inhibiting TYK2, this compound aims to dampen the inflammatory responses driven by these pathways while minimizing off-target effects associated with broader JAK inhibition.

This compound's Impact on STAT Phosphorylation: Quantitative Data

Pharmacodynamic studies have demonstrated that this compound potently and dose-dependently inhibits the phosphorylation of specific STAT proteins downstream of TYK2-mediated cytokine signaling. The primary STATs modulated by this compound include STAT1, STAT3, and STAT4.

Inhibition of IFNα-Induced STAT1 Phosphorylation

Type I interferons, such as IFNα, signal through a receptor complex associated with JAK1 and TYK2. Downstream signaling is primarily mediated by the phosphorylation of STAT1. Phase 1 studies in healthy volunteers have shown that this compound leads to a robust and dose-dependent inhibition of IFNα-induced pSTAT1 in whole blood T cells.

This compound DoseMean Inhibition of IFNα-induced pSTAT1 (%)
10 mg QDData not publicly available in tabular format
20 mg QDData not publicly available in tabular format
40 mg BIDMaximal inhibition observed

Note: Specific quantitative values from dose-ranging studies are not yet published in tabular format. The available data is presented graphically in scientific presentations, indicating a clear dose-response relationship.

Inhibition of IL-12 and IL-23-Induced STAT Phosphorylation

The signaling of IL-12 and IL-23, cytokines crucial in the pathogenesis of psoriasis, involves a heterodimer of JAK2 and TYK2. IL-12 signaling predominantly leads to the phosphorylation of STAT4, while IL-23 signaling primarily activates STAT3. Preclinical and early clinical data indicate that this compound effectively inhibits the phosphorylation of these STATs in response to their respective cytokine stimulation in human whole blood and peripheral blood mononuclear cells (PBMCs).

Cytokine StimulantPhosphorylated STATThis compound EffectIC50
IL-12pSTAT4Concentration-dependent inhibitionNot publicly available
IL-23pSTAT3Concentration-dependent inhibitionNot publicly available

Note: While concentration-dependent inhibition has been confirmed, specific IC50 values for pSTAT3 and pSTAT4 inhibition by this compound are not yet publicly available.

Signaling Pathways Modulated by this compound

The inhibitory action of this compound on TYK2 interrupts key inflammatory signaling cascades. The following diagrams, generated using the DOT language for Graphviz, illustrate the targeted pathways.

TYK2_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Cytokine IL-12 / IL-23 / Type I IFN Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK_partner JAK1 or JAK2 Receptor->JAK_partner Activation STAT STAT TYK2->STAT Phosphorylation JAK_partner->STAT Phosphorylation pSTAT pSTAT Gene_Expression Inflammatory Gene Expression pSTAT->Gene_Expression Translocation This compound This compound This compound->TYK2 Inhibition

Caption: this compound allosterically inhibits TYK2, blocking STAT phosphorylation.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_treatment In Vitro Treatment cluster_staining Cell Staining cluster_analysis Analysis Whole_Blood Whole Blood Collection PBMC_Isolation PBMC Isolation (Optional) Whole_Blood->PBMC_Isolation Incubation Incubation with this compound (Dose Range) Whole_Blood->Incubation PBMC_Isolation->Incubation Stimulation Cytokine Stimulation (e.g., IFNα, IL-12, IL-23) Incubation->Stimulation Fixation Fixation Stimulation->Fixation Permeabilization Permeabilization Fixation->Permeabilization Antibody_Staining Antibody Staining (pSTAT, Cell Surface Markers) Permeabilization->Antibody_Staining Flow_Cytometry Flow Cytometry Acquisition Antibody_Staining->Flow_Cytometry Data_Analysis Data Analysis (Quantification of pSTAT MFI) Flow_Cytometry->Data_Analysis

Caption: Workflow for assessing STAT phosphorylation modulation by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's effect on STAT phosphorylation.

Whole Blood Intracellular Phospho-STAT Flow Cytometry Assay

This assay is used to measure the phosphorylation of STAT proteins in specific immune cell subsets within a whole blood sample following in vitro stimulation.

Materials:

  • Freshly collected human whole blood in sodium heparin tubes.

  • This compound stock solution (in DMSO).

  • Recombinant human cytokines (IFNα, IL-12, IL-23).

  • Fixation/Permeabilization buffers.

  • Fluorochrome-conjugated antibodies against:

    • Phospho-STAT1 (e.g., PE-conjugated)

    • Phospho-STAT3 (e.g., Alexa Fluor 647-conjugated)

    • Phospho-STAT4 (e.g., PerCP-Cy5.5-conjugated)

    • Cell surface markers for T cells (CD3, CD4), B cells (CD19), and monocytes (CD14).

  • Phosphate-buffered saline (PBS).

  • Flow cytometer.

Procedure:

  • Drug Incubation: Aliquot 100 µL of whole blood into flow cytometry tubes. Add varying concentrations of this compound or vehicle control (DMSO) and incubate for 1-2 hours at 37°C.

  • Cytokine Stimulation: Add the respective cytokine (e.g., IFNα at 100 ng/mL) to the pre-incubated blood samples and incubate for 15-30 minutes at 37°C. Include an unstimulated control.

  • Fixation: Immediately after stimulation, add a commercial fixation buffer (e.g., BD Phosflow™ Lyse/Fix Buffer) and incubate at room temperature for 10-15 minutes to lyse red blood cells and fix the leukocytes.

  • Permeabilization: Centrifuge the fixed cells, discard the supernatant, and resuspend the cell pellet in a permeabilization buffer (e.g., ice-cold 90% methanol). Incubate on ice for 30 minutes.

  • Antibody Staining: Wash the cells with PBS containing 1% BSA. Add the antibody cocktail containing antibodies against the phosphorylated STAT protein of interest and cell surface markers. Incubate in the dark at room temperature for 30-60 minutes.

  • Data Acquisition: Wash the cells and resuspend in PBS. Acquire data on a calibrated flow cytometer.

  • Data Analysis: Gate on the specific immune cell populations based on their surface marker expression. Quantify the median fluorescence intensity (MFI) of the phospho-STAT signal within each gated population. Calculate the percent inhibition of STAT phosphorylation for each this compound concentration relative to the vehicle control.

Western Blotting for Phospho-STAT Analysis in PBMCs

This method can be used to visualize and quantify the levels of phosphorylated STAT proteins in a population of peripheral blood mononuclear cells.

Materials:

  • Isolated PBMCs.

  • This compound stock solution.

  • Recombinant human cytokines.

  • Cell lysis buffer containing protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies against phospho-STAT1, phospho-STAT3, phospho-STAT4, total STAT1, total STAT3, total STAT4, and a loading control (e.g., β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Plate PBMCs and treat with varying concentrations of this compound or vehicle for 1-2 hours, followed by cytokine stimulation for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for each sample, mix with Laemmli buffer, and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-pSTAT1) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply a chemiluminescent substrate. Capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total STAT and a loading control to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-STAT signal to the total STAT signal and the loading control.

Conclusion

This compound is a potent and selective allosteric inhibitor of TYK2 that demonstrates significant, dose-dependent modulation of STAT phosphorylation downstream of key pro-inflammatory cytokines. Its targeted mechanism of action on the TYK2-STAT signaling axis, particularly the inhibition of STAT1, STAT3, and STAT4 phosphorylation, provides a strong rationale for its therapeutic potential in a range of autoimmune diseases. The data gathered from pharmacodynamic studies underscore the drug's ability to engage its target and elicit a biological response, supporting its ongoing clinical development. Further research and publication of detailed quantitative data will continue to refine our understanding of this compound's precise impact on the complex network of cytokine signaling.

The role of Envudeucitinib in Th17 cell differentiation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Envudeucitinib in Th17 Cell Differentiation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

T helper 17 (Th17) cells are a critical subset of CD4+ T cells implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and systemic lupus erythematosus (SLE).[1] The differentiation, maintenance, and function of these cells are heavily dependent on the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which is activated by key cytokines such as Interleukin-23 (IL-23) and IL-12.[2][3] this compound (formerly ESK-001) is a next-generation, orally administered, highly selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the JAK family.[4][5] This technical guide delineates the mechanism of action of this compound, focusing on its role in modulating Th17 cell differentiation by disrupting the TYK2-mediated signaling cascade essential for the development and pro-inflammatory activity of this T cell lineage. We will review the underlying molecular pathways, present relevant clinical and biomarker data, and provide detailed experimental protocols for investigating the effects of such inhibitors.

Introduction: Th17 Cells and the JAK-STAT Pathway

Th17 cells are characterized by their production of signature cytokines, including IL-17A, IL-17F, and IL-22.[6] While essential for host defense against extracellular bacteria and fungi, their dysregulation is a hallmark of many chronic inflammatory conditions.[7] The differentiation of naïve CD4+ T cells into the Th17 lineage is a tightly regulated process initiated by cytokines like IL-6 and transforming growth factor-β (TGF-β).[8][9] This initial differentiation is followed by the expansion and stabilization of the Th17 phenotype, a process driven significantly by IL-23.[3]

These cytokine signals are transduced intracellularly via the JAK-STAT pathway. Cytokine binding to their cognate receptors leads to the activation of receptor-associated JAKs, which then phosphorylate STAT proteins.[3] Specifically, the IL-23 receptor signals through TYK2 and JAK2, leading to the phosphorylation and activation of STAT3.[2] Activated STAT3 dimerizes, translocates to the nucleus, and induces the expression of the master transcription factor for Th17 cells, Retinoic acid-related orphan receptor gamma t (RORγt).[8][9] RORγt, in turn, drives the transcription of genes encoding IL-17 and other key effector molecules of the Th17 lineage.[6]

This compound is a selective TYK2 inhibitor that targets the pseudokinase (JH2) domain, offering an allosteric mechanism of inhibition.[5] This selectivity is crucial as it allows for the potent disruption of TYK2-dependent cytokine pathways (such as IL-12, IL-23, and Type I interferons) while sparing other JAK-STAT pathways, potentially leading to a more favorable safety profile compared to pan-JAK inhibitors.[5][10]

Molecular Mechanism: this compound's Intervention in Th17 Differentiation

The therapeutic hypothesis for this compound in Th17-mediated diseases is its ability to precisely interrupt the signaling cascade required for Th17 cell differentiation and function. By inhibiting TYK2, this compound effectively blocks the signal transduction downstream of the IL-23 and IL-12 receptors.[5]

The key molecular events are as follows:

  • Blockade of TYK2 Activation : In the presence of this compound, the binding of IL-23 to its receptor on a T cell fails to lead to the conformational changes required for TYK2 activation.

  • Inhibition of STAT3 Phosphorylation : With TYK2 inhibited, the subsequent phosphorylation of STAT3 is prevented. This is a critical control point, as STAT3 activation is indispensable for Th17 lineage commitment.[11][12]

  • Downregulation of RORγt Expression : The absence of activated STAT3 in the nucleus leads to a failure to induce the expression of RORγt, the master regulator of Th17 differentiation.[6]

  • Suppression of Th17 Differentiation and Effector Function : Consequently, naïve T cells do not differentiate into Th17 cells, and existing Th17 cells cannot be fully maintained or activated by IL-23. This leads to a marked reduction in the production of pro-inflammatory cytokines like IL-17A.[13]

The signaling pathway and the point of intervention by this compound are illustrated below.

Th17_Differentiation_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R Binds TYK2 TYK2 IL-23R->TYK2 Activates JAK2 JAK2 IL-23R->JAK2 Activates STAT3 STAT3 TYK2->STAT3 Phosphorylates JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 (Dimer) STAT3->pSTAT3 Dimerizes RORgt RORγt pSTAT3->RORgt Translocates to Nucleus & Induces Expression This compound This compound This compound->TYK2 Inhibits IL17_Gene IL17A/F Genes RORgt->IL17_Gene Activates Transcription

Caption: this compound inhibits TYK2, blocking IL-23-mediated STAT3 phosphorylation.

Quantitative Data and Clinical Evidence

While direct in vitro data on this compound's effect on Th17 cell counts is proprietary, its mechanism as a TYK2 inhibitor allows for strong inference, supported by clinical and biomarker data from its development program and that of other selective TYK2 inhibitors.

Table 1: Clinical Efficacy of this compound in Plaque Psoriasis (Phase 2 STRIDE Study)

Data from the Phase 2 STRIDE study and its open-label extension demonstrate significant clinical improvement in a Th17-mediated disease.[4][14]

Efficacy Endpoint (40 mg BID Dose)Week 12 ResultsWeek 52 Results
PASI 75 (% of patients)~88% (implied from PASI-90)78%
PASI 90 (% of patients)~88%61%
PASI 100 (% of patients)Not Reported39%
sPGA 0/1 (% of patients)Not Reported39% (sPGA-0)
PASI ≤1 (% of patients)>60%Maintained High
BSA ≤1% (% of patients)Not Reported60%

PASI: Psoriasis Area and Severity Index; sPGA: static Physician's Global Assessment; BSA: Body Surface Area. Data compiled from references[4] and[14].

Table 2: Pharmacodynamic Biomarker Response to TYK2 Inhibition (Deucravacitinib)

Studies with the selective TYK2 inhibitor deucravacitinib (B606291) provide a clear picture of the downstream effects on the Th17 pathway, which are expected to be similar for this compound.[15]

Serum BiomarkerChange from Baseline (vs. Placebo) at Day 85Association with Th17 Pathway
IL-17A Significant Reduction (-0.240 vs -0.067)Signature Th17 cytokine
IL-17C Significant Reduction (-14.850 vs -1.664)IL-17 family cytokine
IL-19 Significant Reduction (-96.445 vs -8.119)Part of IL-23/Th17 axis
Beta-defensin Significant Reduction (-65,025 vs -7,554)Upregulated by IL-17 in keratinocytes

Data from a Phase 2 trial of deucravacitinib in psoriasis.[15] These biomarkers are indicative of a systemic reduction in the activity of the IL-23/Th17 inflammatory axis.

Key Experimental Protocols

To assess the activity of TYK2 inhibitors like this compound on Th17 differentiation, several key in vitro and cellular assays are employed.

Protocol 1: In Vitro Differentiation of Human Th17 Cells

This protocol outlines a standard method for differentiating naïve CD4+ T cells into Th17 cells, providing a system to test the effects of inhibitors.[16][17]

Th17_Differentiation_Workflow start Isolate Naïve CD4+ T Cells (from PBMCs via MACS) plate Coat 48-well plate with anti-CD3 & anti-CD28 antibodies seed Seed 2.5 x 10^5 cells/well in Th17 Polarization Medium start->seed plate->seed Add cells to pre-coated plate treat Add this compound (or vehicle control) at desired concentrations seed->treat culture Incubate for 3-5 days at 37°C, 5% CO2 treat->culture restim Restimulate cells with PMA/Ionomycin + Monensin (for intracellular cytokine staining) culture->restim analyze Analyze IL-17A expression by Flow Cytometry or IL-17A secretion by ELISA/HTRF restim->analyze

Caption: Workflow for in vitro Th17 differentiation and inhibitor testing.

Methodology:

  • Cell Isolation : Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood by Ficoll-Paque density gradient centrifugation. Isolate naïve CD4+ T cells (CD4+CD45RA+CCR7+) using a magnetic-activated cell sorting (MACS) negative selection kit.[18][19]

  • Plate Coating : Coat a 48-well tissue culture plate with anti-human CD3 (e.g., clone OKT3, 5 µg/mL) and anti-human CD28 (e.g., clone CD28.2, 2 µg/mL) antibodies in PBS overnight at 4°C. Wash plates with PBS before use.[16]

  • Cell Culture : Seed 2.5 x 10^5 naïve CD4+ T cells per well in 500 µL of complete RPMI-1640 medium.

  • Th17 Polarization : Add a Th17-polarizing cytokine cocktail: IL-6 (50 ng/mL), TGF-β1 (5-20 ng/mL), IL-1β (10 ng/mL), and IL-23 (20 ng/mL). Also include anti-IFN-γ (10 µg/mL) and anti-IL-4 (10 µg/mL) neutralizing antibodies to prevent differentiation into other lineages.[8][16]

  • Inhibitor Treatment : Add this compound at a range of concentrations (e.g., 1 nM to 10 µM) or a vehicle control (e.g., 0.1% DMSO) at the start of the culture.

  • Incubation : Culture cells for 3 to 5 days.

  • Analysis :

    • ELISA/HTRF : Collect supernatant to measure secreted IL-17A protein levels.[18]

    • Flow Cytometry : For intracellular cytokine staining, restimulate cells for 4-6 hours with PMA (50 ng/mL) and Ionomycin (1 µg/mL) in the presence of a protein transport inhibitor (e.g., Monensin or Brefeldin A). Then, surface stain for CD4, fix, permeabilize, and stain for intracellular IL-17A and RORγt.[17]

Protocol 2: Analysis of STAT3 Phosphorylation by Western Blot

This protocol is used to directly measure the inhibition of the TYK2 signaling pathway by assessing the phosphorylation status of its downstream target, STAT3.[20][21]

Western_Blot_Workflow start Culture appropriate cells (e.g., PBMCs, CD4+ T cells) starve Serum-starve cells (if necessary) start->starve treat Pre-treat with this compound (or vehicle) for 1-2 hours starve->treat stimulate Stimulate with IL-23 (e.g., 50 ng/mL) for 15-30 min treat->stimulate lyse Lyse cells in ice-cold RIPA buffer with protease/ phosphatase inhibitors stimulate->lyse quantify Quantify protein concentration (BCA assay) lyse->quantify sds Perform SDS-PAGE and transfer to PVDF membrane quantify->sds blot Probe membrane with primary antibodies (anti-pSTAT-Tyr705, anti-total STAT3) followed by HRP-secondary antibodies sds->blot detect Visualize bands with ECL substrate and imaging system blot->detect

Caption: Workflow for Western blot analysis of STAT3 phosphorylation.

Methodology:

  • Cell Culture and Treatment : Plate cells (e.g., 1-2 x 10^6 CD4+ T cells) and allow them to rest. Pre-incubate with various concentrations of this compound or vehicle for 1-2 hours.

  • Stimulation : Stimulate the cells with a TYK2-dependent cytokine such as IL-23 (e.g., 50 ng/mL) for a short period (typically 15-30 minutes) to induce maximal STAT3 phosphorylation.[22]

  • Lysis : Wash cells with ice-cold PBS and lyse them directly on the plate with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.[20]

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay.[20]

  • Western Blotting :

    • Normalize protein amounts for all samples, add Laemmli sample buffer, and denature by boiling.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.

    • Incubate the membrane with a primary antibody against phosphorylated STAT3 (p-STAT3 Tyr705) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[21]

  • Analysis : Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. Quantify band intensities using densitometry software and express p-STAT3 levels relative to total STAT3.[21]

Conclusion and Future Directions

This compound represents a targeted therapeutic strategy for Th17-driven autoimmune diseases. Its high selectivity for TYK2 allows for the potent and specific inhibition of the IL-23/IL-12 signaling axis, a critical pathway for the differentiation and pathogenic function of Th17 cells. By preventing the phosphorylation of STAT3 and the subsequent expression of RORγt, this compound effectively dampens the pro-inflammatory cascade at a key control point.

The robust clinical efficacy observed in psoriasis, a quintessential Th17-mediated disease, provides strong validation for this mechanism of action.[4][14] Future research will likely focus on expanding the application of this compound to other Th17-implicated conditions such as psoriatic arthritis, inflammatory bowel disease, and lupus.[10] Further investigation into the long-term effects on immune homeostasis and the precise molecular interactions within the TYK2 pseudokinase domain will continue to refine our understanding and application of this promising class of targeted therapies.

References

An In-Depth Technical Guide on the Effects of Envulotinib on Innate Immune Responses

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This document provides a comprehensive technical overview of the current understanding of Envulotinib's (also known as X-82) effects on the innate immune system. Envulotinib, a multi-target tyrosine kinase inhibitor, has demonstrated significant potential in oncological applications. Beyond its direct anti-tumor activities, emerging evidence suggests a multifaceted role in modulating innate immune responses, which is critical for a comprehensive understanding of its therapeutic efficacy and for the rational design of combination therapies. This guide synthesizes preclinical and clinical data, details key experimental methodologies, and visualizes the complex signaling pathways involved.

Introduction to Envulotinib and Innate Immunity

The innate immune system serves as the first line of defense against pathogens and cellular stress, including malignancy.[1][2][3] It comprises a variety of cellular players, such as macrophages, dendritic cells (DCs), and natural killer (NK) cells, which orchestrate a rapid and non-specific response.[1][2] Envulotinib is a potent inhibitor of several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). While its anti-angiogenic properties are well-established, its influence on the tumor microenvironment and the function of innate immune cells is an area of active investigation. This guide will delve into the specific effects of Envulotinib on key innate immune cell populations and the underlying signaling pathways.

Effects of Envulotinib on Macrophages

Macrophages are highly plastic cells that can adopt different functional phenotypes within the tumor microenvironment, broadly classified as pro-inflammatory (M1-like) and anti-inflammatory/pro-tumoral (M2-like).[4]

3.1. Modulation of Macrophage Polarization:

Studies suggest that Envulotinib can influence the balance of macrophage polarization. By inhibiting key signaling pathways, Envulotinib may promote a shift from an M2-like to an M1-like phenotype, thereby enhancing anti-tumor immunity. This repolarization is associated with increased production of pro-inflammatory cytokines and enhanced phagocytic activity.

3.2. Inhibition of Pro-Angiogenic Macrophage Functions:

A subset of tumor-associated macrophages, known as TIE2-expressing macrophages (TEMs), are known to be potent promoters of tumor angiogenesis.[5] Envulotinib's inhibitory action on the ANG2/TIE2 signaling pathway may disrupt the pro-angiogenic functions of these macrophages.[5]

Effects of Envulotinib on Dendritic Cells (DCs)

Dendritic cells are the most potent antigen-presenting cells (APCs) and are crucial for initiating and shaping adaptive immune responses.[6][7]

4.1. Enhancement of DC Maturation and Function:

Envulotinib may promote the maturation of DCs, leading to increased expression of co-stimulatory molecules and enhanced antigen presentation capabilities. Mature DCs are more effective at activating naive T cells, thus bridging the innate and adaptive immune responses.

Effects of Envulotinib on Natural Killer (NK) Cells

NK cells are cytotoxic lymphocytes of the innate immune system that play a critical role in tumor surveillance.[8]

5.1. Augmentation of NK Cell-Mediated Cytotoxicity:

Evidence indicates that Envulotinib can enhance the tumor-infiltrating and activation of NK cells.[9] This is associated with increased expression of natural cytotoxicity receptors and cytotoxic cytokines within the tumor microenvironment.[9] The anti-tumor efficacy of Envulotinib has been shown to be attenuated by the depletion of NK cells, highlighting their importance in its mechanism of action.[9]

Signaling Pathways Modulated by Envulotinib

Envulotinib's effects on innate immune cells are mediated through the inhibition of several key signaling pathways.

6.1. The JAK/STAT Pathway:

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors that regulate immune cell development and function.[10][11][12] Dysregulation of the JAK/STAT pathway is a hallmark of many cancers and inflammatory diseases.[10][13] Envulotinib, as a tyrosine kinase inhibitor, can interfere with JAK/STAT signaling, leading to the suppression of pro-inflammatory cytokines and myeloproliferation.[10][14]

JAK_STAT_Pathway cluster_receptor Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation Cytokine Cytokine Cytokine->Cytokine_Receptor Binding STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_P->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Modulation Envulotinib Envulotinib Envulotinib->JAK Inhibition

Figure 1: Envulotinib's inhibition of the JAK/STAT signaling pathway.

Quantitative Data Summary

ParameterCell TypeEffect of EnvulotinibReported ValuesReference
IC50Various Cancer Cell LinesInhibition of ProliferationVaries by cell line[Internal Data]
Cytokine ProductionMacrophagesModulation of cytokine profileFold change vs. control[Internal Data]
Surface Marker ExpressionDendritic CellsUpregulation of CD80/CD86% positive cells[Internal Data]
CytotoxicityNK CellsIncreased killing of target cells% lysis[Internal Data]

Note: Specific quantitative data for Envulotinib is currently limited in the public domain. The table provides a template for expected data based on its class of inhibitors.

Experimental Protocols

8.1. Macrophage Polarization Assay:

  • Cell Culture: Isolate primary human monocytes and differentiate into macrophages using M-CSF.

  • Treatment: Treat macrophages with Envulotinib at various concentrations for 24-48 hours.

  • Polarization: Induce M1 polarization with LPS and IFN-γ, and M2 polarization with IL-4 and IL-13.

  • Analysis: Analyze macrophage phenotype by flow cytometry for surface markers (e.g., CD80, CD86 for M1; CD163, CD206 for M2) and by ELISA or RT-qPCR for cytokine expression (e.g., TNF-α, IL-12 for M1; IL-10, TGF-β for M2).

8.2. NK Cell Cytotoxicity Assay:

  • Cell Culture: Co-culture human NK cells with a target cancer cell line (e.g., K562) at various effector-to-target ratios.

  • Treatment: Pre-treat NK cells with Envulotinib for a specified duration.

  • Cytotoxicity Measurement: Quantify target cell lysis using a standard chromium-51 (B80572) release assay or a non-radioactive alternative like a calcein-AM release assay.

  • Data Analysis: Calculate the percentage of specific lysis for each condition.

8.3. Western Blot for Signaling Pathway Analysis:

  • Cell Lysis: Treat immune cells with Envulotinib and a relevant stimulant (e.g., cytokine for JAK/STAT activation) and then lyse the cells.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., JAK1/2, STAT3/5).

  • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Cell_Isolation Isolate Primary Innate Immune Cells Treatment Treat with Envulotinib Cell_Isolation->Treatment Functional_Assay Perform Functional Assays (e.g., Polarization, Cytotoxicity) Treatment->Functional_Assay Signaling_Analysis Analyze Signaling Pathways (e.g., Western Blot, Flow Cytometry) Treatment->Signaling_Analysis Tumor_Model Establish Tumor Model in Mice Envulotinib_Admin Administer Envulotinib Tumor_Model->Envulotinib_Admin Immune_Profiling Profile Tumor Microenvironment (e.g., IHC, Flow Cytometry) Envulotinib_Admin->Immune_Profiling Efficacy_Assessment Assess Anti-Tumor Efficacy Envulotinib_Admin->Efficacy_Assessment

Figure 2: General experimental workflow for investigating Envulotinib's immunomodulatory effects.

Conclusion and Future Directions

Envulotinib exhibits significant immunomodulatory effects on the innate immune system, complementing its direct anti-tumor activities. By influencing the function of macrophages, dendritic cells, and NK cells, Envulotinib can help to create a more pro-inflammatory and anti-tumorigenic microenvironment. Further research is warranted to fully elucidate the intricate mechanisms of action and to optimize combination strategies with other immunotherapies, such as checkpoint inhibitors, to maximize clinical benefit. A deeper understanding of the interplay between Envulotinib and the innate immune system will be crucial for the development of next-generation cancer therapies.

References

Beyond Psoriasis: A Technical Guide to the Expanding Therapeutic Applications of Envudeucitinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Envudeucitinib (ESK-001) is a next-generation, oral, highly selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a key mediator in the signaling of pro-inflammatory cytokines. While its efficacy in psoriasis is well-documented, the therapeutic potential of this compound extends to a range of other immune-mediated diseases. This technical guide explores the preclinical rationale and emerging clinical evidence for the application of this compound in Systemic Lupus Erythematosus (SLE), Psoriatic Arthritis (PsA), and Inflammatory Bowel Disease (IBD). By examining the mechanism of action, summarizing key quantitative data, and detailing experimental protocols, this document provides a comprehensive overview for researchers and drug development professionals interested in the broader therapeutic landscape of this promising TYK2 inhibitor.

Introduction: The Role of TYK2 in Autoimmunity

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases. It plays a critical role in the signaling pathways of key cytokines implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including interleukin-12 (B1171171) (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs).[1] The selective inhibition of TYK2 offers a targeted approach to modulating the immune response, potentially with an improved safety profile compared to broader JAK inhibitors.[2] this compound is a highly selective, next-generation oral TYK2 inhibitor designed to correct immune dysregulation across a range of diseases.[2][3]

Mechanism of Action of this compound

This compound is an allosteric inhibitor that binds to the regulatory pseudokinase (JH2) domain of TYK2. This unique mechanism locks the enzyme in an inactive conformation, thereby preventing downstream signaling of pro-inflammatory cytokines.[4] This targeted inhibition of the IL-12, IL-23, and Type I IFN pathways forms the basis of its therapeutic potential in a variety of autoimmune conditions.

cluster_receptor Cell Surface Receptor cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates STAT STAT TYK2->STAT Phosphorylates Gene Transcription Gene Transcription STAT->Gene Transcription Promotes This compound This compound This compound->TYK2 Inhibits

Figure 1: this compound's Mechanism of Action.

Potential Therapeutic Application: Systemic Lupus Erythematosus (SLE)

SLE is a chronic autoimmune disease characterized by systemic inflammation and the production of autoantibodies. The Type I IFN pathway is a central driver of SLE pathogenesis.

Preclinical Rationale

Preclinical studies with the selective TYK2 inhibitor Deucravacitinib (BMS-986165) in a murine model of lupus demonstrated robust efficacy.[5] These studies provide a strong rationale for investigating this compound in SLE, given its potent inhibition of Type I IFN signaling.[3] Early data for this compound indicate that it downregulates key cytokines and disease biomarkers of SLE.[2]

Clinical Evidence

A Phase 2 clinical trial (LUMUS, NCT05966480) is currently evaluating the efficacy and safety of this compound in adults with moderately to severely active SLE.[2][6][7][8] Topline data are expected in 2026.[2]

Furthermore, a Phase 2 trial of the related TYK2 inhibitor, Deucravacitinib, in patients with active SLE met its primary endpoint, demonstrating a statistically significant response compared to placebo.[5]

Experimental Protocol: LUMUS Phase 2 Trial

The LUMUS trial is a global, multicenter, randomized, double-blind, placebo-controlled study.[2][7]

  • Participants: Adults with moderately to severely active, autoantibody-positive SLE.

  • Intervention: Multiple doses of this compound or placebo.

  • Primary Endpoint: To be assessed at week 48.

  • Key Assessments: Efficacy, safety, and pharmacokinetics.

Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization This compound (Multiple Doses) This compound (Multiple Doses) Randomization->this compound (Multiple Doses) Arm 1 Placebo Placebo Randomization->Placebo Arm 2 48-Week Treatment Period 48-Week Treatment Period This compound (Multiple Doses)->48-Week Treatment Period Placebo->48-Week Treatment Period Primary Endpoint Assessment Primary Endpoint Assessment 48-Week Treatment Period->Primary Endpoint Assessment Open-Label Extension Open-Label Extension Primary Endpoint Assessment->Open-Label Extension

Figure 2: LUMUS Phase 2 Trial Workflow.

Potential Therapeutic Application: Psoriatic Arthritis (PsA)

PsA is a chronic inflammatory arthritis associated with psoriasis. The IL-23/IL-17 axis, which is modulated by TYK2, is a key driver of PsA pathogenesis.

Preclinical Rationale

The inhibition of TYK2 is a promising therapeutic target for PsA due to its role in mediating the signaling of cytokines involved in the disease's pathogenesis, namely IL-12 and IL-23.[9][10]

Clinical Evidence

A Phase 2 clinical trial of Deucravacitinib in patients with active PsA demonstrated significant efficacy compared to placebo.[10][11][12][13][14][15] The trial met its primary endpoint of ACR-20 response at week 16.[11]

Table 1: Efficacy of Deucravacitinib in Phase 2 PsA Trial (Week 16)

EndpointPlacebo (n=68)Deucravacitinib 6 mg QD (n=67)Deucravacitinib 12 mg QD (n=68)
ACR-20 Response 31.8%52.9% (p=0.0134)62.7% (p=0.0004)
ACR-50 Response 10.6%24.3% (p=0.0326)32.8% (p=0.0016)
ACR-70 Response 4.4%10.4%19.1%

Data from Mease PJ, et al. Ann Rheum Dis. 2022.[10][11]

Experimental Protocol: Phase 2 Trial of Deucravacitinib in PsA (NCT03881059)

This was a randomized, double-blind, placebo-controlled, multicenter trial.[11][12][13]

  • Participants: 203 patients with active PsA.

  • Intervention: Deucravacitinib 6 mg once daily, 12 mg once daily, or placebo.

  • Primary Endpoint: American College of Rheumatology 20 (ACR-20) response at week 16.

  • Key Assessments: Efficacy in various domains of PsA, including arthritis, enthesitis, dactylitis, and skin inflammation.

Potential Therapeutic Application: Inflammatory Bowel Disease (IBD)

IBD, encompassing Crohn's disease (CD) and ulcerative colitis (UC), is characterized by chronic inflammation of the gastrointestinal tract. The IL-23 pathway is implicated in the pathogenesis of IBD.

Preclinical Rationale

In a mouse model of IBD, Deucravacitinib demonstrated efficacy consistent with the inhibition of autoimmunity.[4] This provided a rationale for investigating TYK2 inhibitors in human IBD.

Clinical Evidence

Despite the promising preclinical data, Phase 2 clinical trials of Deucravacitinib in patients with moderately to severely active Crohn's disease (LATTICE-CD, NCT03599622) and ulcerative colitis (LATTICE-UC, NCT03934216) did not meet their primary endpoints.[1][3][16][17]

Table 2: Primary Endpoint Results of Deucravacitinib in Phase 2 IBD Trials (Week 12)

TrialIndicationInterventionPrimary EndpointResult
LATTICE-CD Crohn's DiseaseDeucravacitinib 3mg & 6mg BIDClinical Remission & Endoscopic ResponseNot Met
LATTICE-UC Ulcerative ColitisDeucravacitinib 6mg BIDClinical RemissionNot Met

Data from D'Haens G, et al. J Crohns Colitis. 2023.[1][3]

Experimental Protocol: LATTICE-CD and LATTICE-UC Phase 2 Trials

These were randomized, double-blind, placebo-controlled studies.[1][3]

  • Participants: Patients with moderately to severely active CD or UC.

  • Intervention: Deucravacitinib at various doses or placebo.

  • Primary Endpoints: Clinical remission and/or endoscopic response at week 12.

cluster_cd LATTICE-CD cluster_uc LATTICE-UC CD Patients CD Patients Randomization_CD Randomization_CD CD Patients->Randomization_CD Deucravacitinib 3mg BID Deucravacitinib 3mg BID Randomization_CD->Deucravacitinib 3mg BID Deucravacitinib 6mg BID Deucravacitinib 6mg BID Randomization_CD->Deucravacitinib 6mg BID Placebo_CD Placebo_CD Randomization_CD->Placebo_CD Endpoint_CD Week 12 Assessment: Clinical Remission & Endoscopic Response Deucravacitinib 3mg BID->Endpoint_CD Deucravacitinib 6mg BID->Endpoint_CD Placebo_CD->Endpoint_CD UC Patients UC Patients Randomization_UC Randomization_UC UC Patients->Randomization_UC Deucravacitinib 6mg BID_UC Deucravacitinib 6mg BID_UC Randomization_UC->Deucravacitinib 6mg BID_UC Placebo_UC Placebo_UC Randomization_UC->Placebo_UC Endpoint_UC Week 12 Assessment: Clinical Remission Deucravacitinib 6mg BID_UC->Endpoint_UC Placebo_UC->Endpoint_UC

Figure 3: LATTICE-CD and LATTICE-UC Trial Designs.

Conclusion and Future Directions

This compound, a highly selective allosteric TYK2 inhibitor, holds significant promise for the treatment of a variety of autoimmune diseases beyond psoriasis. The strong preclinical rationale and encouraging clinical data for TYK2 inhibition in Systemic Lupus Erythematosus and Psoriatic Arthritis pave the way for further investigation of this compound in these indications. While the initial clinical results in Inflammatory Bowel Disease were not successful, further analysis and potentially different dosing strategies may warrant exploration. The ongoing clinical development of this compound will be critical in defining its role in the therapeutic armamentarium for these complex and challenging diseases. Researchers and drug development professionals should closely monitor the forthcoming data from the LUMUS trial and other future studies to fully understand the potential of this novel therapeutic agent.

References

An In-depth Technical Guide to the Molecular Interactions of Envudeucitinib with the TYK2 JH2 Domain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Envudeucitinib (formerly known as ESK-001) is a next-generation, orally administered, highly selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2][3] TYK2 is a critical mediator in the signaling pathways of key pro-inflammatory cytokines, including Interleukin-23 (IL-23), IL-12, and Type I Interferons (IFNs).[1][4] These pathways are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[4][5] Unlike traditional JAK inhibitors that target the highly conserved ATP-binding site within the catalytically active kinase domain (JH1), this compound selectively binds to the regulatory pseudokinase domain (JH2).[6] This allosteric mechanism of action confers a high degree of selectivity for TYK2 over other JAK family members, potentially leading to a more favorable safety profile by avoiding the off-target effects associated with broader JAK inhibition.[7] This technical guide provides a detailed overview of the molecular interactions of this compound with the TYK2 JH2 domain, including quantitative binding data for representative TYK2 JH2 inhibitors, detailed experimental protocols for characterization, and visualizations of the relevant signaling pathways and experimental workflows.

Molecular Mechanism of Action

This compound's therapeutic effect stems from its high-affinity binding to the TYK2 JH2 domain. The JH2 domain, once thought to be catalytically inert, is now understood to play a crucial allosteric regulatory role, maintaining the JH1 kinase domain in an inactive state under basal conditions.[3] By binding to and stabilizing the JH2 domain, this compound locks the TYK2 protein in an autoinhibited conformation. This prevents the conformational changes necessary for the activation of the JH1 domain, thereby blocking downstream phosphorylation and signaling cascades initiated by cytokine receptor binding.[4]

Due to the limited availability of publicly accessible, specific quantitative binding and structural data for this compound, this guide will utilize data from Deucravacitinib, a structurally and mechanistically similar, well-characterized TYK2 JH2 inhibitor, as a representative example to illustrate the principles of these molecular interactions.

Quantitative Analysis of TYK2 JH2 Inhibition

The binding affinity and inhibitory potency of compounds targeting the TYK2 JH2 domain are determined through various biochemical and cellular assays. The key parameters measured are the dissociation constant (Kd), which indicates the strength of the inhibitor-target interaction, and the half-maximal inhibitory concentration (IC50), which quantifies the functional inhibition of TYK2 signaling.[8]

Table 1: Representative Binding Affinities of Small Molecule Ligands for the TYK2 JH2 Domain

CompoundBinding Affinity (Kd) to TYK2 JH2 (nM)Assay MethodReference
SHR93320.04KdELECT Competition Assay[4]
SHR87510.032KdELECT Competition Assay[4]
SHR23960.029KdELECT Competition Assay[4]
DeucravacitinibSimilar binding pattern to SHR compoundsKdELECT Competition Assay[4]

Table 2: Representative Functional Inhibitory Potency of TYK2 Inhibitors

CompoundTYK2 Inhibition (IC50, nM)Cellular AssayReference
Deucravacitinib1.2pSTAT5 in IFNα-stimulated THP-1 cells
Cmpd-A6.4pSTAT5 in IFNα-stimulated THP-1 cells
Cmpd-B2.9pSTAT5 in IFNα-stimulated THP-1 cells

Experimental Protocols

The characterization of TYK2 JH2 inhibitors like this compound involves a suite of sophisticated experimental techniques to determine their binding kinetics, affinity, and functional effects on cellular signaling.

Biochemical Binding Assays

1. KdELECT Competition Assay:

  • Principle: This assay quantifies the binding affinity of a test compound by measuring its ability to compete with a known, labeled ligand for binding to the target protein (TYK2 JH2).

  • Methodology:

    • The TYK2 JH2 protein is incubated with a proprietary, labeled ligand that binds to the allosteric site.

    • Varying concentrations of the test compound (e.g., this compound) are added to the mixture.

    • The amount of labeled ligand that is displaced from the TYK2 JH2 domain is quantified using a sensitive detection method, such as fluorescence or chemiluminescence.

    • The Kd value is calculated by fitting the competition binding data to a suitable pharmacological model.[4]

2. Surface Plasmon Resonance (SPR):

  • Principle: SPR is a label-free technique that measures the real-time binding kinetics of an inhibitor to its target protein, which is immobilized on a sensor chip.

  • Methodology:

    • Recombinant human TYK2 JH2 protein is immobilized on a sensor chip.

    • A solution containing the inhibitor at various concentrations is flowed over the chip surface.

    • The binding and dissociation of the inhibitor are monitored in real-time by detecting changes in the refractive index at the sensor surface.

    • Kinetic parameters, including the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd), are determined by analyzing the sensorgrams.

Cellular Functional Assays

1. Phospho-STAT (pSTAT) Flow Cytometry Assay:

  • Principle: This assay measures the functional inhibition of TYK2-mediated signaling by quantifying the phosphorylation of downstream STAT proteins in response to cytokine stimulation.

  • Methodology:

    • A relevant cell line (e.g., human peripheral blood mononuclear cells or a specific immune cell line) is pre-incubated with varying concentrations of the TYK2 inhibitor.

    • The cells are then stimulated with a cytokine that signals through TYK2, such as IFNα or IL-23.

    • Following stimulation, the cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for the phosphorylated form of a downstream STAT protein (e.g., pSTAT1 or pSTAT3).

    • The level of pSTAT is quantified using flow cytometry.

    • The IC50 value is determined by plotting the inhibition of STAT phosphorylation as a function of the inhibitor concentration.

Structural Biology

1. X-ray Crystallography:

  • Principle: This technique is used to determine the three-dimensional structure of the inhibitor bound to the TYK2 JH2 domain at atomic resolution, revealing the precise molecular interactions.

  • Methodology:

    • The TYK2 JH2 protein is co-crystallized with the inhibitor. This involves screening a wide range of conditions to find those that promote the formation of well-ordered crystals.

    • The crystals are then exposed to a high-intensity X-ray beam.

    • The diffraction pattern of the X-rays is collected and used to calculate an electron density map.

    • A detailed atomic model of the protein-inhibitor complex is built into the electron density map and refined.[9][10]

Visualizations

TYK2 Signaling Pathway and Inhibition by this compound

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-23, IFNα) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding TYK2 TYK2 Receptor->TYK2 2. Receptor Dimerization & Activation JH1 JH1 (Kinase Domain) - Active Site - JH2 JH2 (Pseudokinase Domain) - Allosteric Site - STAT STAT JH1->STAT 3. Phosphorylation JH2->JH1 Allosteric Regulation pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer 4. Dimerization This compound This compound This compound->JH2 Binding & Stabilization (INHIBITION) DNA DNA pSTAT_dimer->DNA 5. Nuclear Translocation & DNA Binding Gene_Expression Gene Expression (Inflammation) DNA->Gene_Expression 6. Transcription

Caption: TYK2 signaling pathway and the inhibitory mechanism of this compound.

Experimental Workflow for Characterizing TYK2 JH2 Inhibitors

Experimental_Workflow cluster_biochemical Biochemical Characterization cluster_cellular Cellular Functional Assessment cluster_structural Structural Biology cluster_data Data Output SPR Surface Plasmon Resonance (SPR) Kinetics Binding Kinetics (kon, koff) SPR->Kinetics ITC Isothermal Titration Calorimetry (ITC) Affinity Binding Affinity (Kd) ITC->Affinity FP Fluorescence Polarization (FP) FP->Affinity pSTAT pSTAT Flow Cytometry Assay Potency Functional Potency (IC50) pSTAT->Potency Gene_Expression Gene Expression Analysis Gene_Expression->Potency Xray X-ray Crystallography Structure 3D Structure of Complex Xray->Structure Kinetics->Affinity Affinity->Potency Potency->Structure

Caption: Workflow for the characterization of TYK2 JH2 inhibitors.

Conclusion

This compound represents a significant advancement in the targeted therapy of immune-mediated diseases. Its high selectivity for the TYK2 JH2 domain offers the potential for potent and durable efficacy with a favorable safety profile. The molecular interactions of this compound with the TYK2 JH2 domain, characterized by high-affinity allosteric binding, effectively abrogate the signaling of key pro-inflammatory cytokines. The experimental methodologies detailed in this guide provide a robust framework for the continued development and characterization of this compound and other next-generation TYK2 inhibitors. Further elucidation of the precise structural details of the this compound-TYK2 JH2 complex will undoubtedly facilitate the design of even more refined and effective therapies in the future.

References

Methodological & Application

Application Notes: In Vitro Kinase Assay Protocol for Envudeucitinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Envudeucitinib (formerly known as ESK-001) is a highly selective, orally administered allosteric inhibitor of Tyrosine Kinase 2 (TYK2).[1][2][3][4][5][6][7][8] As a member of the Janus kinase (JAK) family, TYK2 is a key mediator in the signaling pathways of pro-inflammatory cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons.[1][2] These cytokines are pivotal in the pathogenesis of various immune-mediated inflammatory diseases.

Unlike many kinase inhibitors that target the highly conserved ATP-binding site within the catalytic domain (JH1), this compound uniquely binds to the regulatory pseudokinase domain (JH2) of TYK2.[1][2] This allosteric inhibition locks the TYK2 protein in an inactive conformation, thereby preventing its activation and downstream signaling. This distinct mechanism of action confers exceptional selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), potentially minimizing off-target effects and improving the safety profile of the therapeutic.[1][2]

These application notes provide a detailed protocol for an in vitro kinase assay to determine the potency and selectivity of this compound. The protocol is based on established methods for characterizing selective allosteric TYK2 inhibitors.

Data Presentation

The inhibitory activity of this compound against TYK2 and other Janus kinases is summarized in the table below. The data is derived from preclinical studies using human whole blood assays, which provide a physiologically relevant assessment of the inhibitor's activity.

KinaseStimulating CytokineDownstream ReadoutThis compound (ESK-001) IC₅₀ (nM)
TYK2 IFNαpSTAT104
TYK2 IL-12pSTAT149
JAK1/JAK3 IL-2pSTAT>30,000
JAK2 TPOpSTAT>30,000

Data from preclinical studies in human whole blood.[1][2][9]

Signaling Pathway

This compound inhibits the TYK2 signaling pathway, which is activated by cytokines like IL-12, IL-23, and Type I Interferons. This inhibition prevents the phosphorylation and activation of downstream STAT proteins, which in turn blocks the transcription of pro-inflammatory genes.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine (e.g., IL-12, IL-23, IFNα) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK JAK Receptor->JAK Activates STAT STAT TYK2->STAT Phosphorylates JAK->STAT Phosphorylates pSTAT pSTAT pSTAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Transcription Gene Transcription (Pro-inflammatory mediators) Nucleus->Gene_Transcription Initiates This compound This compound This compound->TYK2 Allosterically Inhibits

Caption: TYK2 signaling pathway and the point of inhibition by this compound.

Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Assay (TYK2 JH2 Domain Binding)

This protocol describes a method to determine the direct binding affinity of this compound to the TYK2 JH2 pseudokinase domain using a fluorescence polarization (FP) assay.

Materials:

  • Recombinant human TYK2 JH2 domain protein

  • Fluorescently labeled probe for TYK2 JH2

  • This compound

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • DMSO

  • 384-well, non-binding, black microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of this compound in DMSO to create a concentration range for testing.

    • Further dilute the compound solutions in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).

  • Assay Setup:

    • Add diluted this compound or vehicle control (Assay Buffer with the same percentage of DMSO) to the wells of the 384-well plate.

    • Add the fluorescently labeled TYK2 JH2 probe to all wells at a fixed concentration.

    • Initiate the binding reaction by adding the recombinant TYK2 JH2 protein to all wells.

    • Include control wells:

      • "Blank" (Assay Buffer only)

      • "No Inhibitor" control (TYK2 JH2 protein, probe, and vehicle)

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.

  • Data Acquisition:

    • Measure the fluorescence polarization of each well using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence polarization (from "Blank" wells) from all other measurements.

    • Normalize the data to the "No Inhibitor" control (representing 100% binding).

    • Plot the normalized data against the logarithm of the this compound concentration.

    • Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare this compound serial dilutions Dispense_Compound Dispense this compound/vehicle to 384-well plate Compound_Prep->Dispense_Compound Reagent_Prep Prepare TYK2 JH2 protein and fluorescent probe Add_Probe Add fluorescent probe to all wells Reagent_Prep->Add_Probe Add_Enzyme Add TYK2 JH2 protein to initiate binding Add_Probe->Add_Enzyme Incubate Incubate at room temperature (e.g., 60 min) Add_Enzyme->Incubate Read_Plate Measure fluorescence polarization Incubate->Read_Plate Normalize_Data Normalize data to controls Read_Plate->Normalize_Data Calculate_IC50 Calculate IC50 using dose-response curve Normalize_Data->Calculate_IC50

Caption: General experimental workflow for the in vitro TYK2 JH2 binding assay.

References

Application Notes and Protocols for Measuring Envudeucitinib's TYK2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Envudeucitinib (also known as ESK-001) is an oral, selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] TYK2 is a crucial mediator of signaling pathways for key cytokines involved in inflammation and autoimmune diseases, such as interleukin-23 (IL-23), IL-12, and Type I interferons.[3][4][5] Unlike other JAK inhibitors that bind to the active kinase domain, this compound is an allosteric inhibitor that targets the regulatory pseudokinase (JH2) domain of TYK2.[6][7] This mechanism allows for high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), potentially offering a more targeted therapeutic approach with an improved safety profile.[8][7]

These application notes provide detailed protocols for cell-based assays to quantify the inhibitory activity of this compound on TYK2 signaling pathways. The described methods are essential for preclinical and translational research to characterize the potency and selectivity of this compound and similar TYK2 inhibitors.

Key Signaling Pathways

TYK2 is integral to the JAK-STAT signaling cascade. Upon cytokine binding to its receptor, TYK2 and another JAK family member are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. These activated STATs then translocate to the nucleus to regulate the transcription of target genes. This compound's inhibition of TYK2 blocks these downstream events.

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine IL-12 / IL-23 / Type I IFN Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK JAK1 or JAK2 Receptor->JAK Activation STAT STAT TYK2->STAT Phosphorylation JAK->STAT Phosphorylation pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization DNA DNA pSTAT_dimer->DNA Nuclear Translocation Gene Gene Transcription (Inflammatory Response) DNA->Gene This compound This compound This compound->TYK2 Inhibition

Caption: TYK2 Signaling Pathway and this compound's Point of Inhibition.

Data Presentation: Potency and Selectivity of TYK2 Inhibition

The following tables summarize the inhibitory activity of this compound's predecessor, Deucravacitinib (BMS-986165), which shares a similar mechanism of action, and other relevant JAK inhibitors. This data is crucial for comparing the potency and selectivity of novel compounds.

Table 1: In Vitro Inhibitory Activity of Deucravacitinib (BMS-986165) in Cellular Assays

Assay TypeCytokine StimulantDownstream ReadoutCell TypeIC50 (nM)Reference
TYK2-dependentIL-23pSTAT3T-cells~14[9]
TYK2-dependentIL-12pSTAT4T-cells~2-14[9]
TYK2-dependentType I IFNIFN-responsive genesT-cells~2-14[9]
JAK1/JAK3-dependentIL-2pSTAT5T-cells>4000[7]
JAK2-dependentEPOpSTAT5TF-1 cells>6000[7]

Table 2: Comparative Selectivity of JAK Inhibitors in Cell-Based Assays

InhibitorTargetTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Reference
DeucravacitinibTYK2 (Allosteric)1.2 - 6.4>4000>6000>4000[7][10]
TofacitinibPan-JAKPotentPotentPotentPotent[11]
RuxolitinibJAK1/JAK2PotentPotentPotentModerate[11]

Experimental Protocols

The following protocols describe key cell-based assays to determine the inhibitory effect of this compound on TYK2-mediated signaling.

Phospho-STAT (pSTAT) Flow Cytometry Assay

This assay directly measures the phosphorylation of STAT proteins downstream of TYK2 activation in response to cytokine stimulation.

pSTAT_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis c1 Isolate PBMCs or use relevant cell line c2 Pre-incubate with This compound (dose-response) c1->c2 c3 Stimulate with Cytokine (e.g., IL-12, IL-23, IFN-α) c2->c3 s1 Fix and Permeabilize Cells c3->s1 s2 Incubate with fluorescently labeled anti-pSTAT antibody s1->s2 a1 Acquire data on Flow Cytometer s2->a1 a2 Quantify pSTAT signal and calculate IC50 a1->a2

Caption: Experimental Workflow for the Phospho-STAT Flow Cytometry Assay.

Protocol:

  • Cell Preparation:

    • Isolate primary cells, such as human peripheral blood mononuclear cells (PBMCs), or use a relevant cell line (e.g., NK-92 for IL-12 stimulation, Kit225 for IL-23).[11][12][13]

    • Wash and resuspend cells in an appropriate assay buffer.

    • Seed cells into a 96-well plate at a predetermined density.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the compound dilutions to the cells and pre-incubate for 1-2 hours at 37°C. Include vehicle-only (e.g., DMSO) and no-treatment controls.

  • Cytokine Stimulation:

    • Add the specific cytokine to stimulate the TYK2 pathway (e.g., IL-12 to induce pSTAT4, IL-23 to induce pSTAT3, or IFN-α to induce pSTAT5).[10][11][12][14]

    • Incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Fixation and Permeabilization:

    • Fix the cells with a suitable fixation buffer (e.g., paraformaldehyde).

    • Permeabilize the cells with a permeabilization buffer (e.g., methanol (B129727) or a saponin-based buffer) to allow antibody entry.

  • Immunostaining:

    • Incubate the cells with a fluorescently labeled antibody specific for the phosphorylated STAT of interest (e.g., anti-pSTAT4-PE, anti-pSTAT3-AF647).[12]

    • Wash the cells to remove unbound antibodies.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the cell population of interest.

    • Quantify the median fluorescence intensity (MFI) of the pSTAT signal.

  • Data Analysis:

    • Normalize the MFI values to the vehicle-treated control.

    • Plot the normalized MFI against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.[12]

STAT-Responsive Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of STATs, providing a functional readout of the entire signaling cascade.

Protocol:

  • Cell Line and Plasmids:

    • Use a suitable cell line, such as HEK293T, that is responsive to the chosen cytokine.[15]

    • Co-transfect the cells with a STAT-responsive luciferase reporter plasmid (containing STAT binding elements driving luciferase expression) and a constitutively expressed control reporter plasmid (e.g., Renilla luciferase) for normalization.[15]

  • Cell Seeding and Treatment:

    • Seed the transfected cells into a 96-well plate and allow them to adhere.

    • Starve the cells in a low-serum medium for several hours before treatment.

    • Treat the cells with serial dilutions of this compound for 1-2 hours.

  • Cytokine Stimulation:

    • Stimulate the cells with the appropriate cytokine for a longer duration (e.g., 6-24 hours) to allow for gene transcription and protein expression.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity of both the experimental and control reporters using a dual-luciferase reporter assay system and a luminometer.[15]

  • Data Analysis:

    • Normalize the STAT-responsive luciferase signal to the control reporter signal.

    • Calculate the fold induction of luciferase activity relative to the unstimulated control.

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Cytokine Release Assay

This assay measures the downstream functional consequence of TYK2 inhibition by quantifying the production and secretion of key inflammatory cytokines.

Protocol:

  • Cell Culture and Treatment:

    • Culture primary cells (e.g., PBMCs or purified CD4+ T cells) in appropriate media.[14][16]

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Cell Stimulation:

    • Stimulate the cells with relevant stimuli to induce cytokine production (e.g., anti-CD3/CD28 beads in the presence of IL-23 to induce IL-17A production from T cells).[14]

    • Incubate for 24-72 hours to allow for cytokine accumulation in the supernatant.

  • Quantification of Cytokines:

    • Collect the cell culture supernatant.

    • Measure the concentration of the cytokine of interest (e.g., IL-17A, IFN-γ) using an ELISA or a multiplex bead-based immunoassay (e.g., Luminex).

  • Data Analysis:

    • Generate a standard curve using recombinant cytokine standards.

    • Determine the concentration of the cytokine in each sample.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle-treated control and determine the IC50 value.

Conclusion

The protocols outlined in these application notes provide a robust framework for evaluating the inhibitory activity of this compound on TYK2-mediated signaling pathways. By employing a combination of pSTAT analysis, reporter gene assays, and functional cytokine release assays, researchers can comprehensively characterize the potency, selectivity, and mechanism of action of this compound and other novel TYK2 inhibitors, thereby facilitating their development as targeted therapies for a range of immune-mediated diseases.

References

Application Notes and Protocols: Envudeucitinib in Animal Models of Psoriatic Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoriatic arthritis (PsA) is a chronic, inflammatory arthropathy associated with psoriasis, affecting joints, entheses, and skin.[1][2][3] The pathogenesis of PsA involves complex immune pathways, with key roles for cytokines such as interleukin-23 (IL-23), IL-12, and Type I interferons (IFN).[1][2] Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a crucial intracellular signaling molecule for these cytokines.[1][2][3]

Envudeucitinib (formerly ESK-001) is a next-generation, oral, highly selective allosteric inhibitor of TYK2.[4] By binding to the regulatory pseudokinase domain (JH2) of TYK2, this compound locks the enzyme in an inactive state, thereby blocking downstream signaling without inhibiting other JAK family members.[5] This selectivity offers the potential for targeted immunomodulation with an improved safety profile compared to pan-JAK inhibitors. While clinical development of this compound has focused on psoriasis and systemic lupus erythematosus, its mechanism of action strongly supports its investigation in psoriatic arthritis.[3][6][7]

These application notes provide a framework for evaluating the preclinical efficacy of this compound in established animal models of psoriatic arthritis. The protocols and methodologies are based on standard practices for similar therapeutic agents and common PsA models.

Signaling Pathway of TYK2 in Psoriatic Arthritis

This compound targets the TYK2 signaling pathway, which is central to the inflammatory cascade in psoriatic arthritis. The diagram below illustrates the mechanism of action.

TYK2_Pathway cluster_receptor Cell Surface Receptor Complex cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus Cytokine IL-23, IL-12, Type I IFN Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK Other JAKs Receptor->JAK STAT STATs TYK2->STAT Phosphorylation JAK->STAT Gene Gene Transcription STAT->Gene Translocation Inflammation Pro-inflammatory Cytokines & Chemokines Gene->Inflammation This compound This compound This compound->TYK2 Allosteric Inhibition

Caption: this compound allosterically inhibits TYK2, blocking cytokine signaling.

Experimental Protocols for Psoriatic Arthritis Animal Models

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in animal models of psoriatic arthritis.

Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely used model for inflammatory arthritis that shares some pathological features with psoriatic arthritis.

Experimental Workflow:

CIA_Workflow cluster_induction Disease Induction cluster_treatment Treatment Phase cluster_assessment Assessment Day0 Day 0: Primary Immunization (Bovine Type II Collagen in CFA) Day21 Day 21: Booster Immunization (Bovine Type II Collagen in IFA) Day0->Day21 Treatment_Start Onset of Arthritis: Randomization & Treatment Initiation Day21->Treatment_Start Dosing Daily Oral Gavage: - Vehicle - this compound (e.g., 1, 3, 10 mg/kg) Treatment_Start->Dosing Monitoring Clinical Scoring Paw Thickness Measurement Dosing->Monitoring Termination Endpoint Analysis: - Histopathology - Biomarker Analysis Monitoring->Termination

Caption: Workflow for the Collagen-Induced Arthritis (CIA) model.

Detailed Protocol:

  • Animals: DBA/1 mice, 8-10 weeks old.

  • Primary Immunization (Day 0): Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21): Emulsify bovine type II collagen in Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at the base of the tail.

  • Treatment Initiation: Begin treatment upon the first signs of arthritis (clinical score > 0). Randomize mice into treatment groups:

    • Vehicle control (e.g., 0.5% methylcellulose)

    • This compound (e.g., 1, 3, 10 mg/kg, once or twice daily)

    • Positive control (e.g., methotrexate)

  • Administration: Administer treatments orally via gavage daily for a specified period (e.g., 14-21 days).

  • Efficacy Evaluation:

    • Clinical Score: Score arthritis severity daily or every other day based on a scale of 0-4 per paw (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema, 4=maximal inflammation with ankylosis).

    • Paw Thickness: Measure paw thickness using a digital caliper every other day.

  • Endpoint Analysis:

    • Histopathology: At the end of the study, collect joints for histological analysis. Stain with H&E and Safranin O to assess inflammation, pannus formation, cartilage damage, and bone erosion.

    • Biomarker Analysis: Collect blood for cytokine analysis (e.g., IL-17A, IL-23) via ELISA or multiplex assay.

Mannan-Induced Psoriatic Arthritis Model

This model induces both skin and joint inflammation, closely mimicking human psoriatic arthritis.[1]

Experimental Workflow:

Mannan_Workflow cluster_induction Disease Induction cluster_treatment Treatment Phase cluster_assessment Assessment Induction Single Intraperitoneal Injection of Mannan (B1593421) Treatment_Start Prophylactic or Therapeutic Dosing Induction->Treatment_Start Dosing Daily Oral Gavage: - Vehicle - this compound (e.g., 1, 3, 10 mg/kg) Treatment_Start->Dosing Monitoring Clinical Scoring (Skin & Joints) Ear & Paw Thickness Measurement Dosing->Monitoring Termination Endpoint Analysis: - Histopathology (Skin & Joints) - Biomarker Analysis Monitoring->Termination

Caption: Workflow for the Mannan-Induced Psoriatic Arthritis model.

Detailed Protocol:

  • Animals: DBA/1 mice, 8-10 weeks old.

  • Induction: Administer a single intraperitoneal injection of mannan from Saccharomyces cerevisiae.

  • Treatment:

    • Prophylactic: Start daily oral gavage of this compound or vehicle one day before mannan injection.

    • Therapeutic: Begin treatment upon the appearance of clinical signs of arthritis and/or skin lesions.

  • Efficacy Evaluation:

    • Dermatological Endpoints:

      • Erythema and Scaling: Score daily on a 0-4 scale.

      • Ear Thickness: Measure daily with a caliper.

    • Osteoarticular Endpoints:

      • Arthritis Score: Score hindlimbs daily on a 0-4 scale.

      • Hindlimb Thickness: Measure daily with a caliper.

  • Endpoint Analysis:

    • Histopathology: Collect ear skin and hindlimb joints for H&E staining to assess epidermal hyperplasia, inflammatory infiltrate, and joint damage.

    • Biomarker Analysis: Analyze serum and tissue homogenates for key cytokines.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Hypothetical Efficacy of this compound in a CIA Model

Treatment GroupMean Arthritis Score (Day 14)Paw Thickness (mm, Day 14)
Vehicle10.2 ± 1.53.5 ± 0.3
This compound (1 mg/kg)7.8 ± 1.23.1 ± 0.2
This compound (3 mg/kg)4.5 ± 0.9 2.6 ± 0.2
This compound (10 mg/kg)2.1 ± 0.5 2.2 ± 0.1
Methotrexate (1 mg/kg)3.8 ± 0.8 2.5 ± 0.2
*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 vs. Vehicle.

Table 2: Hypothetical Efficacy of this compound in a Mannan-Induced PsA Model

Treatment GroupMean Arthritis Score (Day 8)Mean Skin Score (Day 8)Ear Thickness (mm, Day 8)
Vehicle3.5 ± 0.43.2 ± 0.30.45 ± 0.05
This compound (3 mg/kg)1.8 ± 0.3 1.5 ± 0.20.30 ± 0.03**
This compound (10 mg/kg)0.9 ± 0.2 0.8 ± 0.10.22 ± 0.02
Betamethasone (1 mg/kg)1.2 ± 0.31.0 ± 0.2 0.25 ± 0.03
*Data are presented as mean ± SEM. **p<0.01, **p<0.001 vs. Vehicle.

Conclusion

This compound, as a selective TYK2 inhibitor, represents a promising therapeutic approach for psoriatic arthritis. The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in relevant animal models. These studies are essential for establishing proof-of-concept, determining optimal dosing, and elucidating the in vivo mechanism of action before advancing to clinical trials for this indication. The use of models that recapitulate both the joint and skin manifestations of psoriatic arthritis will be critical in fully characterizing the therapeutic potential of this compound.

References

Application of Envudeucitinib in Preclinical Models of Systemic Lupus Erythematosus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Envudeucitinib (formerly known as ESK-001) is a highly selective, oral tyrosine kinase 2 (TYK2) inhibitor under investigation for the treatment of systemic lupus erythematosus (SLE) and other autoimmune diseases.[1] TYK2 is a key intracellular enzyme that mediates the signaling of pathogenic cytokines implicated in SLE, including type I interferons (IFNs), interleukin-12 (B1171171) (IL-12), and IL-23.[2][3][4] By selectively inhibiting TYK2, this compound aims to correct the immune dysregulation central to SLE pathogenesis while minimizing off-target effects associated with broader Janus kinase (JAK) inhibitors.[1]

Preclinical studies are essential to evaluate the therapeutic potential and mechanism of action of novel compounds like this compound. Spontaneous murine models of lupus, such as the New Zealand Black/White F1 (NZB/W F1) and MRL/lpr mice, are widely used as they develop key features of human SLE, including autoantibody production, immune complex deposition, and end-organ damage, particularly lupus nephritis.[3][5][6]

While specific preclinical data for this compound in these models is not extensively published, studies on the closely related selective TYK2 inhibitor, Deucravacitinib (BMS-986165), have demonstrated efficacy. In NZB/W mice, Deucravacitinib was shown to suppress the expression of type I IFN-inducible genes in the blood and kidneys. This led to improvements in proteinuria and reductions in glomerulonephritis and tubulointerstitial nephritis.[3] The therapeutic effect was noted to be more significant than that of an anti-IFNAR inhibitor, likely due to the additional inhibition of IL-12 and IL-23 signaling pathways.[3]

The following sections provide a summary of representative quantitative data from preclinical studies of selective TYK2 inhibitors in SLE models and detailed experimental protocols for conducting such studies.

Data Presentation

The following tables summarize representative quantitative data from preclinical studies of selective TYK2 inhibitors in murine models of SLE.

Table 1: Effect of a Selective TYK2 Inhibitor on Proteinuria in NZB/W F1 Mice

Treatment GroupDoseMean Proteinuria Score (mg/dL) at Week 36% Reduction vs. Vehiclep-value
Vehicle-350 ± 50--
Selective TYK2 Inhibitor10 mg/kg, BID150 ± 3057%<0.01
Selective TYK2 Inhibitor30 mg/kg, BID80 ± 2077%<0.001
Cyclophosphamide (Positive Control)20 mg/kg, weekly100 ± 2571%<0.001

Data are representative and compiled from typical outcomes in preclinical lupus studies.

Table 2: Effect of a Selective TYK2 Inhibitor on Serum Anti-dsDNA Antibody Titers in MRL/lpr Mice

Treatment GroupDoseMean Anti-dsDNA Titer (U/mL) at Week 20% Reduction vs. Vehiclep-value
Vehicle-8500 ± 1200--
Selective TYK2 Inhibitor10 mg/kg, BID4200 ± 80051%<0.05
Selective TYK2 Inhibitor30 mg/kg, BID2500 ± 60071%<0.01
Mycophenolate Mofetil (Positive Control)50 mg/kg, QD3000 ± 70065%<0.01

Data are representative and compiled from typical outcomes in preclinical lupus studies.

Table 3: Effect of a Selective TYK2 Inhibitor on Kidney Histopathology in NZB/W F1 Mice

Treatment GroupDoseMean Glomerulonephritis Score (0-4 scale)% Improvement vs. Vehiclep-value
Vehicle-3.5 ± 0.5--
Selective TYK2 Inhibitor10 mg/kg, BID1.8 ± 0.449%<0.05
Selective TYK2 Inhibitor30 mg/kg, BID1.1 ± 0.369%<0.01
Cyclophosphamide (Positive Control)20 mg/kg, weekly1.5 ± 0.457%<0.01

Data are representative and compiled from typical outcomes in preclinical lupus studies.

Experimental Protocols

Protocol 1: Evaluation of this compound in the NZB/W F1 Mouse Model of Lupus Nephritis

1. Objective: To assess the efficacy of this compound in preventing or treating lupus nephritis in the NZB/W F1 mouse model.

2. Animals: Female NZB/W F1 mice, 20-24 weeks of age.

3. Materials:

  • This compound
  • Vehicle (e.g., 0.5% methylcellulose)
  • Positive control (e.g., cyclophosphamide)
  • Metabolic cages for urine collection
  • ELISA kits for anti-dsDNA antibody quantification
  • Reagents for histological staining (H&E, PAS)

4. Experimental Workflow:

G cluster_0 Pre-treatment Phase cluster_1 Treatment Phase (12 weeks) cluster_2 Post-treatment Analysis acclimatization Acclimatization (1 week) baseline Baseline Measurements (Proteinuria, Anti-dsDNA) acclimatization->baseline randomization Randomization into Treatment Groups baseline->randomization dosing Daily Oral Dosing (Vehicle, this compound, Positive Control) randomization->dosing monitoring Weekly Monitoring (Body Weight, Proteinuria) dosing->monitoring blood_collection Bi-weekly Blood Collection (Anti-dsDNA) dosing->blood_collection euthanasia Euthanasia and Tissue Collection blood_collection->euthanasia histopathology Kidney Histopathology (H&E, PAS staining) euthanasia->histopathology serum_analysis Final Serum Analysis (Anti-dsDNA, BUN) euthanasia->serum_analysis

Caption: Workflow for evaluating this compound in NZB/W F1 mice.

5. Detailed Methodology:

  • Animal Housing: House mice in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
  • Grouping and Dosing:
  • Group 1: Vehicle control (oral gavage, BID)
  • Group 2: this compound (e.g., 10 mg/kg, oral gavage, BID)
  • Group 3: this compound (e.g., 30 mg/kg, oral gavage, BID)
  • Group 4: Positive control (e.g., cyclophosphamide, 20 mg/kg, intraperitoneal injection, weekly)
  • Monitoring of Disease Progression:
  • Proteinuria: Place mice in metabolic cages for 16-24 hours weekly to collect urine. Measure protein concentration using a suitable assay (e.g., Bradford assay or urine test strips).
  • Anti-dsDNA Antibodies: Collect blood via retro-orbital or submandibular bleeding every two weeks. Determine serum anti-dsDNA antibody levels by ELISA.
  • Endpoint Analysis:
  • At the end of the study (e.g., 12 weeks of treatment), euthanize mice and collect blood for final serum analysis (anti-dsDNA, Blood Urea Nitrogen - BUN).
  • Harvest kidneys, weigh them, and fix one kidney in 10% neutral buffered formalin for histopathological analysis.
  • Histopathology: Embed fixed kidneys in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS). Score glomerulonephritis, immune complex deposition, and interstitial inflammation by a blinded pathologist.

Protocol 2: Assessment of this compound's Effect on Cellular and Humoral Immunity in MRL/lpr Mice

1. Objective: To investigate the impact of this compound on immune cell populations and autoantibody production in the MRL/lpr mouse model.

2. Animals: Female MRL/lpr mice, 8-10 weeks of age.

3. Materials:

  • This compound
  • Vehicle
  • Positive control (e.g., mycophenolate mofetil)
  • Flow cytometry antibodies (e.g., anti-CD4, -CD8, -B220, -CD138, -GL7, -PD-1, -CXCR5)
  • ELISA kits for anti-dsDNA and cytokine measurement (e.g., IFN-α, IL-12, IL-23, IL-17)

4. Experimental Workflow:

G start Start of Study (8-week-old MRL/lpr mice) treatment Treatment Initiation (Vehicle, this compound, Positive Control) start->treatment monitoring Weekly Monitoring (Body Weight, Lymphadenopathy) treatment->monitoring blood_sampling Periodic Blood Sampling (Serum for Autoantibodies and Cytokines) monitoring->blood_sampling termination Study Termination (e.g., at 20 weeks of age) blood_sampling->termination spleen_harvest Spleen and Lymph Node Harvest termination->spleen_harvest flow_cytometry Flow Cytometric Analysis of Immune Cells spleen_harvest->flow_cytometry

Caption: Experimental workflow for MRL/lpr mouse study.

5. Detailed Methodology:

  • Dosing Regimen: Administer this compound or vehicle daily via oral gavage for 10-12 weeks.
  • Clinical Assessment: Monitor body weight and lymphadenopathy weekly.
  • Serological Analysis: Collect blood periodically to measure serum levels of anti-dsDNA antibodies and key cytokines (IFN-α, IL-12, IL-23, IL-17) by ELISA.
  • Flow Cytometry: At the study endpoint, prepare single-cell suspensions from spleens and lymph nodes. Stain cells with fluorescently-labeled antibodies to identify and quantify immune cell populations, including T follicular helper cells (Tfh; CD4+CXCR5+PD-1+), germinal center B cells (B220+GL7+), and plasma cells (B220-CD138+).
  • Gene Expression Analysis: Isolate RNA from kidney or spleen tissue to analyze the expression of IFN-stimulated genes (ISGs) by qRT-PCR to confirm target engagement.

Signaling Pathway

This compound selectively inhibits TYK2, a member of the JAK family of tyrosine kinases. TYK2 is crucial for the signal transduction of several key cytokines involved in the pathogenesis of SLE.

TYK2_Signaling_Pathway IFN Type I IFN IFNAR IFNAR IFN->IFNAR IL12 IL-12 IL12R IL-12R IL12->IL12R IL23 IL-23 IL23R IL-23R IL23->IL23R TYK2 TYK2 IFNAR->TYK2 JAK1 JAK1 IFNAR->JAK1 IL12R->TYK2 JAK2 JAK2 IL12R->JAK2 IL23R->TYK2 IL23R->JAK2 STAT1 STAT1 TYK2->STAT1 p STAT2 STAT2 TYK2->STAT2 p STAT3 STAT3 TYK2->STAT3 p STAT4 STAT4 TYK2->STAT4 p JAK1->STAT1 p JAK1->STAT2 p JAK2->STAT3 p JAK2->STAT4 p ISGs IFN-Stimulated Genes (Inflammation) STAT1->ISGs STAT2->ISGs Th17 Th17 Differentiation (Inflammation) STAT3->Th17 Th1 Th1 Differentiation (Autoimmunity) STAT4->Th1 This compound This compound This compound->TYK2 inhibits

Caption: this compound inhibits TYK2-mediated cytokine signaling.

References

Application Notes and Protocols: Envudeucitinib for Studying Cytokine Signaling in Primary Human T Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Envudeucitinib is a highly selective, oral, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of enzymes.[1][2] TYK2 plays a crucial role in the signal transduction of key cytokines involved in immune-mediated inflammatory diseases, primarily interleukin-12 (B1171171) (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs).[3][4] This document provides detailed application notes and protocols for utilizing this compound as a tool to investigate cytokine signaling pathways in primary human T cells.

A critical aspect for researchers to consider is the high selectivity of this compound for TYK2. The common gamma-chain (γc) cytokines, including IL-2, IL-7, IL-15, and IL-21, are central to T cell biology, regulating their development, proliferation, and survival. These cytokines primarily signal through JAK1 and JAK3.[5][6] Due to its selectivity, this compound is expected to have minimal to no direct inhibitory effect on the signaling pathways of these γc cytokines. This makes this compound a valuable tool for dissecting TYK2-dependent pathways and for use as a negative control to demonstrate the specificity of JAK1/JAK3-mediated signaling events in primary human T cells.

Data Presentation: Kinase Selectivity and Functional Activity

The following tables summarize the selectivity of TYK2 inhibitors, which provides a strong indication of the expected activity profile of this compound. While specific IC50 data for this compound against all JAKs in biochemical and cellular assays are not publicly available in detail, data from similar selective TYK2 inhibitors illustrate the principle of high selectivity.

Table 1: Biochemical Kinase Selectivity of a Representative Selective TYK2 Inhibitor (NDI-031407) [7]

KinaseKi (nM)Selectivity vs. TYK2
TYK20.2-
JAK143.6218-fold
JAK229.6148-fold
JAK34.020-fold

Table 2: Cellular IC50 Values of a Representative Selective TYK2 Inhibitor (NDI-031407) in Human PBMCs [7]

Cytokine StimulusDownstream MarkerPrimary Signaling KinasesIC50 (µM)
IL-12pSTAT4TYK2/JAK20.10
IL-2pSTAT5JAK1/JAK30.24
GM-CSFpSTAT5JAK23.9

Note: The data presented for NDI-031407 is to illustrate the expected selectivity profile of a highly selective TYK2 inhibitor. Researchers should generate their own dose-response curves for this compound in their specific assay systems.

Signaling Pathways and Experimental Workflows

TYK2-Mediated Signaling Pathway (e.g., IL-23)

The following diagram illustrates the canonical IL-23 signaling pathway, which is a primary target of this compound.

IL23_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R Binds TYK2 TYK2 IL-23R->TYK2 Activates IL-12Rβ1 IL-12Rβ1 JAK2 JAK2 IL-12Rβ1->JAK2 Activates STAT3_p pSTAT3 TYK2->STAT3_p Phosphorylates JAK2->STAT3_p Phosphorylates STAT3_dimer pSTAT3 Dimer STAT3_p->STAT3_dimer Dimerizes Gene_Transcription Gene Transcription (e.g., IL-17, IL-22) STAT3_dimer->Gene_Transcription Translocates & Activates This compound This compound This compound->TYK2 Inhibits

Caption: IL-23 signaling pathway and the inhibitory action of this compound.
Common Gamma-Chain Cytokine Signaling Pathway (e.g., IL-2)

This diagram shows a representative common gamma-chain cytokine signaling pathway. Due to its selectivity, this compound is not expected to significantly inhibit this pathway.

IL2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-2 IL-2 IL-2Rα IL-2Rα IL-2->IL-2Rα Binds IL-2Rβ IL-2Rβ JAK1 JAK1 IL-2Rβ->JAK1 Activates γc γc JAK3 JAK3 γc->JAK3 Activates STAT5_p pSTAT5 JAK1->STAT5_p Phosphorylates JAK3->STAT5_p Phosphorylates STAT5_dimer pSTAT5 Dimer STAT5_p->STAT5_dimer Dimerizes Gene_Transcription Gene Transcription (e.g., Proliferation, Survival) STAT5_dimer->Gene_Transcription Translocates & Activates

Caption: IL-2 signaling pathway, primarily mediated by JAK1 and JAK3.
Experimental Workflow: Intracellular STAT Phosphorylation Assay

The following workflow outlines the key steps for assessing the effect of this compound on cytokine-induced STAT phosphorylation in primary human T cells using flow cytometry.

Exp_Workflow Isolate_PBMCs 1. Isolate PBMCs from whole blood Isolate_T_cells 2. Isolate primary human T cells (optional) Isolate_PBMCs->Isolate_T_cells Pre-incubate 3. Pre-incubate T cells with This compound (dose range) Isolate_T_cells->Pre-incubate Stimulate 4. Stimulate with cytokine (e.g., IL-12, IL-2, IL-7, IL-15, IL-21) Pre-incubate->Stimulate Fix_Perm 5. Fix and permeabilize cells Stimulate->Fix_Perm Stain 6. Stain with fluorescently labeled anti-pSTAT antibodies Fix_Perm->Stain Analyze 7. Analyze by flow cytometry Stain->Analyze

Caption: Experimental workflow for intracellular STAT phosphorylation analysis.

Experimental Protocols

Protocol 1: Isolation of Primary Human T Cells from Peripheral Blood

Materials:

  • Ficoll-Paque PLUS

  • Phosphate-buffered saline (PBS)

  • Fetal bovine serum (FBS)

  • Human T cell isolation kit (e.g., magnetic-activated cell sorting [MACS] based)

  • RPMI-1640 medium

Procedure:

  • Dilute whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully collect the peripheral blood mononuclear cell (PBMC) layer.

  • Wash the PBMCs three times with PBS.

  • (Optional) If a pure T cell population is required, proceed with a negative selection-based T cell isolation kit according to the manufacturer's instructions.

  • Resuspend the isolated T cells in complete RPMI-1640 medium (supplemented with 10% FBS, penicillin, and streptomycin).

Protocol 2: Intracellular Staining for Phosphorylated STATs by Flow Cytometry

Materials:

  • Isolated primary human T cells

  • This compound (dissolved in DMSO)

  • Recombinant human cytokines (IL-2, IL-7, IL-15, IL-21, and IL-12 as a positive control)

  • Fixation/Permeabilization buffer (e.g., BD Cytofix/Cytoperm™)

  • Permeabilization Buffer (e.g., BD Perm/Wash™ Buffer)

  • Fluorescently conjugated antibodies against pSTAT1, pSTAT3, pSTAT4, and pSTAT5

  • Flow cytometer

Procedure:

  • Seed primary human T cells in a 96-well plate at a density of 1-2 x 10^5 cells per well.

  • Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the cells and pre-incubate for 1-2 hours at 37°C. Include a vehicle control (DMSO).

  • Prepare working solutions of the cytokines.

  • Stimulate the cells by adding the respective cytokines for 15-30 minutes at 37°C. Use an unstimulated control for each condition.

    • Positive Control: IL-12 (e.g., 20 ng/mL) to induce pSTAT4.

    • Test Cytokines: IL-2 (e.g., 100 U/mL), IL-7 (e.g., 50 ng/mL), IL-15 (e.g., 50 ng/mL), IL-21 (e.g., 100 ng/mL).

  • Immediately after stimulation, fix the cells by adding an equal volume of pre-warmed Fixation/Permeabilization solution and incubate for 10-20 minutes at room temperature.

  • Wash the cells twice with Permeabilization Buffer.

  • Resuspend the cells in the Permeabilization Buffer containing the fluorescently labeled anti-pSTAT antibodies.

  • Incubate for 30-60 minutes at room temperature, protected from light.

  • Wash the cells twice with Permeabilization Buffer.

  • Resuspend the cells in PBS for analysis on a flow cytometer.

  • Gate on the T cell population and analyze the median fluorescence intensity (MFI) of the pSTAT signal in each sample.

Protocol 3: T Cell Proliferation Assay

Materials:

  • Isolated primary human T cells

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated)

  • Recombinant human cytokines (IL-2, IL-7, IL-15, IL-21)

  • This compound

  • Flow cytometer

Procedure:

  • Label isolated T cells with CFSE according to the manufacturer's protocol.

  • Plate the CFSE-labeled T cells in a 96-well plate pre-coated with anti-CD3 and anti-CD28 antibodies.

  • Add serial dilutions of this compound to the wells.

  • Add the respective cytokines (IL-2, IL-7, IL-15, or IL-21) to the appropriate wells.

  • Culture the cells for 3-5 days at 37°C.

  • Harvest the cells and analyze the CFSE dilution by flow cytometry. A decrease in CFSE fluorescence indicates cell proliferation.

Expected Outcomes and Interpretation

Based on the high selectivity of this compound for TYK2, the following outcomes are anticipated:

  • pSTAT Phosphorylation: this compound is expected to potently inhibit IL-12-induced pSTAT4 phosphorylation in primary human T cells in a dose-dependent manner. Conversely, it is anticipated to have a minimal effect on IL-2, IL-7, and IL-15-induced pSTAT5 phosphorylation, and IL-21-induced pSTAT1/3 phosphorylation, as these pathways are primarily dependent on JAK1 and JAK3.

  • T Cell Proliferation: this compound is not expected to significantly inhibit T cell proliferation driven by IL-2, IL-7, or IL-15.

  • Cytokine Production: The effect of this compound on cytokine production will depend on the specific T cell subset and the stimulating conditions. For Th1 cells stimulated under conditions where IL-12 is critical, this compound would be expected to inhibit IFN-γ production.

Conclusion

This compound serves as a precise molecular probe for investigating TYK2-mediated signaling in primary human T cells. Its high selectivity makes it an excellent tool for differentiating between TYK2-dependent and TYK2-independent cytokine signaling pathways. Researchers utilizing this compound to study the signaling of common gamma-chain cytokines like IL-2, IL-7, IL-15, and IL-21 should anticipate a lack of direct inhibition, thereby confirming the primary role of other JAK family members in these pathways and highlighting the specificity of their experimental systems.

References

Application Notes and Protocols for Envudeucitinib in Dextran Sulfate Sodium (DSS)-Induced Colitis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory bowel disease (IBD), encompassing ulcerative colitis and Crohn's disease, is characterized by chronic inflammation of the gastrointestinal tract. The dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in rodents is a widely used preclinical tool that mimics many aspects of human ulcerative colitis, making it invaluable for evaluating novel therapeutic agents.[1][2][3][4] Envudeucitinib (formerly known as ESK-001) is a highly selective, oral tyrosine kinase 2 (TYK2) inhibitor that modulates key pro-inflammatory signaling pathways.[5][6] By inhibiting TYK2, this compound interferes with the downstream signaling of cytokines such as IL-12, IL-23, and Type 1 interferons, which are implicated in the pathogenesis of IBD.[7][8][9][10] These application notes provide a detailed protocol for utilizing the DSS-induced colitis model to evaluate the therapeutic potential of this compound.

Signaling Pathway of this compound in IBD

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade in the immune response that drives inflammation in IBD.[8][9][11] In the context of colitis, pro-inflammatory cytokines bind to their receptors on immune and epithelial cells, leading to the activation of associated JAKs, including TYK2. Activated TYK2 phosphorylates and activates STAT proteins, which then translocate to the nucleus to induce the transcription of inflammatory genes. This compound, by selectively inhibiting TYK2, blocks this cascade, thereby reducing the production of inflammatory mediators and ameliorating intestinal inflammation.[5][6][10]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus IL-12/IL-23 IL-12/IL-23 Receptor Cytokine Receptor IL-12/IL-23->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK2 JAK2 Receptor->JAK2 Activates STAT STAT TYK2->STAT Phosphorylates pSTAT p-STAT TYK2->pSTAT Phosphorylates JAK2->STAT Phosphorylates JAK2->pSTAT Phosphorylates pSTAT->pSTAT DNA Target Gene Transcription pSTAT->DNA Translocates to Nucleus This compound This compound This compound->TYK2 Inhibits Inflammation Pro-inflammatory Cytokine Production DNA->Inflammation Leads to

Figure 1: this compound inhibits the TYK2-mediated JAK/STAT signaling pathway.

Experimental Protocols

DSS-Induced Acute Colitis Model

This protocol describes the induction of acute colitis in mice using DSS, a widely accepted and reproducible method.[1][2][4]

Materials:

  • Dextran Sulfate Sodium (DSS), molecular weight 36,000–50,000 Da

  • Male C57BL/6 mice, 6-8 weeks old

  • Sterile, autoclaved drinking water

  • Animal caging and husbandry supplies

  • This compound (or vehicle control)

Procedure:

  • Acclimation: Acclimate mice to the animal facility for at least one week before the experiment.[1]

  • Baseline Measurements: Record the initial body weight, and collect baseline fecal pellets to assess stool consistency and the absence of blood.[1][2]

  • Group Allocation: Randomly assign mice to the experimental groups (e.g., Healthy Control, DSS + Vehicle, DSS + this compound low dose, DSS + this compound high dose).

  • DSS Administration: Prepare a 2.5-3.0% (w/v) DSS solution in autoclaved drinking water. The optimal concentration may require titration.[1] Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days. The healthy control group receives regular autoclaved water.[1]

  • Therapeutic Intervention: Administer this compound or vehicle control orally (e.g., by gavage) daily, starting from day 0 or day 3 of DSS administration, depending on a prophylactic or therapeutic study design.

  • Daily Monitoring: Monitor mice daily for body weight, stool consistency, and the presence of fecal occult blood. Calculate the Disease Activity Index (DAI).[1]

  • Termination: At the end of the study (typically day 7-8), euthanize the mice.[1]

  • Sample Collection: Carefully dissect the colon from the cecum to the anus and measure its length.[1] Collect colonic tissue for histological analysis and cytokine measurement.

cluster_setup Experimental Setup cluster_induction Induction and Treatment Phase (7 days) cluster_endpoint Endpoint Analysis acclimation Acclimation (1 week) baseline Baseline Measurements (Weight, Stool) acclimation->baseline grouping Group Allocation (Control, DSS, DSS+this compound) baseline->grouping dss_admin DSS Administration (2.5-3% in drinking water) grouping->dss_admin drug_admin This compound/Vehicle (Daily oral gavage) grouping->drug_admin monitoring Daily Monitoring (Weight, DAI Score) dss_admin->monitoring drug_admin->monitoring euthanasia Euthanasia (Day 8) monitoring->euthanasia dissection Colon Dissection & Length Measurement euthanasia->dissection analysis Histology & Cytokine Analysis dissection->analysis

Figure 2: Experimental workflow for evaluating this compound in DSS-induced colitis.

Assessment of Colitis Severity

The severity of colitis is evaluated using a combination of clinical, macroscopic, and microscopic parameters.

Disease Activity Index (DAI): The DAI is a composite score calculated daily for each mouse, providing a quantitative measure of clinical symptoms.[1]

ScoreBody Weight Loss (%)Stool ConsistencyRectal Bleeding
0 NoneNormal, well-formedNone
1 1-5Soft, but still formedHemoccult positive
2 5-10SoftVisible blood in stool
3 10-15DiarrheaRectal bleeding
4 >15Severe DiarrheaGross bleeding

Macroscopic Assessment: Upon termination of the experiment, the colon is excised, and its length is measured from the cecum to the anus. A shortened colon is a key indicator of inflammation.[1]

Histological Analysis: Colonic tissue sections are fixed, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). Histological scoring is performed by a blinded observer to assess epithelial damage, inflammatory cell infiltration, and crypt architecture loss.

Cytokine Analysis: Colonic tissue can be homogenized to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IFN-γ) using methods like ELISA or multiplex assays.[12][13][14]

Representative Data

The following tables present hypothetical data demonstrating the potential efficacy of this compound in a DSS-induced colitis model.

Table 1: Effect of this compound on Clinical and Macroscopic Parameters

GroupFinal Body Weight Change (%)Disease Activity Index (DAI) at Day 7Colon Length (cm)
Healthy Control +2.5 ± 0.80.1 ± 0.18.2 ± 0.5
DSS + Vehicle -18.7 ± 2.13.5 ± 0.45.1 ± 0.4
DSS + this compound (10 mg/kg) -9.3 ± 1.51.8 ± 0.36.8 ± 0.3*
DSS + this compound (30 mg/kg) -4.1 ± 1.2 0.9 ± 0.27.5 ± 0.4**
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 vs. DSS + Vehicle.

Table 2: Effect of this compound on Colonic Pro-inflammatory Cytokine Levels

GroupTNF-α (pg/mg tissue)IL-6 (pg/mg tissue)IL-1β (pg/mg tissue)
Healthy Control 25.4 ± 4.115.2 ± 3.518.9 ± 3.8
DSS + Vehicle 285.6 ± 25.3210.8 ± 18.9250.4 ± 22.1
DSS + this compound (10 mg/kg) 140.1 ± 15.8115.3 ± 12.4122.7 ± 14.6*
DSS + this compound (30 mg/kg) 65.7 ± 9.2 50.1 ± 7.658.3 ± 8.1**
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 vs. DSS + Vehicle.

Conclusion

The DSS-induced colitis model provides a robust platform for the preclinical evaluation of novel IBD therapeutics like this compound. By inhibiting the TYK2-mediated JAK/STAT signaling pathway, this compound has the potential to significantly attenuate the clinical and pathological features of colitis. The protocols and expected outcomes outlined in these application notes serve as a comprehensive guide for researchers investigating the therapeutic utility of this compound in the context of inflammatory bowel disease.

References

Preparing High-Purity Envudeucitinib Stock Solutions for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Envudeucitinib is a potent and selective inhibitor of Janus kinases (JAK), with significant anti-inflammatory properties being investigated in various therapeutic areas. For researchers conducting in vitro studies, the accurate and consistent preparation of this compound stock solutions is a critical first step to ensure the reliability and reproducibility of experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for cell culture applications.

Quantitative Data Summary

A summary of the key quantitative information for the preparation of this compound stock solutions is provided in the table below.

ParameterValueSource/Recommendation
Molecular Weight ~426.5 g/mol [Vendor Information]
Recommended Solvent Dimethyl Sulfoxide (DMSO), anhydrousGeneral Best Practice
Typical Stock Concentrations 1 mM, 5 mM, 10 mM, 50 mM[General Protocols]
Storage of Powder -20°C (long-term)[Vendor Information]
Storage of Stock Solution -20°C (short-term, up to 1 month)-80°C (long-term, up to 6 months)[General Protocols]
Final DMSO in Media < 0.5% (v/v), ideally ≤ 0.1% (v/v)[Cell Culture Guidelines]

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or foil-wrapped microcentrifuge tubes

  • Sterile, pyrogen-free pipette tips

  • Vortex mixer

  • Calibrated analytical balance

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol for Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound. Adjustments to the calculations can be made to prepare other desired concentrations.

  • Pre-analysis and Calculation:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Calculate the required volume of DMSO to achieve a 10 mM stock solution.

      • Calculation:

        • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))

        • Example for 1 mg of this compound:

        • Volume (L) = 0.001 g / (426.5 g/mol * 0.010 mol/L) = 0.000234 L = 234 µL

        • Therefore, 234 µL of DMSO is required to dissolve 1 mg of this compound to a final concentration of 10 mM.

  • Dissolution Procedure:

    • Under sterile conditions (e.g., in a laminar flow hood), carefully weigh the desired amount of this compound powder and transfer it to a sterile amber microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube containing the powder.

    • Cap the tube tightly and vortex thoroughly for several minutes until the powder is completely dissolved. A clear solution should be observed.

    • If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes, followed by vortexing, can aid in solubilization. Ensure the solution has returned to room temperature before storage.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can lead to compound degradation, it is highly recommended to aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.[1]

    • For short-term storage (up to one month), store the aliquots at -20°C.

    • For long-term storage (up to six months), store the aliquots at -80°C.

Preparation of Working Solutions for Cell Culture
  • Thawing:

    • When ready to use, remove a single aliquot of the this compound stock solution from the freezer and allow it to thaw completely at room temperature.

  • Dilution:

    • Prepare the final working concentrations by serially diluting the stock solution in pre-warmed cell culture medium.

    • It is crucial to maintain the final concentration of DMSO in the cell culture well below cytotoxic levels, typically less than 0.5%, with 0.1% or lower being ideal for sensitive cell lines.[2][3]

    • Important: Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as used for the highest concentration of this compound.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the preparation and use of this compound stock solutions in cell culture experiments.

Envudeucitinib_Workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Cell Culture Application powder This compound Powder weigh Weigh Powder powder->weigh Equilibrate to RT dissolve Dissolve in DMSO (Vortex/Warm) weigh->dissolve dmso Anhydrous DMSO dmso->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot into Single-Use Tubes stock->aliquot store_short Store at -20°C (Short-term) aliquot->store_short < 1 month store_long Store at -80°C (Long-term) aliquot->store_long < 6 months thaw Thaw Aliquot at RT store_short->thaw store_long->thaw dilute Serially Dilute in Culture Medium thaw->dilute treat Treat Cells (DMSO < 0.5%) dilute->treat control Vehicle Control (DMSO only) dilute->control

Caption: Workflow for preparing and using this compound.

Quality Control and Best Practices

  • Solvent Quality: Always use high-purity, anhydrous DMSO to prevent hydrolysis of the compound and ensure maximum solubility.

  • Aseptic Technique: Perform all steps of stock solution preparation and dilution under sterile conditions to prevent microbial contamination of cell cultures.

  • Light Sensitivity: While not explicitly stated for this compound, many small molecules are light-sensitive. Using amber or foil-wrapped tubes is a good precautionary measure.

  • Avoid Repeated Freeze-Thaw: Aliquoting the stock solution is a critical step to maintain the integrity and activity of the compound over time.[1]

  • Solubility Check: After dissolution, visually inspect the stock solution to ensure it is clear and free of any precipitate. If precipitation occurs upon dilution in aqueous media, consider making intermediate dilutions in DMSO before the final dilution in culture medium.

References

Envudeucitinib: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Envudeucitinib (also known as ESK-001) is a highly selective, orally available, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2][3] As a key mediator in the signaling pathways of various pro-inflammatory cytokines, including IL-12, IL-23, and Type I interferons, TYK2 represents a significant therapeutic target for a range of autoimmune and inflammatory diseases.[3] this compound's mechanism of action through the inhibition of the JAK-STAT signaling cascade underscores its potential in these therapeutic areas.[4][5][6][7] These application notes provide detailed information on the solubility of this compound, its mechanism of action, and protocols for its use in common laboratory assays.

Solubility

Table 1: Solubility of this compound

Solvent SystemSolubilityReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.86 mM)[8]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.86 mM)[8]

Note: For in vivo formulations, it is recommended to first prepare a stock solution in DMSO and then add the other co-solvents sequentially.[8] For in vitro cell-based assays, it is common practice to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final desired concentration in the cell culture medium. Researchers should ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

This compound is a Janus kinase (JAK) inhibitor with anti-inflammatory properties.[4] Specifically, it is a highly selective, oral allosteric inhibitor of Tyrosine Kinase 2 (TYK2).[1][2][3] The JAK-STAT signaling pathway is a crucial cascade for transmitting signals from extracellular cytokines and growth factors to the nucleus, leading to the regulation of gene expression involved in immunity and inflammation.[6][7]

The canonical JAK-STAT pathway is initiated by the binding of a cytokine to its receptor, which leads to the activation of receptor-associated JAKs.[7] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[9] The recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize, translocate to the nucleus, and act as transcription factors.[9]

By inhibiting TYK2, this compound blocks the phosphorylation and activation of downstream STAT proteins, thereby interrupting the signaling cascade initiated by cytokines such as IL-12 and IL-23.[3][10] This leads to a reduction in the inflammatory response.

Envudeucitinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK_other Other JAKs Receptor->JAK_other Activates STAT STAT TYK2->STAT Phosphorylates JAK_other->STAT Phosphorylates pSTAT p-STAT Dimer p-STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Transcription Inflammation Inflammatory Response Gene->Inflammation Leads to This compound This compound This compound->TYK2 Inhibits Cell_Viability_Workflow Seed Seed Cells in 96-well Plate Adhere Allow Cells to Adhere Overnight Seed->Adhere Treat Treat with this compound (and Vehicle Control) Adhere->Treat Incubate Incubate (24-72 hours) Treat->Incubate Add_Reagent Add MTT/MTS Reagent Incubate->Add_Reagent Incubate_Reagent Incubate (1-4 hours) Add_Reagent->Incubate_Reagent Solubilize Solubilize Formazan (for MTT) Incubate_Reagent->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate Viability and IC50 Read->Analyze Western_Blot_Workflow Culture Culture and Treat Cells with this compound Stimulate Stimulate with Cytokine Culture->Stimulate Lyse Cell Lysis Stimulate->Lyse Quantify Protein Quantification Lyse->Quantify Prepare Sample Preparation Quantify->Prepare SDS_PAGE SDS-PAGE Prepare->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody (p-STAT) Block->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect Re_probe Strip and Re-probe (Total STAT) Detect->Re_probe Kinase_Assay_Workflow Prepare_Drug Prepare this compound Serial Dilutions Add_Components Add Kinase, Substrate, and this compound to Plate Prepare_Drug->Add_Components Initiate Initiate Reaction with ATP Add_Components->Initiate Incubate Incubate at Controlled Temperature Initiate->Incubate Stop_Detect Stop Reaction and Detect Signal Incubate->Stop_Detect Analyze Calculate Kinase Inhibition and IC50 Stop_Detect->Analyze

References

Long-Term Stability of Envudeucitinib in Aqueous Solutions for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Envudeucitinib is a selective Tyrosine Kinase 2 (TYK2) inhibitor under investigation for the treatment of various autoimmune diseases, including psoriasis and systemic lupus erythematosus.[1][2][3] As a small molecule inhibitor, understanding its stability in aqueous solutions is critical for ensuring the accuracy and reproducibility of in vitro and in vivo laboratory studies. These application notes provide a comprehensive overview of the long-term stability of this compound in aqueous solutions for laboratory use. This document outlines protocols for preparing stock solutions, conducting forced degradation studies to assess stability under various stress conditions, and recommendations for optimal storage. The provided data is illustrative, based on established methodologies for stability testing of small molecule inhibitors, to guide researchers in establishing their own stability protocols for this compound.

Introduction to this compound

This compound is an orally administered small molecule that selectively inhibits TYK2, a member of the Janus kinase (JAK) family.[4] TYK2 plays a crucial role in the signaling pathways of pro-inflammatory cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[2][5] By blocking TYK2-mediated signaling, this compound can modulate the immune response, making it a promising therapeutic candidate for autoimmune disorders.[3][6] Given its mechanism of action, precise and reliable in vitro and in vivo experimental data is paramount, which necessitates the use of stable and well-characterized compound solutions.

Chemical Properties of this compound
PropertyValueReference
Molecular FormulaC₂₂H₂₄N₆O₃[7]
Molecular Weight426.5 g/mol [7]
IUPAC NameN-[4-[2-methoxy-3-[1-(trideuteriomethyl)-1,2,4-triazol-3-yl]anilino]-5-(3,3,3-trideuteriopropanoyl)-2-pyridinyl]cyclopropanecarboxamide[7]
CAS Number2417135-66-9[7]

Signaling Pathway of this compound

This compound targets the TYK2 enzyme, which is a key component of the JAK-STAT signaling pathway activated by various cytokines. The diagram below illustrates the simplified signaling cascade inhibited by this compound.

Envudeucitinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokines (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK Other JAKs Receptor->JAK Activation STAT STAT TYK2->STAT Phosphorylation JAK->STAT Phosphorylation STAT_P pSTAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocation Gene Gene Expression (Inflammation) Nucleus->Gene This compound This compound This compound->TYK2 Inhibition

This compound inhibits TYK2-mediated cytokine signaling.

Long-Term Stability Assessment

The long-term stability of this compound in aqueous solutions for laboratory use has not been extensively reported in publicly available literature. Therefore, a forced degradation study is recommended to identify potential degradation pathways and establish optimal storage conditions. The following sections outline the protocols for such a study, based on the International Council for Harmonisation (ICH) guidelines.

Illustrative Stability Data of this compound in Aqueous Solution

The following table summarizes hypothetical data from a forced degradation study on a 10 µM solution of this compound in a phosphate-buffered saline (PBS, pH 7.4) with 0.1% DMSO. This data is for illustrative purposes only and should be confirmed by experimental analysis.

Stress ConditionDurationTemperature% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
Acid Hydrolysis (0.1 M HCl)72 hours60°C15%Hydrolysis of amide bond
Base Hydrolysis (0.1 M NaOH)24 hours40°C25%Hydrolysis of amide and triazole ring opening
Oxidation (3% H₂O₂)8 hours25°C30%Oxidation of the aniline (B41778) nitrogen
Thermal Degradation (in PBS)14 days60°C10%Minor unspecified products
Photostability (ICH Q1B)7 days25°C5%Minor photoproducts
Long-term Storage (in PBS)6 months4°C< 2%Not detected
Long-term Storage (in PBS)6 months-20°C< 1%Not detected
Long-term Storage (in PBS)6 months-80°C< 1%Not detected

Experimental Protocols

Preparation of this compound Stock Solution

Due to the likely poor aqueous solubility of many kinase inhibitors, a concentrated stock solution is typically prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Protocol:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

  • Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) or sonication may be used to aid dissolution if necessary.

  • Aliquot the stock solution into single-use, sterile, amber vials to protect from light and avoid repeated freeze-thaw cycles.

  • Label each aliquot with the compound name, concentration, date of preparation, and solvent.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Forced Degradation (Stress Testing) Protocol

This protocol outlines the experimental conditions for a forced degradation study to identify the intrinsic stability of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions Start Prepare this compound Aqueous Solution (e.g., 10 µM in desired buffer with ≤0.1% DMSO) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 40°C) Start->Base Oxidation Oxidation (e.g., 3% H₂O₂, 25°C) Start->Oxidation Thermal Thermal (e.g., 60°C) Start->Thermal Photo Photostability (ICH Q1B light exposure) Start->Photo Analysis Analyze Samples at Time Points (e.g., 0, 2, 8, 24, 72 hours) by Stability-Indicating HPLC/UPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Characterization Characterize Degradation Products (LC-MS, NMR) Analysis->Characterization Data Determine Degradation Rate and Pathway Analysis->Data

References

Application Note: Flow Cytometry Analysis of pSTAT Inhibition by Envudeucitinib

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Envudeucitinib (formerly known as ESK-001) is a highly selective, oral, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2][3] The JAK-STAT signaling pathway is a critical cascade for a variety of cytokines and growth factors involved in immunity and inflammation.[4] TYK2 is essential for the signaling of key pro-inflammatory cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFN).[1][4][5] Dysregulation of these pathways is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[6][7] this compound's mechanism of action involves binding to the regulatory JH2 domain of TYK2, which distinguishes it from many other JAK inhibitors that target the active JH1 domain.[2][5] This allosteric inhibition prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[2]

Flow cytometry is a powerful tool for quantifying the phosphorylation status of intracellular proteins like STATs at a single-cell level. This application note provides a protocol for assessing the inhibitory activity of this compound on cytokine-induced STAT phosphorylation in peripheral blood mononuclear cells (PBMCs) using flow cytometry.

Principle

This assay measures the ability of this compound to inhibit the cytokine-induced phosphorylation of specific STAT proteins. PBMCs are pre-incubated with varying concentrations of this compound before being stimulated with a cytokine known to signal through the TYK2 pathway (e.g., IFN-α to induce pSTAT1). Following stimulation, cells are rapidly fixed to preserve the phosphorylation state of the STAT proteins. The cells are then permeabilized to allow for intracellular staining with fluorochrome-conjugated antibodies specific to the phosphorylated form of the STAT protein of interest. The median fluorescence intensity (MFI) of the pSTAT signal is then quantified by flow cytometry, allowing for the determination of a dose-dependent inhibition curve and the calculation of IC50 values.

Data Presentation

The inhibitory activity of this compound on the JAK/STAT pathway can be quantified by its half-maximal inhibitory concentration (IC50). Preclinical studies have demonstrated the high selectivity of this compound for TYK2 over other JAK family members.[1][2]

Table 1: In Vitro Inhibitory Activity of this compound on Cytokine-Induced STAT Phosphorylation in Human Whole Blood [1]

Cytokine StimulusAssociated KinaseMeasured Phospho-STATThis compound IC50 (nM)
IFN-αTYK2/JAK1pSTAT1104
IL-12TYK2/JAK2pSTAT4149
IL-2JAK1/JAK3pSTAT5>30,000
TPOJAK2pSTAT5>30,000

Table 2: Selectivity of this compound for TYK2 Over Other JAK Family Kinases [2]

Kinase TargetThis compound IC50 (nM)
TYK2104 - 149
JAK1>30,000
JAK2>30,000
JAK3>30,000

Mandatory Visualizations

Envudeucitinib_Signaling_Pathway This compound (TYK2 Inhibitor) Signaling Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IFN-α, IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding TYK2 TYK2 Receptor->TYK2 2. Activation JAK JAK (e.g., JAK1, JAK2) Receptor->JAK STAT STAT TYK2->STAT 3. Phosphorylation JAK->STAT pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer 4. Dimerization Gene Gene Transcription pSTAT_dimer->Gene 5. Nuclear Translocation and Gene Regulation This compound This compound This compound->TYK2 Inhibition

Caption: this compound allosterically inhibits TYK2, blocking STAT phosphorylation.

Flow_Cytometry_Workflow Flow Cytometry Workflow for pSTAT Inhibition cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_staining Staining cluster_analysis Data Acquisition and Analysis A Isolate PBMCs B Cell Counting and Viability A->B C Aliquot Cells B->C D Pre-incubate with this compound (Dose Response) C->D Vehicle Control Unstimulated Control E Cytokine Stimulation (e.g., IFN-α) D->E F Fix Cells E->F G Permeabilize Cells F->G H Intracellular Staining (Anti-pSTAT Antibody) G->H I Acquire on Flow Cytometer H->I J Gate on Cell Population I->J K Quantify MFI of pSTAT J->K L Calculate % Inhibition & IC50 K->L

Caption: Workflow for analyzing pSTAT inhibition by this compound via flow cytometry.

Experimental Protocols

Reagents and Materials
  • This compound (ESK-001)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Recombinant Human IFN-α (or other relevant cytokines)

  • Fixation Buffer (e.g., BD Cytofix™)

  • Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer III)

  • Fluorochrome-conjugated anti-pSTAT1 (pY701) antibody

  • Fluorochrome-conjugated cell surface marker antibodies (e.g., CD3, CD4, CD8, CD19)

  • Phosphate Buffered Saline (PBS)

  • 96-well round-bottom plates

  • Flow cytometer

Protocol
  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Serially dilute the stock solution in cell culture medium to prepare working concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • Cell Preparation:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Wash the cells with PBS and resuspend in RPMI 1640 with 10% FBS.

    • Perform a cell count and assess viability using trypan blue exclusion. Cell viability should be >95%.

    • Adjust the cell density to 2 x 10^6 cells/mL in culture medium.

  • Inhibitor Pre-incubation:

    • Aliquot 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well plate.

    • Add 50 µL of the prepared this compound working solutions to the respective wells. For controls, add medium with the same final concentration of DMSO (vehicle control) and medium alone (unstimulated control).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.

  • Cytokine Stimulation:

    • Prepare a working solution of IFN-α at a concentration that induces a submaximal response (e.g., 100 ng/mL, to be optimized).

    • Add 50 µL of the IFN-α working solution to all wells except the unstimulated control.

    • Incubate the plate at 37°C for 15-30 minutes. The optimal stimulation time should be determined empirically.

  • Cell Fixation:

    • Immediately after stimulation, add 100 µL of pre-warmed Fixation Buffer to each well to stop the reaction.

    • Incubate for 10-15 minutes at 37°C.

  • Permeabilization and Staining:

    • Wash the cells by adding 1 mL of PBS, centrifuging at 500 x g for 5 minutes, and discarding the supernatant.

    • Resuspend the cell pellet in 1 mL of ice-cold Permeabilization Buffer. Incubate on ice for 30 minutes.

    • Wash the cells twice with PBS containing 2% FBS.

    • Resuspend the cells in 100 µL of staining buffer (PBS with 2% FBS) containing the anti-pSTAT1 antibody and any desired surface marker antibodies.

    • Incubate in the dark at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Wash the cells once with staining buffer.

    • Resuspend the cells in 200-300 µL of PBS for flow cytometry analysis.

    • Acquire data on a flow cytometer, ensuring to collect a sufficient number of events for the populations of interest.

  • Data Analysis:

    • Gate on the cell population of interest (e.g., lymphocytes, or specific T cell subsets if surface markers were used).

    • Determine the Median Fluorescence Intensity (MFI) for the pSTAT1 signal in each sample.

    • Calculate the percent inhibition of STAT phosphorylation for each concentration of this compound using the following formula: % Inhibition = [1 - (MFI treated - MFI unstimulated) / (MFI vehicle - MFI unstimulated)] x 100

    • Plot the percent inhibition against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

References

Application Notes and Protocols: Utilizing Envudeucitinib for the Study of TYK2-Dependent Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Envudeucitinib (formerly ESK-001) is a highly selective, oral, allosteric inhibitor of Tyrosine Kinase 2 (TYK2). TYK2, a member of the Janus kinase (JAK) family, plays a pivotal role in the signaling pathways of key cytokines implicated in various immune-mediated inflammatory diseases. These include interleukin-23 (IL-23), interleukin-12 (B1171171) (IL-12), and Type I interferons (IFNs). By binding to the regulatory pseudokinase (JH2) domain of TYK2, this compound stabilizes an inactive conformation of the enzyme, thereby blocking downstream signaling and subsequent gene expression. This unique allosteric inhibition mechanism confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), minimizing off-target effects.

These application notes provide a comprehensive guide for researchers to utilize this compound as a tool to investigate the role of TYK2-dependent pathways in various cellular contexts and to identify novel biomarkers and therapeutic targets.

Data Presentation: Kinase Selectivity

The selectivity of a kinase inhibitor is paramount for attributing its biological effects to the intended target. While specific IC50 data for this compound is not publicly available, data from Deucravacitinib, a structurally similar TYK2 inhibitor with the same allosteric mechanism of action, provides a strong reference for its selectivity profile.

KinaseSignaling PathwayIC50 (nM) in Whole Blood AssaySelectivity over TYK2 (Fold)
TYK2 IL-12/IL-23 13 1
JAK1IL-6/IFN-γ>10,000>769
JAK2EPO/GM-CSF>10,000>769
JAK3IL-2/IL-4>10,000>769

Note: Data presented is for Deucravacitinib and serves as a proxy for the expected selectivity of this compound.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key TYK2-dependent signaling pathways and a general experimental workflow for studying gene expression using this compound.

TYK2_Signaling_Pathways cluster_cytokines Cytokines cluster_receptors Receptors cluster_jak JAKs cluster_stat STATs cluster_nucleus Nucleus IL12 IL-12 IL12R IL-12R IL12->IL12R IL23 IL-23 IL23R IL-23R IL23->IL23R TypeIFN Type I IFN IFNAR IFNAR TypeIFN->IFNAR TYK2 TYK2 IL12R->TYK2 JAK2_12 JAK2 IL12R->JAK2_12 IL23R->TYK2 JAK2_23 JAK2 IL23R->JAK2_23 IFNAR->TYK2 JAK1 JAK1 IFNAR->JAK1 STAT4 STAT4 TYK2->STAT4 STAT3 STAT3 TYK2->STAT3 STAT1 STAT1 TYK2->STAT1 JAK2_12->STAT4 JAK2_23->STAT3 JAK1->STAT1 STAT2 STAT2 JAK1->STAT2 GeneExp Gene Expression (e.g., IFN-γ, IL-17, ISGs) STAT4->GeneExp STAT3->GeneExp STAT1->GeneExp STAT2->GeneExp This compound This compound This compound->TYK2 Inhibits Experimental_Workflow CellCulture 1. Cell Culture (e.g., PBMCs, T-cells, Keratinocytes) Treatment 2. Treatment - this compound (Dose-Response) - Cytokine Stimulation (e.g., IL-12, IFN-α) CellCulture->Treatment PhosphoSTAT 3a. Phospho-STAT Analysis (Flow Cytometry / Western Blot) Treatment->PhosphoSTAT RNA_Isolation 3b. RNA Isolation Treatment->RNA_Isolation Gene_Expression 4. Gene Expression Analysis RNA_Isolation->Gene_Expression RNA_Seq RNA Sequencing (Whole Transcriptome) Gene_Expression->RNA_Seq Exploratory qPCR qPCR (Targeted Gene Validation) Gene_Expression->qPCR Confirmatory Data_Analysis 5. Data Analysis & Interpretation RNA_Seq->Data_Analysis qPCR->Data_Analysis

Application Notes and Protocols for High-Throughput Screening of Envudeucitinib Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Envudeucitinib (formerly ESK-001) is a highly selective, oral inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2][3] TYK2 plays a critical role in the signaling pathways of key pro-inflammatory cytokines, including Interleukin-23 (IL-23), IL-12, and Type I Interferons (IFNs).[1][2] By inhibiting TYK2, this compound effectively modulates these signaling cascades, making it a promising therapeutic agent for a range of autoimmune and inflammatory diseases, such as psoriasis and systemic lupus erythematosus.[2][3] The development of analogs of this compound necessitates robust and efficient high-throughput screening (HTS) methods to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

These application notes provide a comprehensive overview of recommended HTS methodologies for the discovery and characterization of novel this compound analogs. The protocols detailed below describe a tiered screening approach, beginning with a primary biochemical assay to assess direct TYK2 inhibition, followed by secondary cell-based assays to evaluate downstream signaling effects in a physiologically relevant context.

This compound Signaling Pathway

This compound selectively targets the TYK2 enzyme, a key component of the JAK-STAT signaling pathway. Upon cytokine binding (e.g., IL-23, IFN-α) to their respective receptors, TYK2 and other associated JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. These activated STATs then translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses. This compound's mechanism of action is to block the catalytic activity of TYK2, thereby inhibiting the downstream phosphorylation of STATs and subsequent gene expression.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-23, IFN-α) Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK JAK (other) Receptor->JAK Activation STAT STAT TYK2->STAT Phosphorylation JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT DNA DNA pSTAT->DNA Nuclear Translocation & DNA Binding This compound This compound Analogs This compound->TYK2 Inhibition Gene Inflammatory Gene Transcription DNA->Gene

Caption: this compound Signaling Pathway.

Data Presentation: Kinase Selectivity

A critical aspect in the development of TYK2 inhibitors is ensuring high selectivity against other members of the JAK family (JAK1, JAK2, and JAK3) to minimize off-target effects. The following table illustrates the kind of quantitative data that should be generated for this compound analogs. As specific IC50 values for this compound are not publicly available, data for Deucravacitinib, another selective TYK2 inhibitor, is provided as a representative example.[4]

Kinase TargetThis compound Analog (Example IC50, nM)Deucravacitinib (IC50, nM)[4]
TYK2 Data to be generated1.0
JAK1Data to be generated>1000
JAK2Data to be generated>2000
JAK3Data to be generated>1000

High-Throughput Screening Workflow

A tiered approach is recommended for screening this compound analogs to efficiently identify promising candidates. This workflow starts with a high-throughput primary biochemical screen to identify direct inhibitors of TYK2, followed by secondary cell-based assays to confirm on-target activity and assess functional consequences in a cellular context. A final selectivity profiling step is crucial to characterize the specificity of the lead compounds.

Library This compound Analog Library Primary Primary Screen: Biochemical TYK2 Assay (e.g., TR-FRET) Library->Primary Hits Primary Hits Primary->Hits Secondary Secondary Screen: Cell-Based Assays (e.g., pSTAT3 AlphaLISA, ISRE Reporter Assay) Hits->Secondary Confirmed Confirmed Hits Secondary->Confirmed Selectivity Selectivity Profiling: Kinase Panel Screen Confirmed->Selectivity Leads Lead Candidates Selectivity->Leads

References

Application of Envudeucitinib in 3D Organoid Models of Inflammatory Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Envudeucitinib (also known as ESK-001) is an investigational, highly selective, oral inhibitor of Tyrosine Kinase 2 (TYK2).[1][2] TYK2 is a member of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways implicated in the pathogenesis of numerous immune-mediated inflammatory diseases.[1] this compound allosterically inhibits TYK2, thereby modulating the signaling of key pro-inflammatory cytokines such as Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFNs).[2] Clinical trials have demonstrated the potential of this compound in treating moderate to severe plaque psoriasis and systemic lupus erythematosus.[2][3][4]

Three-dimensional (3D) organoid models have emerged as powerful preclinical tools that bridge the gap between traditional 2D cell cultures and in vivo animal models. These self-organizing structures, derived from stem cells, recapitulate the complex architecture and functionality of native tissues, offering a more physiologically relevant system for disease modeling and drug screening. For inflammatory diseases such as Inflammatory Bowel Disease (IBD) and psoriasis, patient-derived organoids can preserve the genetic and phenotypic characteristics of the original tissue, providing a valuable platform for personalized medicine research.

This document provides detailed application notes and protocols for the use of this compound in 3D organoid models of inflammatory diseases, with a focus on IBD and psoriasis.

Signaling Pathway of this compound

This compound targets the TYK2 protein, a key component of the JAK-STAT signaling pathway. In inflammatory diseases, various cytokines bind to their receptors on the cell surface, leading to the activation of receptor-associated JAKs, including TYK2. Activated TYK2 phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs then translocate to the nucleus, where they regulate the transcription of genes involved in inflammation and immune responses. By inhibiting TYK2, this compound blocks this cascade, leading to a reduction in the production of pro-inflammatory mediators.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine IL-12, IL-23, Type I IFN Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK2 JAK2 Receptor->JAK2 Activates STAT STAT TYK2->STAT Phosphorylates JAK2->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Gene_Transcription Inflammatory Gene Transcription pSTAT->Gene_Transcription Translocates and Activates This compound This compound This compound->TYK2 Inhibits

Caption: this compound inhibits the TYK2 signaling pathway.

Experimental Protocols

Protocol 1: Generation and Culture of Human Intestinal Organoids for IBD Modeling

This protocol describes the establishment of human intestinal organoids from patient-derived colonic biopsies.

Materials:

  • Colonic biopsy tissue

  • Chelation Buffer (e.g., Gentle Cell Dissociation Reagent)

  • Advanced DMEM/F-12 medium

  • Matrigel® Basement Membrane Matrix

  • IntestiCult™ Organoid Growth Medium (or equivalent)

  • Recombinant human proteins: EGF, Noggin, R-spondin1

  • Y-27632 ROCK inhibitor

  • Antibiotic-antimycotic solution

Procedure:

  • Tissue Digestion:

    • Wash the biopsy tissue multiple times with cold PBS containing antibiotics.

    • Mince the tissue into small fragments (~1-2 mm).

    • Incubate the fragments in Chelation Buffer for 30-60 minutes on ice with gentle rocking to release the intestinal crypts.

    • Vigorously shake the tube to further dissociate the crypts.

  • Crypt Isolation:

    • Allow the larger tissue fragments to settle by gravity.

    • Collect the supernatant containing the crypts and pass it through a 70 µm cell strainer.

    • Centrifuge the filtrate to pellet the isolated crypts.

  • Organoid Seeding:

    • Resuspend the crypt pellet in a small volume of Matrigel®.

    • Plate droplets of the Matrigel®-crypt suspension into a pre-warmed 24-well plate.

    • Polymerize the Matrigel® domes by incubating at 37°C for 10-15 minutes.

  • Organoid Culture:

    • Overlay the Matrigel® domes with pre-warmed Organoid Growth Medium supplemented with Y-27632 for the first 2-3 days.

    • Culture the organoids at 37°C in a 5% CO2 incubator.

    • Change the medium every 2-3 days.

  • Organoid Passaging:

    • Mechanically disrupt the organoids within the Matrigel® using a pipette.

    • Collect the organoid fragments and wash with cold basal medium.

    • Centrifuge to pellet the fragments.

    • Resuspend the fragments in fresh Matrigel® and re-plate as described in step 3.

Protocol 2: Modeling Psoriasis in Skin Organoids

This protocol outlines a general approach to induce a psoriasis-like inflammatory phenotype in skin organoids.

Materials:

  • Human skin organoids (generated from iPSCs or patient biopsies)

  • Keratinocyte growth medium

  • Pro-inflammatory cytokine cocktail (e.g., IL-17A, IL-22, TNF-α, Oncostatin M, IL-1α)

Procedure:

  • Culture of Skin Organoids:

    • Culture mature skin organoids according to established protocols.

  • Induction of Psoriatic Phenotype:

    • Treat the skin organoids with a pro-inflammatory cytokine cocktail for 48-72 hours to induce a psoriasis-like phenotype.

    • Monitor for changes in morphology, such as epidermal thickening (acanthosis) and increased expression of psoriatic markers (e.g., KRT16, S100A7).

Protocol 3: Efficacy Testing of this compound in Inflammatory Organoid Models

This protocol describes the experimental workflow for evaluating the anti-inflammatory effects of this compound in IBD or psoriasis organoid models.

Experimental_Workflow Start Start Establish_Organoids Establish and Culture Patient-Derived Organoids Start->Establish_Organoids Induce_Inflammation Induce Inflammatory Phenotype (e.g., Cytokine Cocktail) Establish_Organoids->Induce_Inflammation Treat_this compound Treat with this compound (Dose-Response) Induce_Inflammation->Treat_this compound Incubate Incubate for 24-72 hours Treat_this compound->Incubate Assess_Endpoints Assess Endpoints: - Viability - Morphology - Gene Expression (qPCR) - Protein Expression (ELISA, IHC) Incubate->Assess_Endpoints Analyze_Data Data Analysis and Interpretation Assess_Endpoints->Analyze_Data End End Analyze_Data->End

Caption: Workflow for testing this compound in organoids.

Procedure:

  • Prepare Organoid Cultures:

    • Plate established intestinal or skin organoids in a 96-well format.

  • Induce Inflammation:

    • For IBD models, treat intestinal organoids with a cocktail of pro-inflammatory cytokines (e.g., TNF-α and IFN-γ) for 24 hours.

    • For psoriasis models, use the protocol described in Protocol 2.

  • This compound Treatment:

    • Prepare a dilution series of this compound in the appropriate culture medium. Note: As specific in vitro IC50 values for this compound are not publicly available, a wide concentration range (e.g., 0.1 nM to 10 µM) is recommended for initial dose-finding studies.

    • Remove the inflammation-inducing medium and add the medium containing different concentrations of this compound or vehicle control.

  • Incubation:

    • Incubate the organoids for 24-72 hours.

  • Endpoint Analysis:

    • Viability Assay: Assess organoid viability using a commercial assay (e.g., CellTiter-Glo® 3D).

    • Morphological Analysis: Image the organoids using brightfield or confocal microscopy to assess changes in size, budding, and integrity.

    • Gene Expression Analysis: Isolate RNA from the organoids and perform quantitative PCR (qPCR) to measure the expression of inflammatory genes (e.g., IL6, CXCL8, NOS2 for IBD; KRT16, S100A7 for psoriasis).

    • Protein Analysis: Collect the culture supernatant to measure secreted cytokines and chemokines using ELISA. Perform immunohistochemistry (IHC) on fixed organoids to analyze the expression and localization of inflammatory markers.

Data Presentation

The quantitative data obtained from the experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Dose-Response of this compound on Inflammatory Marker Expression in IBD Organoids

This compound ConcentrationIL-6 Secretion (pg/mL)CXCL8 Secretion (pg/mL)Relative NOS2 Gene Expression (Fold Change)Organoid Viability (%)
Vehicle Control550 ± 451200 ± 9815.2 ± 1.8100
1 nM425 ± 38950 ± 8211.8 ± 1.598 ± 3
10 nM210 ± 25480 ± 555.6 ± 0.997 ± 4
100 nM85 ± 12150 ± 211.9 ± 0.495 ± 5
1 µM40 ± 875 ± 151.1 ± 0.292 ± 6
10 µM35 ± 668 ± 121.0 ± 0.288 ± 7

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Table 2: Hypothetical Effect of this compound on Psoriasis-Related Markers in Skin Organoids

Treatment GroupRelative KRT16 Gene Expression (Fold Change)Relative S100A7 Gene Expression (Fold Change)Epidermal Thickness (µm)
Healthy Control1.0 ± 0.21.0 ± 0.350 ± 5
Psoriasis Model + Vehicle12.5 ± 1.525.8 ± 3.1110 ± 12
Psoriasis Model + this compound (100 nM)3.2 ± 0.66.4 ± 1.265 ± 8

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Conclusion

The use of 3D organoid models provides a powerful and physiologically relevant platform to investigate the therapeutic potential of this compound for inflammatory diseases. The protocols outlined in this document offer a framework for researchers to establish these models and to assess the efficacy of this compound in a preclinical setting. The ability to use patient-derived organoids opens up exciting possibilities for personalized medicine approaches, where the effectiveness of this compound could be predicted on an individual basis. Further studies utilizing these advanced models will be crucial in elucidating the precise mechanisms of action of this compound and in accelerating its development for the treatment of a range of inflammatory conditions.

References

Troubleshooting & Optimization

Troubleshooting inconsistent results in Envudeucitinib experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter when working with Envudeucitinib. The information is designed to help navigate experimental challenges and ensure the generation of reliable and consistent data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound, also known as ESK-001, is an oral, highly selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2).[1][2] TYK2 is a member of the Janus kinase (JAK) family of enzymes that plays a critical role in the signaling pathways of pro-inflammatory cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons.[2][3] By inhibiting TYK2, this compound disrupts these signaling cascades, which are implicated in the pathogenesis of various immune-mediated diseases such as psoriasis and systemic lupus erythematosus (SLE).[1][4]

Q2: How should I dissolve and store this compound?

A2: As with most small molecule inhibitors, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[5] To avoid solvent-induced cytotoxicity, it is crucial to ensure the final concentration of DMSO in your cell culture medium is low (generally ≤ 0.1%).[5][6] For storage, it is recommended to aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[5]

Q3: How can I be sure that the observed effects are due to on-target TYK2 inhibition?

A3: Confirming on-target activity is a critical aspect of any experiment with a small molecule inhibitor.[7] Several approaches can be used:

  • Use a Rescue Experiment: If possible, overexpressing a resistant mutant of the TYK2 protein should reverse the phenotype induced by this compound.[7]

  • Employ a Structurally Different TYK2 Inhibitor: Observing the same biological effect with a different, validated TYK2 inhibitor can strengthen the evidence for on-target activity.

  • Perform Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm that this compound is binding to TYK2 within the cell at the concentrations being used in your experiments.[7]

Q4: What are the known adverse events associated with JAK inhibitors that I should be aware of in my experimental design?

A4: While primarily a concern in clinical settings, an awareness of class-wide JAK inhibitor effects can be useful. Known adverse events include an increased risk of infections (such as upper respiratory tract infections), gastrointestinal issues, and in some cases, thromboembolism and malignancy.[8][9][10] When designing long-term experiments or interpreting unexpected cytotoxicity, these potential class-wide effects should be considered.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cell Viability Assays

This is a common issue when evaluating the potency of an inhibitor.[7]

Possible Cause Recommended Solution
Inconsistent Cell Seeding Density Ensure a homogenous single-cell suspension before plating. Use a microscope to confirm even cell distribution. Inconsistent cell numbers can significantly alter the final readout of viability assays.[7]
Variable Cell Health or Passage Number Use cells within a defined, low-passage number range for all experiments. Cells that have been passaged too many times can exhibit genetic drift and altered sensitivity to inhibitors.[7]
Compound Instability or Precipitation Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. Visually inspect solutions for any signs of precipitation. Poor solubility can lead to inaccurate dosing.[7]
Assay-Specific Artifacts (e.g., MTT Assay) Some compounds can directly interact with assay reagents (like MTT) and cause a false signal.[11][12] Confirm results with an alternative viability assay that has a different readout, such as a trypan blue exclusion assay or a real-time cell analysis system.[11][13]
Issue 2: No Inhibition of Downstream Signaling (e.g., p-STAT)

A lack of effect on the target pathway can be perplexing.

Possible Cause Recommended Solution
Suboptimal Inhibitor Concentration Perform a dose-response experiment with a broad range of this compound concentrations (e.g., logarithmic dilution series from 1 nM to 100 µM) to determine the effective concentration for your specific cell line and assay.[5]
Inadequate Incubation Time Conduct a time-course experiment. Treat cells with an effective concentration of this compound and measure the endpoint at multiple time points (e.g., 30 min, 1, 2, 6, 12, 24 hours) to find the optimal incubation time.[5]
Poor Cell Lysis or Sample Handling Ensure that cell lysis is complete and that phosphatase inhibitors are included in the lysis buffer to preserve phosphorylation states. Process all samples quickly and consistently, as phosphorylation can be transient.[7]
Western Blotting Technical Issues Verify equal protein loading using a loading control (e.g., GAPDH, β-actin). Optimize antibody concentrations and ensure consistent transfer conditions.[7]
Issue 3: High Background or Off-Target Effects

Distinguishing on-target from off-target effects is crucial.[6]

Possible Cause Recommended Solution
Compound Cytotoxicity Perform a cytotoxicity assay (e.g., LDH or Trypan Blue) to determine the concentration range of this compound that is non-toxic to your cells. Conduct your functional assays at concentrations below this cytotoxic threshold.[5][6]
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium does not exceed a non-toxic level (typically ≤ 0.1%). Run a vehicle-only control in all experiments.[5][6]
Serum Protein Binding Serum proteins can bind to small molecules, reducing the effective concentration of the compound available to the cells. Consider performing experiments in serum-free or reduced-serum conditions to see if this impacts your results.[5]

Quantitative Data Summary

The following tables summarize clinical efficacy data for this compound in patients with moderate-to-severe plaque psoriasis from the Phase 2 STRIDE study and its open-label extension (OLE).

Table 1: Efficacy of this compound (40 mg BID) in Plaque Psoriasis

Efficacy Endpoint Week 12 (STRIDE Study) Week 52 (OLE Study)
PASI 75 ~88% (estimated from PASI ≥90%)[14]78%[15][16]
PASI 90 ~88%[14]61%[15][16]
PASI 100 Not Reported39%[15][16]
sPGA 0/1 (clear or almost clear) Not Reported61%[15]
sPGA 0 (clear) Not Reported39%[15][16]
BSA ≤1% >60% (estimated from PASI score)[14]60%[14]

Data is derived from multiple sources reporting on the STRIDE and OLE studies.[14][15][16] PASI (Psoriasis Area and Severity Index), sPGA (static Physician's Global Assessment), BSA (Body Surface Area).

Experimental Protocols & Visualizations

This compound Signaling Pathway

This compound targets TYK2 to block the signaling of key pro-inflammatory cytokines.

Envudeucitinib_Pathway cytokine IL-12, IL-23, Type I IFN receptor Cytokine Receptor cytokine->receptor jak2 JAK2 receptor->jak2 tyk2 TYK2 receptor->tyk2 stat STAT Proteins jak2->stat Phosphorylates tyk2->stat Phosphorylates This compound This compound This compound->tyk2 Inhibits p_stat p-STAT (Dimerization) stat->p_stat nucleus Nucleus p_stat->nucleus Translocation gene_expression Gene Expression (Inflammation) nucleus->gene_expression

Caption: this compound inhibits TYK2, blocking STAT phosphorylation and inflammatory gene expression.

General Experimental Workflow for Inhibitor Testing

This workflow outlines the typical steps for evaluating a small molecule inhibitor like this compound in a cell-based assay.

Experimental_Workflow start Start seed Seed Cells in Microplate start->seed adhere Allow Cells to Adhere (Overnight) seed->adhere treat Treat Cells with Inhibitor (Include Vehicle Control) adhere->treat prepare Prepare Serial Dilutions of this compound prepare->treat incubate Incubate for Predetermined Time treat->incubate assay Perform Assay (e.g., Viability, Western Blot) incubate->assay analyze Analyze Data (e.g., Calculate IC50) assay->analyze end End analyze->end

Caption: A typical workflow for testing the effect of this compound in a cell-based assay.

Logical Troubleshooting for Inconsistent Results

This diagram provides a logical approach to diagnosing the source of variability in experimental outcomes.

Troubleshooting_Logic start Inconsistent Results Observed reagent Check Reagents start->reagent cell Check Cell Culture start->cell protocol Review Protocol start->protocol reagent_q Freshly prepared? Correct storage? Lot number consistent? reagent->reagent_q cell_q Passage number low? Consistent density? No contamination? cell->cell_q protocol_q Pipetting accurate? Incubation times consistent? Equipment calibrated? protocol->protocol_q resolve Issue Resolved reagent_q->resolve cell_q->resolve protocol_q->resolve

Caption: A decision tree for troubleshooting common sources of experimental inconsistency.

Detailed Experimental Protocol: Western Blot for p-STAT1 Inhibition

This protocol provides a general method for assessing the inhibition of STAT1 phosphorylation downstream of TYK2 signaling.

1. Cell Culture and Treatment:

  • Seed appropriate cells (e.g., peripheral blood mononuclear cells, or a cell line expressing the relevant cytokine receptors) in a 6-well plate and allow them to adhere or stabilize.

  • Pre-treat cells with varying concentrations of this compound or vehicle control (DMSO) for 1-2 hours.

  • Stimulate the cells with a suitable cytokine (e.g., Interferon-alpha) for a short period (e.g., 15-30 minutes) to induce STAT1 phosphorylation.

2. Cell Lysis:

  • Aspirate the culture medium and wash the cells once with ice-cold PBS.[17]

  • Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.[17]

  • Scrape the adherent cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, then centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[17]

  • Transfer the supernatant (protein lysate) to a new tube.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.[17]

4. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentration for all samples with lysis buffer.

  • Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.[18]

  • Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.[17][18]

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[19][20]

6. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[17]

  • Incubate the membrane with a primary antibody specific for phosphorylated STAT1 (p-STAT1) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with TBST.[17]

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Wash the membrane again three times with TBST.

7. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[18]

  • Capture the signal using an imaging system or X-ray film.

  • To normalize the data, strip the membrane and re-probe with an antibody for total STAT1 and a loading control like GAPDH or β-actin.

References

Technical Support Center: Optimizing Envudeucitinib Concentration for Cell Viability In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Envudeucitinib in in vitro cell viability experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental conditions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a highly selective, oral allosteric inhibitor of Tyrosine Kinase 2 (TYK2). Unlike traditional kinase inhibitors that bind to the active ATP-binding site, this compound binds to the regulatory pseudokinase (JH2) domain of TYK2. This binding stabilizes an inhibitory interaction between the JH2 and the catalytic (JH1) domains, locking the kinase in an inactive conformation. This allosteric inhibition prevents receptor-mediated activation of TYK2 and subsequent phosphorylation and activation of downstream Signal Transducers and Activators of Transcription (STATs). This mechanism provides high selectivity for TYK2 over other Janus kinase (JAK) family members.

Q2: What is a recommended starting concentration range for this compound in in vitro cell viability assays?

A2: As specific in vitro data for this compound is not yet widely published, we recommend determining the optimal concentration range empirically for your specific cell line and experimental conditions. Based on data from similar allosteric TYK2 inhibitors like Deucravacitinib, a broad starting range of 1 nM to 10 µM is advisable. It is crucial to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your particular experimental setup.

Q3: How should I prepare a stock solution of this compound?

A3: this compound, like many kinase inhibitors, may have limited aqueous solubility. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution can be prepared and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, it is best to perform initial serial dilutions in DMSO before the final dilution into your aqueous cell culture medium.[1]

Q4: What is the maximum recommended final DMSO concentration in my cell culture?

A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% is generally considered safe for most cell lines.[1] It is imperative to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest this compound concentration.

Q5: For how long should I treat my cells with this compound?

A5: The optimal treatment duration is cell-line dependent and is influenced by the cell doubling time and the specific biological question being addressed. Typical incubation times for cell viability assays range from 24 to 72 hours .[2] It is recommended to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the most appropriate endpoint for your study.

Data Presentation: Representative IC50 Values for Allosteric TYK2 Inhibitors

Disclaimer: The following data is for the similar allosteric TYK2 inhibitor, Deucravacitinib, and is intended to provide a general reference range. The IC50 of this compound must be determined empirically for each cell line.

CompoundAssay TypeCell Line/SystemIC50 Value
DeucravacitinibProbe Displacement AssayPurified TYK2 Enzyme0.2 nM[3][4]
DeucravacitinibCellular Assay (IL-12 signaling)Human Whole Blood2-19 nM[4]
DeucravacitinibSTAT3 Luciferase Reporter AssayHeLa Cells0.26 µM[5]
DeucravacitinibSTAT1 Luciferase Reporter AssayHeLa Cells2.78 µM[5]
TYK2-IN-12pSTAT4 InhibitionHuman PBMCs0.10 µM[6]
TYK2-IN-12IL-12 induced IFNγHuman Whole Blood2.7 µM[6]

Mandatory Visualizations

Envudeucitinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor (e.g., IL-12R, IL-23R, IFNAR) TYK2 TYK2 CytokineReceptor->TYK2 2. Receptor Activation JAK JAK1 or JAK2 CytokineReceptor->JAK STAT STAT TYK2->STAT 3. Phosphorylation JAK->STAT pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer 4. Dimerization Gene Target Gene Transcription pSTAT_dimer->Gene 5. Nuclear Translocation This compound This compound This compound->TYK2 Allosteric Inhibition Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Cytokine->CytokineReceptor 1. Binding

Caption: this compound allosterically inhibits TYK2 signaling.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare this compound Stock (e.g., 10 mM in DMSO) B2 Prepare Serial Dilutions of this compound A1->B2 A2 Culture Cells to Logarithmic Growth Phase B1 Seed Cells in 96-well Plates A2->B1 B3 Treat Cells (24-72h) (Include Vehicle Control) B1->B3 B2->B3 B4 Add Viability Reagent (e.g., MTT, CellTiter-Glo) B3->B4 B5 Incubate and Measure Signal (Absorbance/Luminescence) B4->B5 C1 Normalize Data to Vehicle Control B5->C1 C2 Plot Dose-Response Curve C1->C2 C3 Calculate IC50 Value C2->C3

Caption: Workflow for determining this compound IC50 in vitro.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol outlines the determination of cell viability by measuring the metabolic activity of cells, which reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.

Materials:

  • This compound stock solution (in DMSO)

  • Cell line of interest in complete culture medium

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. A typical 8-point dilution series might range from 10 µM down to 1 nM.

    • Include a "vehicle control" (medium with the same final DMSO concentration as the highest drug concentration) and a "no-treatment" control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.

  • Incubation: Incubate the plate for your desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100

    • Plot the percent viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol measures the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.

Materials:

  • This compound stock solution (in DMSO)

  • Cell line of interest in complete culture medium

  • Opaque-walled 96-well plates suitable for luminescence

  • CellTiter-Glo® Reagent

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at an optimal density in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare and add serial dilutions of this compound and controls as described in the MTT assay protocol (Step 2).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Reagent Preparation and Addition:

    • Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature before use.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).

  • Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the luminescence of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the data and determine the IC50 value as described for the MTT assay (Step 8).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability in results between replicate wells 1. Inconsistent cell seeding. 2. Pipetting errors during compound dilution or reagent addition. 3. "Edge effect" in 96-well plates due to uneven evaporation.1. Ensure a homogenous single-cell suspension before seeding. 2. Use calibrated pipettes and be consistent with pipetting technique. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Precipitation of this compound in culture medium 1. The concentration of this compound exceeds its solubility limit in the aqueous medium. 2. High final DMSO concentration.1. Perform initial serial dilutions in 100% DMSO before the final dilution into the medium. 2. Ensure the final DMSO concentration is below 0.5%. 3. Visually inspect the medium for precipitation after adding the compound. If observed, reduce the highest concentration tested.
No observable effect on cell viability 1. The cell line is resistant to TYK2 inhibition. 2. The concentration range tested is too low. 3. The compound has degraded.1. Confirm that your cell line expresses TYK2 and relies on TYK2-mediated signaling pathways for proliferation or survival. 2. Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 50 µM). 3. Use a fresh aliquot of the this compound stock solution. Ensure proper storage at -80°C.
High background signal in the assay 1. Contamination of cell cultures (bacterial or fungal). 2. Reagent or medium interference.1. Regularly check cell cultures for contamination. 2. Always include a "reagent blank" control (medium + assay reagent, no cells) to determine background signal.
Vehicle (DMSO) control shows significant cytotoxicity 1. The final DMSO concentration is too high. 2. The cell line is particularly sensitive to DMSO.1. Ensure the final DMSO concentration is ≤ 0.5%.[1] 2. If cells are highly sensitive, perform a DMSO toxicity curve to determine the maximum tolerable concentration for your specific cell line.

References

Technical Support Center: Identifying Potential Off-Target Effects of Envudeucitinib

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of Envudeucitinib in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound (also known as ESK-001) is an oral, highly selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2).[1][2][3] Unlike ATP-competitive inhibitors that bind to the highly conserved active site of kinases, this compound binds to the regulatory pseudokinase (JH2) domain of TYK2.[4][5][6] This allosteric mechanism "locks" TYK2 in an inactive conformation, preventing it from mediating downstream signaling.[4] This mode of action is designed to provide high selectivity for TYK2 over other Janus kinase (JAK) family members (JAK1, JAK2, and JAK3), thereby minimizing off-target effects.[7][8]

Q2: Which signaling pathways are primarily affected by this compound?

A2: this compound primarily inhibits TYK2-mediated signaling pathways, which are crucial for the response to several key cytokines involved in autoimmune and inflammatory diseases.[2] These include the Interleukin-23 (IL-23)/T-helper 17 (Th17) axis, the Interleukin-12 (IL-12)/T-helper 1 (Th1) axis, and the Type I Interferon (IFN) pathway.[4][8] By inhibiting TYK2, this compound blocks the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, which are essential for the transcription of pro-inflammatory genes.[4]

Q3: What are the most likely off-target kinases for this compound?

A3: Due to its allosteric mechanism of action targeting the less conserved pseudokinase domain, this compound is designed for high selectivity against other JAK family members (JAK1, JAK2, and JAK3).[5][9] Preclinical data indicates that this compound has an IC50 of over 30,000 nM for JAK1, JAK2, and JAK3, demonstrating a very high degree of selectivity.[9][10] However, at sufficiently high concentrations, any inhibitor may exhibit off-target activity. A kinome-wide scan would be the most comprehensive method to identify any unforeseen off-target kinases.

Q4: Which cell lines are suitable for studying this compound's on-target and off-target effects?

A4: The choice of cell line depends on the specific research question.

  • For on-target TYK2 engagement: HEK293 cells are commonly used for transient transfection of a NanoLuc-TYK2 fusion vector for NanoBRET assays.[11][12]

  • For downstream signaling analysis:

    • Human T-cell lines such as Kit225 can be used to study IFNα-induced STAT1 phosphorylation.[13]

    • The human keratinocyte cell line HaCaT is relevant for psoriasis research and can be stimulated with IL-23 to induce STAT3 phosphorylation.

    • Primary cells like peripheral blood mononuclear cells (PBMCs) provide a more physiologically relevant system to assess the effects on cytokine-induced STAT phosphorylation.[14]

  • For cell proliferation assays: Ba/F3 cells, an IL-3 dependent murine pro-B cell line, can be engineered to express a constitutively active form of TYK2, making their proliferation dependent on TYK2 activity.

Quantitative Data: Selectivity Profile of this compound

The selectivity of a kinase inhibitor is crucial for its safety and efficacy. The following table summarizes the inhibitory potency of this compound (ESK-001) against TYK2 and other JAK family kinases in human whole blood assays.

Kinase TargetAssay TypeCytokine StimulantThis compound (ESK-001) IC50 (nM)Reference(s)
TYK2 STAT PhosphorylationIFNα104[8][9][10]
TYK2 STAT PhosphorylationIL-12149[8][9][10]
JAK1/JAK3 STAT PhosphorylationIL-2>30,000[8][9][10]
JAK2 STAT PhosphorylationTPO>30,000[8][9][10]

Experimental Protocols & Troubleshooting Guides

Western Blot Analysis of STAT3 Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on IL-23-induced STAT3 phosphorylation in HaCaT cells.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis seed Seed HaCaT cells starve Serum-starve cells seed->starve pre_treat Pre-treat with this compound starve->pre_treat prep_inh Prepare this compound dilutions stimulate Stimulate with IL-23 pre_treat->stimulate lyse Lyse cells stimulate->lyse quantify Quantify protein (BCA assay) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Western Blot Transfer sds_page->transfer probe Probe with p-STAT3 & Total STAT3 antibodies transfer->probe detect Detect and Analyze probe->detect

Caption: Workflow for STAT3 Phosphorylation Western Blot.

Detailed Protocol:

  • Cell Culture and Plating:

    • Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

    • Seed 1 x 10^6 cells per well in 6-well plates and allow them to adhere overnight.

  • Serum Starvation:

    • The following day, replace the culture medium with serum-free DMEM and incubate for 4-6 hours.

  • Inhibitor Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Dilute the stock solution in serum-free DMEM to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).

    • Pre-treat the cells with the this compound dilutions for 1-2 hours. Include a DMSO vehicle control.

  • Cytokine Stimulation:

    • Stimulate the cells with 50 ng/mL of recombinant human IL-23 for 15-30 minutes at 37°C.[15][16][17] Include an unstimulated control.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

    • Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-actin).

Troubleshooting Guide: STAT3 Phosphorylation Western Blot

ProblemPossible Cause(s)Recommended Solution(s)
No or weak p-STAT3 signal in positive control (IL-23 stimulated, no inhibitor) - Inactive IL-23- Suboptimal stimulation time- Phosphatase activity during lysis- Low protein load- Use a fresh aliquot of IL-23 and verify its activity.- Perform a time-course experiment (5, 15, 30, 60 min) to determine peak phosphorylation.- Ensure fresh phosphatase inhibitors are added to the lysis buffer.- Increase the amount of protein loaded per lane.
High background - Blocking agent is inappropriate (e.g., milk for phospho-antibodies)- Antibody concentration is too high- Insufficient washing- Use 5% BSA in TBST for blocking, as milk contains phosphoproteins that can cause background.- Titrate the primary and secondary antibody concentrations.- Increase the number and duration of washes with TBST.
Inconsistent results between experiments - Variation in cell confluency or passage number- Inconsistent inhibitor preparation or incubation time- Standardize cell seeding density and use cells within a consistent passage range.- Prepare fresh inhibitor dilutions for each experiment and ensure precise incubation times.
No inhibition of p-STAT3 by this compound - this compound degradation- Incorrect concentration calculation- Cell line is unresponsive- Use a fresh stock of this compound.- Double-check all dilution calculations.- Verify TYK2 expression in your HaCaT cells and confirm that they respond to IL-23.
NanoBRET™ Target Engagement Assay

This assay quantitatively measures the binding of this compound to TYK2 in living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-TYK2 fusion protein (donor) and a fluorescent tracer that binds to the TYK2 active site (acceptor). A test compound that binds to TYK2 will displace the tracer, leading to a decrease in the BRET signal.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_treat Treatment cluster_read Readout transfect Transfect HEK293 cells with NanoLuc-TYK2 vector seed Seed transfected cells into assay plate transfect->seed add_tracer Add NanoBRET™ Tracer seed->add_tracer add_compound Add this compound dilutions add_tracer->add_compound incubate Incubate for 2 hours add_compound->incubate add_substrate Add Nano-Glo® Substrate and Extracellular Inhibitor incubate->add_substrate read_bret Read BRET signal (450nm and 610nm) add_substrate->read_bret analyze Calculate IC50 read_bret->analyze

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Detailed Protocol (based on Promega's protocol): [12][18][19]

  • Cell Transfection and Plating:

    • Co-transfect HEK293 cells with the NanoLuc-TYK2 fusion vector and a transfection carrier DNA at a 1:9 ratio using FuGene HD.

    • Incubate for 20-24 hours.

    • Resuspend the transfected cells in Opti-MEM and seed them into a 96-well or 384-well white assay plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound in Opti-MEM.

    • Add the this compound dilutions to the wells.

    • Add the NanoBRET™ Tracer K-10 (at the recommended final concentration) to all wells.

  • Equilibration:

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound to reach binding equilibrium.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate and the extracellular NanoLuc® inhibitor to all wells.

    • Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (450 nm) and acceptor emission (610 nm).

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Troubleshooting Guide: NanoBRET™ Assay

ProblemPossible Cause(s)Recommended Solution(s)
Low BRET signal - Low transfection efficiency- Incorrect tracer concentration- Insufficient NanoLuc-TYK2 expression- Optimize transfection conditions (DNA amount, transfection reagent).- Verify the tracer concentration is appropriate for the assay window.- Confirm expression of the NanoLuc-TYK2 fusion protein by Western blot.
High variability between replicate wells - Inconsistent cell seeding- Inaccurate pipetting of compound or tracer- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and careful pipetting techniques.
No dose-response with this compound - Compound is inactive or degraded- Compound is not cell-permeable- Incorrect assay setup- Use a fresh stock of this compound.- Confirm the cell permeability of this compound.- Include a known TYK2 inhibitor as a positive control to validate the assay.

Signaling Pathway Diagram

The following diagram illustrates the central role of TYK2 in mediating signals from key cytokines. This compound's inhibition of TYK2 blocks the subsequent phosphorylation of STAT proteins and the transcription of pro-inflammatory genes.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL23 IL-23 IL23R IL-23R IL23->IL23R IL12 IL-12 IL12R IL-12R IL12->IL12R Type1_IFN Type I IFN IFNAR IFNAR Type1_IFN->IFNAR TYK2 TYK2 IL23R->TYK2 activates JAK2 JAK2 IL23R->JAK2 activates IL12R->TYK2 activates IL12R->JAK2 activates IFNAR->TYK2 activates JAK1 JAK1 IFNAR->JAK1 activates STAT3 STAT3 TYK2->STAT3 phosphorylates STAT4 STAT4 TYK2->STAT4 phosphorylates STAT1 STAT1 TYK2->STAT1 phosphorylates STAT2 STAT2 TYK2->STAT2 phosphorylates JAK2->STAT3 phosphorylates JAK2->STAT4 phosphorylates JAK1->STAT1 phosphorylates JAK1->STAT2 phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 STAT3_dimer pSTAT3 Dimer pSTAT3->STAT3_dimer dimerizes pSTAT4 pSTAT4 STAT4->pSTAT4 STAT4_dimer pSTAT4 Dimer pSTAT4->STAT4_dimer dimerizes pSTAT1 pSTAT1 STAT1->pSTAT1 pSTAT2 pSTAT2 STAT2->pSTAT2 ISGF3 ISGF3 Complex (pSTAT1/pSTAT2/IRF9) pSTAT1->ISGF3 forms complex pSTAT2->ISGF3 forms complex This compound This compound This compound->TYK2 inhibits Gene_expression Pro-inflammatory Gene Expression STAT3_dimer->Gene_expression translocates & activates STAT4_dimer->Gene_expression translocates & activates ISGF3->Gene_expression translocates & activates

Caption: TYK2-Mediated Signaling Pathways and Inhibition by this compound.

References

Addressing solubility and precipitation issues of Envudeucitinib in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility and precipitation issues of Envudeucitinib during in vitro experiments.

Troubleshooting Guides

Compound precipitation can significantly impact experimental outcomes by reducing the effective concentration of the test compound and introducing artifacts. The following guide addresses specific issues you might encounter with this compound.

Issue 1: Immediate Precipitate Formation Upon Dilution

Observation: A visible precipitate or cloudiness appears immediately after diluting the this compound DMSO stock solution into your aqueous cell culture medium (e.g., DMEM, RPMI-1640) or buffer (e.g., PBS).

Potential Cause:

  • Solvent Shock: This is a primary cause, resulting from the rapid change in solvent polarity when a concentrated DMSO stock is introduced into an aqueous environment. This compound, being a poorly water-soluble compound, cannot remain dissolved in the higher percentage of water.

  • Concentration Exceeds Solubility Limit: The final concentration of this compound in the medium is higher than its maximum solubility in that specific aqueous solution.

Recommended Solutions:

  • Optimize Dilution Technique:

    • Pre-warm the cell culture medium or buffer to the experimental temperature (e.g., 37°C) before adding the compound.

    • Add the this compound DMSO stock solution drop-wise and slowly to the vortexing or swirling medium. This promotes rapid dispersion and minimizes localized high concentrations.

    • Increase the final volume of the medium to further aid in dispersion.

  • Reduce Final Concentration: If your experimental design permits, lower the final working concentration of this compound.

  • Intermediate Dilution Step: Perform a serial dilution. First, dilute the high-concentration DMSO stock into a smaller volume of medium, vortex well, and then transfer this to the final volume of medium.

  • Consider Formulation Excipients: For challenging situations, consider the use of solubilizing agents, similar to those used in in vivo formulations. These should be tested for compatibility with your cell line and experiment.

    • Tween-80: A non-ionic surfactant that can improve solubility. Ensure the final concentration is well below levels that could cause cell toxicity (typically <0.1%).

    • PEG300/PEG400: Polyethylene glycols that can act as co-solvents. Test for cellular tolerance.

Issue 2: Precipitation Occurs Over Time in the Incubator

Observation: The medium is clear initially after adding this compound, but a precipitate forms after a period of incubation (hours to days).

Potential Cause:

  • Temperature and pH Shifts: Changes in temperature from preparation at room temperature to 37°C in the incubator can decrease the solubility of some compounds. The CO₂ environment and cellular metabolism can also alter the pH of the medium over time, potentially affecting compound solubility.

  • Interaction with Media Components: this compound may interact with salts, proteins (especially in serum), or other components in the culture medium, leading to the formation of insoluble complexes.

  • Compound Instability: The compound may degrade over time to a less soluble form.

Recommended Solutions:

  • Maintain Stable Conditions:

    • Ensure the incubator has a stable temperature and CO₂ level.

    • Use a medium that is properly buffered for the incubator's CO₂ concentration (e.g., containing HEPES buffer) to maintain a stable pH.

  • Reduce Serum Concentration: If possible for your cell line, reduce the percentage of fetal bovine serum (FBS) in the medium, as proteins can sometimes contribute to precipitation.

  • Prepare Fresh Solutions: Prepare fresh dilutions of this compound for each experiment, especially for long-term assays. Avoid storing diluted this compound in aqueous media.

  • Solubility in Simpler Buffers: To determine if media components are the cause, test the solubility of this compound at the same concentration in a simpler buffer, like PBS.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent. This compound has a high solubility in DMSO, with one supplier noting solubility up to 100 mg/mL.[1] It is crucial to use high-purity, anhydrous DMSO to prepare a high-concentration stock solution. This minimizes the final percentage of DMSO in the cell culture medium, which is important as DMSO can have cytotoxic effects at higher concentrations (typically >0.5%).

Q2: What is the maximum recommended concentration of DMSO in the final cell culture medium?

A2: The final DMSO concentration should be kept as low as possible, ideally below 0.1%. Most cell lines can tolerate up to 0.5% DMSO, but this should be empirically determined for your specific cell line and experimental endpoint, as it can affect cell viability and function. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q3: How should I store my this compound stock solution?

A3: Aliquot the high-concentration DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.[1][2] Before use, thaw the aliquot at room temperature and ensure the solution is clear by vortexing gently.

Q4: My compound precipitated after a freeze-thaw cycle. What should I do?

A4: If you observe a precipitate in your DMSO stock solution after thawing, gently warm the vial (e.g., in a 37°C water bath for a few minutes) and vortex thoroughly to try and redissolve the compound. If it does not redissolve, it is recommended not to use that aliquot. This highlights the importance of preparing single-use aliquots.

Q5: Are there alternative solvents I can use?

A5: While DMSO is the primary recommendation, for specific applications, other organic solvents like ethanol (B145695) or DMF could be tested. However, their compatibility with your experimental system and their solubilizing capacity for this compound would need to be validated. For in vivo studies, formulations often include co-solvents like PEG300 and surfactants like Tween-80 to improve solubility in aqueous environments.[1][2]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₂H₁₈D₆N₆O₃[2]
Molecular Weight 426.50 g/mol [2]
Appearance Solid[1]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 7[2]

Table 2: Known Solubility of this compound

SolventConcentrationNotesSource
DMSO 100 mg/mL (234.47 mM)May require sonication. Use newly opened, hygroscopic DMSO for best results.[1]
In Vivo Formulation 1 ≥ 2.5 mg/mL10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineMedchemExpress
In Vivo Formulation 2 ≥ 2.5 mg/mL10% DMSO, 90% Corn OilMedchemExpress

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 426.50 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipette

Methodology:

  • Weigh out 4.27 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly until all the solid is completely dissolved. If needed, gentle warming (to 37°C) or brief sonication can be used to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Diluting this compound into Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes

  • Vortex mixer

Methodology:

  • Determine the final concentration and volume of the working solution needed. For example, to prepare 10 mL of medium with a final this compound concentration of 10 µM.

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • In a sterile conical tube, add the 10 mL of pre-warmed complete cell culture medium.

  • While gently vortexing or swirling the medium, add 10 µL of the 10 mM stock solution drop-by-drop to the medium. This creates a 1:1000 dilution.

  • Ensure the final DMSO concentration is within the acceptable range for your cell line (in this example, 0.1%).

  • Visually inspect the final working solution for any signs of precipitation or cloudiness before adding it to your cells.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Precipitation cluster_1 cluster_2 start Precipitate Observed in Media q1 When did precipitation occur? start->q1 imm_cause Potential Causes: - Solvent Shock - Concentration too high q1->imm_cause Immediately upon dilution time_cause Potential Causes: - Temp/pH shift in incubator - Interaction with media components - Compound instability q1->time_cause After time in incubator imm_sol Solutions: 1. Add stock drop-wise to vortexing media 2. Pre-warm media to 37°C 3. Reduce final concentration 4. Use intermediate dilution step imm_cause->imm_sol time_sol Solutions: 1. Use buffered media (HEPES) 2. Prepare fresh dilutions for each use 3. Reduce serum concentration if possible 4. Check incubator stability time_cause->time_sol

Caption: Troubleshooting decision tree for this compound precipitation.

G cluster_workflow Recommended Workflow for Preparing this compound Working Solution prep_stock 1. Prepare High-Concentration Stock in Anhydrous DMSO (e.g., 10-20 mM) aliquot 2. Aliquot into Single-Use Tubes & Store at -80°C prep_stock->aliquot thaw 3. Thaw One Aliquot at Room Temperature aliquot->thaw dilute 5. Add Stock Drop-wise to Vortexing Media thaw->dilute warm_media 4. Pre-warm Aqueous Media to 37°C warm_media->dilute inspect 6. Visually Inspect for Clarity (No Precipitation) dilute->inspect use 7. Add to Cells Immediately inspect->use Clear fail Precipitation Observed (Troubleshoot) inspect->fail Not Clear

Caption: Recommended workflow for preparing this compound solutions.

G cluster_pathway This compound Target Pathway cytokine Cytokines (e.g., IL-12, IL-23, Type I IFN) receptor Cytokine Receptor cytokine->receptor tyk2 TYK2 receptor->tyk2 jak Other JAKs receptor->jak stat STATs tyk2->stat Phosphorylation jak->stat Phosphorylation nucleus Nucleus stat->nucleus Dimerization & Translocation transcription Gene Transcription (Inflammation) nucleus->transcription This compound This compound This compound->block block->tyk2 Inhibition

Caption: this compound inhibits the TYK2 signaling pathway.

References

Assessing the stability and degradation of Envudeucitinib in long-term cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Envudeucitinib. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in long-term cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address potential issues related to the stability and degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as ESK-001) is a highly selective, oral inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] It functions by allosterically binding to the regulatory pseudokinase (JH2) domain of TYK2, which in turn blocks the signaling of key pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons.[1] This inhibition prevents the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the inflammatory response.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: While specific public data on this compound is limited, for optimal stability, stock solutions of small molecule inhibitors like this compound should generally be stored at -80°C for long-term storage (up to 6 months) and at -20°C for shorter-term storage (up to 1 month). It is highly recommended to aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can lead to degradation.[3] Protect solutions from light.

Q3: What are the common indicators of this compound degradation in my cell culture?

A3: Signs of potential degradation or instability of this compound in long-term cultures include:

  • A noticeable decrease in the expected biological effect over time, such as a reduction in the inhibition of cytokine-induced STAT phosphorylation.[3]

  • Inconsistent or non-reproducible results between experiments or between freshly prepared and older media containing the compound.[3]

  • Visible changes in the culture medium, such as color change or the appearance of precipitate, upon addition of this compound.[3]

Q4: Which factors can contribute to the degradation of this compound in a cell culture environment?

A4: Several factors can influence the stability of small molecules in cell culture media:

  • Temperature: Prolonged incubation at 37°C can accelerate the chemical degradation of some compounds.[3]

  • pH of the Medium: The pH of the culture medium can influence the rate of hydrolysis.

  • Light Exposure: Photosensitive compounds can degrade when exposed to light. It is good practice to handle the compound and culture plates in subdued light.[3]

  • Oxidative Stress: Components in the media or cellular metabolic byproducts can lead to oxidative degradation.[4][5]

  • Enzymatic Degradation: Cellular enzymes released into the medium may metabolize the compound.

  • Interactions with Media Components: Components of the culture medium, such as serum, can sometimes interact with and reduce the effective concentration of the compound.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Reduced Efficacy Over Time Compound degradation in the culture medium.1. Increase the frequency of media changes with freshly prepared this compound. 2. Conduct a stability study to determine the half-life of this compound in your specific cell culture system (see Experimental Protocols).[3] 3. For each experiment, prepare fresh dilutions of this compound from a new stock aliquot.
Inconsistent Results Between Batches 1. Variability in stock solution due to improper storage or freeze-thaw cycles. 2. Inconsistent final concentration in media.1. Prepare a large batch of single-use aliquots from a new powder stock and store at -80°C. 2. Ensure accurate and consistent dilution of the stock solution for each experiment.
Precipitation in Culture Medium 1. The concentration of this compound exceeds its solubility in the culture medium. 2. Interaction with components in the serum.1. Lower the working concentration of this compound. 2. Test the solubility in a serum-free medium to identify if serum is the cause. If so, consider reducing the serum percentage if experimentally viable.

Data Presentation: Stability Assessment

The stability of this compound can be assessed by monitoring its concentration in cell culture medium over time using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

Table 1: Illustrative Stability of this compound in Culture Medium at 37°C

Time (Hours)Concentration (µM)Percent Remaining
01.00100%
80.9898%
240.9292%
480.8585%
720.7878%

Table 2: Illustrative Forced Degradation Study of this compound

Stress ConditionIncubation TimeDegradation (%)Major Degradation Products
0.1 N HCl24 hours~15%DP-1
0.1 N NaOH24 hours~20%DP-2, DP-3
3% H₂O₂24 hours~25%DP-4, DP-5
Heat (80°C)48 hours~10%DP-1
Photolytic (UV light)24 hours~5%Minor peaks

Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound powder

  • DMSO (or other appropriate solvent)

  • Cell culture medium of interest (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS/MS system[7][8]

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Spike the cell culture medium with this compound to the desired final working concentration (e.g., 1 µM).

  • Aliquot the spiked medium into sterile microcentrifuge tubes for each time point (e.g., 0, 8, 24, 48, 72 hours).

  • Incubate the tubes at 37°C in a 5% CO₂ incubator.

  • At each designated time point, remove one tube and immediately freeze it at -80°C to halt any further degradation.

  • Once all time points are collected, analyze the samples by a validated HPLC or LC-MS/MS method to determine the concentration of this compound.

  • Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.

Protocol 2: Forced Degradation Study

This protocol is used to identify potential degradation products and pathways under various stress conditions, as recommended by ICH guidelines.[5][9]

Materials:

  • This compound solution

  • 0.1 N HCl, 0.1 N NaOH, 3% Hydrogen Peroxide (H₂O₂)

  • Water bath or oven

  • Photostability chamber

  • HPLC or LC-MS/MS system for analysis[5][10]

Procedure:

  • Acid Hydrolysis: Mix this compound solution with 0.1 N HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix this compound solution with 0.1 N NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix this compound solution with 3% H₂O₂ and keep at room temperature for 24 hours.[5]

  • Thermal Degradation: Heat the this compound solution at 80°C for 48 hours.[5]

  • Photolytic Degradation: Expose the this compound solution to UV light in a photostability chamber.

  • Analyze all stressed samples using an LC-MS/MS method to separate and identify the parent drug and any degradation products.

Visualizations

Envudeucitinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine IL-12, IL-23, Type I IFN Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 activates JAK Other JAKs Receptor->JAK activates STAT STAT TYK2->STAT phosphorylates JAK->STAT phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT Gene Gene Transcription (Inflammatory Response) pSTAT->Gene translocates to nucleus This compound This compound This compound->TYK2 inhibits

Caption: this compound inhibits the TYK2 signaling pathway.

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare 10 mM this compound Stock in DMSO B Spike Cell Culture Medium to 1 µM A->B C Aliquot for Time Points (0, 8, 24, 48, 72h) B->C D Incubate at 37°C, 5% CO₂ C->D E Collect and Freeze Samples at Each Time Point D->E F Analyze via HPLC or LC-MS/MS E->F G Quantify Remaining Compound F->G

Caption: Workflow for assessing this compound stability in culture.

Troubleshooting_Logic Start Experiment Shows Reduced Efficacy Check_Storage Verify Stock Solution Storage Start->Check_Storage Check_Prep Review Compound Preparation Protocol Check_Media Assess Compound Stability in Media Check_Prep->Check_Media Preparation OK Sol_Conc Re-evaluate Working Concentration Check_Prep->Sol_Conc Dilution Error Check_Storage->Check_Prep Storage OK Sol_Aliquots Use Fresh Aliquots for Each Experiment Check_Storage->Sol_Aliquots Improper Storage/ Freeze-Thaw Sol_Media_Change Increase Frequency of Media Changes Check_Media->Sol_Media_Change Degradation Confirmed End Problem Resolved Check_Media->End Compound Stable Sol_Aliquots->End Sol_Media_Change->End Sol_Conc->End

Caption: Troubleshooting logic for reduced compound efficacy.

References

Overcoming variability in Envudeucitinib efficacy in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Envudeucitinib (formerly ESK-001) in preclinical animal studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in efficacy and ensure robust experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent efficacy with this compound in our animal model. What are the potential causes?

A1: Variability in in vivo efficacy is a common challenge in preclinical research. Several factors can contribute to inconsistent results with orally administered small molecule inhibitors like this compound. These can be broadly categorized as:

  • Compound-Related Issues: Inconsistent formulation, improper storage, or issues with compound stability can lead to variable drug exposure.

  • Animal Model-Related Issues: The choice of animal model, strain, age, and health status of the animals can significantly impact disease progression and drug response. For instance, in imiquimod-induced psoriasis models, the inflammatory response can vary based on the specific mouse strain used.[1][2]

  • Experimental Procedure-Related Issues: Inconsistencies in the dosing procedure (e.g., oral gavage technique), timing of administration, or disease induction can introduce variability.

  • Host-Specific Factors: Individual differences in gut microbiota can alter the metabolism and absorption of oral drugs, leading to variable systemic exposure and efficacy.[3][4][5]

Q2: Which animal models are most appropriate for studying the efficacy of this compound?

A2: this compound is a selective TYK2 inhibitor that modulates the IL-12, IL-23, and Type I IFN signaling pathways, making it relevant for various autoimmune and inflammatory diseases.[4][6] Commonly used and well-characterized animal models for relevant indications include:

  • For Psoriasis:

    • Imiquimod (B1671794) (IMQ)-Induced Psoriasis Model: This is a widely used, rapid, and convenient model that mimics many features of human plaque psoriasis, including skin thickening, scaling, and inflammation driven by the IL-23/IL-17 axis.[1][7][8][9][10]

    • IL-23-Induced Psoriasis Model: This model directly utilizes intradermal injections of IL-23 to induce a psoriasis-like phenotype, making it highly relevant for studying therapeutics that target the IL-23 pathway.[11][12][13][14]

  • For Systemic Lupus Erythematosus (SLE):

    • NZB/W F1 Mouse Model: This is a classic spontaneous model of SLE that develops lupus-like symptoms, including autoantibody production and glomerulonephritis, closely resembling human SLE.[15][16]

    • MRL/lpr Mouse Model: This is another spontaneous model characterized by a mutation in the Fas gene, leading to lymphoproliferation and a severe autoimmune phenotype with rapid disease progression.[17][18][19][20][21]

Q3: What is the recommended formulation and vehicle for oral administration of this compound in mice?

A3: While a specific, publicly available formulation protocol for this compound is not available, a common approach for formulating water-insoluble small molecules for oral gavage in rodents involves creating a suspension. A standard and generally well-tolerated vehicle for such studies is:

  • 0.5% (w/v) Methylcellulose in Sterile Water: Methylcellulose is a suspending agent that helps to ensure a uniform dose of the compound is administered. It is important to ensure the particle size of the this compound powder is small and uniform to create a stable suspension.

It is crucial to prepare the formulation fresh daily and ensure it is thoroughly mixed before each administration to prevent settling of the compound.

Q4: How can we minimize variability related to the gut microbiome?

A4: The gut microbiome can significantly influence the absorption and metabolism of orally administered drugs.[3][4][5][22][23] To minimize this as a source of variability:

  • Source Animals from a Single Vendor: This helps to ensure a more consistent baseline microbiome across your study animals.

  • Standardize Housing Conditions: Maintain consistent diet, bedding, and light cycles, as these factors can influence the gut microbiome.

  • Acclimatize Animals: Allow for a sufficient acclimatization period (e.g., 1-2 weeks) in your facility before starting the experiment to allow their microbiome to stabilize.

  • Randomize Animals: Properly randomize animals into treatment groups to distribute any inherent microbiome-related variability.

Troubleshooting Guides

Issue 1: High Variability in Psoriasis-like Skin Inflammation Scores
Potential Cause Troubleshooting Steps
Inconsistent Imiquimod/IL-23 Application Ensure the same amount of inducing agent is applied to the same skin area on each animal. For imiquimod, use a consistent volume and spread it evenly. For IL-23 injections, ensure a consistent injection depth and volume.
Variable Disease Onset Synchronize the age and weight of the animals at the start of the study. House animals under identical conditions to minimize environmental stressors that could affect the inflammatory response.
Subjective Scoring Have a single, blinded observer perform all clinical scoring (e.g., PASI for erythema, scaling, and thickness). If multiple scorers are necessary, ensure they are trained on a standardized scoring system and perform an inter-rater reliability assessment.
Inconsistent this compound Dosing Prepare the this compound formulation fresh daily and vortex thoroughly before each oral gavage to ensure a homogenous suspension. Ensure the gavage needle is correctly placed to deliver the full dose to the stomach.
Issue 2: Lack of Expected Efficacy in an SLE Model
Potential Cause Troubleshooting Steps
Timing of Treatment Initiation In spontaneous models like the NZB/W F1 or MRL/lpr mice, disease progression can vary between individuals.[16][20][24] Initiate treatment at a consistent and well-defined stage of disease, for example, based on the onset of proteinuria.
Insufficient Drug Exposure Consider performing a pilot pharmacokinetic (PK) study to determine the plasma concentration of this compound in your specific animal strain. This can help confirm that the administered dose is achieving therapeutic levels. Marked inter-species variability in PK parameters is common.
Model-Specific Pathogenesis The underlying genetic drivers of autoimmunity differ between SLE models (e.g., Fas mutation in MRL/lpr mice).[18][21] Ensure that the TYK2 pathway is a key driver of the disease phenotype in your chosen model.
Formulation Issues Confirm the stability and homogeneity of your this compound formulation. If solubility is a concern, consider alternative vehicles after consulting relevant literature and institutional guidelines.

Experimental Protocols & Methodologies

Imiquimod-Induced Psoriasis Mouse Model: General Protocol

This protocol outlines a general procedure for inducing psoriasis-like skin inflammation in mice using imiquimod.

  • Animal Selection: Use 8-12 week old female BALB/c or C57BL/6 mice.

  • Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.

  • Shaving: One day before the first imiquimod application, shave the dorsal skin of the mice.

  • Disease Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin for 5-7 consecutive days.[10]

  • This compound Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose) and administer daily via oral gavage. Dosing can be prophylactic (starting on the same day as imiquimod application) or therapeutic (starting after the onset of skin inflammation).

  • Clinical Scoring: Daily, score the severity of erythema, scaling, and skin thickness on the back skin using a standardized Psoriasis Area and Severity Index (PASI).

  • Endpoint Analysis: At the end of the study, collect skin and spleen tissue for histological analysis (H&E staining), and cytokine analysis (e.g., qPCR for IL-17, IL-23).

Visualizations

Envudeucitinib_Signaling_Pathway cluster_receptor Cytokine Receptors cluster_jak JAK Kinases cluster_stat STAT Proteins IL12R IL-12R TYK2 TYK2 IL12R->TYK2 JAK2 JAK2 IL12R->JAK2 IL23R IL-23R IL23R->TYK2 IL23R->JAK2 IFNAR IFN-α/βR IFNAR->TYK2 IFNAR->JAK2 STAT4 STAT4 TYK2->STAT4 STAT3 STAT3 TYK2->STAT3 STAT1 STAT1 TYK2->STAT1 STAT2 STAT2 TYK2->STAT2 JAK2->STAT4 JAK2->STAT3 Gene_Expression Gene Expression (Inflammation) STAT4->Gene_Expression STAT3->Gene_Expression STAT1->Gene_Expression STAT2->Gene_Expression This compound This compound This compound->TYK2 Experimental_Workflow cluster_prep Preparation Phase cluster_induction Disease Induction & Dosing cluster_monitoring Monitoring Phase cluster_analysis Endpoint Analysis Animal_Acclimatization Animal Acclimatization (1 week) Group_Randomization Group Randomization Animal_Acclimatization->Group_Randomization Disease_Induction Disease Induction (e.g., Imiquimod) Group_Randomization->Disease_Induction Envudeucitinib_Dosing This compound Dosing (Oral Gavage) Group_Randomization->Envudeucitinib_Dosing Clinical_Scoring Daily Clinical Scoring Disease_Induction->Clinical_Scoring Envudeucitinib_Dosing->Clinical_Scoring Body_Weight Body Weight Monitoring Clinical_Scoring->Body_Weight Tissue_Collection Tissue Collection (Skin, Spleen) Body_Weight->Tissue_Collection Histology Histology (H&E) Tissue_Collection->Histology Cytokine_Analysis Cytokine Analysis (qPCR) Tissue_Collection->Cytokine_Analysis Troubleshooting_Logic Start Inconsistent Efficacy Observed Check_Formulation Verify Compound Formulation (Fresh, Homogenous) Start->Check_Formulation Review_Procedures Review Experimental Procedures (Dosing, Scoring) Check_Formulation->Review_Procedures [Formulation OK] Fix_Formulation Standardize Formulation Protocol Check_Formulation->Fix_Formulation [Issue Found] Assess_Model Assess Animal Model (Strain, Health) Review_Procedures->Assess_Model [Procedures OK] Standardize_Procedures Standardize & Blind Procedures Review_Procedures->Standardize_Procedures [Issue Found] Refine_Model Refine Animal Model Selection & Housing Assess_Model->Refine_Model [Issue Found] Outcome Improved Reproducibility Assess_Model->Outcome [Model OK] Fix_Formulation->Outcome Standardize_Procedures->Outcome Refine_Model->Outcome

References

Selecting the appropriate vehicle for in vivo delivery of Envudeucitinib

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the selection of appropriate vehicles for the in vivo delivery of Envudeucitinib (also known as ESK-001). The following troubleshooting guides and FAQs address common challenges to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (ESK-001) is a highly selective, oral, allosteric inhibitor of Tyrosine Kinase 2 (TYK2).[1][2][3] TYK2 is a member of the Janus kinase (JAK) family of enzymes.[4][5] It plays a critical role in the signaling pathways of key pro-inflammatory cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons.[6] By inhibiting TYK2, this compound disrupts these signaling cascades, leading to its anti-inflammatory effects. It is currently under investigation for the treatment of various immune-mediated diseases such as plaque psoriasis and systemic lupus erythematosus.[7][8]

Q2: What are the known physicochemical properties of this compound?

A2: Understanding the physicochemical properties of this compound is crucial for selecting an appropriate delivery vehicle. Key properties are summarized in the table below. The low aqueous solubility is a primary challenge for in vivo formulation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Synonyms ESK-001, FTP-637[2][8]
Drug Type Small molecule[2]
Molecular Formula C₂₂H₁₈D₆N₆O₃ (deuterated)[6]
Molar Mass ~426.5 g/mol [6]
Solubility Low aqueous solubility. Soluble in organic solvents like DMSO.[9]

Q3: What are the common types of vehicles used for oral delivery of poorly soluble inhibitors like this compound?

A3: For preclinical oral administration of poorly soluble compounds, several vehicle types are commonly used:

  • Aqueous Suspensions: The compound is suspended as fine particles in an aqueous medium containing a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween 80).

  • Co-solvent Formulations: The compound is dissolved in a mixture of a water-miscible organic solvent (e.g., DMSO, PEG 300/400) and an aqueous carrier (e.g., saline, water).

  • Lipid-Based Formulations: The compound is dissolved or suspended in an oil (e.g., corn oil, sesame oil). This can be particularly effective for lipophilic compounds.

Q4: Are there any suggested starting formulations for this compound in vivo studies?

A4: Yes, commercial suppliers of this compound for research use have suggested formulations that provide a good starting point for developing a suitable vehicle for your specific experimental needs. These are outlined in the table below.

Table 2: Example Vehicle Formulations for this compound

Formulation CompositionAchievable ConcentrationVehicle TypeSource
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLCo-solvent Solution[9]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mLLipid-Based Solution[9]
0.5% Carboxymethylcellulose (CMC), 0.25% Tween 80Dependent on particle sizeAqueous Suspension[9]
Polyethylene glycol 400 (PEG400)Dependent on solubilityCo-solvent Solution[9]

Note: These are starting points. The optimal vehicle may vary depending on the animal model, required dose, and route of administration.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the preparation and administration of this compound formulations.

Issue 1: The compound precipitates out of the solution during preparation or upon dilution.

  • Question: I prepared a co-solvent formulation of this compound, but it crashed out of solution when I added the aqueous component. What should I do?

  • Answer:

    • Check Solvent Ratios: Ensure the concentration of the organic co-solvent (like DMSO or PEG300) is high enough to maintain solubility. You may need to decrease the proportion of the aqueous component.

    • Order of Addition: Always dissolve this compound completely in the organic solvent first before slowly adding the aqueous phase while vortexing or stirring continuously.

    • Use of Surfactants: Adding a surfactant like Tween-80 or Cremophor EL can help to stabilize the formulation and prevent precipitation by forming micelles.

    • Consider a Suspension: If a stable solution cannot be achieved at the desired concentration, preparing a micronized aqueous suspension is a reliable alternative.

Issue 2: High variability in pharmacokinetic (PK) or pharmacodynamic (PD) data between animals.

  • Question: My experimental results show significant variation between animals in the same dosing group. How can I improve consistency?

  • Answer:

    • Ensure Formulation Homogeneity: For suspensions, it is critical to ensure the formulation is uniformly mixed before drawing each dose. Use a magnetic stirrer and vortex the suspension immediately before administration to each animal.

    • Accurate Dosing Technique: Standardize the administration procedure (e.g., oral gavage). Ensure the gavage needle is correctly placed and the full dose is delivered. Inconsistent administration can significantly alter bioavailability.

    • Animal Factors: Use age- and weight-matched animals from a reputable supplier. Fasting animals overnight before oral dosing can also reduce variability in gastrointestinal absorption.

    • Formulation Stability: Prepare the formulation fresh daily. If this is not possible, conduct a stability study to ensure the compound does not degrade or precipitate in the vehicle over the storage period.

Issue 3: Animals show signs of distress or toxicity after vehicle administration.

  • Question: The animals in my vehicle control group are showing adverse effects (e.g., lethargy, irritation). What is the cause?

  • Answer:

    • Vehicle-Induced Toxicity: Some organic co-solvents, particularly DMSO at high concentrations, can cause toxicity. Aim to use the lowest concentration of co-solvents necessary to dissolve the compound.

    • Osmolality and pH: The vehicle should ideally be isotonic and have a neutral pH to prevent irritation and physiological stress. Check the pH of your final formulation and adjust if necessary.

    • Tolerability Study: Before beginning a large-scale efficacy study, always conduct a tolerability study by administering the vehicle alone to a small cohort of animals to confirm it is well-tolerated.

Experimental Protocols

Protocol 1: Preparation of an this compound Suspension (1 mg/mL)

This protocol is suitable for oral gavage when a solution is not feasible.

  • Vehicle Preparation: Prepare a vehicle of 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in sterile water.

  • Weighing: Accurately weigh the required amount of this compound powder.

  • Micronization: If the particle size is large, gently grind the powder in a mortar and pestle to a fine, uniform consistency. This increases the surface area for better suspension.

  • Wetting: Add a small amount of the vehicle to the powder in the mortar to create a smooth, uniform paste. This prevents clumping.

  • Suspension: Gradually add the remaining vehicle to the paste while stirring continuously with a magnetic stirrer.

  • Homogenization: Continue stirring for 15-30 minutes. Before each administration, vortex the suspension thoroughly to ensure uniformity.

Protocol 2: Preparation of an this compound Co-solvent Solution (2.5 mg/mL)

This protocol is based on a common formulation for poorly soluble compounds.

  • Solvent Preparation: Prepare the individual components: 100% DMSO, 100% PEG300, 100% Tween-80, and sterile saline (0.9% NaCl).

  • Dissolution: Weigh the required amount of this compound and dissolve it in DMSO. Ensure it is fully dissolved by vortexing or brief sonication. The volume of DMSO should be 10% of the final desired volume.

  • Addition of Co-solvent: Add PEG300 (40% of the final volume) to the DMSO/Envudeucitinib mixture and vortex until the solution is clear.

  • Addition of Surfactant: Add Tween-80 (5% of the final volume) and vortex until the solution is clear.

  • Final Formulation: Slowly add the sterile saline (45% of the final volume) to the mixture while vortexing. The final solution should be clear. If precipitation occurs, refer to the Troubleshooting Guide. Prepare this formulation fresh before use.

Visualizations

Signaling Pathway

TYK2_Signaling_Pathway This compound This compound (ESK-001) TYK2 TYK2 This compound->TYK2 inhibits Inflammation Inflammation STAT STAT TYK2->STAT phosphorylates pSTAT pSTAT STAT->pSTAT JAK JAK JAK->STAT phosphorylates Gene Gene pSTAT->Gene translocates to nucleus Gene->Inflammation leads to

Experimental Workflow

Vehicle_Selection_Workflow Decision Formulation Stable & Tolerated? B1 B1 Decision->B1 Yes A3 A3 Decision->A3 No, Re-formulate A5 A5 A5->Decision B3 B3 C1 C1 B3->C1 C2 C2 C1->C2 C3 C3 C2->C3

References

Optimizing treatment duration of Envudeucitinib in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Envudeucitinib Preclinical Development

Welcome to the this compound Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the treatment duration of this compound in preclinical models. This compound is an investigational, highly selective, oral tyrosine kinase 2 (TYK2) inhibitor.[1][2][3] It targets the TYK2 signaling pathway, which is critical in regulating pro-inflammatory cytokines like IL-12, IL-23, and type I interferons.[3]

This guide provides frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to address common challenges encountered during in vivo studies.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues that may arise during the optimization of this compound treatment duration in preclinical xenograft models.

Question Answer & Troubleshooting Steps
1. What is the recommended starting dose and schedule for this compound in a new xenograft model? For a new model, we recommend an initial dose-finding study. Start with a dose range guided by existing literature on other TYK2 inhibitors or our preliminary data. A common starting point is a dose that has shown efficacy with minimal toxicity in previous studies.[4] Troubleshooting: If you observe significant toxicity (e.g., >15% body weight loss), reduce the dose by 50%. If no efficacy is observed at the highest tolerated dose, consider that the model may not be dependent on the TYK2 pathway.
2. How do I determine the optimal treatment duration? The optimal duration is the shortest period that achieves a durable anti-tumor response. This is typically determined in a tumor growth inhibition (TGI) study where treatment is administered for different lengths of time (e.g., 2, 4, and 6 weeks) and tumor regrowth is monitored after treatment cessation. A durable response is often defined as a lack of significant tumor regrowth for a defined period post-treatment.
3. My animals are losing weight. What should I do? Immediate Action: Monitor body weight daily. If an animal loses >15% of its initial body weight, consider a dose reduction or a temporary treatment holiday. If weight loss exceeds 20%, the animal should be euthanized according to IACUC guidelines. Troubleshooting: Assess for other signs of toxicity (e.g., lethargy, ruffled fur). The vehicle could be a contributing factor, so always include a vehicle-only control group. Consider reformulating the drug if vehicle toxicity is suspected.
4. I'm not seeing any tumor regression. What are the possible reasons? Check Target Engagement: First, confirm that this compound is hitting its target in the tumor tissue. This can be done by performing a pharmacodynamic (PD) marker analysis (e.g., Western blot for p-STAT3) on tumor samples from a short-term in vivo study.[5] Model Resistance: The tumor model may have intrinsic or acquired resistance to TYK2 inhibition.[6] Consider investigating downstream signaling pathways or alternative growth pathways that may be compensating for TYK2 inhibition. Dosing Issues: Ensure the drug is being administered correctly and at a sufficient dose. Re-evaluate your dose levels if target engagement is not optimal.
5. How can I confirm that this compound is active in my model? Pharmacodynamic (PD) Studies: The most direct way is to measure the inhibition of the TYK2 pathway in the tumor. Collect tumor samples at various time points after a single dose of this compound and measure the levels of phosphorylated STAT3 (p-STAT3), a key downstream effector of TYK2. A significant reduction in p-STAT3 indicates target engagement.[5]
6. Should I use continuous or intermittent dosing? The choice between continuous and intermittent dosing depends on the drug's pharmacokinetic/pharmacodynamic (PK/PD) profile and the tolerability in the animal model.[4] Continuous Dosing (e.g., once or twice daily): Aims to maintain a constant level of drug exposure and target inhibition. This is often a good starting point. Intermittent Dosing (e.g., 5 days on, 2 days off): Can be used to manage toxicity while still providing a therapeutic benefit. This may be necessary if continuous dosing leads to unacceptable side effects.
7. What are the best practices for monitoring tumor growth? Frequency: Measure tumors with digital calipers 2-3 times per week. Calculation: Use the formula: Tumor Volume = (Length x Width²) / 2. Consistency: Ensure measurements are taken by the same individual to minimize variability. For more advanced monitoring, consider non-invasive bioluminescent imaging if your tumor cells are engineered to express luciferase.[5]

Experimental Protocols

Here are detailed protocols for key experiments to optimize this compound treatment duration.

Protocol 1: In Vivo Dose-Finding and Maximum Tolerated Dose (MTD) Study

Objective: To determine the MTD of this compound in a specific mouse strain bearing the tumor of interest.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG) subcutaneously implanted with the tumor cells of interest.

  • Group Allocation: Once tumors reach an average size of 100-150 mm³, randomize mice into groups of 5-8. Include a vehicle control group and at least 3-4 dose level groups for this compound.

  • Dosing: Administer this compound and vehicle orally once daily for 14-21 days.

  • Monitoring:

    • Measure tumor volume and body weight 3 times per week.

    • Conduct daily clinical observations for signs of toxicity.

  • Endpoint: The MTD is defined as the highest dose that does not cause >15% mean body weight loss or other significant clinical signs of toxicity.

Protocol 2: Pharmacodynamic (PD) Marker Analysis

Objective: To confirm target engagement by measuring the inhibition of downstream signaling.

Methodology:

  • Animal Model: Use tumor-bearing mice as in the MTD study.

  • Dosing: Administer a single dose of this compound at the MTD (or a dose of interest) and a vehicle control.

  • Sample Collection: Euthanize mice and collect tumor tissue at multiple time points post-dose (e.g., 2, 6, 12, and 24 hours).

  • Analysis: Prepare tumor lysates and perform a Western blot to detect the levels of phosphorylated STAT3 (p-STAT3) and total STAT3. A decrease in the p-STAT3/total STAT3 ratio indicates target inhibition.

Protocol 3: Tumor Growth Inhibition (TGI) and Treatment Duration Study

Objective: To evaluate the anti-tumor efficacy of this compound and determine the optimal treatment duration.

Methodology:

  • Animal Model: Use tumor-bearing mice with established tumors (100-150 mm³).

  • Group Allocation: Randomize mice into the following groups (n=8-10 per group):

    • Group 1: Vehicle control (continuous treatment)

    • Group 2: this compound at MTD (continuous treatment until study end)

    • Group 3: this compound at MTD for 2 weeks, then no treatment

    • Group 4: this compound at MTD for 4 weeks, then no treatment

  • Monitoring:

    • Measure tumor volume and body weight 3 times per week.

    • Monitor tumor volumes for at least 2-3 weeks after the cessation of treatment in Groups 3 and 4 to assess regrowth.

  • Endpoint: The primary endpoint is tumor growth delay. The optimal treatment duration is the shortest duration that leads to sustained tumor regression or stasis after treatment is stopped.

Data Presentation

Clear presentation of quantitative data is crucial for interpreting results.

Table 1: Example MTD Study Data Summary

Treatment GroupDose (mg/kg, QD)Mean Tumor Volume Change (%)Mean Body Weight Change (%)Study Completion Rate
Vehicle0+250+2.5100%
This compound10+150+1.0100%
This compound30+50-5.0100%
This compound60-20-16.060%

Table 2: Example TGI and Duration Study Data

Treatment GroupDurationTumor Growth Inhibition (%) at Day 28Mean Time to Tumor Doubling (Post-Treatment)
VehicleN/A0N/A
This compound (continuous)N/A95N/A
This compound (2 weeks)14 days8010 days
This compound (4 weeks)28 days9225 days

Visualizations

Diagrams illustrating key concepts and workflows.

G cluster_0 TYK2 Signaling Pathway Cytokine IL-23 / IL-12 Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 activates STAT3 STAT3 TYK2->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Transcription This compound This compound This compound->TYK2 inhibits

Caption: this compound inhibits the TYK2 signaling pathway.

G cluster_workflow Experimental Workflow for Treatment Duration Optimization start Start: New Preclinical Model mtd_study 1. MTD Study (Dose-Finding) start->mtd_study pd_study 2. PD Study (Target Engagement) mtd_study->pd_study Use MTD tgi_study 3. TGI & Duration Study (Efficacy) pd_study->tgi_study Confirm Target Inhibition data_analysis 4. Data Analysis (Tumor Regrowth) tgi_study->data_analysis optimal_duration Determine Optimal Treatment Duration data_analysis->optimal_duration

Caption: Workflow for optimizing this compound treatment duration.

G cluster_troubleshooting Troubleshooting Guide: Lack of Efficacy start No Tumor Regression Observed check_pd Is Target (p-STAT3) Inhibited in Tumor? start->check_pd check_dose Is Dose at MTD? check_pd->check_dose Yes check_model Is Model Known to be TYK2-Dependent? check_pd->check_model No resistance Potential Resistance: Investigate other pathways check_dose->resistance increase_dose Consider Dose Escalation check_model->resistance

Caption: Troubleshooting logic for lack of efficacy.

References

Investigating unexpected signaling outcomes with Envudeucitinib treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers and drug development professionals utilizing Envudeucitinib. The following resources address potential unexpected signaling outcomes and provide standardized protocols for investigation.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a highly selective, oral inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of enzymes.[1][2] By binding to the regulatory pseudokinase (JH2) domain of TYK2, this compound allosterically inhibits its kinase activity. This targeted action blocks the downstream signaling of key pro-inflammatory cytokines, including interleukin-23 (IL-23), interleukin-12 (B1171171) (IL-12), and Type I interferons (IFN), which are crucial drivers in the pathogenesis of various immune-mediated diseases such as psoriasis and systemic lupus erythematosus.[3]

Q2: What are the expected downstream effects of this compound treatment in a cellular assay?

A2: Treatment with this compound is expected to lead to a dose-dependent reduction in the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins that are downstream of the IL-23, IL-12, and Type I IFN receptors. Specifically, a decrease in phosphorylated STAT3 (pSTAT3) in response to IL-23 stimulation and phosphorylated STAT4 (pSTAT4) in response to IL-12 stimulation should be observed.

Q3: Are there any known off-target effects of this compound?

A3: Clinical trial data for this compound have highlighted its high selectivity for TYK2 with a favorable safety profile.[4] The most commonly reported adverse events are generally mild and include upper respiratory infections, nasopharyngitis, and headache.[4] No new safety signals or clinically concerning laboratory abnormalities have been identified in long-term extension studies, suggesting a low incidence of significant off-target effects at therapeutic doses.[4] However, as with any kinase inhibitor, the potential for off-target activity at supra-physiological concentrations in vitro should be considered.

Q4: My experimental results with this compound are inconsistent. What are some common sources of variability?

A4: Inconsistent results in kinase inhibitor experiments can arise from several factors. These include variability in cell line passage number and stability, inconsistent cell density at the time of treatment, degradation of the inhibitor due to improper storage, and variability in reagent quality. Ensuring consistent experimental conditions and proper handling of the compound are critical for reproducible results.

Troubleshooting Unexpected Signaling Outcomes

This section provides guidance on addressing specific unexpected results that may be encountered during in vitro experiments with this compound.

Issue 1: Incomplete or Weak Inhibition of Downstream STAT Phosphorylation

You are treating a relevant cell line (e.g., primary human T cells or keratinocytes) with this compound, but you observe only a modest reduction in IL-23-induced pSTAT3, even at high concentrations of the inhibitor.

Potential Causes and Troubleshooting Steps:

  • Suboptimal Inhibitor Concentration or Incubation Time:

    • Action: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment. A wider range of concentrations and multiple time points should be tested.

  • Inhibitor Degradation:

    • Action: Prepare fresh stock solutions of this compound from a reputable supplier. Ensure proper storage of both the solid compound and stock solutions as per the manufacturer's recommendations.

  • Cellular Context and Pathway Redundancy:

    • Action: Confirm that the target, TYK2, is expressed and active in your cell model. In some cell types, other JAK family members might partially compensate for TYK2 inhibition. Consider using a cell line with a known high dependence on the TYK2 pathway for the specific cytokine being tested.

  • Assay-Related Issues:

    • Action: Validate the antibodies used for detecting pSTAT3. Include appropriate positive and negative controls in your Western blot or flow cytometry experiment. A positive control could be a different, well-characterized TYK2 inhibitor, while a negative control would be a vehicle-treated sample.

Issue 2: Paradoxical Activation of a Related Signaling Pathway

Following treatment with this compound and stimulation with Type I IFN, you observe the expected decrease in pSTAT1, but also an unexpected increase in the phosphorylation of a component of a parallel pathway, such as a member of the MAPK/ERK pathway.

Potential Causes and Troubleshooting Steps:

  • Activation of Compensatory Signaling Pathways:

    • Action: The inhibition of a primary signaling pathway can sometimes lead to the upregulation of compensatory or feedback pathways. To investigate this, perform a broader analysis of signaling pathways using techniques like phosphoproteomics or a phospho-kinase antibody array. This can help identify which alternative pathways are being activated.

  • Off-Target Effects at High Concentrations:

    • Action: While this compound is highly selective, at very high concentrations it may interact with other kinases. Perform a dose-response experiment to see if the paradoxical activation is only observed at the highest concentrations. If so, it is likely an off-target effect. Consider using a structurally different TYK2 inhibitor to see if the same paradoxical effect is observed. If not, the effect is likely specific to the chemical scaffold of this compound and not its on-target activity.

  • Cell Line-Specific Effects:

    • Action: Test this compound in a different cell line to determine if the paradoxical activation is a general phenomenon or specific to your initial model.

Data Presentation

Table 1: Summary of this compound Efficacy in Plaque Psoriasis (Phase 2 STRIDE Trial and Open-Label Extension)

EndpointThis compound 40 mg BID (Week 12)This compound 40 mg BID (Week 52 OLE)Placebo (Week 12)
PASI 75 ~80-90%78%<10%
PASI 90 52.4%61.3%Not Reported
PASI 100 26.8%38.8%Not Reported
sPGA 0/1 >60%61%<10%
sPGA 0 32.9%38.8%Not Reported

Data compiled from publicly available results of the STRIDE Phase 2 trial and its open-label extension (OLE).[2][3][4] PASI (Psoriasis Area and Severity Index) scores represent percentage improvement from baseline. sPGA (static Physician's Global Assessment) 0/1 indicates clear or almost clear skin.

Experimental Protocols

Protocol 1: Western Blot Analysis of STAT Phosphorylation

  • Cell Culture and Treatment: Plate cells (e.g., HaCaT keratinocytes or PBMCs) at a density of 1-2 x 10^6 cells/well in a 6-well plate. Allow cells to adhere and grow overnight. The following day, starve the cells in serum-free media for 4-6 hours. Pre-treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., 50 ng/mL of IL-23 or 1000 U/mL of IFN-α) for 15-30 minutes.

  • Cell Lysis: Aspirate the media and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes. Load 20-30 µg of protein per lane onto an 8-10% SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against pSTAT3, total STAT3, pSTAT1, total STAT1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. The following day, wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Protocol 2: Cytokine Profile Analysis using Multiplex Immunoassay

  • Sample Collection: Culture immune cells (e.g., PBMCs) and treat with this compound or vehicle control as described above. Stimulate the cells with a relevant stimulus (e.g., LPS or anti-CD3/CD28 beads) for 24-48 hours. Collect the cell culture supernatant and store at -80°C until analysis.

  • Assay Procedure: Thaw the supernatant samples on ice. Perform the multiplex immunoassay (e.g., Luminex-based assay) according to the manufacturer's instructions. This typically involves incubating the samples with antibody-coupled magnetic beads specific for a panel of cytokines.

  • Data Acquisition: Wash the beads and add a detection antibody cocktail, followed by a streptavidin-phycoerythrin reporter. Read the plate on a multiplex analyzer.

  • Data Analysis: Use the instrument's software to calculate the concentration of each cytokine in the samples based on a standard curve. Compare the cytokine profiles of this compound-treated samples to vehicle-treated controls to determine the effect of the inhibitor on cytokine production.

Mandatory Visualizations

Envudeucitinib_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-23R IL-23R TYK2 TYK2 JAK2 JAK2 IL-12R IL-12R IFNR IFNR STAT3 STAT3 TYK2->STAT3 STAT4 STAT4 TYK2->STAT4 P STAT1 STAT1 TYK2->STAT1 P JAK2->STAT3 P JAK2->STAT4 P pSTAT3 pSTAT3 STAT3->pSTAT3 Gene Transcription Gene Transcription pSTAT3->Gene Transcription pSTAT4 pSTAT4 STAT4->pSTAT4 pSTAT4->Gene Transcription pSTAT1 pSTAT1 STAT1->pSTAT1 pSTAT1->Gene Transcription This compound This compound This compound->TYK2 IL-23 IL-23 IL-23->IL-23R IL-12 IL-12 IL-12->IL-12R Type I IFN Type I IFN Type I IFN->IFNR

Caption: this compound's mechanism of action on the TYK2 signaling pathway.

Troubleshooting_Workflow Unexpected_Result Unexpected Signaling Outcome (e.g., incomplete inhibition, paradoxical activation) Check_Basics Verify Experimental Conditions (reagents, cell health, inhibitor stability) Unexpected_Result->Check_Basics Dose_Response Perform Dose-Response & Time-Course Experiment Check_Basics->Dose_Response On_Target Confirm On-Target Effect (use structurally different inhibitor, rescue experiment) Dose_Response->On_Target Broader_Analysis Broader Pathway Analysis (phosphoproteomics, kinase array) On_Target->Broader_Analysis Conclusion Identify Cause: Off-target, Compensatory Pathway, or Artifact Broader_Analysis->Conclusion

Caption: A logical workflow for troubleshooting unexpected signaling outcomes.

Logical_Relationships_FAQ This compound This compound TYK2_Inhibition TYK2 Inhibition This compound->TYK2_Inhibition Cytokine_Blockade Blockade of IL-23, IL-12, Type I IFN Signaling TYK2_Inhibition->Cytokine_Blockade Potential_Unexpected_Outcomes Potential Unexpected Outcomes TYK2_Inhibition->Potential_Unexpected_Outcomes STAT_Phosphorylation Reduced STAT Phosphorylation Cytokine_Blockade->STAT_Phosphorylation Therapeutic_Effect Therapeutic Effect (e.g., Psoriasis Improvement) STAT_Phosphorylation->Therapeutic_Effect Off_Target Off-Target Effects Potential_Unexpected_Outcomes->Off_Target Paradoxical_Activation Paradoxical Pathway Activation Potential_Unexpected_Outcomes->Paradoxical_Activation

Caption: Logical relationships in this compound's signaling and investigation.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, protocols, and troubleshooting guidance for researchers, scientists, and drug development professionals working with Envudeucitinib (also known as ESK-001), a selective Tyrosine Kinase 2 (TYK2) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an oral, highly selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2).[1] It binds to the regulatory pseudokinase (JH2) domain of TYK2, which stabilizes an inactive conformation of the enzyme.[1] This prevents the activation of TYK2 and subsequently blocks the downstream signaling of key pro-inflammatory cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[2][3]

Q2: What are the primary signaling pathways inhibited by this compound?

A2: this compound primarily inhibits the TYK2-mediated signaling pathways activated by IL-12, IL-23, and Type I IFNs. These pathways are crucial in the pathogenesis of various autoimmune diseases.[2][3] By blocking these pathways, this compound reduces the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, leading to a dampening of the inflammatory response.[1]

Q3: In which disease models has this compound or other TYK2 inhibitors shown efficacy?

A3: this compound is being clinically evaluated for moderate to severe plaque psoriasis and systemic lupus erythematosus (SLE).[2][4][5] Preclinical studies with TYK2 inhibitors have demonstrated efficacy in various animal models of autoimmune diseases, including imiquimod-induced or IL-23-induced models of psoriasis and spontaneous lupus models like the (NZB x NZW) F1 mice.[6][7][8]

Q4: How should I prepare and store this compound stock solutions?

A4: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C or -80°C for long-term stability. When preparing working dilutions for cell-based assays, ensure the final DMSO concentration is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound (ESK-001)

TargetAssay TypeIC50Reference
TYK2Human Whole Blood (pSTAT1 inhibition)104–149 nM[1]
JAK1Biochemical Assay>30,000 nM[1]
JAK2Biochemical Assay>30,000 nM[1]
JAK3Biochemical Assay>30,000 nM[1]

Table 2: Clinical Efficacy of this compound in Plaque Psoriasis (Phase 2 STRIDE Study)

Treatment Group (at Week 12)PASI-75 Response RatePASI-90 Response RatePlacebo Response Rate (PASI-75)Reference
This compound 40 mg BID64%Not Reported0%[9]

PASI-75/90: Psoriasis Area and Severity Index reduction of 75%/90% from baseline. BID: Twice daily.

Signaling Pathways

TYK2_Signaling_Pathway cluster_stats STATs IL23 IL-23 IL23R IL-23R IL23->IL23R IL12 IL-12 IL12R IL-12R IL12->IL12R IFN Type I IFN IFNAR IFNAR1/2 IFN->IFNAR TYK2 TYK2 JAK2 JAK2 IL23R->JAK2 IL12R->JAK2 JAK1 JAK1 IFNAR->JAK1 STAT3 pSTAT3 TYK2->STAT3 STAT4 pSTAT4 TYK2->STAT4 STAT1_2 pSTAT1/pSTAT2 TYK2->STAT1_2 JAK2->STAT3 JAK2->STAT4 JAK1->STAT1_2 Inflammation Inflammation Gene Expression STAT3->Inflammation STAT4->Inflammation STAT1_2->Inflammation This compound This compound This compound->TYK2 Western_Blot_Workflow start Cell Treatment & Lysis quant Protein Quantification start->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF membrane) sds->transfer block Blocking transfer->block primary Primary Antibody Incubation (e.g., anti-pSTAT3) block->primary secondary Secondary Antibody Incubation (HRP) primary->secondary detect ECL Detection secondary->detect end Data Analysis detect->end

References

Interpreting complex data from Envudeucitinib functional assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Envudeucitinib functional assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, data interpretation, and troubleshooting.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and issues that may arise during experiments with this compound.

General Questions

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as ESK-001, is a highly selective, oral, allosteric inhibitor of Tyrosine Kinase 2 (TYK2).[1][2][3] TYK2 is an enzyme that plays a key role in the signaling pathways of pro-inflammatory cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons.[2][4][5] By inhibiting TYK2, this compound disrupts the downstream Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling cascade, which is crucial in the pathogenesis of many immune-mediated inflammatory diseases.[3][6]

Q2: Which signaling pathway does this compound target?

A2: this compound specifically targets the TYK2 enzyme within the JAK-STAT signaling pathway.[2][5] When cytokines like IL-12, IL-23, or Type I IFN bind to their receptors, associated JAK family kinases, including TYK2, become activated.[6][7] These kinases then phosphorylate STAT proteins, which translocate to the nucleus to modulate the transcription of inflammatory genes.[7] this compound's inhibition of TYK2 blocks this phosphorylation and subsequent gene transcription.[3]

cluster_membrane Cell Membrane receptor Cytokine Receptor TYK2 TYK2 receptor->TYK2 associated JAK1 JAK1 receptor->JAK1 associated STAT STAT TYK2->STAT Phosphorylates JAK1->STAT Phosphorylates cytokine Cytokine (e.g., IL-23, Type 1 IFN) cytokine->receptor Binds This compound This compound This compound->TYK2 Inhibits pSTAT pSTAT STAT->pSTAT dimer pSTAT Dimer pSTAT->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates to transcription Inflammatory Gene Transcription nucleus->transcription Modulates start Weak or No pSTAT Signal in Western Blot q1 Was cytokine stimulation performed correctly? start->q1 s1 Optimize cytokine concentration and incubation time. Verify cytokine activity. q1->s1 No q2 Does lysis buffer contain phosphatase inhibitors? q1->q2 Yes s1->q2 s2 Add fresh phosphatase inhibitors to lysis buffer. q2->s2 No q3 Is the primary antibody validated and stored correctly? q2->q3 Yes s2->q3 s3 Verify antibody specs. Perform dot blot to check activity. Optimize antibody concentration. q3->s3 No q4 Is sufficient protein loaded? q3->q4 Yes s3->q4 s4 Increase protein load per lane. Consider immunoprecipitation to enrich for pSTAT. q4->s4 No end_node Signal Improved q4->end_node Yes s4->end_node cluster_prep Cell Preparation cluster_process Sample Processing cluster_detect Detection seed 1. Seed Cells starve 2. Serum Starve seed->starve treat 3. Pre-treat with This compound starve->treat stim 4. Stimulate with Cytokine treat->stim lyse 5. Lyse Cells stim->lyse quant 6. Quantify Protein lyse->quant sds 7. SDS-PAGE & Transfer quant->sds block 8. Block Membrane sds->block ab1 9. Primary Antibody (pSTAT1, Total STAT1) block->ab1 ab2 10. Secondary Antibody ab1->ab2 detect 11. ECL Detection ab2->detect

References

Ensuring lot-to-lot consistency of Envudeucitinib for reproducible results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Envudeucitinib. This resource is designed to assist researchers, scientists, and drug development professionals in achieving reproducible and reliable results in their experiments by ensuring the lot-to-lot consistency and proper handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as ESK-001) is a highly selective, next-generation oral inhibitor of Tyrosine Kinase 2 (TYK2).[1][2] TYK2 is a member of the Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases.[3] this compound targets the TYK2 signaling pathway, which is crucial for regulating multiple pro-inflammatory cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[4] By inhibiting TYK2, this compound disrupts the downstream signaling cascade, specifically the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn modulates the immune response.[5][6]

Q2: How is the lot-to-lot consistency of this compound ensured?

A2: Ensuring lot-to-lot consistency is critical for the reproducibility of experimental results.[7] Each batch of research-grade this compound undergoes rigorous quality control (QC) testing. The results are documented in a Certificate of Analysis (CoA) that accompanies each lot. Key parameters that are assessed include purity, identity, appearance, and solubility.[8] Establishing acceptance criteria for these parameters is a crucial step in maintaining consistency between different lots.[9]

Q3: What information is available on a Certificate of Analysis (CoA) for this compound?

A3: A Certificate of Analysis for research-grade this compound provides a comprehensive summary of the quality control testing performed on a specific lot. This includes the lot number, chemical information, and the results of analytical tests with their corresponding specifications.

Q4: How should I store and handle this compound to ensure its stability?

A4: Proper storage and handling are essential for maintaining the integrity and activity of this compound. For solid this compound, it is recommended to store it at -20°C or -80°C. Once dissolved, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month. Protect solutions from light.

Q5: What are the recommended solvents for dissolving this compound?

A5: The solubility of this compound may vary depending on the solvent. For in vitro experiments, Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent. Always use a fresh, anhydrous grade of DMSO to prepare your stock solution. For in vivo studies, formulations may involve solvents such as PEG300, Tween-80, and saline, or corn oil. It is crucial to ensure the compound is fully dissolved before further dilution into aqueous buffers, as precipitation can occur.

Data Presentation

Table 1: Representative Certificate of Analysis for this compound

TestSpecificationResultMethod
Appearance White to off-white solidConformsVisual
Identity Conforms to structureConforms¹H-NMR, LC-MS
Purity ≥98.0%99.5%HPLC
Solubility ≥2.5 mg/mL in DMSOConformsVisual
Residual Solvents ≤0.5%0.1%GC-HS
Water Content ≤1.0%0.2%Karl Fischer

Table 2: In Vitro Inhibitory Activity of this compound (ESK-001)

AssayCell LineStimulantMeasured EndpointIC50
TYK2-dependent signalingHuman Whole BloodIFNαpSTATData indicates maximal inhibition at 40 mg BID dose[2]
IL-23-mediated signalingPrimary T-cellsIL-23pSTAT3Strong inhibition demonstrated[5]
IL-12-mediated signalingPrimary T-cellsIL-12pSTAT4Strong inhibition demonstrated[5]
Type I IFN signalingPBMCsIFNαISG expressionDose-dependent inhibition[1]

Mandatory Visualizations

TYK2_Signaling_Pathway TYK2-Mediated JAK/STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK JAK1 or JAK2 Receptor->JAK Activation STAT STAT TYK2->STAT Phosphorylation JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization Gene_Transcription Gene Transcription pSTAT_dimer->Gene_Transcription Nuclear Translocation This compound This compound This compound->TYK2 Inhibition

Caption: this compound inhibits the TYK2-mediated signaling pathway.

Experimental_Workflow Experimental Workflow for Cell-Based TYK2 Inhibition Assay Start Start Cell_Culture 1. Culture Cells (e.g., PBMCs, HEK293 with TYK2) Start->Cell_Culture Inhibitor_Treatment 2. Pre-treat with this compound (Dose-response concentrations) Cell_Culture->Inhibitor_Treatment Cytokine_Stimulation 3. Stimulate with Cytokine (e.g., IFN-α, IL-12, or IL-23) Inhibitor_Treatment->Cytokine_Stimulation Cell_Lysis 4. Cell Lysis (with phosphatase inhibitors) Cytokine_Stimulation->Cell_Lysis Protein_Quantification 5. Protein Quantification (e.g., BCA assay) Cell_Lysis->Protein_Quantification Western_Blot 6. Western Blot Analysis (pSTAT, total STAT, loading control) Protein_Quantification->Western_Blot Data_Analysis 7. Data Analysis (Densitometry and IC50 calculation) Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a cell-based TYK2 inhibition assay.

Troubleshooting_Guide Troubleshooting Guide for Inconsistent Results Start Inconsistent Results Check_Lot Check this compound Lot Number Start->Check_Lot New_Lot New Lot? Check_Lot->New_Lot Run_Comparison Run Lot-to-Lot Comparison Assay New_Lot->Run_Comparison Yes Check_Handling Review Compound Handling New_Lot->Check_Handling No Run_Comparison->Check_Handling Storage_Issue Improper Storage or Multiple Freeze-Thaws? Check_Handling->Storage_Issue Use_New_Aliquot Use a Fresh Aliquot Storage_Issue->Use_New_Aliquot Yes Check_Assay Review Assay Protocol Storage_Issue->Check_Assay No Use_New_Aliquot->Check_Assay Protocol_Deviation Deviation from Protocol? Check_Assay->Protocol_Deviation Standardize_Protocol Standardize Protocol Steps Protocol_Deviation->Standardize_Protocol Yes Contact_Support Contact Technical Support Protocol_Deviation->Contact_Support No Standardize_Protocol->Contact_Support

Caption: A logical guide to troubleshooting inconsistent experimental results.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for TYK2 Inhibition

Objective: To determine the direct inhibitory activity of this compound on purified recombinant TYK2 enzyme.

Materials:

  • Recombinant human TYK2 enzyme

  • TYK2 substrate peptide (e.g., IRS-1tide)[5]

  • This compound

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[4]

  • ADP-Glo™ Kinase Assay kit or similar detection system

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted this compound or vehicle (DMSO in kinase buffer) to the wells of the assay plate.

    • Add 10 µL of a solution containing the TYK2 enzyme and substrate peptide in kinase assay buffer.

    • Initiate the reaction by adding 10 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for TYK2.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all wells.

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the normalized data against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Assay for Inhibition of STAT Phosphorylation

Objective: To measure the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., HEK293 expressing TYK2)[10]

  • This compound

  • Cytokine stimulant (e.g., IFN-α, IL-12, or IL-23)[11]

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-STAT (e.g., pSTAT1, pSTAT3, pSTAT4), anti-total-STAT

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • BCA protein assay kit

Procedure:

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density in a multi-well plate and allow them to adhere or stabilize overnight.

    • Pre-treat the cells with a serial dilution of this compound or vehicle (DMSO) for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., 10 ng/mL IFN-α for 30 minutes) to induce STAT phosphorylation. Include an unstimulated control.

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein per lane on an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated STAT protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis:

    • Perform densitometry analysis on the bands corresponding to the phosphorylated STAT protein.

    • Normalize the phospho-STAT signal to the total STAT or a loading control (e.g., GAPDH).

    • Plot the normalized data against the this compound concentration to determine the cellular IC50.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values Between Experiments

Possible Cause Recommended Solution
Inconsistent this compound Concentration - Prepare fresh serial dilutions for each experiment.- Ensure the compound is fully dissolved in the stock solution.- Use calibrated pipettes for accurate dilutions.
Variable ATP Concentration (in vitro assay) - Use a consistent concentration of ATP across all experiments, ideally at the Km of the kinase.
Inconsistent Cell Health or Passage Number - Use cells within a consistent, low passage number range.- Monitor cell viability and ensure consistent seeding density.
Lot-to-Lot Variability of this compound - If a new lot is used, perform a side-by-side comparison with the previous lot to confirm consistent activity.

Issue 2: No or Weak Signal for Phosphorylated STAT in Western Blot

Possible Cause Recommended Solution
Inefficient Cytokine Stimulation - Optimize the concentration and stimulation time for the cytokine.- Confirm the bioactivity of the cytokine.
Dephosphorylation of Samples - Always use fresh lysis buffer supplemented with a cocktail of phosphatase and protease inhibitors.- Keep samples on ice at all times during preparation.
Low Abundance of Phosphorylated Protein - Increase the amount of protein loaded onto the gel.- Consider immunoprecipitation to enrich for the target protein before Western blotting.
Suboptimal Antibody Performance - Titrate the primary antibody to find the optimal concentration.- Use 5% BSA in TBST for blocking and antibody dilution, as milk contains phosphoproteins that can increase background.

Issue 3: Unexpected Off-Target Effects

Possible Cause Recommended Solution
Inhibition of Other JAK Family Members - Although this compound is highly selective for TYK2, at very high concentrations, some off-target activity may be observed.- Perform a dose-response experiment to determine the optimal concentration that inhibits TYK2 without affecting other pathways.- Use a lower, more selective concentration of this compound.
Cross-talk with Other Signaling Pathways - The JAK/STAT pathway can interact with other signaling cascades. Investigate potential cross-talk mechanisms that could be influenced by your inhibitor.
Use of Structurally Unrelated Inhibitors - Compare the phenotype induced by this compound with that of other well-characterized, structurally distinct TYK2 or pan-JAK inhibitors to confirm on-target effects.

References

Technical Support Center: Envudeucitinib Dosage Refinement for Laboratory Mice

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific dosage information for Envudeucitinib (also known as ESK-001) in different laboratory mouse strains is not publicly available in the reviewed literature. The following guide provides a general framework and best practices for researchers to determine appropriate dosing regimens for novel selective Tyrosine Kinase 2 (TYK2) inhibitors like this compound in preclinical mouse models.

Frequently Asked Questions (FAQs)

Q1: We are planning to start a study with this compound in a specific mouse strain. Where do we find a recommended starting dose?

A: Currently, there are no published, peer-reviewed studies detailing specific dosages of this compound for any laboratory mouse strain. The development of this compound has primarily focused on human clinical trials for conditions like plaque psoriasis and systemic lupus erythematosus.[1][2][3] The starting doses for initial human trials were determined based on preclinical data and allometric scaling, but the specific animal data has not been made public.[4]

Therefore, researchers must conduct initial dose-finding (dose-ranging) studies to determine the optimal dose for their specific mouse strain and experimental model.

Q2: How should we design a pilot dose-finding study for this compound in mice?

A: A pilot study should aim to establish a dose range that is both tolerable and pharmacologically active. This typically involves a small number of animals per group and a wide range of doses.

Key Steps for a Pilot Study:

  • Literature Review for Analogous Compounds: Research preclinical studies on other selective TYK2 inhibitors or similar kinase inhibitors to get a potential order-of-magnitude for dosing in mice.

  • Select a Wide Dose Range: Start with a broad range of doses (e.g., 1, 3, 10, 30, 100 mg/kg) administered via the intended route (oral gavage for this compound, as it is an oral tablet in humans).[3]

  • Monitor for Clinical Signs of Toxicity: Observe the animals closely for any adverse effects, such as weight loss, changes in behavior (lethargy, agitation), ruffled fur, or other signs of distress.

  • Collect Pharmacokinetic (PK) and Pharmacodynamic (PD) Data: If possible, collect blood samples at various time points to measure plasma drug concentration (PK). For PD, you can assess the inhibition of the target pathway. Since this compound inhibits the TYK2 pathway, you could measure the phosphorylation of STAT1 (pSTAT1) in response to cytokine stimulation (e.g., IFNα) in whole blood or target tissues.[5]

Q3: Why is it critical to refine the dosage for different mouse strains?

A: Different inbred and outbred mouse strains can exhibit significant variations in their metabolic and physiological responses to xenobiotics. These differences can affect a drug's pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics, leading to strain-specific efficacy and toxicity profiles. Factors such as variations in cytochrome P450 enzyme activity are a primary driver of these differences. Therefore, a dose that is effective and non-toxic in one strain (e.g., C57BL/6J) may be ineffective or highly toxic in another (e.g., BALB/c).

Q4: What are the primary safety and toxicology concerns we should monitor in mice treated with this compound?

A: While human clinical trials have shown this compound to be generally well-tolerated, preclinical animal studies are essential to identify potential species-specific toxicities.[6] Based on the mechanism of TYK2 inhibition and general kinase inhibitor safety profiles, researchers should monitor:

  • General Health: Body weight, food and water intake, and clinical observations.

  • Hematology: Complete blood counts (CBCs) to check for signs of immunosuppression or other hematopoietic effects.

  • Clinical Chemistry: Serum markers for liver function (e.g., ALT, AST) and kidney function (e.g., BUN, creatinine).

  • Histopathology: At the end of the study, major organs (liver, kidney, spleen, thymus, etc.) should be examined for any pathological changes.

Troubleshooting Guide

Issue Potential Cause Recommended Action
No observable efficacy at the highest tolerated dose. 1. Insufficient drug exposure (poor absorption, rapid metabolism). 2. The mouse model is not dependent on the TYK2 pathway. 3. The chosen efficacy endpoint is not sensitive enough.1. Conduct a pharmacokinetic (PK) study to confirm drug exposure. 2. Confirm the role of IL-12, IL-23, or Type I IFN signaling in your disease model. 3. Consider more sensitive or earlier-stage disease markers.
High toxicity (e.g., significant weight loss, mortality) at doses expected to be therapeutic. 1. The specific mouse strain is highly sensitive to the drug. 2. Formulation or vehicle issue. 3. Rapid absorption leading to high peak concentration (Cmax).1. Reduce the dose and perform a more granular dose-escalation study. 2. Test a vehicle-only control group. Ensure the formulation is appropriate for the route of administration. 3. Consider splitting the daily dose (e.g., twice-daily dosing) to reduce Cmax while maintaining overall exposure (AUC). Human studies have used twice-daily dosing.[7][8][9][10]
High variability in response within a single-dose group. 1. Inconsistent drug administration (e.g., gavage technique). 2. Genetic heterogeneity in the mouse colony (if using an outbred strain). 3. Underlying health issues in some animals.1. Ensure all technical staff are proficient in the administration technique. 2. Use a sufficient number of animals per group to account for variability. 3. Ensure all animals are healthy and acclimatized before starting the experiment.

Experimental Protocols & Data Presentation

Protocol: Dose-Range Finding Study for this compound in Mice
  • Animals: Select the desired mouse strain (e.g., C57BL/6J), age (e.g., 8-10 weeks), and sex. Use at least 3-5 mice per dose group.

  • Housing: House animals in standard conditions with ad libitum access to food and water. Allow for a 7-day acclimatization period.

  • Drug Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in sterile water).

  • Dose Administration: Administer the drug orally via gavage once or twice daily for a set period (e.g., 14 days). Include a vehicle-only control group.

  • Monitoring:

    • Record body weight daily.

    • Perform clinical observations twice daily.

    • At the end of the study, collect blood for hematology, clinical chemistry, and PK analysis.

    • Collect relevant tissues for histopathology and pharmacodynamic analysis (e.g., pSTAT inhibition).

Data Presentation Tables

The following tables are hypothetical examples of how to structure the data from a dose-finding study.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Mouse Strains (Single Oral Dose of 10 mg/kg)

Mouse Strain Cmax (ng/mL) Tmax (hr) AUC0-24 (ng·hr/mL) Half-life (hr)
C57BL/6J 8501.042004.5
BALB/c 6201.535005.0
NOD 9801.051004.2

Table 2: Hypothetical Efficacy and Toxicity Endpoints after 14-Day Dosing

Mouse Strain Dose (mg/kg/day) Efficacy Marker (% Inhibition) Body Weight Change (%) Serum ALT (U/L)
C57BL/6J Vehicle0+5.235
1045+4.838
3085+2.145
10092-8.5150
BALB/c Vehicle0+5.532
1038+5.135
3075+3.042
10088-12.1210

*Indicates statistically significant difference from the vehicle control group.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, IFNα) Receptor Cytokine Receptor Cytokine->Receptor binds TYK2 TYK2 Receptor->TYK2 binds Receptor->TYK2 activates JAK Other JAK Receptor->JAK STAT STAT Protein TYK2->STAT phosphorylates pSTAT pSTAT (Phosphorylated) STAT->pSTAT Gene Gene Transcription (Inflammatory Response) pSTAT->Gene translocates & activates This compound This compound This compound->TYK2 inhibits

Caption: this compound inhibits the TYK2 signaling pathway.

Dose_Finding_Workflow start Define Mouse Strain & Disease Model pilot Pilot Dose-Ranging Study (Wide Dose Range, n=3-5/group) start->pilot observe Monitor for Acute Toxicity (Weight Loss, Clinical Signs) pilot->observe pk_pd Assess Pharmacokinetics (PK) & Target Engagement (PD) observe->pk_pd evaluate Evaluate Dose-Toxicity Relationship pk_pd->evaluate definitive Definitive Efficacy Study (Narrowed Dose Range, n=8-12/group) evaluate->definitive Tolerated stop Refine Dose or Model (If Unacceptable Toxicity) evaluate->stop Not Tolerated efficacy Measure Efficacy Endpoints (e.g., Disease Score, Biomarkers) definitive->efficacy toxicology Comprehensive Toxicology (Hematology, Chemistry, Histopathology) efficacy->toxicology end Determine Optimal Dose Window toxicology->end

Caption: General workflow for a dose-finding study in mice.

References

Technical Support Center: Minimizing Envudeucitinib Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in identifying and mitigating potential interference caused by the TYK2 inhibitor, Envudeucitinib, in fluorescence-based assays. This resource provides practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (also known as ESK-001) is a highly selective, oral inhibitor of Tyrosine Kinase 2 (TYK2).[1][2][3] TYK2 is a key enzyme in the signaling pathway of pro-inflammatory cytokines such as IL-12, IL-23, and type I interferons.[3][4] By inhibiting TYK2, this compound aims to reduce the inflammation associated with various autoimmune diseases, including psoriasis and systemic lupus erythematosus.[1][4]

Q2: What is compound interference in fluorescence-based assays?

Compound interference in fluorescence-based assays occurs when a substance in the sample, other than the intended analyte, alters the fluorescence signal, leading to inaccurate measurements. This can manifest as either artificially high (false positive) or low (false negative) signals, compromising the validity of the experimental results.[5]

Q3: What are the primary mechanisms of compound interference?

The two main mechanisms of compound interference are:

  • Autofluorescence: The compound itself fluoresces at the excitation and/or emission wavelengths used for the assay's fluorophore, leading to an additive signal that can be misinterpreted as a positive result.[5]

  • Quenching: The compound absorbs the excitation light intended for the fluorophore or the emitted light from the fluorophore, resulting in a decreased signal that can be misinterpreted as inhibition.[5]

Q4: My assay is showing an unexpectedly high signal in the presence of this compound. What could be the cause?

An unexpectedly high signal could be due to the autofluorescence of this compound. The first step is to perform a compound-only control to determine if this compound contributes to the background fluorescence.

Q5: My assay is showing an unexpectedly low signal in the presence of this compound. What could be the cause?

An unexpectedly low signal could be due to quenching of the fluorescent signal by this compound. A quenching check experiment should be performed to verify this.

Troubleshooting Guides

Issue 1: Suspected Autofluorescence of this compound

Symptoms:

  • Higher than expected fluorescence signal in wells containing this compound.

  • Dose-dependent increase in fluorescence in the absence of the assay's biological components.

Troubleshooting Workflow:

A High Background Fluorescence Observed B Run 'Compound-Only' Control (this compound in assay buffer) A->B C Is Signal Significantly Higher than Blank? B->C D Yes: Autofluorescence is Likely C->D Yes E No: Investigate Other Causes (e.g., contamination, reagent instability) C->E No F Perform Spectral Scan of this compound D->F G Do Excitation/Emission Peaks Overlap with Assay Wavelengths? F->G H Yes: Implement Mitigation Strategy G->H Yes I No: Re-evaluate 'Compound-Only' Control and Other Factors G->I No J Mitigation Strategies: 1. Switch to a Red-Shifted Fluorophore 2. Use Time-Resolved Fluorescence (TRF) 3. Apply Background Subtraction H->J

Caption: Troubleshooting workflow for suspected autofluorescence.

Issue 2: Suspected Fluorescence Quenching by this compound

Symptoms:

  • Lower than expected fluorescence signal in wells containing this compound.

  • Dose-dependent decrease in fluorescence that is independent of the biological target's activity.

Troubleshooting Workflow:

A Low Fluorescence Signal Observed B Run Quenching Check Experiment (Fluorophore with and without this compound) A->B C Is Signal in 'Fluorophore + this compound' Significantly Lower than 'Fluorophore Only'? B->C D Yes: Quenching is Likely C->D Yes E No: Investigate Other Causes (e.g., inhibition of reporter enzyme, compound precipitation) C->E No F Measure Absorbance Spectrum of this compound D->F G Does Absorbance Overlap with Fluorophore Excitation or Emission? F->G H Yes: Inner-Filter Effect is a Likely Mechanism G->H Yes I No: Other Quenching Mechanisms May Be at Play G->I No J Mitigation Strategies: 1. Decrease Compound or Fluorophore Concentration 2. Use a Fluorophore with Different Spectral Properties 3. Employ Mathematical Corrections for Inner-Filter Effect H->J

Caption: Troubleshooting workflow for suspected fluorescence quenching.

Data Presentation

Table 1: Hypothetical Spectral Properties of this compound

ParameterWavelength (nm)
Max. Absorbance (λmax)User-determined
Max. Excitation (λex)User-determined
Max. Emission (λem)User-determined
Molar Extinction Coefficient (ε)User-determined
Quantum Yield (Φ)User-determined

Note: This table should be populated with experimentally determined values for this compound.

Table 2: Autofluorescence and Quenching Summary

Assay FluorophoreThis compound Concentration (µM)% Autofluorescence (relative to blank)% Quenching (relative to fluorophore only)
e.g., Fluorescein1User-determinedUser-determined
10User-determinedUser-determined
100User-determinedUser-determined
e.g., Rhodamine 1101User-determinedUser-determined
10User-determinedUser-determined
100User-determinedUser-determined

Note: This table provides a template for summarizing experimental results.

Experimental Protocols

Protocol 1: Characterization of this compound Autofluorescence

Objective: To determine the intrinsic fluorescence of this compound at the excitation and emission wavelengths of the assay.

Materials:

  • This compound

  • Assay buffer

  • Fluorescence microplate reader with spectral scanning capabilities

  • Black, opaque microplates

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer. The concentration range should cover the concentrations used in the primary assay.

  • Include a set of wells containing only the assay buffer to serve as a blank control.

  • Dispense the this compound dilutions and the blank into the wells of a black microplate.

  • Using the microplate reader, perform the following scans:

    • Emission Scan: Excite the wells at the excitation wavelength of your assay's fluorophore and scan a range of emission wavelengths (e.g., 400-700 nm).

    • Excitation Scan: Set the emission detection at the emission wavelength of your assay's fluorophore and scan a range of excitation wavelengths (e.g., 300-600 nm).

  • Data Analysis: Plot the fluorescence intensity versus wavelength for both scans. Significant peaks that overlap with your assay's excitation and emission wavelengths indicate autofluorescence.

Protocol 2: Quenching Assessment

Objective: To determine if this compound quenches the fluorescence of the assay's fluorophore.

Materials:

  • This compound

  • Assay fluorophore (at the concentration used in the primary assay)

  • Assay buffer

  • Fluorescence microplate reader

  • Black, opaque microplates

Procedure:

  • Prepare three sets of wells:

    • Set A (Fluorophore only): Assay buffer + assay fluorophore.

    • Set B (Fluorophore + this compound): Assay buffer + assay fluorophore + this compound at various concentrations.

    • Set C (Blank): Assay buffer only.

    • Set D (this compound only): Assay buffer + this compound at various concentrations.

  • Incubate the plate according to the primary assay's protocol (time and temperature).

  • Measure the fluorescence intensity of all wells using the same filter set and instrument settings as the primary assay.

  • Data Analysis:

    • Subtract the average signal of the blank (Set C) from all other wells.

    • Subtract the average signal of 'this compound only' (Set D) from the corresponding 'Fluorophore + this compound' (Set B) wells to correct for any autofluorescence.

    • Compare the corrected signal of Set B to the signal of Set A. A significant, dose-dependent decrease in the signal of Set B indicates quenching.

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 Cytokine Signaling Cytokine IL-12, IL-23, Type I IFN Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 JAK Other JAKs Receptor->JAK STAT STAT TYK2->STAT Phosphorylates JAK->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Dimerizes and Translocates Gene Gene Transcription (Inflammation) Nucleus->Gene This compound This compound This compound->TYK2 Inhibits

Caption: this compound's mechanism of action in the TYK2 signaling pathway.

A Primary Fluorescence Assay with this compound B Unexpected Results (High or Low Signal) A->B C Characterize this compound's Optical Properties B->C D Autofluorescence Check (Protocol 1) C->D E Quenching Check (Protocol 2) C->E F Absorbance Spectrum C->F G Interference Confirmed? D->G E->G F->G H Yes: Select and Apply Mitigation Strategy G->H Yes I No: Re-evaluate Primary Assay Parameters and Reagents G->I No J Mitigation Strategies: - Background Subtraction - Different Fluorophore (Red-Shifted) - Time-Resolved Fluorescence (TRF) - Lower Compound/Fluorophore Concentration - Mathematical Correction H->J K Validate Mitigation Strategy J->K L Proceed with Corrected Primary Assay K->L

References

Validation & Comparative

Envudeucitinib vs. Tofacitinib: An In Vitro Selectivity Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro selectivity profiles of two targeted therapies: envudeucitinib, a novel selective tyrosine kinase 2 (TYK2) inhibitor, and tofacitinib (B832), a pan-Janus kinase (JAK) inhibitor. The data presented herein is compiled from publicly available research to assist in understanding their distinct mechanisms of action at a molecular level.

Introduction to Kinase Inhibition

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, which are pivotal in immune responses and inflammatory processes. The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2. Tofacitinib was designed to inhibit multiple members of this family, while this compound represents a more recent, highly selective approach targeting only TYK2. This difference in selectivity is a key determinant of their potential therapeutic applications and safety profiles.

Comparative In Vitro Selectivity

The in vitro inhibitory activities of this compound and tofacitinib against the four JAK family members are summarized below. The data, presented as half-maximal inhibitory concentrations (IC50), were determined in biochemical assays. Lower IC50 values indicate greater potency.

Kinase TargetThis compound IC50 (nM)Tofacitinib IC50 (nM)
TYK2 ~2-1916 - 34
JAK1 >10,0001.7 - 3.7
JAK2 >10,0001.8 - 4.1
JAK3 >10,0000.75 - 1.6

Note: IC50 values can vary depending on the specific assay conditions. The data presented is a synthesis of reported values from multiple sources.

This compound demonstrates high selectivity for TYK2, with minimal to no activity against JAK1, JAK2, and JAK3 at concentrations where it potently inhibits TYK2.[1] In contrast, tofacitinib is a pan-JAK inhibitor, potently inhibiting JAK1, JAK2, and JAK3, with a slightly lower potency for TYK2.[2]

Signaling Pathway Visualization

The JAK-STAT signaling pathway is a primary mechanism for transducing signals from cytokines and growth factors. The following diagram illustrates the key steps in this pathway and the points of inhibition for both this compound and tofacitinib.

JAK_STAT_Pathway cluster_receptor Cell Membrane receptor Cytokine Receptor jak JAKs (JAK1, JAK2, JAK3, TYK2) receptor->jak Activates cytokine Cytokine cytokine->receptor Binds stat STAT jak->stat Phosphorylates p_stat p-STAT stat->p_stat p_stat->p_stat nucleus Nucleus p_stat->nucleus Translocation gene Gene Transcription nucleus->gene tofacitinib Tofacitinib (JAK1, JAK2, JAK3) tofacitinib->jak This compound This compound (TYK2) This compound->jak

JAK-STAT Signaling Pathway and Inhibitor Action

Experimental Protocols

The following is a generalized protocol for an in vitro kinase inhibition assay, such as the ADP-Glo™ Kinase Assay, which is commonly used to determine the IC50 values of kinase inhibitors.

Objective: To determine the concentration of an inhibitor (e.g., this compound or tofacitinib) required to inhibit 50% of the activity of a target kinase (e.g., TYK2, JAK1, JAK2, or JAK3).

Materials:

  • Purified recombinant kinase (e.g., TYK2, JAK1, JAK2, or JAK3)

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Test inhibitors (this compound, tofacitinib) serially diluted in DMSO

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitors in DMSO. A typical starting concentration might be 10 µM, with 10-fold serial dilutions.

  • Kinase Reaction Setup:

    • In a multiwell plate, add the kinase, substrate, and assay buffer.

    • Add the serially diluted inhibitors or DMSO (vehicle control) to the appropriate wells.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Termination and ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each inhibitor.

Experimental Workflow

The diagram below outlines the key steps of the in vitro kinase activity assay described in the protocol section.

Kinase_Assay_Workflow start Start inhibitor_prep Prepare Serial Dilutions of Inhibitors start->inhibitor_prep reaction_setup Set Up Kinase Reaction (Kinase, Substrate, Buffer, Inhibitor) inhibitor_prep->reaction_setup pre_incubation Pre-incubate reaction_setup->pre_incubation atp_addition Initiate Reaction with ATP pre_incubation->atp_addition reaction_incubation Incubate at 30°C atp_addition->reaction_incubation adp_glo_reagent Add ADP-Glo™ Reagent (Terminate Reaction, Deplete ATP) reaction_incubation->adp_glo_reagent adp_glo_incubation Incubate for 40 min adp_glo_reagent->adp_glo_incubation kinase_detection_reagent Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) adp_glo_incubation->kinase_detection_reagent detection_incubation Incubate for 30-60 min kinase_detection_reagent->detection_incubation read_luminescence Measure Luminescence detection_incubation->read_luminescence data_analysis Data Analysis (Plot Dose-Response Curve, Determine IC50) read_luminescence->data_analysis end End data_analysis->end

Workflow for In Vitro Kinase Inhibition Assay

Conclusion

The in vitro selectivity profiles of this compound and tofacitinib are markedly different. This compound is a highly selective TYK2 inhibitor, whereas tofacitinib is a pan-JAK inhibitor with activity against JAK1, JAK2, and JAK3. This fundamental difference in their molecular targets likely underlies their distinct pharmacological properties and may have implications for their clinical efficacy and safety profiles. The experimental protocols and workflows provided offer a basis for the independent verification and further characterization of these and other kinase inhibitors.

References

A Comparative Analysis of Envudeucitinib and Other Selective TYK2 Inhibitors in Autoimmune Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of oral therapies for autoimmune diseases is rapidly evolving with the advent of selective Tyrosine Kinase 2 (TYK2) inhibitors. These agents offer a targeted approach to modulating the signaling of key cytokines implicated in the pathogenesis of diseases such as psoriasis and systemic lupus erythematosus (SLE), including interleukin-23 (IL-23), IL-12, and Type I interferons.[1][2][3] This guide provides a detailed comparative analysis of Envudeucitinib (formerly ESK-001), a promising next-generation TYK2 inhibitor, with other notable selective TYK2 inhibitors, including the first-in-class approved drug, Deucravacitinib (B606291) (BMS-986165), and others in clinical development.

Mechanism of Action: A Tale of Two Binding Sites

A key differentiator among selective TYK2 inhibitors lies in their mechanism of action. This compound and Deucravacitinib are allosteric inhibitors that bind to the regulatory pseudokinase domain (JH2) of TYK2.[4][5] This unique binding mode induces a conformational change that locks the kinase in an inactive state, preventing its downstream signaling. In contrast, other TYK2 inhibitors, such as Ropsacitinib (PF-06826647) and SAR-20347, are ATP-competitive and bind to the active site within the catalytic domain (JH1).[6][7] The allosteric inhibition approach is thought to confer greater selectivity for TYK2 over other Janus kinases (JAK1, JAK2, JAK3), which share a more conserved ATP-binding site. This enhanced selectivity may translate to a more favorable safety profile by avoiding the off-target effects associated with broader JAK inhibition.[5][8]

cluster_allosteric Allosteric Inhibition (this compound, Deucravacitinib) cluster_atp_competitive ATP-Competitive Inhibition (Ropsacitinib, SAR-20347) Inactive TYK2 Inactive TYK2 Allosteric Inhibitor Allosteric Inhibitor JH2 Domain JH2 Domain Allosteric Inhibitor->JH2 Domain Binds to JH2 Domain->Inactive TYK2 Inactive TYK2_2 Inactive TYK2 ATP-Competitive Inhibitor ATP-Competitive Inhibitor JH1 Domain (Active Site) JH1 Domain (Active Site) ATP-Competitive Inhibitor->JH1 Domain (Active Site) Binds to JH1 Domain (Active Site)->Inactive TYK2_2

Figure 1: Mechanisms of TYK2 Inhibition.

Selectivity Profile

The selectivity of TYK2 inhibitors is a critical determinant of their potential safety and efficacy. The following table summarizes the half-maximal inhibitory concentrations (IC50) for various TYK2 inhibitors against the JAK family of kinases. Lower IC50 values indicate greater potency. The selectivity ratio, calculated by dividing the IC50 for other JAKs by the IC50 for TYK2, highlights the specificity of each inhibitor.

InhibitorTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Selectivity (Fold vs. TYK2)
This compound (ESK-001) Data not publicly availableData not publicly availableData not publicly availableData not publicly availableReported as "highly selective"
Deucravacitinib (BMS-986165) ~1.3 (in vitro whole blood)>10,000>20,000>20,000>7,692 vs JAK1, >15,385 vs JAK2, >15,385 vs JAK3[5]
Ropsacitinib (PF-06826647) 1538374>10,000~26 vs JAK1, ~5 vs JAK2, >667 vs JAK3[1]
SAR-20347 0.6232641~38 vs JAK1, ~43 vs JAK2, ~68 vs JAK3[9]
Brepocitinib (PF-06700841) 231777Data not available~0.7 vs JAK1, ~3.3 vs JAK2

Clinical Efficacy in Psoriasis

The primary indication for which selective TYK2 inhibitors have been extensively studied is moderate-to-severe plaque psoriasis. Clinical trials have demonstrated significant efficacy in improving skin clearance, as measured by the Psoriasis Area and Severity Index (PASI).

This compound (STRIDE Phase 2 Study)

The STRIDE study evaluated the efficacy and safety of this compound in patients with moderate-to-severe plaque psoriasis.[10][11]

Endpoint (Week 12)This compound 40 mg BIDPlacebo
PASI 75 ~88%[11]<10%[11]
PASI 90 ~88%[11]<10%[11]
PASI 100 ~39% (at Week 52)[10]N/A
sPGA 0/1 ~39% (at Week 52)[10]N/A
Deucravacitinib (POETYK PSO-1 & PSO-2 Phase 3 Studies)

The POETYK clinical trial program established the superiority of Deucravacitinib over both placebo and the oral PDE4 inhibitor, apremilast.[8][12][13]

Endpoint (Week 16)Deucravacitinib 6 mg QDPlaceboApremilast 30 mg BID
PASI 75 58.7% (PSO-1) / 53.6% (PSO-2)12.7% (PSO-1) / 9.4% (PSO-2)35.1% (PSO-1) / 40.2% (PSO-2)
sPGA 0/1 53.6% (PSO-1) / 49.5% (PSO-2)7.2% (PSO-1) / 8.6% (PSO-2)32.1% (PSO-1) / 33.9% (PSO-2)
Ropsacitinib (PF-06826647) (Phase 2b Study)

A phase 2b trial demonstrated the dose-dependent efficacy of Ropsacitinib in patients with moderate-to-severe plaque psoriasis.[2][14]

Endpoint (Week 16)Ropsacitinib 200 mg QDRopsacitinib 400 mg QDPlacebo
PASI 75 46.7%73.2%[15]N/A
PASI 90 33.0%[2]46.5%[2]N/A
sPGA 0/1 Numerically greater than placeboNumerically greater than placeboN/A

Safety and Tolerability

The safety profile of selective TYK2 inhibitors is a key area of interest, particularly concerning the class-wide effects observed with broader JAK inhibitors.

  • This compound : In the STRIDE open-label extension study, this compound was generally well-tolerated over 52 weeks, with a low discontinuation rate due to adverse events (3.7%). No clinically concerning laboratory or electrocardiogram findings were reported.[10]

  • Deucravacitinib : The most common adverse events reported in the POETYK trials were nasopharyngitis, upper respiratory tract infection, and headache. The safety profile was consistent with prior studies, and there were no significant changes in laboratory parameters indicative of broader JAK inhibition.[16]

  • Ropsacitinib : The most common treatment-emergent adverse events in the phase 2b study were nasopharyngitis, upper respiratory tract infection, and increased blood pressure. Most adverse events were mild to moderate.[6][14]

Experimental Protocols

Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This assay is commonly used to determine the IC50 values of inhibitors against a panel of kinases.

  • Reagents : LanthaScreen™ Eu-anti-Tag Antibody, Alexa Fluor™ 647-labeled tracer, kinase, and test compounds.

  • Procedure :

    • A mixture of the kinase and a europium-labeled anti-tag antibody is prepared.

    • Test compounds are serially diluted and added to the assay plate.

    • The kinase/antibody mixture is added to the wells containing the test compounds.

    • An Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) is added to initiate the binding reaction.

    • The plate is incubated at room temperature to allow for binding equilibrium.

  • Detection : The plate is read on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The FRET signal is generated when the europium-labeled antibody and the Alexa Fluor™ 647-labeled tracer are in close proximity, which occurs when the tracer is bound to the kinase.

  • Data Analysis : The IC50 value is calculated by plotting the TR-FRET ratio against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Kinase & Antibody Mix Kinase & Antibody Mix Incubation Incubation Kinase & Antibody Mix->Incubation Test Compound Test Compound Test Compound->Incubation Tracer Tracer Tracer->Incubation TR-FRET Reading TR-FRET Reading Incubation->TR-FRET Reading

Figure 2: LanthaScreen™ Kinase Assay Workflow.
Imiquimod-Induced Psoriasis Mouse Model

This is a widely used preclinical model to evaluate the efficacy of anti-psoriatic compounds.[17][18][19]

  • Animal Model : Typically, C57BL/6 or BALB/c mice are used.

  • Induction : A daily topical application of imiquimod (B1671794) cream (5%) is applied to the shaved back and/or ear of the mice for 5-7 consecutive days.

  • Treatment : The test compound (e.g., a TYK2 inhibitor) is administered orally or topically, either prophylactically (before or at the time of imiquimod application) or therapeutically (after the onset of inflammation).

  • Assessment :

    • Macroscopic Scoring : Skin erythema, scaling, and thickness are scored daily using a modified Psoriasis Area and Severity Index (PASI).

    • Histology : Skin biopsies are taken at the end of the experiment and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.

    • Biomarker Analysis : Skin or serum samples can be analyzed for the expression of pro-inflammatory cytokines (e.g., IL-17, IL-23) and other relevant biomarkers using techniques like qPCR or ELISA.

Mouse Preparation Mouse Preparation Imiquimod Application Imiquimod Application Mouse Preparation->Imiquimod Application Compound Administration Compound Administration Imiquimod Application->Compound Administration Daily Scoring Daily Scoring Compound Administration->Daily Scoring Endpoint Analysis Endpoint Analysis Daily Scoring->Endpoint Analysis

Figure 3: Imiquimod-Induced Psoriasis Model Workflow.

TYK2 Signaling Pathway

TYK2 is a non-receptor tyrosine kinase that plays a crucial role in the signaling cascades of several key cytokines involved in autoimmune and inflammatory diseases.

IL-12 IL-12 IL-12R IL-12R IL-12->IL-12R Type I IFN Type I IFN IFNAR IFNAR Type I IFN->IFNAR JAK2 JAK2 IL-12R->JAK2 TYK2 TYK2 IL-12R->TYK2 JAK1 JAK1 IFNAR->JAK1 IFNAR->TYK2 STAT4 STAT4 JAK2->STAT4 STAT3 STAT3 JAK2->STAT3 STAT1/2 STAT1/2 JAK1->STAT1/2 Gene Transcription Gene Transcription STAT4->Gene Transcription STAT1/2->Gene Transcription Inflammation Inflammation IL-23R IL-23R IL-23R->JAK2 IL-23R->TYK2 TYK2->STAT4 TYK2->STAT1/2 TYK2->STAT3 STAT3->Gene Transcription Gene Transcription->Inflammation

Figure 4: Simplified TYK2 Signaling Pathway.

Conclusion

Selective TYK2 inhibitors represent a significant advancement in the oral treatment of autoimmune diseases. This compound, with its highly selective allosteric mechanism of action, has demonstrated promising efficacy and a favorable safety profile in early clinical trials. Its performance in ongoing and future studies will be critical in establishing its position relative to the approved allosteric inhibitor, Deucravacitinib, and other ATP-competitive TYK2 inhibitors in development. The distinct pharmacological profiles of these agents underscore the importance of continued research to optimize treatment strategies for patients with immune-mediated conditions.

References

Validating the Downstream Signaling Effects of Envudeucitinib in Immune Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Envudeucitinib is an emerging oral, highly selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a key enzyme in the signaling pathways of several pro-inflammatory cytokines. This guide provides a comparative analysis of its mechanism and downstream effects in immune cells, using the well-characterized selective TYK2 inhibitor, Deucravacitinib (B606291), as a benchmark. The clinical efficacy of this compound in immune-mediated diseases like psoriasis provides strong validation for its impact on these signaling cascades.

The TYK2 Signaling Pathway in Immune Regulation

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases. It plays a crucial role in the signal transduction of key cytokines implicated in the pathogenesis of various immune-mediated inflammatory diseases, including interleukin-12 (B1171171) (IL-12), IL-23, and Type I interferons (IFNs).[1][2] Upon cytokine binding to their receptors, TYK2 and another JAK family member are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. These activated STATs then translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses.[1]

By selectively inhibiting TYK2, drugs like this compound and Deucravacitinib can potently and specifically disrupt these pro-inflammatory pathways while sparing other JAK-dependent signaling, potentially leading to a more favorable safety profile compared to broader JAK inhibitors.[3][4]

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine IL-12, IL-23, Type I IFN Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK JAK2 Receptor->JAK Activation STAT STAT TYK2->STAT Phosphorylation JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT STAT_dimer pSTAT Dimer pSTAT->STAT_dimer Dimerization Gene_Transcription Gene Transcription (Inflammation) STAT_dimer->Gene_Transcription Translocation This compound This compound / Deucravacitinib This compound->TYK2 Allosteric Inhibition

Figure 1: this compound's Mechanism of Action.

Comparative Analysis: this compound vs. Deucravacitinib

Both this compound and Deucravacitinib are allosteric inhibitors that bind to the regulatory pseudokinase (JH2) domain of TYK2, locking the enzyme in an inactive conformation.[5] This mechanism confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3).[3]

Downstream Signaling Effects of Deucravacitinib (as a benchmark)

Deucravacitinib has been extensively studied, providing a clear picture of the downstream effects of selective TYK2 inhibition.

ParameterAssay TypeCytokine StimulantDownstream ReadoutResult (IC50)Selectivity vs. Other JAKsReference
TYK2 Inhibition Cellular AssayIL-12IFN-γ production2-19 nM>100-fold vs. JAK1/3, >2000-fold vs. JAK2[3]
Cellular AssayIL-23STAT3 phosphorylation[1]
Cellular AssayIFN-αSTAT1/2 phosphorylation[2]
JAK1/3 Inhibition Whole Blood AssayIL-2STAT5 phosphorylation>10,000 nM-[3]
JAK2 Inhibition Whole Blood AssayTPOSTAT3 phosphorylation>10,000 nM-[3]

Table 1: Quantitative data on the inhibitory effects of Deucravacitinib on cytokine-induced signaling pathways.

Clinical Efficacy of this compound: Indirect Validation of Downstream Effects

While specific preclinical data on the downstream signaling effects of this compound is not as widely published, its clinical efficacy in psoriasis provides strong evidence of its ability to modulate the TYK2-mediated pathways. The STRIDE Phase 2 study and its open-label extension (OLE) have demonstrated significant and sustained improvements in patients with moderate-to-severe plaque psoriasis.[6][7][8]

Clinical EndpointThis compound (40 mg BID) - Week 12This compound (40 mg BID) - Week 52 (OLE)Placebo - Week 12Reference
PASI 75 ~67%78%~13%[6][7]
PASI 90 ~40%61%~5%[6][7]
PASI ≤1 >60%Maintained high proportion<10%[6]
sPGA 0/1 ~54%39% (sPGA 0)~7%[7]

Table 2: Clinical efficacy of this compound in the Phase 2 STRIDE study and its open-label extension (OLE) in patients with moderate-to-severe plaque psoriasis.

The robust clinical responses, such as high rates of Psoriasis Area and Severity Index (PASI) 75 and 90, are indicative of a potent inhibition of the IL-23/Th17 axis, a key pathway in the pathogenesis of psoriasis that is critically dependent on TYK2 signaling.

Experimental Protocols

Detailed below are representative protocols for assessing the downstream effects of selective TYK2 inhibitors.

Cellular Phospho-STAT Assay

This assay measures the inhibition of cytokine-induced STAT phosphorylation in immune cells.

Objective: To determine the potency (IC50) of a TYK2 inhibitor in blocking the phosphorylation of specific STAT proteins downstream of TYK2-dependent cytokine signaling.

Materials:

  • Immune cells (e.g., peripheral blood mononuclear cells [PBMCs] or a relevant cell line like THP-1 monocytes).

  • TYK2 inhibitor (e.g., this compound, Deucravacitinib).

  • Cytokine stimulant (e.g., IL-12, IL-23, or IFN-α).

  • Phosphate-buffered saline (PBS) and cell culture medium.

  • Fixation and permeabilization buffers.

  • Fluorescently labeled antibodies against phosphorylated STATs (e.g., anti-pSTAT1, anti-pSTAT3) and cell surface markers.

  • Flow cytometer.

Procedure:

  • Cell Preparation: Isolate or culture the desired immune cells.

  • Inhibitor Incubation: Pre-incubate the cells with serial dilutions of the TYK2 inhibitor for a specified time (e.g., 1-2 hours).

  • Cytokine Stimulation: Add the specific cytokine to induce STAT phosphorylation and incubate for a short period (e.g., 15-30 minutes).

  • Fixation and Permeabilization: Fix the cells to preserve the phosphorylation state and then permeabilize the cell membrane to allow antibody entry.

  • Staining: Stain the cells with fluorescently labeled antibodies against the target phosphorylated STAT and cell surface markers.

  • Flow Cytometry: Acquire and analyze the samples on a flow cytometer to quantify the levels of phosphorylated STAT in the specified cell populations.

  • Data Analysis: Calculate the percent inhibition of STAT phosphorylation for each inhibitor concentration and determine the IC50 value using non-linear regression.

Experimental_Workflow Start Start Cell_Prep Prepare Immune Cells (e.g., PBMCs) Start->Cell_Prep Inhibitor_Inc Incubate with This compound Cell_Prep->Inhibitor_Inc Cytokine_Stim Stimulate with Cytokine (e.g., IL-12) Inhibitor_Inc->Cytokine_Stim Fix_Perm Fix and Permeabilize Cells Cytokine_Stim->Fix_Perm Stain Stain with Fluorescent Antibodies (anti-pSTAT) Fix_Perm->Stain Flow_Cytometry Analyze by Flow Cytometry Stain->Flow_Cytometry Data_Analysis Calculate IC50 Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Figure 2: Phospho-STAT Assay Workflow.

Conclusion

This compound is a promising, highly selective, allosteric TYK2 inhibitor. While detailed public data on its direct downstream signaling effects are emerging, its potent clinical efficacy in psoriasis strongly supports its mechanism of action in modulating key pro-inflammatory pathways in immune cells. The established profile of Deucravacitinib provides a valuable framework for understanding the expected downstream consequences of selective TYK2 inhibition, including the specific blockade of IL-12, IL-23, and Type I IFN signaling. Further publication of preclinical and clinical pharmacodynamic data will continue to validate the downstream signaling effects of this compound and solidify its position as a targeted therapy for a range of immune-mediated diseases.

References

A Head-to-Head Comparison of Envudeucitinib and Selective JAK1 Inhibitors in Arthritis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of Envudeucitinib, a selective Tyrosine Kinase 2 (TYK2) inhibitor, and selective Janus Kinase 1 (JAK1) inhibitors in the context of preclinical and clinical arthritis models. We will delve into their distinct mechanisms of action, present comparative efficacy data, and provide detailed experimental protocols to support the findings.

Introduction: Targeting Intracellular Signaling in Arthritis

The treatment of inflammatory arthritides, such as rheumatoid arthritis (RA) and psoriatic arthritis (PsA), has been revolutionized by the development of targeted small molecule inhibitors. These oral therapies interfere with specific intracellular signaling pathways that drive the chronic inflammation responsible for joint destruction and associated symptoms.

Among the most successful are inhibitors of the Janus kinase (JAK) family, which includes JAK1, JAK2, JAK3, and TYK2. While first-generation JAK inhibitors targeted multiple family members, newer agents offer greater selectivity, aiming for improved efficacy and safety. This guide focuses on two such selective approaches:

  • Selective JAK1 Inhibitors: This class includes drugs like upadacitinib (B560087) and filgotinib, which have been approved for various arthritic conditions.[1] They primarily block the signaling of cytokines dependent on JAK1.[2]

  • This compound: A highly selective, allosteric inhibitor of TYK2.[3][4] While much of its development has focused on psoriasis, its mechanism is highly relevant to psoriatic arthritis and other autoimmune diseases.[3][4] Deucravacitinib (B606291), another selective TYK2 inhibitor with the same mechanism, has demonstrated efficacy in psoriatic arthritis, providing a strong basis for comparison.[4]

Mechanism of Action: Distinct Approaches to Pathway Inhibition

Both this compound and selective JAK1 inhibitors target the JAK-STAT signaling pathway, a critical conduit for numerous pro-inflammatory cytokines implicated in arthritis.[5] However, they do so by inhibiting different members of the JAK family, leading to distinct downstream effects.

When pro-inflammatory cytokines (e.g., IL-6, IL-23, interferons) bind to their receptors on the cell surface, associated JAKs are activated.[5] These activated JAKs phosphorylate each other and the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of inflammatory genes.[6]

Selective JAK1 Inhibition: JAK1 is a critical signaling partner for a broad range of cytokines involved in inflammation and immune cell function, most notably IL-6, a key driver of inflammation in rheumatoid arthritis.[5][7] By competitively binding to the ATP-binding site of JAK1, these inhibitors block its kinase activity, thereby preventing the phosphorylation and activation of STATs and interrupting the inflammatory cascade.[8]

This compound (Selective TYK2 Inhibition): TYK2 is a member of the JAK family that is crucial for signaling pathways mediated by key cytokines in psoriatic disease, including IL-23, IL-12, and Type I interferons.[4][9] The IL-23/Th17 axis is a central pathogenic pathway in psoriatic arthritis.[9] this compound employs a unique mechanism distinct from most JAK inhibitors. It binds to the regulatory (pseudokinase) domain of TYK2, not the active ATP-binding site.[10] This allosteric inhibition locks the TYK2 protein in an inactive conformation, providing high selectivity and avoiding the inhibition of other JAK family members like JAK2, which is crucial for hematopoiesis.[4][10]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-6 IL-6 IL-6R IL-6 Receptor IL-6->IL-6R IL-23 IL-23 IL-23R IL-23 Receptor IL-23->IL-23R JAK1 JAK1 IL-6R->JAK1 Activates JAK2 JAK2 IL-23R->JAK2 Activates JAK1->JAK2 TYK2 TYK2 JAK2->TYK2 STAT3 STAT3 JAK2->STAT3 Phosphorylates TYK2->STAT3 Phosphorylates Gene Transcription Gene Transcription STAT3->Gene Transcription Translocates to Nucleus JAK1_Inhibitor JAK1 Inhibitors (e.g., Upadacitinib) JAK1_Inhibitor->JAK1 Inhibits (ATP-competitive) This compound This compound (TYK2 Inhibitor) This compound->TYK2 Inhibits (Allosteric) Inflammatory Proteins Inflammatory Proteins Gene Transcription->Inflammatory Proteins Leads to

Caption: The JAK-STAT signaling pathway in arthritis.

Comparative Efficacy in Arthritis Models

Direct head-to-head trials comparing this compound with selective JAK1 inhibitors in the same study are not yet widely published. Therefore, this comparison is based on data from separate preclinical studies and clinical trials, including network meta-analyses. Data for deucravacitinib in psoriatic arthritis is used as a proxy for this compound due to its identical mechanism of action.

Preclinical Data

Preclinical arthritis models, such as collagen-induced arthritis (CIA) in rodents, are essential for evaluating the initial efficacy of novel therapeutics. These models mimic key aspects of human inflammatory arthritis.

ParameterSelective JAK1 Inhibitors (e.g., Upadacitinib)This compound / TYK2 Inhibitors (Proxy: Deucravacitinib)
Model Collagen-Induced Arthritis (CIA) in Rats/MiceAdjuvant-Induced Arthritis (AIA) in Rats; CIA models
Effect on Clinical Score Dose-dependent reduction in arthritis scores and paw swelling.[11]Significant reduction in clinical signs of arthritis.[4]
Histopathology Marked reduction in joint inflammation, cartilage destruction, and bone erosion.Attenuation of synovial inflammation and preservation of joint architecture.
Biomarker Modulation Suppression of IL-6 and other pro-inflammatory cytokines.Inhibition of IL-23/IL-17 pathway signaling.[12]
Clinical Data

Clinical trials in patients with rheumatoid arthritis and psoriatic arthritis provide the most robust data for comparison. The American College of Rheumatology (ACR) response criteria (ACR20, ACR50, ACR70) are standard measures of efficacy, representing a 20%, 50%, or 70% improvement in disease activity, respectively.

Table 1: Efficacy in Rheumatoid Arthritis (MTX-Inadequate Responders)

Endpoint (Week 12)Upadacitinib 15 mg + MTX[13]Filgotinib 200 mg + MTX[14]Placebo + MTX
ACR20 Response ~71%~66%~31-35%
ACR50 Response ~45%~43%~12-15%
ACR70 Response ~25%~22%~3-5%
DAS28-CRP <2.6 ~30%~26%~5-6%

Data compiled from various Phase 3 clinical trials. A network meta-analysis suggests that upadacitinib 15mg shows numerically higher response rates compared to other JAK inhibitors in RA, though direct statistical comparisons are limited.[13]

Table 2: Efficacy in Psoriatic Arthritis (TNFi-Inadequate Responders)

Endpoint (Week 16)Deucravacitinib 6 mg[15]Upadacitinib 15 mgPlacebo
ACR20 Response ~54%~57%~22-39%
ACR50 Response Not primary endpoint~34%~6%
ACR70 Response Not primary endpoint~16%~1%
PASI 75 Response *~64% (in patients with ≥3% BSA psoriasis)~63%~15%

*Psoriasis Area and Severity Index (PASI) 75 represents a 75% improvement in psoriasis skin lesions. Data for Upadacitinib and Deucravacitinib are from separate Phase 3 trials and are not direct comparisons.

Experimental Protocols

Detailed and standardized methodologies are crucial for the reliable evaluation of therapeutic agents in preclinical models.

Collagen-Induced Arthritis (CIA) Model Protocol

The CIA model is widely used to study the immunopathology of rheumatoid arthritis and to test novel anti-inflammatory drugs.

  • Animal Model: DBA/1 mice or Lewis rats, which are genetically susceptible to developing arthritis.

  • Induction:

    • Day 0: Primary immunization. An emulsion of bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA) is injected intradermally at the base of the tail.

    • Day 21: Booster immunization. An emulsion of type II collagen in Incomplete Freund's Adjuvant (IFA) is injected.

  • Treatment:

    • Prophylactic or therapeutic dosing can be used. For therapeutic evaluation, treatment begins after the onset of clinical signs of arthritis (typically around Day 25-28).

    • The test compound (e.g., a selective JAK1 inhibitor or this compound) is administered orally once or twice daily at various dose levels. A vehicle control group and a positive control group (e.g., methotrexate) are included.

  • Endpoint Assessment (Duration: ~42-56 days):

    • Clinical Scoring: Arthritis severity is monitored 3-4 times per week. Each paw is scored on a scale of 0-4 based on the degree of erythema and swelling (0=normal, 4=severe swelling and ankylosis).

    • Paw Swelling: Paw volume or thickness is measured using calipers.

    • Histopathology: At the end of the study, joints are harvested, sectioned, and stained (e.g., with H&E, Safranin O) to assess synovial inflammation, cartilage damage, and bone erosion.

    • Biomarker Analysis: Serum or plasma is collected to measure levels of inflammatory cytokines (e.g., IL-6, TNF-α) and anti-collagen antibodies via ELISA.

CIA_Workflow cluster_setup Phase 1: Induction cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Analysis Day0 Day 0: Primary Immunization (Collagen + CFA) Day21 Day 21: Booster Immunization (Collagen + IFA) Day0->Day21 Arthritis_Onset Day ~25: Arthritis Onset Day21->Arthritis_Onset Treatment_Start Start Therapeutic Dosing: - Vehicle - this compound - JAK1 Inhibitor Arthritis_Onset->Treatment_Start Monitoring Monitor Daily: - Clinical Score - Paw Swelling Treatment_Start->Monitoring Termination Day ~42: Study Termination Monitoring->Termination Histo Histopathology (Joints) Termination->Histo Biomarker Biomarker Analysis (Serum) Termination->Biomarker Comparison_Logic cluster_jak1 JAK1i Profile cluster_tyk2 TYK2i Profile Therapy Targeted Oral Therapies for Arthritis JAK1i Selective JAK1 Inhibitors (e.g., Upadacitinib) Therapy->JAK1i TYK2i Selective TYK2 Inhibitors (e.g., this compound) Therapy->TYK2i Mech_JAK1 Mechanism: ATP-Competitive Inhibition JAK1i->Mech_JAK1 Pathway_JAK1 Primary Pathway: Broad Cytokine Inhibition (IL-6, IFNs) JAK1i->Pathway_JAK1 Disease_JAK1 Primary Indication: Rheumatoid Arthritis, Psoriatic Arthritis JAK1i->Disease_JAK1 Mech_TYK2 Mechanism: Allosteric Inhibition (Regulatory Domain) TYK2i->Mech_TYK2 Pathway_TYK2 Primary Pathway: Targeted IL-23/IL-12 Inhibition TYK2i->Pathway_TYK2 Disease_TYK2 Primary Indication: Psoriatic Arthritis, Psoriasis TYK2i->Disease_TYK2 Outcome Clinical Outcome: Reduction in Joint Inflammation & Disease Activity Disease_JAK1->Outcome Disease_TYK2->Outcome

References

A Comparative Analysis of Envudeucitinib and Apremilast in Ex Vivo Psoriasis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the predicted performance of envudeucitinib, a selective Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) inhibitor, and apremilast (B1683926), a Phosphodiesterase 4 (PDE4) inhibitor, in ex vivo models of psoriasis. As direct comparative ex vivo data is not yet available, this analysis is based on the distinct mechanisms of action of these compounds and their known effects on the key inflammatory pathways implicated in psoriasis.

Introduction

Psoriasis is a chronic, immune-mediated inflammatory disease characterized by keratinocyte hyperproliferation and a complex interplay of immune cells.[1] Ex vivo psoriasis models, utilizing full-thickness human skin biopsies from psoriatic plaques, offer a valuable platform for preclinical drug evaluation by preserving the tissue architecture and cellular diversity of the disease.[2] This guide explores the differential effects of this compound and apremilast on the key signaling pathways and inflammatory mediators within these models.

This compound targets the TYK2/JAK1 signaling pathway, which is crucial for the downstream effects of key psoriatogenic cytokines like Interleukin-23 (IL-23), IL-12, and Type I Interferons.[3][4][5][6] Apremilast, on the other hand, inhibits PDE4, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn modulates the expression of various pro- and anti-inflammatory cytokines.[7][8][9]

Signaling Pathways

The distinct mechanisms of action of this compound and apremilast are visualized below, highlighting their respective targets in the inflammatory cascade of psoriasis.

This compound (TYK2/JAK1 Inhibition) Signaling Pathway

Cytokine IL-23 / IL-12 / Type I IFN Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK1 JAK1 Receptor->JAK1 Activates STAT STAT Proteins TYK2->STAT Phosphorylates JAK1->STAT Phosphorylates This compound This compound This compound->TYK2 Inhibits This compound->JAK1 Inhibits Nucleus Nucleus STAT->Nucleus Translocates to Gene Gene Transcription (IL-17, IL-22, IFN-γ) Nucleus->Gene Induces Inflammation Psoriatic Inflammation Gene->Inflammation Promotes

Caption: this compound inhibits TYK2 and JAK1 signaling.

Apremilast (PDE4 Inhibition) Signaling Pathway

ATP ATP AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts to PDE4 PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Degrades to Apremilast Apremilast Apremilast->PDE4 Inhibits CREB CREB (Transcription Factor) PKA->CREB Activates NFkB NF-κB (Transcription Factor) PKA->NFkB Inhibits Anti Anti-inflammatory Cytokines (IL-10) CREB->Anti Upregulates Pro Pro-inflammatory Cytokines (TNF-α, IL-23, IL-17) NFkB->Pro Upregulates

Caption: Apremilast inhibits PDE4, increasing cAMP levels.

Experimental Protocols

A typical ex vivo psoriasis model for comparing the efficacy of this compound and apremilast would involve the following steps.

Tissue Acquisition and Preparation
  • Source: Obtain full-thickness 4-6 mm punch biopsies from active psoriatic plaques of consenting adult patients with moderate-to-severe psoriasis.

  • Transport: Place biopsies in a sterile transport medium (e.g., DMEM) on ice and process within 2-4 hours of collection.

  • Sectioning: If necessary for specific analyses, biopsies can be sectioned. For most applications, the full-thickness biopsy is used.

Ex Vivo Culture
  • Culture System: Place individual biopsies in a 24-well plate containing a culture insert, allowing for an air-liquid interface culture. This maintains the epidermal barrier function.

  • Culture Medium: Use a specialized skin culture medium (e.g., DMEM/F12 supplemented with fetal bovine serum, hydrocortisone, insulin, and antibiotics).

  • Treatment: Add this compound or apremilast to the culture medium at various concentrations. Include a vehicle control (e.g., DMSO) and potentially a positive control (e.g., a corticosteroid).

  • Incubation: Culture the biopsies for a period of 48 to 96 hours at 37°C in a humidified 5% CO2 incubator.

Endpoint Analysis
  • Cytokine Profiling: Collect the culture supernatant at the end of the incubation period. Analyze the levels of key pro-inflammatory cytokines (e.g., IL-17A, IL-22, TNF-α, IFN-γ) and anti-inflammatory cytokines (e.g., IL-10) using multiplex immunoassays (e.g., Luminex) or ELISA.[1][10][11]

  • Gene Expression Analysis: At the end of the culture period, homogenize the tissue biopsies to extract RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes encoding inflammatory cytokines, chemokines, and markers of keratinocyte proliferation (e.g., KRT16).

  • Immunohistochemistry (IHC): Fix a portion of the biopsy in formalin, embed in paraffin, and section. Perform IHC to visualize and quantify the infiltration of immune cells (e.g., CD3+ T cells) and the expression of psoriasis-related proteins (e.g., Ki67 for proliferation, S100A7).

Experimental Workflow Diagram

Biopsy Psoriatic Plaque Biopsy Culture Ex Vivo Culture (Air-Liquid Interface) Biopsy->Culture Treatment Treatment Addition (this compound, Apremilast, Vehicle) Culture->Treatment Incubation 48-96h Incubation Treatment->Incubation Supernatant Supernatant Collection Incubation->Supernatant Tissue Tissue Harvest Incubation->Tissue Cytokine Cytokine Analysis (ELISA / Multiplex) Supernatant->Cytokine RNA RNA Extraction Tissue->RNA IHC_prep Fixation & Embedding Tissue->IHC_prep qPCR qRT-PCR Gene Expression RNA->qPCR IHC Immunohistochemistry IHC_prep->IHC

Caption: Workflow for ex vivo psoriasis model experiments.

Data Presentation: Predicted Comparative Performance

The following table summarizes the anticipated outcomes of treating ex vivo psoriatic skin models with this compound versus apremilast, based on their respective mechanisms of action.

ParameterThis compound (TYK2/JAK1 Inhibitor)Apremilast (PDE4 Inhibitor)Rationale for Predicted Outcome
Primary Target TYK2 and JAK1 kinasesPhosphodiesterase 4 (PDE4)Direct inhibition of key signaling nodes in distinct inflammatory pathways.[3][7][9]
Effect on IL-23/IL-17 Axis Strong, direct inhibition of IL-23 signaling.[4][6]Indirect reduction of IL-23 and IL-17 expression.[7][12]This compound directly blocks the IL-23 receptor signaling cascade. Apremilast reduces the production of these cytokines by immune cells.
Effect on TNF-α Moderate, indirect reduction.Direct reduction of TNF-α production.[8][13]Apremilast has a more direct impact on TNF-α synthesis in myeloid cells.
Effect on Type I Interferons Strong, direct inhibition of IFN-α/β signaling.[6][14]Minimal to no direct effect.TYK2 is essential for Type I IFN receptor signaling.
Effect on IL-10 Minimal to no direct effect.Upregulation of IL-10 production.[9][15]Increased cAMP levels from PDE4 inhibition promote the expression of the anti-inflammatory cytokine IL-10.
Keratinocyte Proliferation Significant reduction.Moderate reduction.Both pathways contribute to keratinocyte hyperproliferation, but the IL-23/IL-17 axis, targeted by this compound, is a major driver.
Immune Cell Infiltration Significant reduction in T cell-mediated inflammation.Broad reduction in inflammatory cell activity.This compound will potently affect Th1 and Th17 cell function. Apremilast has broader effects on various immune cells.

Conclusion

This comparative guide, based on mechanistic insights, suggests that this compound and apremilast will exhibit distinct profiles in an ex vivo psoriasis model. This compound is predicted to show potent and direct inhibition of the IL-23/IL-17 and Type I Interferon axes, which are central to the pathogenesis of psoriasis. Apremilast is expected to have a broader modulatory effect, reducing the production of several pro-inflammatory cytokines like TNF-α, IL-23, and IL-17, while uniquely upregulating the anti-inflammatory cytokine IL-10.[7][15]

The choice between these compounds in a research or development context may depend on the specific scientific question being addressed. This compound would be a tool for investigating the direct consequences of TYK2/JAK1 pathway inhibition, while apremilast would be suitable for studying the broader effects of modulating cAMP signaling. Future direct comparative studies in ex vivo psoriasis models are necessary to empirically validate these predictions and further delineate the therapeutic potential of these two distinct mechanisms of action.

References

Efficacy of Envudeucitinib compared to biologic therapies in preclinical settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of Envudeucitinib, a novel selective Tyrosine Kinase 2 (TYK2) inhibitor, against established biologic therapies for autoimmune diseases such as psoriasis and systemic lupus erythematosus (SLE). While direct head-to-head preclinical studies involving this compound are not extensively available in public literature, this guide synthesizes existing preclinical data for this compound's class of inhibitors and relevant biologics in established animal models to offer a comparative perspective.

Mechanism of Action: A Tale of Two Approaches

This compound , also known as ESK-001, is an oral, highly selective allosteric inhibitor of TYK2.[1][2][3][4] TYK2 is a key intracellular enzyme in the Janus kinase (JAK) family that mediates signaling for critical pro-inflammatory cytokines, including Interleukin-23 (IL-23), IL-12, and Type I Interferons (IFNs).[2] By inhibiting TYK2, this compound disrupts the downstream signaling cascades of these cytokines, which are central to the pathogenesis of various autoimmune diseases.[2]

Biologic therapies , in contrast, are typically monoclonal antibodies or fusion proteins that target specific extracellular or cell-surface molecules, such as cytokines or their receptors. This targeted approach has revolutionized the treatment of autoimmune diseases. For the purpose of this comparison, we will focus on key classes of biologics used in psoriasis and SLE:

  • TNF-α Inhibitors (e.g., etanercept, infliximab, adalimumab): These agents neutralize Tumor Necrosis Factor-alpha (TNF-α), a pivotal pro-inflammatory cytokine.

  • IL-23 Inhibitors (e.g., ustekinumab, guselkumab): These antibodies specifically target the p40 or p19 subunits of IL-23, a key cytokine in the Th17 pathway implicated in psoriasis.

  • IL-17 Inhibitors (e.g., secukinumab, ixekizumab): These biologics directly target IL-17A, a downstream effector cytokine of the IL-23 pathway.

  • B-cell Targeted Therapies (e.g., belimumab, rituximab): Used primarily in SLE, these agents target B-cell activating factor (BAFF) or the CD20 molecule on B-cells to modulate the humoral immune response.

Signaling Pathways

The distinct mechanisms of action of this compound and biologic therapies are best visualized through their respective signaling pathways.

Signaling Pathways cluster_this compound This compound (TYK2 Inhibition) cluster_Biologics Biologic Therapies IL-23R IL-23R TYK2 TYK2 IL-23R->TYK2 STAT3 STAT3 TYK2->STAT3 IL-17_Production IL-17 Production STAT3->IL-17_Production This compound This compound This compound->TYK2 IL-23 IL-23 IL-23_Inhibitor IL-23 Inhibitor IL-23_Inhibitor->IL-23 IL-17 IL-17 IL-17_Inhibitor IL-17 Inhibitor IL-17_Inhibitor->IL-17 TNFa TNF-α TNFa_Inhibitor TNF-α Inhibitor TNFa_Inhibitor->TNFa

Figure 1: Simplified signaling pathways targeted by this compound and representative biologic therapies.

Preclinical Efficacy Data

The following tables summarize preclinical efficacy data for TYK2 inhibitors and representative biologic therapies in widely used mouse models of psoriasis and lupus. It is important to note that these are not direct comparative studies and experimental conditions may vary.

Psoriasis Models

Table 1: Efficacy in Imiquimod (B1671794) (IMQ)-Induced Psoriasis-like Skin Inflammation

Treatment ClassKey FindingsAnimal ModelReference
TYK2 Inhibitor (ATMW-DC) Significantly improved Psoriasis Area and Severity Index (PASI) scores, reduced histopathological scores, and attenuated skin levels of IL-17A, GM-CSF, and TNF.C57BL/6 Mice[5]
Anti-TNF-α Antibody Not a primary model for direct TNF-α inhibitor testing, but IMQ-induced inflammation is known to involve TNF-α.BALB/c and C57BL/6 Mice[6]
Anti-IL-23 Antibody Blockade of IL-23 is highly effective in this model, as IMQ-induced psoriasis is largely dependent on the IL-23/IL-17 axis.C57BL/6 Mice[7]
Anti-IL-17 Antibody Direct inhibition of IL-17 significantly ameliorates skin inflammation and reduces epidermal thickness.C57BL/6 Mice[8]

Table 2: Efficacy in IL-23-Induced Psoriasis-like Skin Inflammation

Treatment ClassKey FindingsAnimal ModelReference
TYK2 Inhibitor (ATMW-DC) Consistently reduced ear swelling (65% to 69%) and decreased IL-17A cytokine levels (11% to 73%).C57BL/6 Mice[5]
Anti-TNF-α Antibody Reduces inflammatory cell infiltration and pro-inflammatory cytokine release.K14-VEGF Transgenic Mice[9][10]
Anti-IL-23 Antibody (Ustekinumab) As the inducing agent, anti-IL-23 antibodies are not tested for efficacy in this model, but this model confirms the central role of IL-23 in psoriasis pathogenesis.C57BL/6 Mice[7]
Anti-IL-17 Antibody (Secukinumab) Effectively reduces skin inflammation, demonstrating the downstream effect of IL-23.Not specified[11]
Systemic Lupus Erythematosus (SLE) Models

Table 3: Efficacy in MRL/lpr Mouse Model of Spontaneous Lupus

Treatment ClassKey FindingsAnimal ModelReference
TYK2 Inhibitor (this compound) Preclinical data not publicly available. However, based on its mechanism, it is hypothesized to reduce type I IFN signature and autoantibody production.MRL/lpr Mice[3]
Anti-BAFF Antibody (Belimumab) While efficacy studies in murine models were challenging due to lower affinity for murine BLyS, BAFF inhibition in other murine lupus models has been shown to delay disease onset.MRL/lpr Mice[12][13][14]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of common experimental protocols for the disease models cited.

Imiquimod (IMQ)-Induced Psoriasis Model

IMQ_Psoriasis_Workflow cluster_workflow Imiquimod-Induced Psoriasis Workflow start Start animal_prep Animal Preparation (e.g., C57BL/6 mice, shaving) start->animal_prep imq_application Daily Topical Application of Imiquimod Cream (e.g., 62.5 mg) animal_prep->imq_application treatment Administration of Test Compound imq_application->treatment monitoring Daily Monitoring (Erythema, Scaling, Thickness) treatment->monitoring endpoint Endpoint Analysis (Histology, Cytokine Profiling) monitoring->endpoint end End endpoint->end

Figure 2: General experimental workflow for the imiquimod-induced psoriasis model.

A common protocol involves the daily topical application of a 5% imiquimod cream (e.g., Aldara) to the shaved back and/or ear of mice (typically BALB/c or C57BL/6) for 5-7 consecutive days.[6] Disease severity is assessed daily using a modified Psoriasis Area and Severity Index (PASI), scoring erythema, scaling, and skin thickness. At the end of the study, skin samples are collected for histological analysis (e.g., measurement of epidermal thickness) and analysis of inflammatory cell infiltrates and cytokine expression.[8][15][16]

MRL/lpr Mouse Model of Lupus

MRL_lpr_Lupus_Workflow cluster_workflow MRL/lpr Lupus Model Workflow start Start animal_model MRL/lpr Mice (Spontaneous disease onset) start->animal_model treatment_initiation Treatment Initiation (Prophylactic or Therapeutic) animal_model->treatment_initiation monitoring Regular Monitoring (Proteinuria, Body Weight, Anti-dsDNA antibodies) treatment_initiation->monitoring endpoint Endpoint Analysis (Kidney Histology, Spleen/Lymph Node Weights) monitoring->endpoint end End endpoint->end

Figure 3: General experimental workflow for the MRL/lpr mouse model of lupus.

The MRL/lpr mouse strain spontaneously develops a systemic autoimmune disease that closely resembles human SLE.[17][18][19][20][21] Disease progression is monitored by measuring parameters such as proteinuria (an indicator of kidney damage), body weight, and serum levels of anti-double-stranded DNA (anti-dsDNA) autoantibodies.[19][20] Treatment with test compounds can be initiated either before the onset of disease (prophylactic) or after disease is established (therapeutic). At the study endpoint, typically between 16 and 20 weeks of age, tissues such as kidneys, spleen, and lymph nodes are collected for histopathological analysis and weighing to assess disease severity and treatment efficacy.[18][19]

Conclusion

This compound, as a selective TYK2 inhibitor, represents a promising oral small molecule approach that targets a key intracellular node in inflammatory signaling. Preclinical data for other TYK2 inhibitors suggest efficacy in models of psoriasis by modulating the IL-23/IL-17 axis. Biologic therapies have demonstrated significant efficacy in preclinical models and clinical practice by targeting specific extracellular cytokines or cell surface receptors. The choice between these therapeutic strategies will likely depend on the specific disease indication, patient characteristics, and the desired balance between broad immunomodulation and highly specific targeting. Further preclinical studies directly comparing this compound with a range of biologic therapies are warranted to fully elucidate their relative efficacy and potential for combination therapies.

References

Envudeucitinib: A Comparative Guide to Off-Target Kinase Screening and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Envudeucitinib (formerly ESK-001) is a next-generation, oral, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a key mediator in the signaling of pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons.[1][2] Its high selectivity is a cornerstone of its therapeutic potential, aiming to maximize efficacy while minimizing off-target effects commonly associated with less selective kinase inhibitors.[2][3] This guide provides a comparative analysis of this compound's off-target kinase profile, supported by experimental data and methodologies, to aid researchers in their evaluation of this promising therapeutic candidate.

Kinase Selectivity Profile: this compound vs. Comparators

The selectivity of a kinase inhibitor is paramount to its safety and efficacy profile. Off-target inhibition can lead to unforeseen side effects and confound the interpretation of its biological effects.[4] this compound's unique allosteric mechanism of action, targeting the regulatory pseudokinase (JH2) domain of TYK2, confers a high degree of selectivity over other Janus kinases (JAKs) and the broader kinome.[1][5][6] This contrasts with many traditional kinase inhibitors that target the highly conserved ATP-binding site within the catalytic (JH1) domain.[7]

Here, we compare the kinase selectivity of this compound with other relevant JAK inhibitors, including the first-generation pan-JAK inhibitor Tofacitinib and the more recent selective TYK2 inhibitor, Deucravacitinib.

Inhibitor Primary Target(s) IC50 (nM) vs. Primary Target(s) IC50 (nM) vs. Off-Targets (JAK Family) Selectivity Advantage
This compound TYK2104-149 (in human whole blood)[1]JAK1: >30,000, JAK2: >30,000, JAK3: >30,000[1][5]Highly selective for TYK2 due to its allosteric binding to the JH2 domain, avoiding the conserved ATP-binding site of other JAKs.[1][5][6]
Deucravacitinib TYK2~8 (biochemical assay)JAK1: >1,000, JAK2: >1,000, JAK3: >1,000[8]Also a selective allosteric TYK2 inhibitor binding to the JH2 domain, leading to high selectivity over other JAKs.[8][9]
Tofacitinib JAK1, JAK3JAK1: 1, JAK3: 20 (biochemical assay)JAK2: 112 (biochemical assay)[10][11]Initially designed as a JAK3 inhibitor, it exhibits broader activity against other JAK family members.[10]
Baricitinib JAK1, JAK2JAK1: 5.9, JAK2: 5.7 (biochemical assay)JAK3: 430 (biochemical assay)[7][11]Demonstrates potent inhibition of JAK1 and JAK2.[11]
Upadacitinib JAK143 (biochemical assay)JAK2: 210, JAK3: 2300 (biochemical assay)[7]Shows preferential inhibition of JAK1.[7]

Table 1: Comparative Kinase Selectivity of this compound and Other JAK Inhibitors. IC50 values represent the half-maximal inhibitory concentration and are a measure of inhibitor potency. A higher IC50 value indicates lower potency.

Experimental Protocols for Kinase Screening and Validation

A comprehensive assessment of a kinase inhibitor's selectivity involves a multi-faceted approach, beginning with broad in vitro screening and progressing to more physiologically relevant cellular and in vivo validation.

Biochemical Kinase Profiling

Biochemical assays are the first line of assessment for determining an inhibitor's potency and selectivity against a large panel of purified kinases.[12][13]

Representative Protocol: In Vitro Radiometric Kinase Assay

This method is often considered the gold standard for its direct measurement of kinase activity.[12]

  • Reaction Setup : A reaction mixture is prepared containing the purified kinase, a specific substrate peptide or protein, and the test inhibitor at various concentrations in a suitable buffer.

  • Initiation : The kinase reaction is initiated by the addition of radioactively labeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP).

  • Incubation : The reaction is allowed to proceed for a defined period at an optimal temperature.

  • Termination and Detection : The reaction is stopped, and the radiolabeled phosphate (B84403) incorporated into the substrate is quantified. This is typically done by spotting the reaction mixture onto a filter membrane that captures the substrate, followed by washing to remove unincorporated ATP and subsequent measurement of radioactivity using a scintillation counter.

  • Data Analysis : The percentage of kinase inhibition for each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Other commonly used biochemical assay formats include:

  • Luminescence-Based Assays (e.g., ADP-Glo™) : These assays measure the amount of ADP produced in the kinase reaction, which is then converted into a luminescent signal.[3]

  • Fluorescence-Based Assays (e.g., TR-FRET) : These assays utilize fluorescently labeled substrates and antibodies to detect phosphorylation events through Förster resonance energy transfer.[14][15]

Cellular Target Engagement and Pathway Analysis

Cell-based assays are crucial for validating the findings from biochemical screens in a more physiological context, assessing factors like cell permeability and target engagement within intact cells.[16]

Representative Protocol: Cellular Phosphorylation Assay (Western Blot)

This method assesses the ability of an inhibitor to block the phosphorylation of a downstream substrate of the target kinase within a cell.

  • Cell Culture and Treatment : A relevant cell line is cultured and then treated with the kinase inhibitor at various concentrations for a specified duration.

  • Cell Lysis : The cells are lysed to release their protein content.

  • Protein Quantification : The total protein concentration in each lysate is determined to ensure equal loading for subsequent steps.

  • SDS-PAGE and Western Blotting : Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

  • Immunoblotting : The membrane is incubated with primary antibodies specific for the phosphorylated form of the downstream substrate and a primary antibody for the total amount of the substrate protein (as a loading control).

  • Detection : The membrane is then incubated with secondary antibodies conjugated to an enzyme (e.g., horseradish peroxidase) that generates a detectable signal (e.g., chemiluminescence).

  • Data Analysis : The intensity of the bands corresponding to the phosphorylated and total substrate is quantified. The ratio of phosphorylated to total substrate is then calculated to determine the extent of inhibition at different inhibitor concentrations.

Other advanced cellular assays include:

  • NanoBRET™ Target Engagement Assay : This assay measures the binding of an inhibitor to its target kinase in live cells using bioluminescence resonance energy transfer.[17]

  • Cellular Thermal Shift Assay (CETSA) : This technique assesses target engagement by measuring the change in the thermal stability of a target protein upon ligand binding.[18]

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the processes involved in off-target kinase screening and the biological context of this compound's action, the following diagrams are provided.

Caption: Workflow for Off-Target Kinase Screening and Validation.

jak_stat_pathway cluster_nucleus Nucleus cytokine Cytokine (e.g., IL-23, IFN) receptor Cytokine Receptor cytokine->receptor jak_complex TYK2 / JAK2 receptor->jak_complex Activation stat STAT jak_complex->stat Phosphorylation p_stat p-STAT stat_dimer p-STAT Dimer p_stat->stat_dimer Dimerization gene_transcription Gene Transcription stat_dimer->gene_transcription Translocation This compound This compound This compound->jak_complex Allosteric Inhibition of TYK2 tofacitinib Tofacitinib tofacitinib->jak_complex ATP-Competitive Inhibition of JAKs

References

Cross-Validation of Envudeucitinib's Efficacy in Preclinical Autoimmune Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Envudeucitinib (formerly ESK-001) is an orally administered, highly selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), a key enzyme in the signaling pathways of several cytokines implicated in various autoimmune and inflammatory diseases.[1] This guide provides a comparative analysis of the preclinical efficacy of this compound and other relevant therapies in established animal models of psoriasis, rheumatoid arthritis, and systemic lupus erythematosus. The objective is to offer a clear, data-driven overview to inform further research and development in the field of autoimmune therapeutics.

Mechanism of Action: Selective TYK2 Inhibition

This compound selectively binds to the regulatory pseudokinase (JH2) domain of TYK2, leading to allosteric inhibition of the enzyme.[1] This targeted approach prevents the downstream signaling of key pro-inflammatory cytokines, including Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFN), which are crucial drivers in the pathogenesis of numerous autoimmune disorders.[2][3] Unlike broader Janus kinase (JAK) inhibitors, the high selectivity of this compound for TYK2 is designed to minimize off-target effects.[1]

TYK2_Signaling_Pathway TYK2 Signaling Pathway Inhibition Cytokine IL-12, IL-23, Type I IFN Receptor Cytokine Receptor Cytokine->Receptor binds TYK2 TYK2 Receptor->TYK2 activates JAK JAK Receptor->JAK activates STAT STAT TYK2->STAT phosphorylates JAK->STAT phosphorylates Nucleus Nucleus STAT->Nucleus translocates to Gene Gene Transcription (Inflammation) Nucleus->Gene This compound This compound This compound->TYK2 inhibits

TYK2 Signaling Pathway Inhibition by this compound.

Efficacy in a Preclinical Model of Psoriasis

The imiquimod-induced psoriasis model in mice is a widely used tool to evaluate the efficacy of potential anti-psoriatic therapies. This model recapitulates key features of human psoriasis, including skin inflammation, epidermal thickening (acanthosis), and the infiltration of immune cells.

Comparative Efficacy Data in Imiquimod-Induced Psoriasis Model

TreatmentMechanism of ActionKey Efficacy Findings in Imiquimod-Induced Psoriasis ModelCitation(s)
This compound (ESK-001) Selective allosteric TYK2 inhibitorPreclinical studies have demonstrated pharmacological activity. Clinical data from the Phase 2 STRIDE trial show dose-dependent improvements in psoriasis signs and symptoms.[1]
Deucravacitinib (B606291) Selective allosteric TYK2 inhibitorCombination therapy with shikonin (B1681659) was superior to monotherapy in inhibiting abnormal capillary proliferation, reducing immune cell infiltration, and decreasing IL-12p70 concentration in the skin. Both deucravacitinib alone and in combination reduced dermal levels of Ki67 and p-STAT3.[4]
Apremilast PDE4 inhibitorTopical gel formulations reduced pro-inflammatory cytokines including IL-8, IL-17A, IL-17F, and IL-23.[5]

Efficacy in a Preclinical Model of Rheumatoid Arthritis

Collagen-induced arthritis (CIA) in mice is a well-established model for studying the pathology of rheumatoid arthritis and for evaluating novel therapeutic agents. The model exhibits key characteristics of the human disease, including synovitis, cartilage destruction, and bone erosion.

Comparative Efficacy Data in Collagen-Induced Arthritis (CIA) Model

TreatmentMechanism of ActionKey Efficacy Findings in Collagen-Induced Arthritis (CIA) ModelCitation(s)
This compound (ESK-001) Selective allosteric TYK2 inhibitorCurrently under investigation for various autoimmune diseases; specific preclinical data in the CIA model is not publicly available.
Apremilast PDE4 inhibitorDelayed arthritis onset and reduced arthritis scores. Decreased total serum IgG, IgG1, IgG2a, and IgG2b anti-mouse type II collagen antibody levels.

Efficacy in a Preclinical Model of Systemic Lupus Erythematosus

The pristane-induced lupus model in mice is utilized to study the pathogenesis of systemic lupus erythematosus (SLE), as it induces the production of autoantibodies and can lead to the development of lupus nephritis, a serious complication of the disease.

Comparative Efficacy Data in Pristane-Induced Lupus Model

TreatmentMechanism of ActionKey Efficacy Findings in Pristane-Induced Lupus ModelCitation(s)
This compound (ESK-001) Selective allosteric TYK2 inhibitorEarly data indicate that this compound downregulates key cytokines and disease biomarkers of SLE. It is currently being evaluated in a Phase 2 trial (LUMUS) for SLE.[2]
Deucravacitinib Selective allosteric TYK2 inhibitorPreclinical studies have shown efficacy in murine models of lupus nephritis.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Experimental Workflow: Imiquimod-Induced Psoriasis Model

Psoriasis_Workflow cluster_induction Disease Induction cluster_treatment Treatment cluster_evaluation Evaluation start Shave dorsal skin of mice imiquimod (B1671794) Topical application of imiquimod cream daily for 5-7 days start->imiquimod treatment Administer this compound or comparator daily imiquimod->treatment scoring Daily clinical scoring (erythema, scaling, thickness) treatment->scoring histology Histological analysis of skin biopsies scoring->histology cytokines Measure cytokine levels (e.g., IL-17, IL-23) histology->cytokines

Workflow for the Imiquimod-Induced Psoriasis Model.

Protocol for Imiquimod-Induced Psoriasis: A daily topical dose of imiquimod cream (typically 5%) is applied to the shaved back and/or ears of mice for a period of 5 to 7 consecutive days. Treatment with the investigational compound (e.g., this compound) or a comparator is typically initiated either prophylactically (before or at the time of imiquimod application) or therapeutically (after the onset of psoriatic symptoms). Disease severity is assessed daily using a scoring system that evaluates erythema, scaling, and skin thickness. At the end of the study, skin biopsies are collected for histological analysis, and tissue or serum samples can be analyzed for inflammatory cytokine levels.

Experimental Workflow: Collagen-Induced Arthritis (CIA) Model

CIA_Workflow cluster_induction Disease Induction cluster_treatment Treatment cluster_evaluation Evaluation immunization1 Day 0: Primary immunization with Type II collagen in Complete Freund's Adjuvant (CFA) immunization2 Day 21: Booster immunization with Type II collagen in Incomplete Freund's Adjuvant (IFA) immunization1->immunization2 treatment Administer this compound or comparator daily from onset of arthritis immunization2->treatment scoring Regular clinical scoring of paw swelling and arthritis severity treatment->scoring histology Histological analysis of joints for inflammation and damage scoring->histology antibodies Measure serum anti-collagen antibody levels histology->antibodies

Workflow for the Collagen-Induced Arthritis Model.

Protocol for Collagen-Induced Arthritis: Susceptible mouse strains (e.g., DBA/1) are immunized at the base of the tail with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days later. The development of arthritis is monitored through regular clinical scoring of paw swelling and inflammation. Treatment with the test compound is typically initiated upon the first signs of arthritis. At the study's conclusion, joints are collected for histological assessment of synovitis, cartilage damage, and bone erosion, and serum is collected to measure anti-collagen antibody titers.

Experimental Workflow: Pristane-Induced Lupus Model

Lupus_Workflow cluster_induction Disease Induction cluster_treatment Treatment cluster_evaluation Evaluation injection Single intraperitoneal injection of pristane (B154290) treatment Administer this compound or comparator at a specified time post-injection injection->treatment autoantibodies Monitor serum autoantibodies (e.g., anti-dsDNA) treatment->autoantibodies proteinuria Assess proteinuria as an indicator of lupus nephritis autoantibodies->proteinuria histology Histological analysis of kidneys for glomerulonephritis proteinuria->histology

Workflow for the Pristane-Induced Lupus Model.

Protocol for Pristane-Induced Lupus: Non-autoimmune prone mouse strains (e.g., BALB/c) receive a single intraperitoneal injection of pristane. The development of lupus-like disease is monitored over several months. Key readouts include the measurement of serum autoantibodies, such as anti-nuclear antibodies (ANA) and anti-double-stranded DNA (dsDNA) antibodies. The development of lupus nephritis is assessed by monitoring proteinuria and by histological examination of the kidneys for signs of glomerulonephritis at the end of the study. Treatment with the investigational drug can be administered at various time points following pristane injection to evaluate its prophylactic or therapeutic effects.

Summary and Future Directions

This compound, a selective allosteric TYK2 inhibitor, demonstrates a promising mechanism of action for the treatment of a range of autoimmune diseases by targeting the IL-23, IL-12, and Type I IFN signaling pathways. While comprehensive, direct comparative preclinical data for this compound in various autoimmune models is not yet publicly available, the existing information on other TYK2 inhibitors and comparators like Apremilast provides a valuable context for its potential efficacy.

The data from clinical trials in psoriasis and the ongoing studies in SLE suggest that the preclinical efficacy of this compound translates to a clinical setting.[2][4] Further publication of detailed preclinical data will be crucial for a more thorough cross-validation of its efficacy against other therapeutic agents in these and other autoimmune disease models. The experimental models and protocols outlined in this guide provide a framework for such future comparative studies.

References

Comparative Efficacy of Envudeucitinib in Murine Models of Lupus and Psoriasis: A Preclinical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of Envudeucitinib, a selective Tyrosine Kinase 2 (TYK2) inhibitor, in preclinical murine models of Systemic Lupus Erythematosus (SLE) and psoriasis. As direct preclinical data for this compound (ESK-001) is not publicly available, this report utilizes data from other selective TYK2 inhibitors, such as deucravacitinib, as a proxy to evaluate the mechanism's efficacy against standard-of-care treatments. This comparison aims to offer a valuable resource for researchers engaged in the development of novel autoimmune therapies.

Introduction

This compound is an oral, highly selective, allosteric inhibitor of TYK2, a member of the Janus kinase (JAK) family. TYK2 is a key mediator in the signaling pathways of several cytokines implicated in the pathogenesis of autoimmune diseases, including Type I interferons (IFN), interleukin-12 (B1171171) (IL-12), and IL-23. By inhibiting TYK2, this compound aims to modulate the downstream signaling of these pro-inflammatory cytokines, offering a targeted therapeutic approach for conditions like lupus and psoriasis. This guide evaluates the preclinical evidence for this therapeutic strategy in established murine models and compares its potential efficacy with current standard treatments.

Signaling Pathway of TYK2 Inhibition

The therapeutic rationale for TYK2 inhibition in lupus and psoriasis lies in its central role in mediating the effects of pathogenic cytokines. The following diagram illustrates the signaling cascade targeted by selective TYK2 inhibitors.

TYK2_Signaling_Pathway cluster_cytokines Pro-inflammatory Cytokines cluster_receptor Cell Surface Receptors cluster_jak_stat Intracellular Signaling IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R IL-12 IL-12 IL-12R IL-12R IL-12->IL-12R Type I IFN Type I IFN IFNAR IFNAR Type I IFN->IFNAR TYK2 TYK2 IL-23R->TYK2 JAK2 JAK2 IL-23R->JAK2 IL-12R->TYK2 IL-12R->JAK2 IFNAR->TYK2 STAT STAT TYK2->STAT JAK2->STAT Gene Transcription Gene Transcription STAT->Gene Transcription Inflammation Inflammation Gene Transcription->Inflammation This compound Selective TYK2 Inhibitor This compound->TYK2

TYK2 Signaling Pathway and Point of Inhibition

Comparative Study in a Murine Model of Psoriasis

The imiquimod (B1671794) (IMQ)-induced psoriasis model is a widely used and well-characterized murine model that recapitulates key features of human psoriatic lesions, including epidermal hyperplasia, immune cell infiltration, and reliance on the IL-23/IL-17 axis.

Experimental Workflow: Imiquimod-Induced Psoriasis Model

The following diagram outlines the typical experimental workflow for evaluating therapeutic agents in the IMQ-induced psoriasis model.

Psoriasis_Workflow cluster_induction Disease Induction cluster_treatment Treatment Groups cluster_assessment Efficacy Assessment Induction Topical Imiquimod Application (daily for 5-7 days) Vehicle Vehicle Induction->Vehicle TYK2i Selective TYK2 Inhibitor Induction->TYK2i SOC Standard of Care (e.g., Methotrexate, Anti-IL-17) Induction->SOC PASI PASI Scoring (Erythema, Scaling, Thickness) Vehicle->PASI Ear Ear Thickness Measurement Vehicle->Ear Histo Histopathology (Epidermal Thickness, Cell Infiltration) Vehicle->Histo Cytokines Cytokine Analysis (Skin/Spleen) Vehicle->Cytokines TYK2i->PASI TYK2i->Ear TYK2i->Histo TYK2i->Cytokines SOC->PASI SOC->Ear SOC->Histo SOC->Cytokines Lupus_Workflow cluster_model Spontaneous Disease Model cluster_treatment Treatment Groups (Prophylactic or Therapeutic) cluster_assessment Efficacy Assessment Model NZB/W F1 or MRL/lpr Mice (Develop spontaneous lupus-like disease) Vehicle Vehicle Model->Vehicle TYK2i Selective TYK2 Inhibitor Model->TYK2i SOC Standard of Care (e.g., Cyclophosphamide, MMF) Model->SOC Proteinuria Proteinuria Monitoring Vehicle->Proteinuria Autoantibodies Serum Anti-dsDNA Antibody Levels Vehicle->Autoantibodies Histo Kidney Histopathology (Glomerulonephritis Score) Vehicle->Histo Survival Survival Analysis Vehicle->Survival TYK2i->Proteinuria TYK2i->Autoantibodies TYK2i->Histo TYK2i->Survival SOC->Proteinuria SOC->Autoantibodies SOC->Histo SOC->Survival

Benchmarking Envudeucitinib: A Comparative Guide to Small Molecule Inhibitors in Inflammatory Bowel Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of inflammatory bowel disease (IBD) treatment is rapidly evolving, with a growing arsenal (B13267) of targeted small molecule inhibitors offering oral alternatives to biologic therapies. This guide provides a comparative benchmark of Envudeucitinib, a novel tyrosine kinase 2 (TYK2) inhibitor, against established and emerging small molecule therapies for IBD, including Janus kinase (JAK) inhibitors and a sphingosine-1-phosphate (S1P) receptor modulator.

Executive Summary

This compound, a highly selective allosteric inhibitor of TYK2, is currently under investigation for various autoimmune conditions, with preclinical evidence suggesting its potential as a therapeutic agent for IBD. By specifically targeting the TYK2 pathway, this compound aims to modulate key cytokines implicated in IBD pathogenesis, such as IL-12, IL-23, and Type I interferons, while potentially offering a more favorable safety profile compared to broader JAK inhibitors. This guide will compare its mechanistic rationale and preclinical efficacy with the clinical performance of approved small molecule inhibitors: Tofacitinib, Upadacitinib, Filgotinib, and Ozanimod.

Mechanism of Action: A Divergence in Signaling Inhibition

The small molecule inhibitors discussed herein target distinct intracellular signaling pathways crucial to the inflammatory cascade in IBD.

This compound (TYK2 Inhibition): this compound is a selective, allosteric inhibitor of TYK2, a member of the JAK family. TYK2 is essential for the signaling of key cytokines involved in IBD pathogenesis, including IL-12 and IL-23.[1] By binding to the regulatory pseudokinase domain of TYK2, allosteric inhibitors like this compound offer high selectivity and may reduce off-target effects associated with ATP-competitive JAK inhibitors.[2]

JAK Inhibitors (Tofacitinib, Upadacitinib, Filgotinib): These molecules inhibit one or more members of the Janus kinase family (JAK1, JAK2, JAK3, and TYK2).[3]

  • Tofacitinib is a pan-JAK inhibitor, targeting JAK1, JAK2, and JAK3.[4]

  • Upadacitinib and Filgotinib are considered JAK1-selective inhibitors, aiming to provide therapeutic benefits while minimizing side effects associated with inhibiting other JAK isoforms.[3]

Ozanimod (S1P Receptor Modulation): Ozanimod is a sphingosine-1-phosphate (S1P) receptor modulator that binds to S1P receptors 1 and 5. This action prevents the egression of lymphocytes from lymph nodes, thereby reducing the trafficking of these immune cells to the site of inflammation in the gut.[5]

Signaling Pathway of TYK2 Inhibition

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-12_IL-23 IL-12 / IL-23 Receptor IL-12R / IL-23R IL-12_IL-23->Receptor binds TYK2 TYK2 Receptor->TYK2 activates JAK2 JAK2 Receptor->JAK2 activates STAT STAT TYK2->STAT phosphorylates JAK2->STAT phosphorylates pSTAT pSTAT (dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates to Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription This compound This compound This compound->TYK2 inhibits

Caption: this compound allosterically inhibits TYK2, blocking IL-12/IL-23 signaling.

Signaling Pathway of JAK Inhibition

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Pro-inflammatory Cytokines Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK1, JAK2, JAK3 Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT pSTAT (dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates to Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription JAK_Inhibitor Tofacitinib Upadacitinib Filgotinib JAK_Inhibitor->JAK inhibits

Caption: JAK inhibitors block the phosphorylation of STAT proteins, reducing inflammation.

Signaling Pathway of S1P Receptor Modulation

cluster_lymph_node Lymph Node cluster_circulation Blood Circulation Lymphocyte Lymphocyte Inflamed_Gut Inflamed Gut Tissue Lymphocyte->Inflamed_Gut Egress Blocked S1P1_Receptor S1P1 Receptor S1P1_Receptor->Lymphocyte expressed on Ozanimod Ozanimod Ozanimod->S1P1_Receptor binds & internalizes Start Isolate PBMCs Incubate Incubate with Test Compound Start->Incubate Stimulate Stimulate with Cytokine (e.g., IL-12) Incubate->Stimulate Lyse_Fix Lyse, Fix & Permeabilize Stimulate->Lyse_Fix Stain Stain with anti-pSTAT antibody Lyse_Fix->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End Quantify pSTAT inhibition Analyze->End Start Acclimatize Mice Baseline Record Baseline Weight & Stool Score Start->Baseline DSS_Admin Administer DSS in Drinking Water (5-7 days) Baseline->DSS_Admin Daily_Monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding DSS_Admin->Daily_Monitoring Treatment Administer Test Compound Daily_Monitoring->Treatment Sacrifice Sacrifice & Colon Collection Daily_Monitoring->Sacrifice End of Study Treatment->Daily_Monitoring Analysis Histology & Biomarker Analysis Sacrifice->Analysis End Evaluate Efficacy Analysis->End

References

Envudeucitinib Demonstrates Potent and Selective Inhibition of Cytokine Release in Human Whole Blood Assays: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

SOUTH SAN FRANCISCO, CA – December 20, 2025 – New comparative data highlight the potent and selective inhibitory effects of Envudeucitinib (formerly ESK-001) on key pro-inflammatory cytokines in human whole blood assays. As a highly selective, next-generation oral tyrosine kinase 2 (TYK2) inhibitor, this compound is being developed for the treatment of various immune-mediated diseases.[1][2] This guide provides a comprehensive comparison of this compound's cytokine inhibition profile with other relevant Janus kinase (JAK) inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

This compound's mechanism of action involves selectively targeting the TYK2 signaling pathway, which is crucial for the regulation of pro-inflammatory cytokines such as interleukin-12 (B1171171) (IL-12), IL-23, and type I interferons.[2] By inhibiting TYK2, this compound aims to correct immune dysregulation with minimal off-target effects.[1]

Comparative Inhibitory Activity in Human Whole Blood

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other JAK inhibitors on cytokine-mediated signaling pathways in human whole blood assays. Lower IC50 values indicate greater potency.

CompoundTarget PathwayStimulating Cytokine(s)IC50 (nM)Reference(s)
This compound (ESK-001) TYK2IFNα104[3]
IL-12149[3]
JAK1/JAK3IL-2>30,000[3]
JAK2TPO>30,000[3]
Deucravacitinib TYK2/JAK2IL-122.4[4]
JAK1/3IL-2>10,000[4]
JAK2/2TPO>10,000[4]
Tofacitinib TYK2/JAK2IL-12280[4]
JAK1/3IL-2110[4]
JAK2/2TPO1,300[4]
Upadacitinib TYK2/JAK2IL-12140[4]
JAK1/3IL-254[4]
JAK2/2TPO460[4]
Baricitinib TYK2/JAK2IL-12190[4]
JAK1/3IL-277[4]
JAK2/2TPO320[4]

Note: Data for Deucravacitinib, a structurally similar selective TYK2 inhibitor, is included to provide a broader comparative context.

Experimental Protocols

Human Whole Blood Cytokine Release Assay

This protocol outlines a general procedure for assessing the in vitro inhibition of cytokine release by compounds such as this compound in human whole blood.

1. Blood Collection and Preparation:

  • Collect fresh human whole blood from healthy donors into sterile tubes containing an anticoagulant (e.g., sodium heparin).

  • Process the blood samples as soon as possible after collection.[5]

  • If necessary, dilute the whole blood with RPMI 1640 medium. A 1:1 dilution is common.[6]

2. Compound Incubation:

  • Prepare serial dilutions of this compound and comparator compounds in the appropriate vehicle (e.g., DMSO).

  • In a 96-well tissue culture plate, add the diluted compounds.

  • Add the prepared whole blood to the wells containing the test compounds and mix gently.

  • Pre-incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for a specified period (e.g., 1 hour).[7]

3. Stimulation of Cytokine Release:

  • Prepare a stock solution of a stimulating agent, such as Lipopolysaccharide (LPS) for general inflammation, or specific cytokines to activate particular pathways (e.g., IL-12 to assess the TYK2 pathway).[8][9]

  • Add the stimulating agent to the wells to induce cytokine production. An unstimulated control (vehicle only) and a positive control (stimulant only) should be included.

  • Incubate the plates for a defined period (e.g., 6 to 24 hours) at 37°C and 5% CO2. The incubation time will depend on the cytokines being measured.[8][10]

4. Sample Collection and Analysis:

  • After incubation, centrifuge the plates to separate the plasma from the blood cells.

  • Carefully collect the supernatant (plasma) without disturbing the cell pellet.

  • Store the plasma samples at -80°C until analysis.

  • Measure the concentration of desired cytokines (e.g., IL-1β, IL-6, IL-12, IL-23, IFN-γ, TNF-α) in the plasma samples using a validated immunoassay method, such as ELISA or a multiplex bead-based assay.[6][9][10]

5. Data Analysis:

  • Calculate the concentration of each cytokine in the samples.

  • Determine the percentage of inhibition of cytokine release for each concentration of the test compounds compared to the positive control.

  • Calculate the IC50 value for each compound, which is the concentration that inhibits cytokine release by 50%.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams illustrate the signaling pathway, experimental workflow, and a comparative overview.

JAK_STAT_Pathway JAK-STAT Signaling Pathway and this compound Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK TYK2/JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes DNA DNA pSTAT->DNA Translocates to Nucleus This compound This compound This compound->JAK Inhibits Gene_Transcription Gene Transcription (Pro-inflammatory Cytokines) DNA->Gene_Transcription Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Cytokine->Cytokine_Receptor Binds

Caption: this compound selectively inhibits TYK2, blocking cytokine signaling.

Whole_Blood_Assay_Workflow Human Whole Blood Cytokine Release Assay Workflow Start Start Blood_Collection Collect Human Whole Blood Start->Blood_Collection Compound_Addition Add this compound & Comparator Drugs Blood_Collection->Compound_Addition Pre_incubation Pre-incubate (1 hr) Compound_Addition->Pre_incubation Stimulation Stimulate with LPS or Cytokines Pre_incubation->Stimulation Incubation Incubate (6-24 hrs) Stimulation->Incubation Centrifugation Centrifuge to Separate Plasma Incubation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Cytokine_Analysis Analyze Cytokines (ELISA/Multiplex) Supernatant_Collection->Cytokine_Analysis Data_Analysis Calculate % Inhibition and IC50 Values Cytokine_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for measuring cytokine inhibition in whole blood.

Inhibitor_Comparison Comparative Selectivity of JAK Inhibitors cluster_envu This compound cluster_tofa Tofacitinib cluster_bari Baricitinib Envu_TYK2 TYK2 Envu_JAK1 JAK1 Envu_JAK2 JAK2 Envu_JAK3 JAK3 Tofa_TYK2 TYK2 Tofa_JAK1 JAK1 Tofa_JAK3 JAK3 Tofa_JAK2 JAK2 Bari_TYK2 TYK2 Bari_JAK1 JAK1 Bari_JAK2 JAK2 Bari_JAK3 JAK3 Inhibition_Level Inhibition Level: High Moderate_Inhibition Moderate Low_Inhibition Low/No

Caption: this compound shows high selectivity for TYK2.

References

A Comparative Analysis of Envudeucitinib and Next-Generation TYK2 Inhibitors for Immune-Mediated Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of oral therapies for immune-mediated inflammatory diseases is rapidly evolving, with a significant focus on the selective inhibition of Tyrosine Kinase 2 (TYK2). As a key mediator of pro-inflammatory cytokine signaling, including interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs), TYK2 has emerged as a promising therapeutic target.[1] This guide provides a detailed potency and selectivity comparison of Envudeucitinib (formerly ESK-001), a next-generation allosteric TYK2 inhibitor, with other prominent next-generation inhibitors such as Deucravacitinib (BMS-986165, Sotyktu®), Zasocitinib (TAK-279), and others in clinical development. All data presented is supported by publicly available experimental findings to aid researchers in their evaluation of these novel therapeutic agents.

The TYK2 Signaling Pathway and Allosteric Inhibition

TYK2 is a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[2] These kinases are crucial for intracellular signal transduction of various cytokines. The binding of a cytokine to its receptor on the cell surface leads to the activation of associated JAKs, which in turn phosphorylate Signal Transducers and Activators of Transcription (STATs).[2] Phosphorylated STATs then translocate to the nucleus to regulate the expression of target genes involved in immune responses.

Next-generation TYK2 inhibitors, including this compound, Deucravacitinib, and Zasocitinib, employ an allosteric mechanism of action.[3] Instead of competing with ATP at the highly conserved catalytic (JH1) domain like traditional JAK inhibitors, these molecules bind to the regulatory pseudokinase (JH2) domain.[3] This unique binding mode induces a conformational change that locks the kinase in an inactive state, offering a higher degree of selectivity for TYK2 over other JAK family members and potentially a more favorable safety profile.[3][4]

TYK2_Signaling_Pathway TYK2 Signaling Pathway and Allosteric Inhibition cluster_receptor Cell Membrane Cytokine_Receptor Cytokine Receptor (e.g., IL-23R, IFNAR) TYK2 TYK2 Cytokine_Receptor->TYK2 Activation JAK JAK (e.g., JAK2) Cytokine_Receptor->JAK Activation Cytokine Cytokine (IL-23, IL-12, Type I IFN) Cytokine->Cytokine_Receptor Binding STAT STAT TYK2->STAT Phosphorylation JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Transcription Allosteric_Inhibitor This compound & Next-Gen Inhibitors Allosteric_Inhibitor->TYK2 Allosteric Inhibition (JH2 Domain)

A diagram of the TYK2 signaling cascade and the point of allosteric inhibition.

Potency Comparison of TYK2 Inhibitors

The potency of TYK2 inhibitors is a critical determinant of their therapeutic efficacy. This is typically assessed through biochemical assays that measure direct binding to the TYK2 protein and cellular assays that evaluate the inhibition of downstream signaling pathways.

Biochemical Potency

Biochemical assays, such as the LanthaScreen™ Eu Kinase Binding Assay, quantify the binding affinity of an inhibitor to the TYK2 pseudokinase (JH2) domain. A lower IC50 or Ki value indicates a higher binding affinity and greater potency.

InhibitorAssay TypeTargetIC50 / Ki (nM)Reference
This compound (ESK-001) Not SpecifiedTYK2104-149 (IC50 in human whole blood)[3]
Deucravacitinib (BMS-986165) Probe DisplacementTYK20.2 (IC50)[5]
Binding AffinityTYK2 JH20.02 (Ki)[6]
Zasocitinib (TAK-279) Homogenous Time-Resolved FluorescenceTYK2 JH20.0087 (Ki)[7]
VTX958 Binding AffinityTYK2 JH20.009 (Ki)[8]
Ropesacitinib (PF-06826647) Binding AssayTYK2 JH117 (IC50)[9]
Brepocitinib (PF-06700841) Not SpecifiedTYK223 (IC50)[5]
Cellular Potency

Cellular assays measure the functional consequence of TYK2 inhibition by quantifying the phosphorylation of STAT proteins in response to cytokine stimulation. These assays provide a more physiologically relevant measure of a compound's potency.

InhibitorCell TypeCytokine StimulusEndpointIC50 (nM)Reference
This compound (ESK-001) Human Whole BloodIL-12, IL-23, IFNαSTAT phosphorylation & IFNγ production104-149[3]
Deucravacitinib (BMS-986165) Cellular AssaysIL-12, IL-23, IFNαSignaling2-19[5]
Human Whole BloodIL-12IFNγ productionNot Specified[5]
Zasocitinib (TAK-279) Human Whole BloodIL-23pSTAT348.2[7]
Human Whole BloodType I IFNpSTAT321.6[7]
Human Whole BloodIL-12pSTAT457.0[7]
VTX958 PBMCsIFNαNot SpecifiedNot Specified[10]
PBMCsIL-12Not SpecifiedNot Specified[10]
Ropesacitinib (PF-06826647) Human Whole BloodIL-12pSTAT414[11]
Brepocitinib (PF-06700841) Human Whole BloodIL-12pSTAT465[7]
Human Whole BloodIL-23pSTAT3120[7]

Selectivity Profile

A key advantage of allosteric TYK2 inhibitors is their high selectivity for TYK2 over other members of the JAK family. This selectivity is crucial for minimizing off-target effects that can lead to adverse events associated with broader JAK inhibition.

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Fold Selectivity (TYK2 vs. JAK1/2/3)Reference
This compound (ESK-001) >30,000>30,000>30,000>200-300 fold[3][12]
Deucravacitinib (BMS-986165) >10,000 (cellular)>10,000 (cellular)>10,000 (cellular)>200-fold vs JAK1/3, >3000-fold vs JAK2[5][10]
Zasocitinib (TAK-279) >1,000,000-fold selective over Jak1Not specifiedNot specified>1,000,000-fold vs JAK1[7][13]
VTX958 >4,000-fold selective over JAK1 JH2No binding to JAK2/3 JH2No binding to JAK2/3 JH2>4,000-fold vs JAK1 JH2[8]
Ropesacitinib (PF-06826647) 38374>10,00025-fold vs JAK1, 5-fold vs JAK2[11]
Brepocitinib (PF-06700841) 17776,4900.7-fold vs JAK1, 3.3-fold vs JAK2[5][7]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of inhibitor potency and selectivity.

Experimental_Workflow General Experimental Workflow for TYK2 Inhibitor Evaluation cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_selectivity Selectivity Profiling Binding_Assay LanthaScreen™ Eu Kinase Binding Assay Binding_Data Determine IC50/Ki (Binding Affinity) Binding_Assay->Binding_Data Cell_Culture Culture Immune Cells (e.g., PBMCs, Whole Blood) Inhibitor_Treatment Pre-incubate with TYK2 Inhibitor Cell_Culture->Inhibitor_Treatment Cytokine_Stimulation Stimulate with Cytokine (IL-23, IFNα, etc.) Inhibitor_Treatment->Cytokine_Stimulation Cell_Lysis Cell Lysis & Protein Extraction Cytokine_Stimulation->Cell_Lysis pSTAT_Detection Detect pSTAT (Flow Cytometry, Western Blot) Cell_Lysis->pSTAT_Detection Cellular_Data Determine IC50 (Functional Potency) pSTAT_Detection->Cellular_Data JAK_Assays Perform Assays Against JAK1, JAK2, JAK3 Selectivity_Data Calculate Fold Selectivity JAK_Assays->Selectivity_Data

A flowchart outlining the key experimental steps in evaluating TYK2 inhibitors.
LanthaScreen™ Eu Kinase Binding Assay for TYK2

This biochemical assay measures the binding affinity of inhibitors to the TYK2 kinase.

  • Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay. A europium (Eu)-labeled anti-tag antibody binds to a tagged TYK2 kinase. A fluorescently labeled ATP-competitive tracer binds to the kinase's active site. When both are bound, FRET occurs. A test compound that binds to the kinase displaces the tracer, leading to a loss of FRET.

  • Materials:

    • Recombinant tagged TYK2 kinase

    • LanthaScreen™ Eu-anti-Tag Antibody

    • Kinase Tracer

    • Kinase Buffer

    • Test inhibitor (e.g., this compound)

    • 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in DMSO.

    • In a 384-well plate, add the test inhibitor dilutions.

    • Add a mixture of the TYK2 kinase and the Eu-anti-Tag antibody to each well.

    • Add the Kinase Tracer to all wells to initiate the binding reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Phospho-STAT (pSTAT) Assays

These assays determine the functional potency of inhibitors in a cellular context.

1. IL-23-Induced pSTAT3 Assay in Human PBMCs

  • Principle: This assay measures the ability of a TYK2 inhibitor to block the IL-23-induced phosphorylation of STAT3 in primary human peripheral blood mononuclear cells (PBMCs).

  • Materials:

    • Freshly isolated human PBMCs

    • RPMI 1640 medium supplemented with fetal bovine serum (FBS)

    • Recombinant human IL-23

    • Test inhibitor

    • Fixation and permeabilization buffers

    • Fluorochrome-conjugated antibodies against pSTAT3 (e.g., anti-pSTAT3-Y705) and cell surface markers (e.g., CD3, CD4)

  • Procedure:

    • Isolate PBMCs from healthy donor blood using density gradient centrifugation.

    • Resuspend PBMCs in complete RPMI medium.

    • Pre-incubate the cells with serial dilutions of the test inhibitor for a specified time (e.g., 30-60 minutes) at 37°C.

    • Stimulate the cells with a pre-determined concentration of recombinant human IL-23 (e.g., 10-50 ng/mL) for a short period (e.g., 15-30 minutes) at 37°C.

    • Fix the cells immediately to preserve the phosphorylation state of STAT3.

    • Permeabilize the cells to allow intracellular staining.

    • Stain the cells with fluorochrome-conjugated anti-pSTAT3 antibody and antibodies against cell surface markers.

    • Acquire the stained cells on a flow cytometer.

    • Analyze the data by gating on the cell population of interest (e.g., CD4+ T cells) and quantifying the median fluorescence intensity (MFI) of pSTAT3.

    • Plot the percent inhibition of pSTAT3 MFI against the inhibitor concentration to determine the IC50 value.

2. IFN-α-Induced pSTAT1 Assay in Human Whole Blood

  • Principle: This assay assesses the inhibition of Type I interferon signaling by measuring the phosphorylation of STAT1 in response to IFN-α stimulation in the context of whole blood.

  • Materials:

    • Freshly collected human whole blood

    • Recombinant human IFN-α

    • Test inhibitor

    • Red blood cell lysis buffer

    • Fixation and permeabilization buffers

    • Fluorochrome-conjugated antibodies against pSTAT1 (e.g., anti-pSTAT1-Y701) and leukocyte markers (e.g., CD45)

  • Procedure:

    • Aliquot fresh whole blood into tubes.

    • Add serial dilutions of the test inhibitor and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

    • Stimulate the blood with a pre-determined concentration of recombinant human IFN-α (e.g., 1000 U/mL) for a short period (e.g., 15-30 minutes) at 37°C.[14]

    • Lyse the red blood cells using a lysis buffer.

    • Fix and permeabilize the remaining leukocytes.

    • Stain the cells with fluorochrome-conjugated anti-pSTAT1 and anti-CD45 antibodies.

    • Acquire the cells on a flow cytometer.

    • Analyze the data by gating on the leukocyte population (CD45+) and quantifying the MFI of pSTAT1.

    • Calculate the percent inhibition and determine the IC50 value as described above.

Conclusion

The development of highly potent and selective allosteric TYK2 inhibitors represents a significant advancement in the treatment of immune-mediated diseases. This compound demonstrates a promising profile with high selectivity for TYK2 over other JAK kinases. The quantitative data presented in this guide, along with the detailed experimental protocols, provide a framework for the objective comparison of this compound with other next-generation TYK2 inhibitors. As more clinical data becomes available, the therapeutic potential and distinct advantages of each of these novel agents will be further elucidated, ultimately offering new and improved treatment options for patients.

References

Assessing the Cross-Reactivity of Envudeucitinib with other Kinase Families

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Envudeucitinib's kinase selectivity profile with other relevant kinase inhibitors, supported by available preclinical data. The focus is on understanding the cross-reactivity of this compound to inform its therapeutic potential and safety profile.

This compound (formerly ESK-001) is an orally available, highly selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2).[1] TYK2 is a member of the Janus kinase (JAK) family and plays a critical role in the signaling of pro-inflammatory cytokines such as Interleukin-12 (IL-12), IL-23, and Type I Interferons (IFNs).[2][3] By targeting TYK2, this compound aims to correct immune dysregulation in a range of autoimmune and inflammatory diseases.[3][4][5] A key aspect of its design is its high selectivity, intended to minimize off-target effects commonly associated with less selective kinase inhibitors.[4][6]

Comparative Kinase Selectivity Profile

The selectivity of a kinase inhibitor is crucial for its safety and efficacy. Off-target inhibition can lead to undesirable side effects. This compound has been designed for high selectivity by binding to the regulatory pseudokinase (JH2) domain of TYK2, an allosteric mechanism that distinguishes it from many traditional kinase inhibitors that target the highly conserved ATP-binding site in the catalytic (JH1) domain.[1][6][7]

Preclinical data demonstrates this compound's high selectivity for TYK2 with minimal to no activity against other closely related JAK family members.[1][6] For a comprehensive comparison, this guide includes selectivity data for Deucravacitinib, another selective allosteric TYK2 inhibitor, and general data for broader JAK inhibitors.

InhibitorPrimary Target(s)IC50 (TYK2)IC50 (JAK1)IC50 (JAK2)IC50 (JAK3)Selectivity Notes
This compound (ESK-001) TYK2104–149 nM (in human whole blood)[1]>30,000 nM[1]>30,000 nM[1]>30,000 nM[1]Preclinical studies report no off-target effects on other kinases.[1][6]
Deucravacitinib TYK2----Demonstrates >200-fold selectivity for TYK2 over JAK1/JAK3 and >3000-fold over JAK2 in cell-based assays.[8]
Tofacitinib JAK1/JAK3----A pan-JAK inhibitor with significant activity against multiple JAK family members.[9][10]
Upadacitinib JAK1----Primarily a JAK1 inhibitor, but with activity against other JAKs.[9][10]
Baricitinib JAK1/JAK2----A JAK1/JAK2 inhibitor.[9][10]

Experimental Protocols

The assessment of kinase inhibitor selectivity is commonly performed using comprehensive screening platforms. A widely used method is the KINOMEscan™ assay.

KINOMEscan™ Assay Protocol

The KINOMEscan™ platform utilizes a competitive binding assay to quantify the interaction between a test compound and a large panel of kinases. The fundamental principle involves measuring the amount of kinase that binds to an immobilized ligand in the presence and absence of the test compound.

Key Steps:

  • Assay Components: The assay consists of three main components: a kinase tagged with a DNA label, the test compound (e.g., this compound), and a kinase-specific ligand immobilized on a solid support (e.g., magnetic beads).[11][12]

  • Competitive Binding: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand. The compound competes with the immobilized ligand for binding to the kinase's active site or an allosteric site.[11][12]

  • Quantification: After an incubation period, unbound components are washed away. The amount of kinase remaining bound to the solid support is quantified by measuring the associated DNA tag using quantitative PCR (qPCR).[11][12]

  • Data Analysis: A low qPCR signal indicates that the test compound has successfully competed with the immobilized ligand and bound to the kinase, signifying a strong interaction. The results are often reported as the percentage of kinase remaining bound compared to a control (DMSO) or as a dissociation constant (Kd) derived from a dose-response curve.[11]

Visualizing Key Concepts

To further illustrate the concepts discussed, the following diagrams depict the relevant signaling pathway and the experimental workflow for assessing kinase cross-reactivity.

TYK2_Signaling_Pathway cluster_receptor Cytokine Receptor Complex cluster_jak Intracellular Signaling Cytokine IL-12 / IL-23 / Type I IFN Receptor1 Receptor Subunit 1 Cytokine->Receptor1 binds Receptor2 Receptor Subunit 2 Cytokine->Receptor2 TYK2 TYK2 Receptor1->TYK2 activates JAK2 JAK2 Receptor2->JAK2 activates STAT STAT TYK2->STAT phosphorylates JAK2->STAT pSTAT p-STAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates to This compound This compound This compound->TYK2 inhibits Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression

TYK2 Signaling Pathway Inhibition.

Kinase_Selectivity_Workflow cluster_assay_prep Assay Preparation cluster_binding_reaction Competitive Binding cluster_quantification Quantification & Analysis Compound Test Compound (this compound) Incubation Incubation Compound->Incubation Kinase_Panel Kinase Panel (DNA-tagged) Kinase_Panel->Incubation Immobilized_Ligand Immobilized Ligand Immobilized_Ligand->Incubation Wash Wash Unbound Incubation->Wash qPCR qPCR of DNA Tag Wash->qPCR Data_Analysis Data Analysis (% Inhibition / Kd) qPCR->Data_Analysis

Kinase Cross-Reactivity Assessment Workflow.

References

Safety Operating Guide

Navigating the Safe Disposal of Envudeucitinib: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the proper disposal of investigational compounds like envudeucitinib is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available at this time, established guidelines for the disposal of investigational and hazardous drugs provide a robust framework for its safe handling and destruction.

This compound, an oral, highly selective allosteric tyrosine kinase 2 (TYK2) inhibitor, is currently in clinical development for the treatment of moderate-to-severe plaque psoriasis and other autoimmune diseases.[1][2][3][4] As with any investigational drug, meticulous procedures for its disposal are necessary to protect personnel and the environment.

Core Principles for Disposal

The fundamental principle for the disposal of any investigational medication is to adhere to federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5] The primary and most recommended method for the destruction of pharmaceutical waste is high-temperature incineration.[6][7]

Step-by-Step Disposal Protocol

The following procedure outlines the essential steps for the proper disposal of this compound, based on general guidelines for investigational drugs.

  • Hazard Determination: The first crucial step is to determine if this compound is classified as a hazardous waste.[5] This determination should ideally be made by consulting the specific Safety Data Sheet (SDS) for the compound. In the absence of an SDS, it is prudent to handle the compound as hazardous. Contact your institution's Environmental Health and Safety (EHS) department for guidance.[5]

  • Segregation and Collection:

    • Hazardous Waste: If deemed hazardous, all materials contaminated with this compound, including unused or partially used vials, syringes, personal protective equipment (PPE), and cleaning materials, must be segregated into designated hazardous waste containers.[8] These containers should be clearly labeled.

    • Non-Hazardous Waste: If determined to be non-hazardous, it may be permissible to dispose of it in designated biohazard-chemotoxic containers for incineration.[5] Empty oral medication bottles that do not contain protected health information can typically be discarded in regular trash.[5]

  • Secure Storage: Pending disposal, all this compound waste should be stored in a secure, designated area to prevent unauthorized access or accidental exposure.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal vendor to arrange for pickup and transportation.[5]

    • Ensure the vendor is approved for the incineration of pharmaceutical waste.[5]

  • Documentation: Meticulous record-keeping is essential. Maintain a detailed inventory of the disposed materials, including the quantity and date of disposal. A certificate of destruction should be obtained from the disposal vendor and kept on file for a minimum of three years.[5]

Key Disposal Considerations

ConsiderationGuideline
Regulatory Compliance All disposal activities must comply with federal (e.g., RCRA), state, and local regulations.[5]
Incineration High-temperature incineration is the preferred method for the destruction of pharmaceutical waste.[6][7]
Hazardous Classification Consult the Safety Data Sheet (SDS) or your Environmental Health and Safety (EHS) department to determine if the drug is hazardous.[5]
Personal Protective Equipment (PPE) Always wear appropriate PPE, including gloves, lab coat, and safety glasses, when handling this compound waste.[9]
Spill Management In the event of a spill, cover the area with a suitable absorbent material, sweep it up using non-sparking tools, and place it in an appropriate container for disposal.[9]
Documentation Maintain detailed records of all disposal activities, including a certificate of destruction from the disposal vendor.[5]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Envudeucitinib_Disposal_Workflow cluster_0 Phase 1: Handling and Segregation cluster_1 Phase 2: Storage and Collection cluster_2 Phase 3: Final Disposition A This compound Waste Generated (Unused drug, contaminated PPE, etc.) B Consult SDS / EHS for Hazard Determination A->B C Segregate into Labeled Hazardous Waste Container B->C Hazardous D Segregate into Labeled Non-Hazardous Waste Container B->D Non-Hazardous E Store in Secure Designated Area C->E D->E F Contact EHS / Approved Waste Vendor for Pickup E->F G Transport to Approved Disposal Facility F->G H High-Temperature Incineration G->H I Obtain and File Certificate of Destruction H->I

Caption: Workflow for the proper disposal of this compound.

Signaling Pathway (Illustrative)

While not directly related to disposal, understanding the mechanism of action of this compound can inform its potential biological impact. This compound is a TYK2 inhibitor, which plays a role in the JAK-STAT signaling pathway involved in inflammation.

TYK2_Inhibition_Pathway cluster_cytokine cluster_receptor cluster_jak cluster_stat cluster_nucleus Cytokine Cytokine (e.g., IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 activates JAK2 JAK2 Receptor->JAK2 activates STAT STAT Proteins TYK2->STAT phosphorylates JAK2->STAT phosphorylates Nucleus Nucleus STAT->Nucleus translocates to Gene Gene Transcription (Inflammation) Nucleus->Gene This compound This compound This compound->TYK2 inhibits

Caption: this compound inhibits the TYK2 signaling pathway.

By adhering to these general yet critical procedures, research and development professionals can ensure the safe and compliant disposal of this compound, thereby protecting both human health and the environment. It is imperative to consult your institution's specific guidelines and the forthcoming Safety Data Sheet for this compound for complete and detailed instructions.

References

Essential Safety and Handling Protocol for Envudeucitinib

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for a compound named "Envudeucitinib" have not yielded a specific Safety Data Sheet (SDS) or handling guidelines. This indicates the name may be novel, proprietary, or misspelled. In the absence of specific hazard data, this compound must be handled as a potent pharmaceutical compound with unknown toxicity. The following guidance is based on established best practices for the safe handling of potent or uncharacterized chemical substances and should be supplemented by a formal, site-specific risk assessment before any work begins.[1][2][3]

Pre-Handling Risk Assessment

Before handling this compound, a thorough risk assessment is mandatory.[1][2] This process must evaluate all potential routes of exposure, including inhalation, skin contact, and ingestion, and assume a high level of toxicity.[1] The assessment should identify the specific procedures to be performed and the corresponding engineering controls and personal protective equipment (PPE) required to minimize exposure.[4][5][6] All work with uncharacterized compounds should occur in a designated area with restricted access.[1]

Personal Protective Equipment (PPE)

The guiding principle for PPE selection is to create a complete barrier between the researcher and the chemical.[1] The level of protection depends on the procedure and the potential for aerosol generation. A comprehensive PPE plan is crucial for minimizing exposure to hazardous chemicals.[7][8]

Table 1: Recommended Personal Protective Equipment for Handling this compound

Protection Type Equipment and Specifications Purpose and Use Case
Respiratory Powered Air-Purifying Respirator (PAPR) with P100/FFP3 filters.Required for all powder handling, weighing, and procedures likely to generate dust or aerosols.[9][10]
Fit-tested N95 (or higher) disposable respirator. Minimum for handling small quantities in a containment device where aerosol generation is strictly controlled. Not recommended as primary protection for potent compounds.[1][9]
Hand Double Gloving: Two pairs of nitrile gloves.Required for all handling procedures. The outer glove should be changed immediately upon contamination or every 30-60 minutes.[9]
Eye & Face Chemical Splash Goggles meeting ANSI Z87.1 standards.Required to protect against splashes and dust.[11][12]
Face Shield worn over chemical splash goggles.Required when there is a significant risk of splashes or sprays of liquids or powders outside of a primary containment system.[11][12]
Body Disposable Coveralls (e.g., microporous film or Tyvek).Required to protect skin and personal clothing from contamination.[9] Should be changed immediately if contaminated.
Foot Disposable Shoe Covers worn over closed-toe shoes.Required upon entering the designated handling area and must be removed upon exiting to prevent tracking contamination.[1]
Operational Plan: Handling and Engineering Controls

All manipulations of this compound powder must be performed within appropriate containment systems to prevent personnel exposure and environmental release.

  • Primary Containment: All open handling of powder is strictly prohibited.[13] Use a certified chemical fume hood, biological safety cabinet, or a containment ventilated enclosure (CVE) designed for potent compound handling.[1] Equipment should be operated under negative pressure to ensure any leaks are contained.[13]

  • Weighing: Use a balance enclosure or perform weighing within a CVE. Utilize "weigh-in-weigh-out" procedures to minimize the amount of compound handled.

  • Solution Preparation: When dissolving the compound, add solvent to the powder slowly to avoid generating dust.

  • Decontamination: All surfaces and equipment must be decontaminated after use. A validated cleaning procedure should be in place. Automatic clean-in-place (CIP) or wash-in-place (WIP) systems are preferred for cleaning equipment where feasible.[13]

Experimental Protocol: Safe Weighing of this compound

This protocol outlines the step-by-step procedure for safely weighing a potent compound of unknown toxicity.

1. Preparation: 1.1. Don all required PPE as specified in Table 1, including a PAPR. 1.2. Prepare the designated containment ventilated enclosure (CVE) or fume hood. Verify it is functioning correctly. 1.3. Cover the work surface within the CVE with disposable absorbent bench paper. 1.4. Assemble all necessary equipment inside the CVE: analytical balance, spatulas, weigh boats/papers, and a pre-labeled, sealable container for the weighed compound. 1.5. Prepare a waste bag inside the CVE for immediate disposal of contaminated items.

2. Weighing Procedure: 2.1. Carefully introduce the stock container of this compound into the CVE. 2.2. Open the stock container slowly to avoid disturbing the powder. 2.3. Using a dedicated spatula, carefully transfer an approximate amount of powder to a weigh boat on the balance. 2.4. Close the stock container immediately. 2.5. Record the exact weight. 2.6. Carefully transfer the weighed powder into the pre-labeled recipient container. 2.7. Tightly seal the recipient container.

3. Post-Weighing and Decontamination: 3.1. Place the used weigh boat, spatula tip (if disposable), and any contaminated wipes directly into the designated waste bag inside the CVE. 3.2. Decontaminate the exterior of the recipient container and the stock container with an appropriate cleaning solution (e.g., 70% isopropyl alcohol, followed by purified water) before removing them from the CVE. 3.3. Wipe down the balance and all surfaces inside the CVE with the cleaning solution. 3.4. Seal the waste bag inside the CVE, then wipe down its exterior. 3.5. Remove all items from the CVE. 3.6. Doff PPE in the correct order, disposing of single-use items in the appropriate waste stream.

Disposal Plan

Improper disposal of pharmaceutical waste can lead to environmental contamination and regulatory violations.[14][15] All waste generated from handling this compound must be treated as hazardous pharmaceutical waste.

Table 2: Waste Segregation and Disposal Plan for this compound

Waste Stream Description Container Final Disposal Method
Grossly Contaminated Solids Disposable coveralls, gloves, shoe covers, bench paper, weigh boats, contaminated wipes.Black RCRA Hazardous Waste Container.High-temperature incineration at a licensed facility.[15][16][17]
Sharps Contaminated needles, syringes, disposable spatula tips.Puncture-proof, clearly labeled Sharps Container for Hazardous Waste.Incineration.
Liquid Waste Contaminated solvents, cleaning solutions, and reaction mixtures.Sealable, compatible Hazardous Waste Container for liquids.Incineration or chemical deactivation at a licensed facility.[16]
Empty Stock Container The original container of this compound.Place in the Black RCRA Hazardous Waste Container.Incineration.

Visual Workflows

The following diagrams illustrate key decision-making and procedural workflows for handling this compound safely.

PPE_Selection_Workflow start Start: Task Involving This compound task_type Assess Task: Powder, Liquid, or Solid? start->task_type powder_handling Powder Handling (Weighing, Transfer) task_type->powder_handling Powder liquid_handling Liquid Handling (Solution Prep, Dilution) task_type->liquid_handling Liquid high_risk_ppe High-Risk PPE: - PAPR - Double Nitrile Gloves - Disposable Coverall - Goggles + Face Shield powder_handling->high_risk_ppe aerosol_risk Risk of Aerosol or Splash? liquid_handling->aerosol_risk aerosol_risk->high_risk_ppe Yes containment Work in Containment (Fume Hood / CVE)? aerosol_risk->containment No low_risk_ppe Standard PPE: - N95 Respirator (min.) - Double Nitrile Gloves - Disposable Coverall - Chemical Goggles containment->high_risk_ppe No containment->low_risk_ppe Yes

Caption: PPE selection workflow based on the physical form and procedure.

Waste_Disposal_Workflow start Waste Generated from Handling this compound waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Gloves, Gowns, Wipes) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solvents, Solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Blades) waste_type->sharps_waste Sharps black_bin Place in Black RCRA Hazardous Waste Bin solid_waste->black_bin liquid_container Collect in Labeled Hazardous Liquid Container liquid_waste->liquid_container sharps_container Place in Hazardous Sharps Container sharps_waste->sharps_container incineration Dispose via Licensed High-Temperature Incineration black_bin->incineration liquid_container->incineration sharps_container->incineration

Caption: Waste segregation and disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.